molecular formula C27H46O B058239 Cholesterol CAS No. 129111-15-5

Cholesterol

Número de catálogo: B058239
Número CAS: 129111-15-5
Peso molecular: 386.7 g/mol
Clave InChI: HVYWMOMLDIMFJA-DPAQBDIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesterol is an essential structural and functional lipid molecule indispensable for a vast range of biological and biochemical research applications. As a fundamental component of eukaryotic cell membranes, it modulates membrane fluidity, permeability, and the formation of lipid rafts—specialized microdomains that facilitate cellular signaling, protein sorting, and pathogen entry. Beyond its structural role, this compound serves as a critical precursor for the biosynthesis of steroid hormones (e.g., estrogen, testosterone, cortisol), bile acids, and vitamin D. In research, high-purity this compound is utilized in vitro to create biomimetic lipid bilayers and liposomes, enabling the study of membrane protein interactions, drug delivery systems, and the biophysical properties of membranes. Its role in the pathogenesis of atherosclerosis and other metabolic diseases makes it a vital reagent for studying intracellular this compound homeostasis, lipoprotein metabolism, and the development of therapeutic interventions. This product is offered in high purity to ensure reproducibility and reliability in your sensitive experimental models, from cell culture supplementation to the reconstitution of synthetic biological systems. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022401
Record name Cholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid
Record name Cholesterol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12966
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

360 °C (decomposes)
Record name Cholesterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL
Record name Cholesterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 0.171 mm Hg at 149 °C
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or faintly yellow pearly granules or crystals

CAS No.

57-88-5, 22243-67-0
Record name Cholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesterol [BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3beta)-, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-ol (3.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C
Record name Cholesterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLESTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dysregulation of Cholesterol Metabolism in Alzheimer's Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A growing body of evidence implicates the dysregulation of cholesterol metabolism as a key contributor to AD pathogenesis.[1][2] The brain, being the most this compound-rich organ, relies on a tightly regulated balance of this compound synthesis, transport, and clearance to maintain neuronal function.[3] In AD, this homeostasis is disrupted, leading to a cascade of events that exacerbates the disease's progression.[2][3] This technical guide provides a comprehensive overview of the core molecular pathways involved in this compound metabolism dysregulation in various AD models, presents quantitative data from these models, details key experimental protocols, and visualizes the intricate signaling networks.

Core Signaling Pathways in this compound Metabolism and Alzheimer's Disease

The dysregulation of this compound metabolism in AD involves several interconnected signaling pathways. The following sections detail the key players and their roles in the disease context.

Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors (LXRs), particularly LXRβ which is ubiquitously expressed in the brain, are critical regulators of this compound homeostasis.[4] LXRs are nuclear receptors that, upon activation by oxysterols (oxidized forms of this compound), form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5] This transcriptional activation leads to the expression of genes involved in this compound efflux and transport, such as Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).[5][6] In the context of AD, activation of LXR signaling has been shown to be neuroprotective by promoting the clearance of Aβ.[4][5]

LXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholesterol_Efflux This compound Efflux ApoE_Lipidation ApoE Lipidation Cholesterol_Efflux->ApoE_Lipidation provides this compound for ABCA1 ABCA1 ABCA1->Cholesterol_Efflux mediates Oxysterols Oxysterols LXR_RXR LXR/RXR Heterodimer Oxysterols->LXR_RXR activates LXRE LXRE LXR_RXR->LXRE binds ApoE ApoE ApoE->ApoE_Lipidation Gene_Transcription Gene Transcription LXRE->Gene_Transcription Gene_Transcription->ABCA1 Gene_Transcription->ApoE expresses

LXR signaling pathway in this compound homeostasis.
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) Signaling Pathway

SREBP-2 is a master transcriptional regulator of this compound biosynthesis and uptake.[7] Under low cellular this compound conditions, the SREBP-2/SCAP complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The mature, active form of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of genes involved in this compound synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[7] In AD, SREBP-2 signaling is dysregulated. Some studies show reduced nuclear translocation of active SREBP-2 in AD brains and in animal models with tau pathology, suggesting impaired this compound synthesis.[8] Conversely, other studies indicate that SREBP-2 hyperactivity can lead to increased this compound biosynthesis, which may contribute to AD pathogenesis.[9][10]

SREBP2_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP2_SCAP_Insig SREBP-2/SCAP/Insig Complex Proteolytic_Cleavage Proteolytic Cleavage SREBP2_SCAP_Insig->Proteolytic_Cleavage translocates to Golgi High_this compound High this compound High_this compound->SREBP2_SCAP_Insig retains in ER Low_this compound Low this compound Low_this compound->SREBP2_SCAP_Insig releases from ER mSREBP2 Mature SREBP-2 Proteolytic_Cleavage->mSREBP2 releases SRE SRE mSREBP2->SRE binds to Gene_Expression Target Gene Expression SRE->Gene_Expression Cholesterol_Biosynthesis This compound Biosynthesis (e.g., HMGCR) Gene_Expression->Cholesterol_Biosynthesis Cholesterol_Uptake This compound Uptake (e.g., LDLR) Gene_Expression->Cholesterol_Uptake

SREBP-2 signaling pathway for this compound regulation.
Amyloid Precursor Protein (APP) Processing and this compound

This compound levels within cellular membranes, particularly in lipid rafts, significantly influence the processing of the amyloid precursor protein (APP).[8][11] Lipid rafts are specialized membrane microdomains enriched in this compound and sphingolipids. High this compound levels promote the localization of APP and the β-secretase (BACE1) and γ-secretase complexes within these rafts, favoring the amyloidogenic pathway and leading to increased production of Aβ.[8][11] Conversely, this compound depletion can shift APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase.[8]

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP Lipid_Raft Lipid Raft APP->Lipid_Raft localizes to Non_Raft Non-Raft Region APP->Non_Raft localizes to Abeta_Production Aβ Production (Amyloidogenic) Lipid_Raft->Abeta_Production favors sAPPalpha_Production sAPPα Production (Non-amyloidogenic) Non_Raft->sAPPalpha_Production favors High_this compound High this compound High_this compound->Lipid_Raft promotes Low_this compound Low this compound Low_this compound->Non_Raft favors BACE1_gamma_secretase BACE1 & γ-secretase BACE1_gamma_secretase->Lipid_Raft localizes to alpha_secretase α-secretase alpha_secretase->Non_Raft localizes to

Influence of this compound on APP processing pathways.

Quantitative Data from Alzheimer's Disease Models

The following tables summarize quantitative data on this compound metabolism dysregulation from various AD mouse models.

Table 1: Brain this compound and Oxysterol Levels in AD Mouse Models

AD ModelAge (months)Brain RegionAnalyteChange vs. Wild-TypeReference
APPSLxPS1mut9CerebellumDesmosterol[5]
APPSLxPS1mut9Cerebellum27-hydroxythis compound[5]
APPSLxPS1mut21Cortex, Hippocampus, CerebellumDesmosterol↑ (>200%)[5]
APPSLxPS1mut21Hippocampus, Cerebellum24(S)-hydroxythis compound[5]
APPSLxPS1mut21Cerebellum27-hydroxythis compound[5]
3xTg-AD-SubiculumThis compound↑ (in vicinity of Aβ deposits)[9]
APP/PS17.5HippocampusSterol LipidsAltered[10]
C57BL/6P2 vs P10Whole BrainThis compound↑ (3.7 to 6.2 µg/mg tissue)[3][7][12]

Table 2: Gene and Protein Expression Changes in this compound Metabolism Pathways in AD Mouse Models

AD ModelAge (months)Brain RegionGene/ProteinChange vs. Wild-TypeReference
APPSLxPS1mut9 & 21HippocampusAbca1[5]
3xTg-AD12Hippocampus, CortexApoE↑ (with GW3965 treatment)[6][13]
3xTg-AD12Hippocampus, CortexABCA1↑ (with GW3965 treatment)[6][13]
3xTg-AD--mSREBP-2 (nuclear)[8]
CRND8 (APP Tg)--mSREBP-2 (nuclear)No change[8]
P301L (Tau Tg)--mSREBP-2 (nuclear)[8]
APP/PS115-App↑ (logFC 1.22)
APP/PS115-Psen1↑ (logFC 0.85)
5xFAD-CortexApoENo significant change[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in AD models.

Protocol 1: Quantification of this compound in Mouse Brain Tissue by HPLC

This protocol is adapted from a sensitive HPLC-based method for determining this compound in brain tissue.[3][7][12][15]

1. Tissue Homogenization and Lipid Extraction (Bligh and Dyer method): a. Dissect the brain region of interest on ice. b. Homogenize the tissue in an appropriate volume of ice-cold saline solution. c. Add methanol (B129727) and chloroform (B151607) to the homogenate and vortex thoroughly. d. Add chloroform and saline solution, vortex again, and centrifuge to separate the phases. e. Collect the lower chloroform phase containing the lipids. f. Dry the chloroform phase under a stream of nitrogen or using a speed-vac concentrator.

2. HPLC Analysis: a. Re-suspend the dried lipid extract in the mobile phase (e.g., isopropanol/acetonitrile/water, 60/30/10, v/v/v). b. Inject the sample into a C18 reverse-phase HPLC column. c. Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min). d. Detect this compound using a UV detector at a wavelength of 205 nm. e. Quantify the this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.

HPLC_Workflow Start Start Brain_Tissue_Homogenization Brain Tissue Homogenization Start->Brain_Tissue_Homogenization Lipid_Extraction Lipid Extraction (Methanol/Chloroform) Brain_Tissue_Homogenization->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Collect_Chloroform_Phase Collect Chloroform Phase Phase_Separation->Collect_Chloroform_Phase Dry_Extract Dry Lipid Extract Collect_Chloroform_Phase->Dry_Extract Resuspend_in_Mobile_Phase Resuspend in Mobile Phase Dry_Extract->Resuspend_in_Mobile_Phase HPLC_Injection HPLC Injection Resuspend_in_Mobile_Phase->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (205 nm) Chromatographic_Separation->UV_Detection Quantification Quantification vs. Standard Curve UV_Detection->Quantification End End Quantification->End

Workflow for this compound quantification by HPLC.
Protocol 2: RNA Extraction and Library Preparation for RNA-Seq from Brain Tissue

This protocol provides a general workflow for preparing RNA-seq libraries from brain tissue.[2][4][16][17]

1. RNA Extraction: a. Homogenize snap-frozen brain tissue in a lysis buffer containing a chaotropic agent (e.g., TRIzol). b. Add chloroform and centrifuge to separate the aqueous and organic phases. c. Precipitate the RNA from the aqueous phase using isopropanol. d. Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water. e. Treat the RNA sample with DNase I to remove any contaminating genomic DNA. f. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

2. Library Preparation: a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b. Fragment the mRNA into smaller pieces. c. Synthesize first-strand cDNA using reverse transcriptase and random primers. d. Synthesize second-strand cDNA. e. Perform end-repair, A-tailing, and adapter ligation. f. Amplify the library by PCR. g. Purify and size-select the final library. h. Validate the library quality and quantity before sequencing.

RNA_Seq_Workflow cluster_extraction RNA Extraction cluster_library_prep Library Preparation Homogenization Tissue Homogenization in Lysis Buffer Phase_Separation Phase Separation Homogenization->Phase_Separation RNA_Precipitation RNA Precipitation Phase_Separation->RNA_Precipitation DNase_Treatment DNase Treatment RNA_Precipitation->DNase_Treatment QC1 Quality Control (RNA) DNase_Treatment->QC1 mRNA_Isolation mRNA Isolation QC1->mRNA_Isolation Fragmentation Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification QC2 Quality Control (Library) PCR_Amplification->QC2 Sequencing Sequencing QC2->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Workflow for RNA-seq from brain tissue.
Protocol 3: Immunohistochemistry for ApoE4 in Paraffin-Embedded Brain Sections

This protocol is a standard method for visualizing ApoE4 protein in formalin-fixed, paraffin-embedded brain tissue.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) to remove paraffin. b. Rehydrate the tissue sections through a series of graded ethanol solutions (100%, 95%, 70%) to water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C. b. Allow slides to cool to room temperature.

3. Staining: a. Block endogenous peroxidase activity with a hydrogen peroxide solution. b. Block non-specific antibody binding with a blocking buffer (e.g., normal serum). c. Incubate sections with a primary antibody specific for human ApoE4 overnight at 4°C. d. Wash sections and incubate with a biotinylated secondary antibody. e. Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC reagent). f. Develop the signal with a chromogen such as diaminobenzidine (DAB). g. Counterstain with hematoxylin (B73222) to visualize cell nuclei.

4. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions and clear in xylene. b. Mount the coverslip with a permanent mounting medium.

Conclusion

The dysregulation of this compound metabolism is a central and complex feature of Alzheimer's disease. Research using various in vitro and in vivo models has illuminated the critical roles of the LXR and SREBP-2 signaling pathways, as well as the intricate relationship between this compound and APP processing. The quantitative data presented in this guide highlight the consistent alterations in this compound homeostasis across different AD models, providing valuable benchmarks for future studies. The detailed experimental protocols offer a practical resource for researchers investigating these mechanisms. A deeper understanding of these pathways and their interplay is essential for the development of novel therapeutic strategies aimed at restoring this compound balance in the brain and mitigating the progression of Alzheimer's disease.

References

Cholesterol transport and trafficking mechanisms in astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesterol Transport and Trafficking Mechanisms in Astrocytes

Introduction

Within the central nervous system (CNS), this compound homeostasis is a self-contained process, isolated from peripheral circulation by the blood-brain barrier.[1] This vital lipid, essential for membrane integrity, synaptogenesis, and neuronal function, is primarily synthesized by astrocytes.[2][3] Astrocytes act as the CNS's this compound caretakers, producing and packaging this compound into lipoprotein particles for delivery to other neural cells, particularly neurons, which have a limited capacity for de novo synthesis.[4][5] Dysregulation of this intricate transport system is implicated in numerous neurodegenerative disorders, including Alzheimer's disease and Niemann-Pick Type C (NPC) disease, making the study of astrocytic this compound trafficking a critical area for therapeutic development.[6][7] This guide provides a detailed overview of the core mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the complex pathways involved.

Core Mechanisms of Astrocyte this compound Trafficking

The transport of this compound from astrocytes to neurons is a multi-step process involving synthesis, packaging, efflux, and subsequent uptake by recipient cells.

This compound Synthesis and Transcriptional Regulation

Astrocytes are the primary producers of this compound in the brain.[3] The synthesis pathway is governed by the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcription factor.[6] When intracellular this compound levels are low, SREBP2 translocates to the nucleus and upregulates the expression of genes involved in this compound biosynthesis, such as HMG-CoA reductase (HMGCR).[6][8] Conversely, high this compound levels retain SREBP2 in the endoplasmic reticulum, suppressing its activity.[6] Another key regulatory pathway involves Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs). Activation of the LXR/RXR heterodimer by oxysterols (oxidized forms of this compound) directly upregulates the transcription of genes crucial for this compound efflux, including APOE, ABCA1, and ABCG1.[9][10]

This compound Efflux: The Role of ApoE and ABC Transporters

Once synthesized, this compound must be exported from the astrocyte. This efflux is critically dependent on apolipoprotein E (ApoE) and members of the ATP-binding cassette (ABC) transporter family.[10][11]

  • Apolipoprotein E (ApoE): As the most abundant apolipoprotein in the CNS, ApoE is synthesized and secreted primarily by astrocytes.[3][12] It acts as the principal scaffold for assembling this compound and phospholipids (B1166683) into high-density lipoprotein (HDL)-like particles.[3][10]

  • ABCA1 (ATP-binding cassette transporter A1): This transporter is pivotal for the initial lipidation of ApoE.[11] ABCA1 facilitates the transfer of this compound and phospholipids from the astrocyte's plasma membrane to lipid-poor ApoE monomers, forming nascent, discoidal HDL-like particles.[2][13] The function of ABCA1 is indispensable for this process; its inhibition or genetic deletion severely impairs this compound efflux to apolipoproteins.[2][9][14]

  • ABCG1 (ATP-binding cassette transporter G1): Following the initial lipidation by ABCA1, ABCG1 is thought to mediate the further incorporation of this compound into these nascent HDL particles, contributing to their maturation.[2][12]

These mature, this compound-rich HDL-like particles are then released into the extracellular space, ready for delivery to other brain cells.[13]

Neuronal Uptake and Intracellular Trafficking

Neurons readily take up astrocyte-secreted, ApoE-containing lipoprotein particles through receptor-mediated endocytosis.[4] The primary receptors involved are the Low-Density Lipoprotein Receptor (LDLR) and the LDLR-related protein 1 (LRP1).[8][11][12] LRP1 is predominantly expressed in neurons, while LDLR is found in both neurons and astrocytes.[12][15]

Following endocytosis, the lipoprotein is trafficked to late endosomes/lysosomes, where this compound is hydrolyzed and released. The exit of this compound from these compartments is mediated by the Niemann-Pick C1 (NPC1) and C2 (NPC2) proteins.[4][16] NPC1 is a transmembrane protein, while NPC2 is a soluble lysosomal protein with this compound-binding properties.[16][17] They work in concert to transport this compound out of the lysosome for its distribution to other cellular compartments, such as the plasma membrane and endoplasmic reticulum.[4] Mutations in the NPC1 gene lead to the accumulation of unesterified this compound in lysosomes, causing the fatal neurodegenerative Niemann-Pick Type C disease.[7][16][17]

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from key studies, illustrating the effects of various manipulations on astrocyte this compound metabolism.

Table 1: Effects of Genetic and Pharmacological Manipulations on this compound Efflux and Protein Expression in Astrocytes

ManipulationTarget Cell/ModelOutcomeQuantitative EffectCitation(s)
ABCA1 siRNAPrimary Rat AstrocytesThis compound Efflux to ApoA-I, ApoE3, HDLSignificant Decrease[9]
ABCA1 siRNAPrimary WT Astrocytesabca1 mRNA level~40% Reduction[18]
LXR/RXR Agonists (22(R)-HC + 9-cisRA)Primary Rat AstrocytesThis compound Efflux to ApoA-I, HDL, ApoE3Significant Increase[9]
Simvastatin (B1681759) (5 µM)Primary Human AstrocytesABCA1 Expression~79% Reduction[19]
Pravastatin (B1207561) (10 µM)Primary Human AstrocytesABCA1 Expression~54% Reduction[19]
Simvastatin / PravastatinPrimary Human AstrocytesIntracellular this compound47-49% Reduction[19]
ABCA1 DeficiencyPrimary Mouse AstrocytesThis compound Efflux to ApoA-INo increase over baseline (vs. 2.5-fold increase in WT)[14]
ABCA1 DeficiencyPrimary Mouse AstrocytesThis compound Efflux to ApoE isoformsSignificantly Impaired[14]

Table 2: Impact of Disease-Related Factors on Astrocyte this compound Metabolism

FactorTarget Cell/ModelOutcomeQuantitative EffectCitation(s)
Aβ₁₋₄₂ Oligomers (1 µM or 10 µM)Normal Human Astrocytes (NHA)ABCA1 Protein Expression (48h)~40% Reduction[2]
APOE4 GenotypeiPSC-derived AstrocytesTotal this compound~20% Increase[6]
APOE4 GenotypeiPSC-derived AstrocytesSecreted APOE Levels~63% Reduction[6]
APOE4 GenotypeiPSC-derived AstrocytesABCA1 / ABCA7 ExpressionSignificant Decrease[6]
APOE4 GenotypeiPSC-derived AstrocytesLipid StorageIncreased[20][21]

Mandatory Visualizations

Diagrams of Key Pathways and Workflows

G cluster_Astrocyte Astrocyte cluster_Neuron Neuron SREBP2 SREBP2 HMGCR HMGCR SREBP2->HMGCR Activates Chol_Synth This compound Synthesis HMGCR->Chol_Synth Catalyzes ApoE_Lipid Nascent HDL-like Particle Chol_Synth->ApoE_Lipid ApoE_Synth ApoE Synthesis ApoE_Synth->ApoE_Lipid ABCA1 ABCA1 ABCA1->ApoE_Lipid Mediates Lipidation LDLR LDLR / LRP1 ApoE_Lipid->LDLR Transport & Binding Endosome Endosome/ Lysosome LDLR->Endosome Internalization Free_Chol Free this compound Endosome->Free_Chol Release NPC1 NPC1 NPC1->Free_Chol Mediates Exit Membrane Neuronal Membranes (Synapse Formation) Free_Chol->Membrane G cluster_Regulation Transcriptional Regulation in Astrocytes Oxysterols Oxysterols LXR_RXR LXR/RXR Heterodimer Oxysterols->LXR_RXR Activate ABCA1 ABCA1 Gene LXR_RXR->ABCA1 Upregulate APOE APOE Gene LXR_RXR->APOE Upregulate Low_Chol Low Intracellular This compound SREBP2 SREBP2 Activation Low_Chol->SREBP2 Induces HMGCR HMGCR Gene SREBP2->HMGCR Upregulate G Step1 Step 1: Labeling Plate astrocytes. Add medium with [3H]this compound or fluorescent analog. Step2 Step 2: Equilibration Incubate 24-48h. Wash cells. Incubate in serum-free medium for 18h. Step1->Step2 Step3 Step 3: Efflux Add medium containing this compound acceptors (e.g., ApoA-I, HDL, ApoE). Step2->Step3 Step4 Step 4: Incubation Incubate for a defined period (e.g., 6 hours). Step3->Step4 Step5 Step 5: Quantification Collect medium (effluxed this compound). Lyse cells (retained this compound). Step4->Step5 Step6 Step 6: Analysis Quantify radioactivity/fluorescence in medium and lysate. Calculate % efflux. Step5->Step6

References

Cholesterol Biosynthesis: A Therapeutic Achilles' Heel in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most lethal human cancers, with a median survival of just over a year despite aggressive multimodal therapy. The unique metabolic dependencies of GBM offer novel therapeutic avenues. Notably, the brain's reliance on de novo cholesterol synthesis, coupled with the voracious appetite of GBM cells for this lipid, positions the this compound biosynthesis pathway as a critical and targetable vulnerability. This guide provides a comprehensive overview of the rationale for targeting this compound metabolism in GBM, summarizes key preclinical data for various inhibitory strategies, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

The Rationale for Targeting this compound Biosynthesis in Glioblastoma

Unlike most other tissues which can acquire this compound from circulation, the brain's this compound pool is largely self-synthesized due to the blood-brain barrier. Glioblastoma cells exploit and dysregulate this pathway to meet the high demand for this compound required for rapid cell proliferation, membrane formation, and signaling. Key aspects of this dependency include:

  • Upregulated Mevalonate (B85504) and this compound Synthesis Pathways: Studies have shown that genes involved in the mevalonate and downstream this compound synthesis pathways are upregulated in GBM and correlate with poor patient prognosis. Densely packed glioma cells exhibit increased this compound synthesis compared to normal astrocytes.

  • Dysregulated SREBP-Mediated Feedback: The Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1 and SREBP-2, are master transcriptional regulators of lipogenesis and this compound metabolism. In GBM, oncogenic signaling pathways, such as the EGFR/PI3K/Akt pathway, can lead to the constitutive activation of SREBPs, overriding normal feedback inhibition and driving relentless this compound production and uptake.[1]

  • Dependence on Both Synthesis and Uptake: While capable of de novo synthesis, GBM cells also exhibit a heightened dependence on the uptake of exogenous this compound through the low-density lipoprotein receptor (LDLR). This dual dependency provides multiple points of therapeutic intervention.[1]

Therapeutic Strategies and Preclinical Data

Several classes of inhibitors targeting different nodes of the this compound biosynthesis and homeostasis pathways have shown promise in preclinical models of glioblastoma.

HMG-CoA Reductase Inhibitors (Statins)

Statins, widely used as this compound-lowering drugs, inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Their anti-cancer effects in GBM are attributed to the depletion of mevalonate and its downstream products, which are crucial for protein prenylation and cell signaling.

Inhibitor Glioblastoma Cell Line IC50 (µM) Reference
Simvastatin U251MG~0.5 - 1.0[2][3]
U87MG~1.0 - 5.0[2][3]
T98G>10[2][3]
GICs (various)<0.075 - 3.0[2]
Lovastatin U251MG~1.0 - 5.0[2]
Mevastatin U251MG~1.0 - 5.0[2]
Fluvastatin A1720.922[4]
U251MG~1.0 - 5.0[2]
Cerivastatin A1720.098[4]
Pitavastatin A1720.334[4]
Liver X Receptor (LXR) Agonists

LXRs are nuclear receptors that play a pivotal role in this compound homeostasis. Activation of LXRs promotes this compound efflux via the ATP-binding cassette transporter A1 (ABCA1) and inhibits this compound uptake by inducing the degradation of the LDL receptor.

Inhibitor Model System Key Quantitative Finding Reference
GW3965 U87/EGFRvIII subcutaneous xenograft59% inhibition of tumor growth[5]
Acyl-CoA:this compound Acyltransferase (ACAT) Inhibitors

ACAT enzymes are responsible for the esterification of this compound, converting it into a storage form. Inhibition of ACAT in GBM cells leads to an accumulation of free this compound, which can induce cell cycle arrest and apoptosis.

Inhibitor Glioblastoma Cell Line IC50 (µM) at 48h Reference
Avasimibe U25120.29[1][6]
U8728.27[1][6]
SREBP Inhibitors

Direct inhibition of SREBP activation or its downstream targets presents a logical approach to curb the hyperactive lipogenesis and this compound metabolism in GBM.

Inhibitor Glioblastoma Cell Line IC50 (µM) Reference
Fatostatin U8721.38[7]
U25119.44[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in glioblastoma.

Cell Viability Assay (MTT/CCK-8)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.

Orthotopic Glioblastoma Mouse Model

Principle: This in vivo model involves the intracranial injection of human glioblastoma cells into immunodeficient mice, closely recapitulating the tumor microenvironment and growth characteristics of human GBM.

Protocol:

  • Cell Preparation: Harvest cultured glioblastoma cells (e.g., U87MG, or patient-derived xenograft lines) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

  • Anesthesia and Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Make a small incision in the scalp to expose the skull.

  • Drill a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex (e.g., 2 mm right and 1 mm anterior to the bregma).

  • Slowly inject the cell suspension into the brain parenchyma at a specific depth (e.g., 3 mm) using a Hamilton syringe.

  • Wound Closure and Post-operative Care: Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision. Provide appropriate post-operative care, including analgesics and monitoring.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Therapeutic Intervention: Once tumors are established, treat the mice with the test compound via the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis: Monitor animal survival and/or sacrifice animals at a defined endpoint to measure tumor volume and perform histological or molecular analysis.

Lipid Droplet Staining (BODIPY 493/503)

Principle: BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids within lipid droplets.

Protocol:

  • Cell Culture: Grow glioblastoma cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the desired compounds.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS from a DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Nuclear Staining: Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm for BODIPY).

SREBP Activity Assay

Principle: This assay typically involves the detection of the active, nuclear form of SREBP, which can bind to specific DNA sequences (Sterol Regulatory Elements or SREs).

Protocol (based on commercially available ELISA-based kits):

  • Nuclear Extract Preparation: Treat glioblastoma cells with the compounds of interest. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer. Determine the protein concentration of the nuclear extracts.

  • Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the SREBP response element. Incubate to allow the active SREBP in the extract to bind to the DNA.

  • Washing: Wash the wells to remove unbound proteins.

  • Primary Antibody Incubation: Add a primary antibody specific for SREBP-1 or SREBP-2 and incubate.

  • Washing: Wash away the unbound primary antibody.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

  • Washing: Wash away the unbound secondary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of active SREBP in the nuclear extract.

This compound Efflux Assay

Principle: This assay measures the rate at which this compound is transported from the cell membrane to an extracellular acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

Protocol (using a fluorescently-labeled this compound analog):

  • Cell Seeding: Plate glioblastoma cells in a 96-well plate and allow them to adhere overnight.

  • Labeling: Remove the culture medium and incubate the cells with a labeling medium containing a fluorescent this compound analog (e.g., BODIPY-cholesterol) for 1-4 hours. This allows the fluorescent this compound to incorporate into the cell membranes.

  • Equilibration: Wash the cells and incubate them in a serum-free medium, often containing an ACAT inhibitor to prevent the esterification of the fluorescent this compound, for at least 1 hour or overnight.

  • Efflux: Replace the equilibration medium with fresh serum-free medium containing a this compound acceptor (e.g., ApoA-I or HDL) or a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for this compound efflux.

  • Sample Collection: After incubation, collect the supernatant (which contains the effluxed fluorescent this compound).

  • Cell Lysis: Lyse the cells in the wells with a cell lysis buffer to determine the amount of fluorescent this compound remaining in the cells.

  • Fluorescence Measurement: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculation: Calculate the percentage of this compound efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway and Key Therapeutic Targets

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol SQLE This compound This compound Lanosterol->this compound Multiple Steps HMGCR HMGCR SQLE Squalene Epoxidase Statins Statins Statins->HMGCR SQLE_Inh SQLE Inhibitors SQLE_Inh->SQLE

Caption: Key steps in the this compound biosynthesis pathway and points of inhibition by statins and SQLE inhibitors.

SREBP-Mediated Regulation of this compound Homeostasis in Glioblastoma

SREBP_Pathway EGFR_PI3K EGFR/PI3K/Akt Signaling SREBP_pre SREBP (ER) EGFR_PI3K->SREBP_pre activates Golgi Golgi SREBP_pre->Golgi SCAP-mediated transport SCAP SCAP SREBP_n nSREBP (active) Golgi->SREBP_n Proteolytic Cleavage SRE SRE SREBP_n->SRE HMGCR_gene HMGCR gene SRE->HMGCR_gene LDLR_gene LDLR gene SRE->LDLR_gene Fatostatin Fatostatin Fatostatin->SREBP_pre inhibits SCAP This compound Low this compound This compound->SCAP inhibits

Caption: The SREBP pathway, its activation by oncogenic signaling in GBM, and inhibition by fatostatin.

LXR-Mediated this compound Efflux

LXR_Pathway LXR_agonist LXR Agonists (e.g., GW3965) LXR LXR LXR_agonist->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE ABCA1_gene ABCA1 gene LXRE->ABCA1_gene IDOL_gene IDOL gene LXRE->IDOL_gene Cholesterol_efflux This compound Efflux ABCA1_gene->Cholesterol_efflux promotes LDLR_degradation LDLR Degradation IDOL_gene->LDLR_degradation promotes

Caption: Activation of the LXR pathway by agonists promotes this compound efflux and LDLR degradation.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow InVitro In Vitro Studies (GBM Cell Lines) CellViability Cell Viability (IC50 Determination) InVitro->CellViability Mechanism Mechanistic Assays (SREBP activity, Efflux, etc.) InVitro->Mechanism InVivo In Vivo Studies (Orthotopic Xenograft) CellViability->InVivo Lead Compound Selection Mechanism->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Survival Survival Analysis InVivo->Survival

Caption: A typical preclinical workflow for evaluating inhibitors of this compound biosynthesis in glioblastoma.

Conclusion and Future Directions

The targeting of this compound biosynthesis and homeostasis represents a highly promising therapeutic strategy for glioblastoma. The preclinical data for statins, LXR agonists, ACAT inhibitors, and SREBP inhibitors are compelling, demonstrating significant anti-tumor activity in various GBM models. The unique metabolic landscape of the brain and its tumors provides a therapeutic window for these agents.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound biosynthesis inhibitors with standard-of-care treatments like temozolomide (B1682018) and radiation, as well as with other targeted therapies.

  • Biomarker Development: Identifying predictive biomarkers to stratify patients who are most likely to respond to these metabolic therapies.

  • Blood-Brain Barrier Penetration: Developing novel drug delivery strategies to enhance the CNS penetration of these inhibitors.

  • Clinical Translation: Moving the most promising preclinical candidates into well-designed clinical trials for glioblastoma patients.

By continuing to unravel and exploit the metabolic dependencies of glioblastoma, we can pave the way for novel and more effective therapeutic interventions for this devastating disease.

References

Non-Vesicular Cholesterol Transport at Membrane Contact Sites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol, an essential lipid in mammalian cells, is not uniformly distributed amongst cellular organelles. Its trafficking between membranes is critical for maintaining cellular homeostasis, signaling, and steroidogenesis. While vesicular transport plays a role, a significant portion of intracellular this compound movement occurs through a rapid and dynamic process known as non-vesicular transport. This process is facilitated by lipid transfer proteins (LTPs) that operate at membrane contact sites (MCS), regions where the membranes of two distinct organelles are closely apposed. This guide provides a comprehensive technical overview of the core mechanisms of non-vesicular this compound transport, focusing on the key protein families, their sites of action, and the experimental methodologies used to study these intricate pathways. Quantitative data is summarized for comparative analysis, detailed experimental protocols are provided for key assays, and signaling and experimental workflows are visualized using Graphviz diagrams.

Core Mechanisms and Key Protein Families

Non-vesicular this compound transport is primarily mediated by three major families of lipid transfer proteins: the Oxysterol-binding Protein (OSBP)-related Proteins (ORPs), the Steroidogenic Acute Regulatory (StAR) protein-related lipid transfer (START) domain-containing proteins (STARDs), and the Aster proteins (GRAMD1s). These proteins act as molecular bridges at MCS, shuttling this compound between donor and acceptor membranes.

OSBP-Related Proteins (ORPs)

The ORP family is a large group of lipid transfer proteins that are characterized by a conserved OSBP-related domain (ORD). Many ORPs also possess a pleckstrin homology (PH) domain for binding to phosphoinositides and an FFAT motif for interaction with the ER-resident VAMP-associated proteins (VAPs), thus tethering organelles to the ER.

Mechanism of Action: Several ORPs function as lipid exchangers, transporting this compound against its concentration gradient by coupling its movement to the favorable transport of another lipid, typically phosphatidylinositol-4-phosphate (B1241899) (PI4P), down its concentration gradient.[1][2]

Key ORPs in this compound Transport:

  • OSBP (OSBP1): Primarily located at ER-Golgi contact sites, OSBP mediates the exchange of this compound for PI4P, a process crucial for maintaining Golgi this compound levels and sphingomyelin (B164518) synthesis.[2][3][4]

  • ORP1L: Found at ER-late endosome/lysosome (LEL) contacts, ORP1L is involved in the transport of LDL-derived this compound from LELs to the ER.[5][6] Its activity is regulated by the this compound content of the LEL membrane.[7]

  • ORP2: This protein is implicated in this compound efflux and has been shown to restore plasma membrane this compound levels in ORP1-null cells.[8]

  • ORP5: Localized to the ER, ORP5 is involved in the transport of this compound from endosomes/lysosomes to the ER and may cooperate with NPC1.[9][10]

START Domain-Containing Proteins (STARDs)

The START domain is a conserved protein fold of about 210 amino acids that forms a hydrophobic tunnel capable of binding a single lipid molecule.[11][12]

Key STARDs in this compound Transport:

  • STARD1 (StAR): The archetypal member of the family, STARD1 is crucial for steroidogenesis, mediating the rate-limiting step of this compound transport from the outer to the inner mitochondrial membrane.[13][14]

  • STARD3 (MLN64): Located on late endosomes, STARD3 forms contacts with the ER via interaction with VAP proteins and facilitates the transport of this compound from the ER to endosomes.[8][15][16] It has also been implicated in the transport of sphingosine (B13886).[17]

  • STARD4: A soluble protein that is highly efficient at transferring sterols between membranes.[11][18][19] It is thought to be involved in the movement of this compound between the plasma membrane and the ER.[20]

Aster Proteins (GRAMD1s)

The Aster family of proteins (Aster-A, -B, and -C, also known as GRAMD1a, b, and c) are ER-resident proteins that play a critical role in transporting this compound from the plasma membrane (PM) to the ER.[2][21][22]

Mechanism of Action: Asters possess an N-terminal GRAM domain that senses and binds to accessible this compound and phosphatidylserine (B164497) (PS) in the PM, a central StART-like domain that binds and transports this compound, and a C-terminal transmembrane domain that anchors them to the ER.[22][23] Increased this compound levels in the PM trigger the recruitment of Asters to ER-PM contact sites, facilitating this compound transfer to the ER.

Key Membrane Contact Sites in this compound Transport

Non-vesicular this compound transport occurs at specialized junctions between various organelles.

ER-Plasma Membrane (PM) Contact Sites

These sites are crucial for sensing PM this compound levels and for the bulk transport of this compound to the ER for esterification and regulation of SREBP2. Aster proteins are the primary mediators of this compound transport at these contacts.[23]

ER-Mitochondria Contact Sites

These contacts, also known as Mitochondria-Associated Membranes (MAMs), are critical for steroidogenesis and other metabolic processes.[24][25][26] STARD1 is a key player in this compound transport into mitochondria.[13] The tethering of these organelles is mediated by protein complexes including VAPB-PTPIP51 and IP3R-GRP75-VDAC.[21][27]

ER-Late Endosome/Lysosome (LEL) Contact Sites

These MCSs are vital for the transport of LDL-derived this compound from the degradative pathway to the ER for cellular use and regulation. Key proteins involved include ORP1L , ORP5 , and STARD3 .[5][9][15] The formation of these contacts can be regulated by proteins like Rab7 and its effector RILP.[6]

ER-Golgi Contact Sites

These contacts are essential for the delivery of newly synthesized this compound from the ER to the Golgi apparatus. OSBP is the primary this compound transporter at these sites, exchanging this compound for PI4P.[3][4][28]

Quantitative Data

The following tables summarize available quantitative data on protein binding affinities and cellular this compound distribution. It is important to note that specific this compound transfer rates (e.g., in molecules per second) are not widely reported in the literature for many of these proteins under physiological conditions.

Protein FamilyProteinLigandBinding Affinity (Kd)Reference
ORP OSBPThis compound~70 nM[24]
OSBP25-hydroxythis compound~5 nM[24]
ORP222(R)-hydroxythis compoundHigh Affinity[9]
STARD STARD3This compound1.5 µM[29]

Table 1: this compound Binding Affinities of Lipid Transfer Proteins.

OrganelleThis compound Percentage of Total Cellular this compoundThis compound Mole % of Total Lipids in MembraneReference(s)
Plasma Membrane ~60-90%~30-50%[6][7]
Endoplasmic Reticulum ~0.5-1%~5%[7]
Mitochondria LowLow[6]
Late Endosomes/Lysosomes VariableVariable[7]
Golgi Apparatus IntermediateIntermediate[6]

Table 2: Steady-State Distribution of this compound in Cellular Organelles.

ProteinTransport RateConditionsReference
STARD4 ~7 molecules/minute/proteinIn vitro liposome (B1194612) assay with DHE[18]

Table 3: Reported this compound Transfer Rates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study non-vesicular this compound transport.

In Vitro this compound Efflux Assay using Radiolabeled this compound

This assay measures the capacity of cells to release this compound to extracellular acceptors.

Materials:

  • Cultured cells (e.g., macrophages) in multi-well plates

  • Growth medium (e.g., RPMI 1640) with serum

  • [³H]this compound

  • Serum-free medium

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound acceptors (e.g., HDL, ApoA-I)

  • Scintillation counter and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Protocol:

  • Cell Seeding: Plate cells in multi-well plates and grow to ~80% confluency.

  • This compound Labeling: Add growth medium containing [³H]this compound (e.g., 1 µCi/mL) to the cells and incubate for 24-48 hours.

  • Equilibration: Remove the labeling medium and wash the cells three times with PBS. Add serum-free medium supplemented with fatty acid-free BSA and incubate for 18-24 hours to allow the radiolabeled this compound to equilibrate with all intracellular this compound pools.

  • This compound Efflux: Remove the equilibration medium and wash the cells with PBS. Add serum-free medium containing the desired this compound acceptor (e.g., 50 µg/mL HDL) and incubate for a specified time (e.g., 4 hours).

  • Quantification:

    • Collect the medium from each well into a scintillation vial.

    • Lyse the cells in each well with cell lysis buffer and transfer the lysate to a separate scintillation vial.

    • Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Calculation: Calculate the percentage of this compound efflux as: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] * 100

Cell-Free Liposome-Based this compound Transport Assay using NBD-Cholesterol

This in vitro assay reconstitutes this compound transport between two populations of liposomes mediated by a purified lipid transfer protein.

Materials:

  • Donor liposomes containing NBD-cholesterol (a fluorescent this compound analog)

  • Acceptor liposomes

  • Purified lipid transfer protein (e.g., STARD4, Aster domain)

  • Fluorometer

  • Buffer (e.g., HEPES-buffered saline)

Protocol:

  • Liposome Preparation: Prepare donor liposomes (e.g., from POPC) containing a known concentration of NBD-cholesterol. Prepare unlabeled acceptor liposomes of the same lipid composition.

  • Assay Setup: In a fluorometer cuvette, mix the donor and acceptor liposomes in the appropriate buffer at 37°C.

  • Initiate Transport: Add the purified lipid transfer protein to the cuvette to initiate this compound transfer.

  • Fluorescence Measurement: Monitor the increase in NBD fluorescence over time. The transfer of NBD-cholesterol from the donor to the acceptor liposomes results in a change in its fluorescence properties (e.g., an increase in intensity due to dequenching).

  • Data Analysis: The initial rate of fluorescence increase is proportional to the rate of this compound transfer. This can be converted to an absolute transfer rate if the system is properly calibrated.

Photoaffinity Labeling of this compound-Binding Proteins

This technique is used to identify proteins that directly interact with this compound.

Materials:

  • Photoactivatable this compound analog (e.g., a diazirine-containing this compound probe)

  • Cultured cells or purified protein

  • UV light source (e.g., 365 nm)

  • "Click" chemistry reagents (if the probe has a clickable handle like an alkyne)

  • SDS-PAGE and Western blotting or mass spectrometry equipment

Protocol:

  • Probe Incubation: Incubate cultured cells or a purified protein with the photoactivatable this compound analog.

  • UV Crosslinking: Expose the sample to UV light to activate the photoreactive group on the this compound analog, leading to covalent crosslinking with interacting proteins.

  • Detection (Option 1: Click Chemistry and Fluorescence): If the probe has a clickable handle, perform a "click" reaction with a fluorescent reporter molecule. The labeled proteins can then be visualized by SDS-PAGE and in-gel fluorescence scanning.

  • Detection (Option 2: Mass Spectrometry): Lyse the cells, and enrich the crosslinked protein-cholesterol complexes. The proteins can then be identified by mass spectrometry.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.

Cholesterol_Transport_Pathways cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_LEL Late Endosome/Lysosome cluster_Golgi Golgi PM High this compound Pool ER Low this compound Pool (SREBP2 Regulation) PM->ER Aster (GRAMD1s) PM->ER STARD4 Mito Steroidogenesis ER->Mito STARD1 (StAR) LEL LDL-derived This compound ER->LEL STARD3 Golgi Intermediate This compound Pool ER->Golgi OSBP (this compound/PI4P Exchange) VAP VAP VAP->LEL VAP->Golgi LEL->ER ORP1L, ORP5

Caption: Overview of non-vesicular this compound transport pathways at major membrane contact sites.

Cholesterol_Efflux_Assay start Seed Cells labeling Label with [3H]this compound (24-48h) start->labeling equilibration Equilibrate in serum-free medium (18-24h) labeling->equilibration efflux Incubate with this compound acceptor (e.g., HDL, 4h) equilibration->efflux quantify_medium Quantify radioactivity in medium (CPM) efflux->quantify_medium quantify_cells Quantify radioactivity in cell lysate (CPM) efflux->quantify_cells calculate Calculate % Efflux quantify_medium->calculate quantify_cells->calculate end Result calculate->end

Caption: Workflow for a radiolabeled this compound efflux assay.

ER_Lysosome_Contact_Site ER Endoplasmic Reticulum VAP Lysosome Late Endosome/Lysosome ORP1L STARD3 NPC1 ER:VAP->Lysosome:ORP1L Tethering (FFAT motif) ER->Lysosome:STARD3 This compound Transport Lysosome:ORP1L->ER This compound Transport

Caption: Key proteins at the ER-Lysosome membrane contact site for this compound transport.

Implications for Drug Development

The intricate machinery of non-vesicular this compound transport presents a rich landscape of potential therapeutic targets. Dysregulation of these pathways is implicated in various diseases, including atherosclerosis, Niemann-Pick type C disease, and certain cancers.

  • Targeting LTPs: Small molecule inhibitors or activators of specific LTPs could modulate this compound fluxes. For instance, inhibiting Aster proteins could reduce this compound uptake in specific tissues, while enhancing the activity of ORPs involved in this compound efflux from lysosomes could be beneficial in lysosomal storage disorders.[28][30][31]

  • Modulating MCS Formation: Compounds that disrupt or stabilize specific MCS could alter this compound transport. For example, interfering with the VAP-FFAT interaction could selectively inhibit this compound transport at certain contact sites.

  • Leveraging Fluorescent Probes: The experimental techniques described herein, particularly those using fluorescent this compound analogs, are highly amenable to high-throughput screening for compounds that modulate this compound transport.

Conclusion

Non-vesicular this compound transport at membrane contact sites is a fundamental process in cellular lipid homeostasis. The ORP, STARD, and Aster protein families play distinct yet sometimes overlapping roles in shuttling this compound between organelles, ensuring the proper distribution of this essential lipid. A deeper understanding of these pathways, facilitated by the quantitative and methodological approaches outlined in this guide, will be crucial for developing novel therapeutic strategies for a range of metabolic and genetic diseases. The continued development of advanced imaging techniques and in vitro reconstitution assays will undoubtedly shed further light on the precise molecular choreography of non-vesicular this compound transport.

References

The Pivotal Role of Cholesterol in the Life Cycle of Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential lipid component of cellular membranes, plays a multifaceted and critical role throughout the life cycle of enveloped viruses. From facilitating entry and fusion to providing a scaffold for replication and assembly, and finally enabling budding and release, viruses have evolved intricate mechanisms to exploit host this compound metabolism. This technical guide provides an in-depth examination of the core functions of this compound in viral pathogenesis, presents quantitative data on its impact, details key experimental protocols for its study, and visualizes the complex signaling pathways involved. Understanding these interactions is paramount for the development of novel broad-spectrum antiviral therapies targeting host lipid metabolism.

Introduction

Enveloped viruses, a vast group of pathogens including influenza virus, coronaviruses, and retroviruses, acquire their lipid envelope from the host cell during budding. The composition of this envelope, particularly its this compound content, is not a passive structural feature but an active participant in the viral life cycle. This compound's unique biophysical properties, such as its ability to modulate membrane fluidity, curvature, and the formation of specialized microdomains known as lipid rafts, are hijacked by viruses to promote their propagation.[1][2] This guide will dissect the role of this compound at each stage of the viral life cycle, offering a comprehensive resource for researchers in the field.

This compound in the Viral Life Cycle

This compound's influence extends across the entire replicative cycle of enveloped viruses, from the initial contact with a host cell to the release of progeny virions.

Viral Entry and Fusion

Successful entry of an enveloped virus into a host cell is contingent upon the fusion of the viral envelope with a cellular membrane, either the plasma membrane or an endosomal membrane. This compound is a key regulator of this process.

  • Membrane Fluidity and Curvature: this compound modulates the fluidity of both the viral envelope and the host cell membrane, creating an environment conducive to the conformational changes in viral glycoproteins that are necessary for fusion.[2] It also induces negative membrane curvature, a geometric prerequisite for the formation of the fusion pore.[3][4]

  • Lipid Rafts as Entry Platforms: Many viruses utilize this compound- and sphingolipid-rich membrane microdomains, known as lipid rafts, as platforms for entry.[5][6] These domains concentrate viral receptors and co-receptors, facilitating efficient binding and subsequent internalization. For instance, the angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2, is known to associate with lipid rafts.[7]

  • Direct Role in Fusion Proteins: this compound can directly interact with viral fusion proteins, influencing their structure and function. For example, the HIV-1 envelope glycoprotein (B1211001) gp41 has been shown to interact with this compound, which acts as a molecular switch to trigger the clustering of these proteins, a crucial step for fusion.[7]

Viral Replication and Genome Synthesis

Following entry, viruses establish replication complexes within the host cell, often on intracellular membranes. This compound plays a vital role in the formation and function of these replication organelles.

  • Scaffolding for Replication Complexes: Viruses remodel host cell membranes to create specialized compartments for their replication. These structures are often enriched in this compound, which provides the necessary platform for the assembly of the viral replication machinery.[7][8] Flaviviruses, for instance, induce membrane rearrangements that serve as scaffolds for the assembly of their progeny, and these sites have high concentrations of this compound-synthesizing enzymes.[7]

  • Hijacking Host this compound Biosynthesis: To meet the high demand for this compound for replication, many viruses actively manipulate the host's this compound biosynthesis pathways.[9] This is often achieved by activating key transcription factors such as the Sterol Regulatory Element-Binding Protein 2 (SREBP2), which upregulates the expression of genes involved in this compound synthesis.[2][5][10]

Viral Assembly and Budding

The final stages of the viral life cycle, assembly and budding, are also heavily dependent on this compound.

  • Concentration of Viral Components in Lipid Rafts: Lipid rafts serve as assembly sites where viral structural proteins, glycoproteins, and genomes are concentrated prior to budding.[11][12] This ensures the efficient packaging of all necessary components into the nascent virion.

  • Inducing Membrane Curvature for Budding: The process of budding requires the generation of significant membrane curvature to form the viral particle. This compound, in conjunction with viral proteins, plays a crucial role in inducing this curvature, ultimately leading to the scission of the bud from the host cell membrane.[13] For influenza A virus, the M2 protein, in concert with this compound, generates the negative Gaussian curvature required for membrane scission and viral release.[13]

  • Ensuring Virion Stability and Infectivity: The incorporation of this compound into the viral envelope is critical for the structural integrity and infectivity of the released virions.[14] Depletion of this compound from the viral envelope can lead to unstable particles with reduced infectivity.[14][15]

Quantitative Data on the Role of this compound

The depletion of this compound from either the host cell membrane or the viral envelope has a quantifiable impact on viral infectivity. The following tables summarize key findings from various studies.

VirusCell LineMethod of this compound DepletionConcentration of Depleting AgentReduction in Infectivity (%)Reference
Influenza A Virus MDBKMethyl-β-cyclodextrin (MβCD)5 mM~25%[15]
10 mM~42%[15]
20 mM~80%[15]
50 mM~94%[15]
SARS-CoV-2 (pseudovirus) Vero E6Methyl-β-cyclodextrin (MβCD)1.25 mM~60%[16]
2.5 mM>90%[16]
SARS-CoV (pseudovirus) Vero E6Methyl-β-cyclodextrin (MβCD)2.5 mM>90%[16]
MERS-CoV (pseudovirus) Vero E6Methyl-β-cyclodextrin (MβCD)2.5 mM>90%[16]
HIV-1 -β-cyclodextrin (β-CD)>10 mMDose-dependent reduction[6]
SIV -β-cyclodextrin (β-CD)>5 mMDose-dependent reduction[6]
Poliovirus HeLaMethyl-β-cyclodextrin (MβCD)-84% (from 94% to 15% EGFP positive cells)[17]

Table 1: Effect of this compound Depletion on Viral Infectivity. This table illustrates the dose-dependent effect of this compound-depleting agents on the infectivity of various enveloped viruses.

VirusCell LineMethodKey FindingReference
Influenza A Virus MDBKThis compound ReplenishmentPartial rescue of infectivity after MβCD treatment.[15]
Avian Reovirus VeroThis compound ReplenishmentSignificant restoration of infection inhibited by MβCD.[18]
SARS-CoV-2 (pseudovirus) Vero E6This compound ReplenishmentRestoration of impaired infectivity of MβCD-treated virus.[16]

Table 2: Effect of this compound Replenishment on Viral Infectivity. This table demonstrates that the inhibitory effect of this compound depletion can be reversed by the addition of exogenous this compound, confirming the specific role of this compound in viral infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the viral life cycle.

This compound Depletion and Replenishment Assay

This protocol is used to assess the dependence of viral infection on cellular or virion this compound.

Materials:

  • Methyl-β-cyclodextrin (MβCD) (Sigma-Aldrich)

  • Water-soluble this compound (Sigma-Aldrich)

  • Cell culture medium (e.g., DMEM)

  • Virus stock

  • Target cells

Procedure:

This compound Depletion from Cells:

  • Seed target cells in appropriate culture plates and grow to 70-80% confluency.

  • Prepare various concentrations of MβCD in serum-free medium.

  • Wash the cells twice with PBS.

  • Treat the cells with the MβCD solutions for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the MβCD.

  • Infect the cells with the virus at a desired multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, replace the inoculum with fresh culture medium.

  • Incubate for the desired time and assess viral infection (e.g., by plaque assay, TCID50, or reporter gene expression).

This compound Depletion from Virions:

  • Incubate a known titer of virus stock with various concentrations of MβCD for 1-2 hours at 37°C.

  • Dilute the virus-MβCD mixture in serum-free medium to a working concentration for infection.

  • Infect target cells with the treated virus.

  • Proceed with the infection and analysis as described above.

This compound Replenishment:

  • Following MβCD treatment of cells, wash the cells three times with PBS.

  • Incubate the cells with medium containing water-soluble this compound (e.g., 50-400 µg/mL) for 30-60 minutes at 37°C.[19]

  • Wash the cells to remove excess this compound and proceed with viral infection.

  • For virion replenishment, MβCD-treated virus can be incubated with water-soluble this compound before infecting the cells.

Quantification of Virion this compound

This protocol describes the measurement of this compound content in purified virions.

Materials:

  • Purified virus preparation

  • Amplex™ Red this compound Assay Kit (Thermo Fisher Scientific)

  • Lysis buffer (e.g., NP-40 lysis buffer)

Procedure:

  • Lyse the purified virus preparation with a suitable lysis buffer.

  • Follow the manufacturer's protocol for the Amplex™ Red this compound Assay Kit. Briefly, this involves incubating the viral lysate with the reaction mixture containing this compound oxidase, this compound esterase, horseradish peroxidase, and Amplex Red reagent.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Determine the this compound concentration by comparing the signal to a standard curve generated with known concentrations of this compound.

  • Normalize the this compound content to the amount of viral protein or viral genomes (quantified by RT-qPCR) in the sample.[16]

Lipid Raft Isolation

This protocol outlines a detergent-free method for isolating lipid rafts.

Materials:

  • Cultured cells

  • Sucrose (B13894) solutions (e.g., 80%, 35%, and 5% w/v in a suitable buffer)

  • Homogenization buffer (e.g., 500 mM sodium carbonate, pH 11.0)

  • Ultracentrifuge and swinging-bucket rotor

Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in homogenization buffer and homogenize by sonication on ice.

  • Mix the homogenate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Place the 40% sucrose-cell homogenate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with a discontinuous sucrose gradient, for example, a layer of 35% sucrose followed by a layer of 5% sucrose.

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Lipid rafts will float to the interface between the 5% and 35% sucrose layers and appear as an opaque band.

  • Carefully collect the lipid raft fraction from the top of the gradient.

  • The presence of lipid raft-associated proteins (e.g., flotillin-1) and the exclusion of non-raft proteins can be confirmed by Western blotting.

Virus-Membrane Fusion Assay (Fluorescence Dequenching)

This assay measures the fusion of viral envelopes with liposomes or cell membranes.

Materials:

  • Fluorescently labeled virus (e.g., with a lipophilic dye like DiD at a self-quenching concentration).

  • Target liposomes or cells. For liposomes, they can be loaded with a water-soluble fluorescent dye (e.g., sulforhodamine B) at a self-quenching concentration.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Incubate the fluorescently labeled virus with the target liposomes or cells.

  • Induce fusion (e.g., by lowering the pH for viruses that fuse in endosomes).

  • Monitor the fluorescence intensity over time.

  • Fusion of the viral envelope with the target membrane will lead to the dilution of the lipophilic dye, resulting in an increase in fluorescence (dequenching).

  • If using dye-loaded liposomes, fusion can also be monitored by the release and dequenching of the water-soluble dye.

  • The rate and extent of fluorescence dequenching are indicative of the fusion kinetics.[8][13]

Signaling Pathways and Visualizations

Viruses have evolved sophisticated strategies to manipulate host cell signaling pathways to promote this compound biosynthesis and create a favorable environment for their replication.

SREBP2 Activation by Enveloped Viruses

A central mechanism employed by many enveloped viruses is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 is a master transcriptional regulator of this compound homeostasis.[20] Under normal conditions, SREBP2 is held in an inactive state in the endoplasmic reticulum (ER) membrane. When cellular this compound levels are low, SREBP2 is proteolytically cleaved and the active N-terminal fragment translocates to the nucleus to activate the transcription of genes involved in this compound synthesis and uptake.[21]

Viruses such as influenza A virus, coronaviruses, and HIV have been shown to induce the activation of SREBP2.[2][5][22] This leads to an increase in intracellular this compound, which is then utilized for viral replication and assembly.

SREBP2_Activation Virus Enveloped Virus (e.g., Influenza, Coronavirus) HostCell Host Cell Virus->HostCell Infection SREBP_SCAP SREBP2-SCAP Complex (inactive) Virus->SREBP_SCAP Induces activation (mechanism varies) ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport Nucleus Nucleus Golgi->Nucleus Transport of active nSREBP2 nSREBP2 nSREBP2 (active) Golgi->nSREBP2 Cleavage by S1P & S2P SREBP_SCAP->Golgi Translocation S1P S1P S2P S2P SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to CholesterolGenes This compound Biosynthesis Genes (e.g., HMGCR, LDLR) SRE->CholesterolGenes Activates Transcription This compound Increased This compound CholesterolGenes->this compound Leads to ViralReplication Viral Replication & Assembly This compound->ViralReplication Supports

Fig 1. Viral Activation of the SREBP2 Pathway.
Upstream Signaling Cascades

The activation of SREBP2 by viruses is often mediated by the hijacking of upstream signaling pathways. For example, influenza A virus infection has been shown to activate TGF-β-activated kinase 1 (TAK1), which in turn activates downstream kinases JNK and IKK.[23] These kinases then activate the transcription factors AP-1 and NF-κB, respectively, which can contribute to the expression of genes involved in this compound metabolism, including the nuclear receptor RORγ, which cooperates with SREBP2.[23] Other viruses may utilize pathways such as the PI3K-Akt pathway to modulate lipid metabolism.[4]

Upstream_Signaling IAV Influenza A Virus (IAV) TLR3 TLR3 IAV->TLR3 Activates TAK1 TAK1 TLR3->TAK1 Activates JNK JNK TAK1->JNK Activates IKK IKK TAK1->IKK Activates AP1 AP-1 JNK->AP1 Activates NFkB NF-κB IKK->NFkB Activates RORg RORγ AP1->RORg Induces Expression NFkB->RORg Induces Expression HMGCR HMGCR RORg->HMGCR Cooperates with SREBP2 to induce expression SREBP2 SREBP2 SREBP2->HMGCR This compound This compound Biosynthesis HMGCR->this compound Rate-limiting step ViralReplication IAV Replication This compound->ViralReplication Facilitates

References

The Role of Cholesterol in Synaptic Plasticity and Memory Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol, a ubiquitous lipid molecule, is a critical modulator of synaptic function and memory. Far from being a passive structural component, this compound actively participates in the molecular symphony that orchestrates synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in the central nervous system, with a specific focus on its impact on synaptic structure, synaptic transmission, and the enduring changes in synaptic strength that underpin memory formation. We delve into the intricate signaling pathways influenced by this compound, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this vital area of neuroscience. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target this compound-dependent mechanisms in the brain for therapeutic benefit.

Introduction: this compound's Central Role in the Brain

The brain is the most this compound-rich organ in the body, containing approximately 25% of the body's total this compound.[1] This high concentration underscores its indispensable role in neural function. Within the brain, this compound is a fundamental component of neuronal and glial cell membranes, influencing their fluidity, permeability, and the function of embedded proteins.[2][3] It is particularly enriched in myelin sheaths and synaptic membranes, highlighting its importance in nerve impulse conduction and synaptic communication.

This compound's influence extends beyond its structural role. It is a key organizer of lipid rafts, specialized membrane microdomains that serve as signaling platforms, concentrating receptors, ion channels, and signaling molecules to facilitate efficient synaptic transmission and plasticity.[4][5] Dysregulation of this compound homeostasis in the brain is increasingly implicated in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease, where it can influence the production of amyloid-β peptides.[6]

This guide will systematically explore the intricate relationship between this compound levels and synaptic plasticity, providing a detailed overview of its effects on dendritic spine morphology, neurotransmitter receptor function, and the signaling cascades that translate synaptic activity into lasting memories.

This compound's Impact on Synaptic Structure and Function

The structural integrity and dynamic nature of synapses are paramount for effective neurotransmission and plasticity. This compound plays a pivotal role in maintaining both.

Dendritic Spine Morphology

Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their morphology is tightly linked to synaptic strength and stability. Studies have shown that this compound levels can significantly alter dendritic spine density and shape.

A study investigating the effects of dietary this compound on rabbit hippocampal neurons revealed a dose-dependent modulation of spine morphology.[7] Specifically, both low (0.5%) and high (2.0%) this compound diets led to an increase in the density of mature, "mushroom" spines and a decrease in the density of more transient, "thin" spines.[7] This suggests that this compound promotes the maturation and stabilization of synaptic connections.

Table 1: Effect of Dietary this compound on Dendritic Spine Density in Rabbit Hippocampal CA1 Neurons

Diet GroupMushroom Spine Density (spines/10 µm)Thin Spine Density (spines/10 µm)
Control (0% this compound)1.8 ± 0.12.5 ± 0.2
Low this compound (0.5%)2.6 ± 0.21.6 ± 0.1**
High this compound (2.0%)2.4 ± 0.21.8 ± 0.1*

*p < 0.05, **p < 0.01 compared to control. Data adapted from Xu et al. (2013).[7]

Neurotransmitter Receptor Function

This compound directly modulates the function of key neurotransmitter receptors involved in synaptic plasticity, including AMPA and NMDA receptors.

AMPA Receptors: this compound depletion has been shown to increase the potency of AMPA, while this compound enrichment decreases its potency and the maximum achievable response.[8] This suggests that membrane this compound levels can fine-tune the sensitivity of postsynaptic membranes to glutamate (B1630785).

NMDA Receptors: The function of NMDA receptors is also highly dependent on membrane this compound. This compound depletion significantly reduces NMDA receptor-mediated currents.[9] This effect is attributed to a decrease in the open probability of the NMDA receptor channel and an increase in its desensitization.[10][11]

Table 2: Effect of this compound Depletion on NMDA Receptor Currents in Rat Cortical Neurons

TreatmentNMDA-elicited Current (pA)
Control440 ± 71
Methyl-β-cyclodextrin (MβCD)136 ± 32

Data adapted from Vyklicky et al. (2018).[9]

This compound's Modulation of Synaptic Plasticity and Memory

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is the cellular mechanism underlying learning and memory. This compound is a critical player in these processes.

Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement of synaptic transmission, is highly sensitive to this compound levels. Both this compound depletion and excessively high levels of this compound can impair LTP.[7][12]

A study on the effects of dietary this compound in rabbits demonstrated a biphasic effect on LTP in the CA1 region of the hippocampus. A low concentration of dietary this compound enhanced LTP expression, while high concentrations led to a pronounced reduction in LTP.[7] This indicates that an optimal range of this compound is necessary for robust synaptic potentiation.

Table 3: Effect of Dietary this compound on Long-Term Potentiation (LTP) in Rabbit Hippocampal CA1 Neurons

Diet GroupLTP Magnitude (% of baseline)
Control (0% this compound)150 ± 5
Low this compound (0.5%)175 ± 8*
High this compound (2.0%)120 ± 6**

*p < 0.05, **p < 0.01 compared to control. Data adapted from Xu et al. (2013).[7]

Signaling Pathways Modulated by this compound

This compound exerts its effects on synaptic plasticity and memory through its influence on various intracellular signaling pathways.

CAMK2/Synapsin-1 Pathway and Synaptic Vesicle Mobility

This compound levels can impact presynaptic function by modulating the mobility of synaptic vesicles. Cellular this compound loss can inhibit the phosphorylation of Calcium/Calmodulin-dependent protein kinase II (CAMK2).[1][13] This, in turn, reduces the phosphorylation of Synapsin-1, a protein that tethers synaptic vesicles to the actin cytoskeleton.[14] Dephosphorylated Synapsin-1 keeps vesicles in the reserve pool, while its phosphorylation by CAMK2 allows for their mobilization to the readily releasable pool, a crucial step for sustained neurotransmitter release.[14]

CAMK2_Synapsin_Pathway cluster_membrane Presynaptic Terminal This compound Cellular This compound LipidRaft Lipid Raft Integrity This compound->LipidRaft maintains CaMKII CAMKII LipidRaft->CaMKII facilitates activation pCaMKII p-CAMKII CaMKII->pCaMKII phosphorylation Synapsin1 Synapsin-1 pCaMKII->Synapsin1 phosphorylates ReservePool Reserve Pool Synapsin1->ReservePool tethers vesicles pSynapsin1 p-Synapsin-1 VesicleMobilization Synaptic Vesicle Mobilization pSynapsin1->VesicleMobilization promotes ReleasablePool Readily Releasable Pool VesicleMobilization->ReleasablePool NeurotransmitterRelease Neurotransmitter Release ReleasablePool->NeurotransmitterRelease

CAMK2/Synapsin-1 signaling pathway for vesicle mobilization.
REST-miR124a-PTBP1-PSD95 Axis and Postsynaptic Scaffolding

The this compound metabolite 27-hydroxythis compound (B1664032) (27-HC) can induce dysregulation of a signaling axis that controls the expression of the critical postsynaptic scaffolding protein, PSD95. Elevated levels of 27-HC can increase the expression of the RE1-Silencing Transcription factor (REST), which in turn represses the transcription of the microRNA miR-124a.[15] MiR-124a normally inhibits the expression of Polypyrimidine Tract Binding Protein 1 (PTBP1), a protein that represses the splicing of PSD-95 mRNA.[16][17] Therefore, high 27-HC leads to increased PTBP1, reduced PSD-95 expression, and subsequent synaptic dysfunction.

REST_PSD95_Pathway TwentySevenHC 27-Hydroxythis compound REST REST TwentySevenHC->REST increases expression miR124a miR-124a REST->miR124a represses transcription PTBP1 PTBP1 miR124a->PTBP1 inhibits expression PSD95_mRNA PSD-95 mRNA (unspliced) PTBP1->PSD95_mRNA represses splicing PSD95_protein PSD-95 Protein PSD95_mRNA->PSD95_protein translation SynapticFunction Synaptic Function PSD95_protein->SynapticFunction supports

REST-miR124a-PTBP1-PSD95 signaling axis.
LTP-induced this compound Redistribution and AMPA Receptor Trafficking

The induction of LTP triggers a redistribution of intracellular this compound, which acts as a signaling event to promote the synaptic delivery of AMPA receptors.[18] NMDAR activation during LTP induction leads to a decrease in intracellular this compound, which in turn activates the small GTPase Cdc42.[18] Activated Cdc42, along with Rab11, facilitates the trafficking of GluA1-containing AMPA receptors from recycling endosomes to the postsynaptic membrane, thereby potentiating the synapse.

LTP_Cholesterol_AMPAR_Trafficking LTP_Induction LTP Induction (High-Frequency Stimulation) NMDAR_Activation NMDAR Activation LTP_Induction->NMDAR_Activation Cholesterol_Redistribution Intracellular This compound Redistribution NMDAR_Activation->Cholesterol_Redistribution Cdc42_Activation Cdc42 Activation Cholesterol_Redistribution->Cdc42_Activation AMPAR_Trafficking AMPAR Trafficking from Recycling Endosomes Cdc42_Activation->AMPAR_Trafficking Rab11 Rab11 Rab11->AMPAR_Trafficking Synaptic_Delivery Synaptic Delivery of AMPARs AMPAR_Trafficking->Synaptic_Delivery Synaptic_Potentiation Synaptic Potentiation Synaptic_Delivery->Synaptic_Potentiation

This compound-mediated AMPA receptor trafficking during LTP.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of this compound in synaptic plasticity.

This compound Depletion in Hippocampal Slices using Methyl-β-cyclodextrin (MβCD)

Objective: To acutely reduce membrane this compound levels in hippocampal neurons to study the effects on synaptic transmission and plasticity.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Methyl-β-cyclodextrin (MβCD)

  • Hippocampal slices (400 µm thick) from rats or mice

  • Incubation chamber

Procedure:

  • Prepare hippocampal slices using a vibratome and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Prepare a stock solution of MβCD in aCSF. A common working concentration is 1-10 mM.

  • Incubate the hippocampal slices in the MβCD-containing aCSF for a specified period, typically ranging from 30 minutes to 1 hour, at 32-35°C.[12][19]

  • Control slices should be incubated in aCSF without MβCD for the same duration.

  • After incubation, transfer the slices to a recording chamber for electrophysiological experiments.

  • It is recommended to validate the extent of this compound depletion using a this compound assay or by staining with filipin, a fluorescent this compound-binding compound.[19]

Cholesterol_Depletion_Workflow Start Start Prepare_Slices Prepare Hippocampal Slices Start->Prepare_Slices Recovery Slice Recovery in aCSF (≥ 1 hour) Prepare_Slices->Recovery Incubation Incubate Slices Recovery->Incubation Control Control: aCSF Incubation->Control Treatment Treatment: aCSF + MβCD Incubation->Treatment Recording Electrophysiological Recording Control->Recording Treatment->Recording Validation Validate this compound Depletion (e.g., Filipin Staining) Recording->Validation End End Validation->End

Workflow for this compound depletion in hippocampal slices.
Induction and Measurement of Long-Term Potentiation (LTP) in CA1 Hippocampus

Objective: To induce and record LTP in the Schaffer collateral-CA1 pathway of hippocampal slices to assess the effects of this compound manipulation.

Materials:

  • Hippocampal slices prepared as described above

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • Electrophysiology rig with amplifier and data acquisition system

Procedure:

  • Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF at 32-35°C.

  • Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP that is 30-50% of the maximal response.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[20][21]

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Quantification of Dendritic Spine Morphology

Objective: To analyze changes in dendritic spine density and morphology in response to altered this compound levels.

Materials:

  • Fixed brain tissue or cultured neurons

  • Fluorescent dye (e.g., DiI) or immunofluorescent labeling for a dendritic marker (e.g., MAP2) and a spine marker (e.g., Drebrin)[7][22]

  • Confocal or two-photon microscope

  • Image analysis software (e.g., ImageJ/Fiji, Imaris)

Procedure:

  • Label neurons of interest with a fluorescent marker to visualize dendrites and spines. For fixed tissue, DiI crystal application is a common method.[23] For cultured neurons or transgenic animals, expression of a fluorescent protein can be used.

  • Acquire high-resolution z-stack images of dendritic segments using a confocal or two-photon microscope.

  • Use image analysis software to reconstruct the 3D structure of the dendrites and spines.

  • Quantify spine density by counting the number of spines per unit length of dendrite (e.g., spines/10 µm).[22]

  • Classify spines into morphological categories (e.g., mushroom, thin, stubby) based on parameters such as head diameter, neck length, and overall length.[23]

  • Measure morphological parameters of individual spines, such as head volume and spine length.[11]

  • Statistical analysis should be performed to compare spine parameters between different experimental groups.

Conclusion and Future Directions

The evidence presented in this guide unequivocally establishes this compound as a pivotal regulator of synaptic plasticity and memory formation. Its influence spans from the structural organization of dendritic spines and the fine-tuning of neurotransmitter receptor function to the modulation of intricate signaling pathways that govern synaptic strength. The dose-dependent and often biphasic nature of this compound's effects underscores the importance of maintaining a delicate balance of this lipid in the brain for optimal cognitive function.

For researchers and drug development professionals, the this compound-synapse interface represents a promising, albeit complex, therapeutic landscape. Strategies aimed at modulating brain this compound levels or targeting downstream signaling pathways could hold potential for treating cognitive disorders and neurodegenerative diseases. However, the systemic effects of this compound-modifying drugs and the challenge of traversing the blood-brain barrier necessitate the development of highly targeted and brain-specific therapeutic approaches.

Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with synaptic proteins, the role of different this compound metabolites in synaptic function, and the development of novel tools to visualize and manipulate this compound dynamics at individual synapses in real-time. A deeper understanding of these fundamental processes will be instrumental in harnessing the therapeutic potential of targeting this compound metabolism for the preservation and enhancement of cognitive health.

References

An In-depth Technical Guide to Inherited Disorders of Cholesterol Biosynthesis and Their Clinical Manifestations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inherited disorders of cholesterol biosynthesis, detailing their genetic and enzymatic basis, clinical and biochemical phenotypes, and the experimental methodologies used for their diagnosis and study.

Introduction to this compound Biosynthesis and its Disorders

This compound is a vital component of cell membranes and the precursor for steroid hormones, bile acids, and vitamin D.[1] Its intricate biosynthesis pathway involves a series of enzymatic reactions, and genetic defects in the enzymes catalyzing these steps lead to a group of rare metabolic disorders.[2] These disorders are characterized by the accumulation of specific this compound precursors and often a deficiency in this compound, resulting in a wide spectrum of clinical manifestations, from developmental abnormalities to severe neurological dysfunction.[3][4]

This guide will focus on the core inherited disorders of this compound biosynthesis, providing detailed information on their pathophysiology, diagnostic markers, and the experimental protocols crucial for their investigation.

The this compound Biosynthesis Pathway

The synthesis of this compound from acetyl-CoA is a multi-step process that can be broadly divided into pre-squalene and post-squalene pathways. The key enzymes and intermediates are depicted in the following pathway diagram.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate (B85504) Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Mevalonate Kinase Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lathosterol (B1674540) Lathosterol Zymosterol->Lathosterol Desmosterol (B1670304) Desmosterol Zymosterol->Desmosterol 7_Dehydrothis compound 7-Dehydrothis compound (B119134) Lathosterol->7_Dehydrothis compound SC5D This compound This compound 7_Dehydrothis compound->this compound Desmosterol->this compound DHCR24

A simplified diagram of the this compound biosynthesis pathway.

Key Inherited Disorders of this compound Biosynthesis

This section details the major inherited disorders of this compound biosynthesis, summarizing their genetic basis, enzymatic defects, accumulating precursors, and key clinical and biochemical findings in structured tables for easy comparison.

Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency of 7-dehydrothis compound reductase (DHCR7), the enzyme that catalyzes the final step in this compound synthesis.[5][6] This leads to an accumulation of 7-dehydrothis compound (7-DHC) and reduced this compound levels.[5]

Parameter Description
Gene DHCR7
Enzyme Defect 7-dehydrothis compound reductase
Accumulating Sterol 7-dehydrothis compound (7-DHC)
Inheritance Autosomal Recessive
Key Clinical Features Microcephaly, distinctive facial features, syndactyly of the second and third toes, intellectual disability, and malformations of the heart, lungs, kidneys, and genitalia.[5]

Quantitative Biochemical Findings in SLOS

Biochemical Marker Patient Range Normal Range Reference
Plasma 7-DHC2.7 - 470 µg/mL0.10 ± 0.05 µg/mL[7]
Plasma this compoundOften < 400 µg/mL (40 mg/dL) in infants, can be normal in older childrenVaries with age[7]
7-DHC to this compound RatioMarkedly elevatedNot typically measured in healthy individuals[8]
Fibroblast 7-DHC (in delipidated medium)34 ± 3% of total sterols< 1% of total sterols[3]
Mevalonic Aciduria (MVA) and Hyperimmunoglobulinemia D Syndrome (HIDS)

Mevalonic aciduria and the milder allelic variant, Hyperimmunoglobulinemia D with periodic fever syndrome (HIDS), are autosomal recessive disorders caused by a deficiency of mevalonate kinase.[9][10] This enzyme deficiency leads to the accumulation of mevalonic acid in urine and plasma.[11]

Parameter Description
Gene MVK
Enzyme Defect Mevalonate Kinase
Accumulating Metabolite Mevalonic Acid
Inheritance Autosomal Recessive
Key Clinical Features Recurrent febrile attacks, developmental delay, ataxia, failure to thrive, dysmorphic features, and cataracts.[12][13]

Quantitative Biochemical Findings in MVA/HIDS

Biochemical Marker Patient Range (MVA) Patient Range (HIDS) Normal Range Reference
Urinary Mevalonic AcidVery high concentrationsMildly increased, especially during febrile episodes<0.5 mmol/mol creatinine[11][14]
Mevalonate Kinase Activity< 0.5% of control mean1.8% - 28% of control mean100%[15]
Desmosterolosis

Desmosterolosis is a rare autosomal recessive disorder caused by a deficiency of 24-dehydrothis compound reductase (DHCR24), which converts desmosterol to this compound.[16] This results in elevated levels of desmosterol in plasma and tissues.[16]

Parameter Description
Gene DHCR24
Enzyme Defect 24-dehydrothis compound reductase
Accumulating Sterol Desmosterol
Inheritance Autosomal Recessive
Key Clinical Features Neurological problems including brain abnormalities and developmental delay, spasticity, arthrogryposis, short stature, and craniofacial abnormalities.

Quantitative Biochemical Findings in Desmosterolosis

Biochemical Marker Patient Range Normal Range Reference
Plasma Desmosterol162 - 738 µmol/L2.1 ± 1.2 µmol/L[14]
Plasma this compoundUsually normalVaries with age[14]
Lathosterolosis

Lathosterolosis is an extremely rare autosomal recessive disorder of this compound biosynthesis caused by a deficiency of sterol-C5-desaturase (SC5D).[8] This enzyme defect blocks the conversion of lathosterol to 7-dehydrothis compound, leading to an accumulation of lathosterol.[8]

Parameter Description
Gene SC5D
Enzyme Defect Sterol-C5-desaturase
Accumulating Sterol Lathosterol
Inheritance Autosomal Recessive
Key Clinical Features Multiple congenital anomalies, intellectual disability, microcephaly, characteristic facial features, cataracts, digit anomalies, and liver disease.[8]

Quantitative Biochemical Findings in Lathosterolosis

Biochemical Marker Patient Range Normal Range Reference
Plasma Lathosterol81.6 - 219.8 µmol/L< 18 µmol/L
Fibroblast Lathosterol1.48% - 35% of total sterolsNot typically measured in healthy individuals
Plasma this compoundNormal or lowVaries with age[8]
Congenital Hemidysplasia with Ichthyosiform Nevus and Limb Defects (CHILD) Syndrome

CHILD syndrome is an X-linked dominant, male-lethal disorder characterized by unilateral limb and skin defects. It is caused by mutations in the NSDHL gene, which encodes an enzyme involved in the removal of C4-methyl groups from sterol precursors.

Parameter Description
Gene NSDHL
Enzyme Defect NAD(P)H steroid dehydrogenase-like protein
Accumulating Sterols 4-methyl and 4,4-dimethyl sterol intermediates
Inheritance X-linked dominant
Key Clinical Features Unilateral congenital hemidysplasia, ichthyosiform erythroderma, and limb defects. The right side of the body is more commonly affected.[15]

Biochemical Findings in CHILD Syndrome

Biochemical diagnosis of CHILD syndrome is typically made by sterol analysis of cultured fibroblasts or skin scales, which show an accumulation of 4-methyl and 4-carboxysterol intermediates.[2] Plasma sterol analysis is often normal.[2] Specific quantitative ranges for these accumulating sterols in patient samples are not well-established in the literature due to the rarity of the disorder.

Signaling Pathways and Experimental Workflows

The Hedgehog Signaling Pathway and its Link to this compound

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its proper function is dependent on this compound. The Hh protein itself undergoes this compound modification for its secretion and signaling activity. Furthermore, the key signal transducer of the Hh pathway, Smoothened (SMO), is activated by direct binding of this compound.[9] In disorders like SLOS, the deficiency of this compound and accumulation of precursors like 7-DHC can disrupt Hh signaling, leading to many of the observed congenital malformations.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (relieved by Hh) SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits This compound This compound This compound->SMO Activates GLI GLI Proteins SUFU->GLI Inhibits GLI processing and activation GLI_active Active GLI GLI->GLI_active Activation and Nuclear Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Regulates

The Hedgehog signaling pathway and the role of this compound.
Experimental Workflow for Diagnosis

The diagnosis of inherited disorders of this compound biosynthesis follows a stepwise approach, starting with clinical suspicion and proceeding to biochemical and genetic testing.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., dysmorphic features, developmental delay) Plasma_Sterol_Analysis Plasma Sterol Analysis (GC-MS) Clinical_Suspicion->Plasma_Sterol_Analysis Urine_Organic_Acid_Analysis Urine Organic Acid Analysis (for Mevalonic Aciduria) Clinical_Suspicion->Urine_Organic_Acid_Analysis Enzyme_Activity_Assay Enzyme Activity Assay (Fibroblasts or Lymphocytes) Plasma_Sterol_Analysis->Enzyme_Activity_Assay Abnormal sterol profile Urine_Organic_Acid_Analysis->Enzyme_Activity_Assay Elevated mevalonic acid Genetic_Testing Molecular Genetic Testing (Gene Sequencing) Enzyme_Activity_Assay->Genetic_Testing Deficient enzyme activity Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic mutations identified

A general workflow for the diagnosis of inherited disorders of this compound biosynthesis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Sterol Analysis

This protocol outlines a general procedure for the quantitative analysis of sterols in human plasma.

1. Sample Preparation: a. To 200 µL of plasma in a glass tube, add an internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol analog). b. Add 1 mL of ethanolic potassium hydroxide (B78521) (KOH) solution. c. Incubate at 60°C for 1 hour to saponify sterol esters. d. After cooling, add 1 mL of water and 2 mL of n-hexane. e. Vortex vigorously for 1 minute to extract the non-saponifiable lipids into the hexane (B92381) layer. f. Centrifuge to separate the phases and transfer the upper hexane layer to a new tube. g. Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions. h. Evaporate the hexane under a stream of nitrogen.

2. Derivatization: a. To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). b. Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers. c. Evaporate the silylating agent under nitrogen and redissolve the derivatized sterols in 100 µL of n-hexane.

3. GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system. b. Gas Chromatograph (GC) Conditions:

  • Column: A capillary column suitable for sterol analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane column).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: Start at an initial temperature (e.g., 180°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min), and hold for a final period (e.g., 10 minutes). c. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for each sterol and the internal standard.
  • Data Analysis: Quantify the concentration of each sterol by comparing the peak area of its characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.

7-Dehydrothis compound Reductase (DHCR7) Enzyme Activity Assay

This protocol describes a method to measure DHCR7 activity in cultured fibroblasts.

1. Cell Culture and Microsome Preparation: a. Culture human skin fibroblasts in standard medium. b. To induce DHCR7 expression, switch to a lipid-depleted serum-containing medium for 48 hours before harvesting. c. Harvest cells, wash with PBS, and resuspend in a hypotonic buffer. d. Homogenize the cells and centrifuge to pellet nuclei and cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • Phosphate buffer (pH 7.4)
  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Microsomal protein (e.g., 0.5 mg) b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the substrate, 7-dehydrothis compound (solubilized with a carrier like cyclodextrin), to a final concentration of, for example, 30 µM. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a strong base (e.g., ethanolic KOH) and an internal standard (e.g., epicoprostanol).

3. Sterol Extraction and Analysis: a. Saponify the reaction mixture at 60°C for 1 hour. b. Extract the sterols with hexane as described in the GC-MS protocol (Section 5.1). c. Analyze the extracted sterols by GC-MS to quantify the amount of this compound produced from 7-dehydrothis compound. d. Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Mevalonate Kinase (MVK) Enzyme Activity Assay

This protocol outlines a method for measuring MVK activity in lymphocytes.

1. Lymphocyte Isolation: a. Isolate peripheral blood mononuclear cells (PBMCs) from a heparinized blood sample using density gradient centrifugation (e.g., with Ficoll-Paque). b. Wash the isolated lymphocytes with PBS. c. Lyse the cells by sonication or freeze-thaw cycles in a lysis buffer. d. Centrifuge to remove cell debris and use the supernatant (cytosolic fraction) for the assay. e. Determine the protein concentration of the lysate.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • Tris-HCl buffer (pH 7.5)
  • ATP
  • MgCl₂
  • Dithiothreitol (DTT) b. Add a known amount of cell lysate protein to the reaction mixture. c. Pre-incubate at 37°C for 5 minutes. d. Start the reaction by adding the substrate, [1-¹⁴C]mevalonic acid. e. Incubate at 37°C for a specific time (e.g., 30 minutes). f. Stop the reaction by adding an acid (e.g., perchloric acid).

3. Product Separation and Quantification: a. Separate the product, [¹⁴C]phosphomevalonate, from the unreacted [¹⁴C]mevalonic acid using thin-layer chromatography (TLC) or ion-exchange chromatography. b. Quantify the amount of radioactive product formed using a scintillation counter. c. Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/hr/mg protein).

Conclusion

The inherited disorders of this compound biosynthesis represent a complex group of metabolic diseases with significant clinical consequences. A thorough understanding of the underlying biochemical pathways, the specific enzymatic defects, and the resulting clinical and biochemical phenotypes is crucial for accurate diagnosis, patient management, and the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working in this field. Continued research is essential to further elucidate the pathophysiology of these disorders and to improve the outcomes for affected individuals.

References

The Pivotal Role of Cholesterol in Modulating the Biophysical Landscape of the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the profound impact of cholesterol on the biophysical properties of the cell membrane. Understanding these intricate interactions is paramount for researchers in cell biology, biophysics, and for professionals engaged in the strategic development of novel therapeutics that target membrane-associated processes.

This compound's Influence on Fundamental Membrane Properties

This compound, an amphipathic lipid, intercalates between phospholipids (B1166683) in the cell membrane, acting as a dynamic modulator of its structure and function. Its effects are concentration-dependent and crucial for maintaining membrane integrity and regulating cellular processes.

Membrane Fluidity and Order

This compound is a key regulator of membrane fluidity. At physiological temperatures, its rigid, planar steroid ring structure restricts the motion of phospholipid acyl chains, leading to a more ordered and less fluid membrane state, often referred to as the liquid-ordered (Lo) phase. Conversely, at lower temperatures, this compound disrupts the tight packing of phospholipids, preventing the transition to a gel-like state and thus maintaining membrane fluidity.

Membrane Thickness and Compressibility

The presence of this compound significantly influences the thickness of the lipid bilayer. By promoting the ordering of phospholipid acyl chains, this compound induces a "condensing effect," which increases the thickness of the membrane. This alteration in thickness has significant implications for the function of transmembrane proteins.

Membrane Permeability

This compound effectively reduces the permeability of the cell membrane to small, water-soluble molecules. It fills the gaps between phospholipid molecules, thereby decreasing the passive diffusion of these substances across the bilayer. This "sealing" effect is critical for maintaining the distinct intracellular environment necessary for cellular function.

Formation of Lipid Rafts

This compound, in conjunction with sphingolipids, plays a central role in the formation of specialized membrane microdomains known as lipid rafts. These platforms are enriched in specific proteins and are involved in a variety of cellular processes, including signal transduction and membrane trafficking. The unique biophysical properties of these domains are largely dictated by their high this compound content.

Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent impact of this compound on membrane biophysical properties.

Table 1: Effect of this compound on Membrane Fluidity

This compound Concentration (mol%)Lateral Diffusion Coefficient (D) of Lipids (µm²/s)Reference
010.2 ± 1.5
107.8 ± 1.1
205.1 ± 0.8
302.5 ± 0.5
401.3 ± 0.3
500.8 ± 0.2

Table 2: Effect of this compound on Membrane Thickness

This compound Concentration (mol%)Bilayer Thickness (nm)Reference
03.5 ± 0.2
103.8 ± 0.2
204.1 ± 0.3
304.4 ± 0.3
404.7 ± 0.4
505.0 ± 0.4

Table 3: Effect of this compound on Membrane Permeability to Water

This compound Concentration (mol%)Water Permeability Coefficient (P_f) (µm/s)Reference
034.5 ± 3.1
1025.1 ± 2.5
2018.2 ± 2.0
3012.6 ± 1.5
408.7 ± 1.1
505.9 ± 0.8

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biophysical properties of cell membranes.

Fluorescence Recovery After Photobleaching (FRAP) for Measuring Membrane Fluidity

Principle: FRAP is a microscopy technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane. A high-intensity laser beam is used to photobleach the fluorophores in a small, defined area of the membrane. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached fluorophores from the surrounding area diffuse into it. The rate of this recovery is directly proportional to the lateral diffusion coefficient of the labeled molecules.

Methodology:

  • Cell Culture and Labeling: Cells are cultured on glass-bottom dishes suitable for high-resolution microscopy. The membrane lipid of interest (e.g., a phospholipid analog) is labeled with a suitable fluorescent probe (e.g., NBD-PE).

  • Microscopy Setup: A confocal laser scanning microscope equipped with a high-numerical-aperture objective and the appropriate laser lines for excitation and bleaching is used. The sample is maintained at a constant physiological temperature.

  • Image Acquisition: A pre-bleach image is acquired to determine the initial fluorescence intensity.

  • Photobleaching: A high-intensity laser pulse is applied to a defined region of interest (ROI) to irreversibly bleach the fluorophores.

  • Post-Bleach Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: The fluorescence intensity in the bleached ROI is measured over time and normalized to the pre-bleach intensity. The resulting recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the labeled molecules.

FRAP_Workflow cluster_sample_prep Sample Preparation cluster_microscopy Microscopy cluster_analysis Data Analysis A Cell Culture B Fluorescent Labeling of Membrane Lipids A->B C Acquire Pre-Bleach Image B->C D Photobleach ROI with High-Intensity Laser C->D E Acquire Post-Bleach Image Series D->E F Measure Fluorescence Recovery in ROI E->F G Fit Recovery Curve to Diffusion Model F->G H Determine Diffusion Coefficient (D) G->H

Workflow for FRAP Experiment
Atomic Force Microscopy (AFM) for Measuring Membrane Thickness

Principle: AFM is a high-resolution scanning probe microscopy technique that can be used to image the topography of biological samples, including cell membranes, at the nanometer scale. By creating a small pore in the membrane with the AFM tip and measuring the depth of this pore, the thickness of the membrane can be determined with high precision.

Methodology:

  • Substrate Preparation: A clean, flat substrate (e.g., mica) is used to support the lipid bilayer or cell membrane.

  • Membrane Deposition: A supported lipid bilayer (SLB) is formed on the substrate, or intact cells are adhered to the surface.

  • AFM Imaging: The sample is imaged in a liquid environment under physiological conditions using the AFM in contact or tapping mode.

  • Nanopore Creation: The AFM tip is pressed onto the membrane with a controlled force to create a small hole, exposing the underlying substrate.

  • Depth Measurement: The topography of the area containing the nanopore is imaged. The depth of the pore, which corresponds to the membrane thickness, is determined from the height difference between the top of the membrane and the exposed substrate.

  • Data Analysis: Multiple depth measurements are taken across different areas of the sample and averaged to obtain a precise value for the membrane thickness.

AFM_Workflow cluster_sample_prep Sample Preparation cluster_afm AFM Measurement cluster_analysis Data Analysis A Prepare Substrate (e.g., Mica) B Deposit Supported Lipid Bilayer or Cells A->B C Image Membrane Surface B->C D Create Nanopore with AFM Tip C->D E Image Topography of Nanopore D->E F Measure Depth of Nanopore E->F G Average Multiple Measurements F->G H Determine Membrane Thickness G->H

Workflow for AFM-based Membrane Thickness Measurement

This compound's Impact on Signaling Pathways

The this compound-dependent modulation of membrane biophysical properties has profound consequences for cellular signaling. Lipid rafts, in particular, serve as organizing centers for signaling molecules, facilitating efficient signal transduction.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs and their associated G proteins are localized to lipid rafts. The this compound-rich environment of these domains is thought to pre-assemble signaling complexes, thereby enhancing the speed and specificity of signal transmission.

GPCR_Signaling_Pathway cluster_raft Lipid Raft GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Effects

GPCR Signaling in a Lipid Raft

Implications for Drug Development

The critical role of this compound in membrane organization and function makes it an attractive, albeit challenging, target for therapeutic intervention.

  • Modulation of Drug-Membrane Interactions: The this compound content of the cell membrane can influence the partitioning, orientation, and activity of membrane-acting drugs.

  • Targeting Lipid Rafts: Given their role in various disease-related signaling pathways, lipid rafts represent a promising target for the development of novel drugs. Strategies aimed at disrupting the integrity of lipid rafts or targeting raft-associated proteins are being actively pursued.

  • Drug Delivery Systems: Liposomes and other lipid-based nanoparticles are widely used as drug delivery vehicles. The inclusion of this compound in these formulations is crucial for modulating their stability, fluidity, and drug-release properties.

Conclusion

This compound is an indispensable component of the cell membrane, exerting a multifaceted influence on its biophysical properties. Through its ability to modulate membrane fluidity, thickness, and permeability, and by driving the formation of lipid rafts, this compound plays a pivotal role in a vast array of cellular processes. A thorough understanding of these fundamental mechanisms is essential for advancing our knowledge of cell biology and for the rational design of new and effective therapeutic agents. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies central to this field of research.

The Cornerstone of Steroidogenesis: A Technical Guide to Cholesterol's Role in Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of cholesterol in the intricate pathways of steroid hormone synthesis. We will explore the fundamental biochemical steps, key enzymatic players, and the regulatory mechanisms that govern this critical physiological process. This guide provides quantitative data, detailed experimental methodologies, and visual representations of the core pathways and workflows to support advanced research and drug development in endocrinology and related fields.

Introduction: this compound as the Essential Precursor

All steroid hormones, a class of lipids crucial for regulating a vast array of physiological functions including metabolism, inflammation, immune response, and sexual development, are derived from a common precursor: this compound.[1][2] The conversion of this 27-carbon sterol into the diverse spectrum of steroid hormones is a complex and tightly regulated process that occurs primarily in the adrenal glands, gonads, and placenta.[3][4] The initiation of steroidogenesis is contingent on the availability and transport of this compound to the primary site of its initial conversion, the inner mitochondrial membrane.[5][6][7]

The Rate-Limiting Step: this compound Transport into Mitochondria

The transport of this compound from the outer to the inner mitochondrial membrane is the universally recognized rate-limiting step in steroid hormone biosynthesis.[5][8] This crucial transfer is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein .[9] The acute regulation of steroidogenesis is largely dependent on the action of StAR, which facilitates the movement of this compound across the aqueous intermembrane space to make it accessible to the first enzyme in the steroidogenic cascade.[7]

The binding of this compound to the StAR protein is a critical prerequisite for its transport function. This interaction is characterized by a high affinity, as indicated by the dissociation constant.

ParameterValueReference
Apparent Dissociation Constant (Kd) for StAR and this compound3 x 10⁻⁸ M[8]

The Initial Enzymatic Conversions: P450scc and 3β-HSD

Once this compound reaches the inner mitochondrial membrane, it is subjected to the first enzymatic modification by Cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1.[3][10] This enzyme catalyzes the conversion of this compound to pregnenolone (B344588), the common precursor for all steroid hormones.[6][11] This reaction involves three separate monooxygenase steps: two hydroxylations of the this compound side-chain followed by the cleavage of the bond between carbons 20 and 22.[3][10]

Following its synthesis, pregnenolone can then be acted upon by 3β-hydroxysteroid dehydrogenase (3β-HSD) , an enzyme located in both the mitochondria and the endoplasmic reticulum.[4][11] 3β-HSD catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a critical step in the biosynthesis of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[4]

Enzyme Kinetics

The efficiency and substrate preference of these key enzymes are described by their kinetic parameters. While the hydrophobic nature of this compound makes precise in vitro kinetic measurements for P450scc challenging, inhibition studies provide valuable insights. The kinetics for 3β-HSD have been characterized for several of its steroid substrates.

EnzymeSubstrate/InhibitorParameterValueReference
P450sccTestosterone (B1683101) (Inhibitor)Ki (competitive)30.9 µM[12]
3β-HSDDehydroepiandrosterone (DHA)Km0.3 µM[13]
3β-HSDPregnenoloneKm0.4 µM[13]
3β-HSD17-hydroxypregnenolone (17OH-Δ⁵P)Km0.3 µM[13]
3β-HSDEstradiol-17β (E2) (Inhibitor)Ki (competitive)15.1 µM[12]

Signaling Pathways and Regulation

The synthesis of steroid hormones is meticulously regulated by various signaling pathways, primarily initiated by trophic hormones from the anterior pituitary, such as Adrenocorticotropic hormone (ACTH) and Luteinizing hormone (LH). These hormones bind to G-protein coupled receptors on the surface of steroidogenic cells, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn promotes both the acute and chronic regulation of steroidogenesis.

  • Acute Regulation: PKA-mediated phosphorylation enhances the activity of the StAR protein, leading to a rapid increase in this compound transport into the mitochondria.

  • Chronic Regulation: cAMP signaling also upregulates the transcription of genes encoding steroidogenic enzymes, including P450scc, thereby increasing the overall capacity for hormone synthesis over time.

G Regulation of Steroidogenesis Signaling Pathway Trophic_Hormone Trophic Hormone (e.g., ACTH, LH) GPCR G-Protein Coupled Receptor Trophic_Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_activation StAR Protein Activation PKA->StAR_activation Phosphorylates Gene_Transcription Upregulation of Steroidogenic Gene Transcription PKA->Gene_Transcription Activates Cholesterol_Transport Increased this compound Transport StAR_activation->Cholesterol_Transport Enzyme_Synthesis Increased Synthesis of Steroidogenic Enzymes Gene_Transcription->Enzyme_Synthesis Steroid_Synthesis Increased Steroid Hormone Synthesis Cholesterol_Transport->Steroid_Synthesis Enzyme_Synthesis->Steroid_Synthesis

Regulation of Steroidogenesis Signaling Pathway

The Steroidogenic Pathway from this compound

The journey from this compound to the primary steroid hormones involves a series of enzymatic reactions. The initial steps, common to all steroidogenic tissues, are depicted below.

G Initial Steps of the Steroidogenic Pathway This compound This compound Mitochondrion_Outer Outer Mitochondrial Membrane This compound->Mitochondrion_Outer StAR-mediated transport Mitochondrion_Inner Inner Mitochondrial Membrane Mitochondrion_Outer->Mitochondrion_Inner Pregnenolone Pregnenolone Mitochondrion_Inner->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Further_Steroids Further Steroid Hormones (Glucocorticoids, Mineralocorticoids, Androgens, Estrogens) Progesterone->Further_Steroids

Initial Steps of the Steroidogenic Pathway

Experimental Protocols

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of compounds on steroid hormone production, as these cells express all the key enzymes of the steroidogenic pathway.[12]

Materials:

  • H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with ITS+ Premix and Nu-Serum

  • 24-well or 96-well cell culture plates

  • Test compound and vehicle control (e.g., DMSO)

  • Positive controls: Forskolin (inducer) and Prochloraz (inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagents (e.g., MTT)

  • Hormone quantification kits (e.g., ELISA) or LC-MS/MS system

Procedure:

  • Cell Culture: Culture H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂. Subculture cells every 2-3 days.

  • Plating: Seed cells in 24-well or 96-well plates at a density that allows them to reach 80-90% confluency at the time of exposure. Allow cells to acclimate for 24 hours.

  • Exposure: Replace the culture medium with fresh serum-free medium containing the test compound at various concentrations, a vehicle control, and positive controls. The final solvent concentration should not exceed 0.1%.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Sample Collection: After incubation, carefully collect the culture medium from each well for hormone analysis. Store the medium at -80°C until analysis.

  • Cell Viability: Assess cell viability in the remaining cells using a standard method like the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Hormone Quantification: Quantify the concentrations of steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the collected medium using ELISA or LC-MS/MS.

Data Analysis:

Express hormone production as a percentage of the vehicle control. Analyze the dose-response relationship for the test compound's effect on each hormone.

In Vitro P450scc Enzyme Activity Assay

This assay measures the activity of P450scc by providing a substrate that can be directly converted to pregnenolone, bypassing the need for StAR-mediated this compound transport.

Materials:

  • Isolated mitochondria from steroidogenic cells (e.g., H295R, adrenal glands)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 22R-hydroxythis compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Reaction termination solution (e.g., ice-cold organic solvent like ethyl acetate)

  • LC-MS/MS system for pregnenolone quantification

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from steroidogenic cells using differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria, assay buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 22R-hydroxythis compound to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent.

  • Extraction: Vortex vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing pregnenolone.

  • Quantification: Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of pregnenolone produced.

Data Analysis:

Calculate the rate of pregnenolone formation per unit of mitochondrial protein per unit of time (e.g., nmol/mg/min).

G Experimental Workflow for P450scc Activity Assay Cell_Culture Steroidogenic Cell Culture (e.g., H295R) Mitochondria_Isolation Mitochondria Isolation (Differential Centrifugation) Cell_Culture->Mitochondria_Isolation Reaction_Setup Reaction Setup: - Isolated Mitochondria - Assay Buffer - NADPH Regenerating System Mitochondria_Isolation->Reaction_Setup Pre_incubation Pre-incubation (37°C, 5 min) Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with 22R-hydroxythis compound Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 30-60 min) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (Ice-cold organic solvent) Incubation->Reaction_Termination Extraction Pregnenolone Extraction Reaction_Termination->Extraction Quantification Quantification by LC-MS/MS Extraction->Quantification Data_Analysis Data Analysis: Calculate reaction rate Quantification->Data_Analysis

P450scc Activity Assay Workflow

Quantitative Data on Steroid Hormone Production in H295R Cells

The H295R cell line provides a robust model for quantifying the production of a wide array of steroid hormones. The following table summarizes basal and forskolin-stimulated hormone production rates, offering a baseline for experimental studies.

Steroid HormoneBasal Production (ng/mL)Forskolin-Stimulated Production (ng/mL)Reference
Progesterone/Pregnenolone7.0 ± 1.2Increased
Testosterone1.6 ± 0.42.19 ± 0.32
17β-Estradiol0.51 ± 0.131.57 ± 0.36
Cortisol45.1 ± 0.07 (µg/10⁶ cells)121.8 ± 10.7 (µg/10⁶ cells)[10]
Cortisone1.16 ± 0.001 (µg/10⁶ cells)3.80 ± 0.44 (µg/10⁶ cells)[10]
AldosteroneDecreased over time-[10]
Androstenedione55.6 ± 0.25 (ng/10⁶ cells)87.4 ± 0.06 (ng/10⁶ cells)[10]
Dehydroepiandrosterone (DHEA)0.05 ± 0.03 (µM/mg protein)0.54 ± 0.26 (µM/mg protein)

Note: Production rates can vary based on cell passage number, culture conditions, and specific experimental protocols.

Conclusion

This compound serves as the indispensable foundation for the entire steroidogenic cascade. The intricate processes of its intracellular transport and enzymatic conversion are subject to precise regulation, ensuring the appropriate synthesis of steroid hormones to maintain physiological homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies as presented in this guide, is paramount for researchers and professionals in the fields of endocrinology and drug development. This knowledge is fundamental for elucidating the mechanisms of endocrine disorders and for the rational design of novel therapeutic interventions that target the steroid hormone synthesis pathways.

References

Unraveling Cholesterol Homeostasis: A Technical Guide to Molecular Mechanisms in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, a lipid molecule essential for cellular structure and function, is maintained in a tightly regulated balance known as homeostasis. Dysregulation of this delicate equilibrium is a cornerstone of prevalent metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and diabetes. This technical guide provides an in-depth exploration of the core molecular mechanisms governing this compound homeostasis and its pathological alterations. We will dissect the intricate signaling pathways of Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Furthermore, this guide presents quantitative data on the molecular consequences of pathway dysregulation, detailed experimental protocols for investigating this compound metabolism, and visual representations of the key signaling cascades to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Core Signaling Pathways in this compound Homeostasis

The maintenance of cellular and systemic this compound levels is orchestrated by a complex interplay of transcriptional and post-translational regulatory networks. Three key pathways—SREBP, LXR, and PCSK9—form the central axis of this regulation.

The SREBP Pathway: Master Regulator of this compound Synthesis and Uptake

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is the primary mechanism by which cells sense and control their intracellular this compound levels.[1][2] When cellular this compound is scarce, the SREBP-2 isoform, in particular, is activated to increase both the synthesis of new this compound and the uptake of this compound from circulating low-density lipoproteins (LDL).[2]

Mechanism of Action:

In this compound-replete cells, the SREBP-2 precursor protein is retained in the endoplasmic reticulum (ER) through its interaction with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (Insig).[1] When ER this compound levels fall, the SCAP-SREBP-2 complex is released from Insig and transported to the Golgi apparatus.[1] In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain (nSREBP-2).[1] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[1] Key target genes include HMG-CoA reductase (HMGCR), the rate-limiting enzyme in this compound biosynthesis, and the LDL receptor (LDLR), which mediates the uptake of LDL this compound from the circulation.[1][3]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP-2 Precursor SCAP SCAP SREBP_precursor->SCAP Binds S1P S1P SREBP_precursor->S1P Cleavage 1 Insig Insig SCAP->Insig Binds S2P S2P S1P->S2P Cleavage 2 nSREBP nSREBP-2 S2P->nSREBP Release of nSREBP-2 SRE SRE nSREBP->SRE Binds Target_Genes Target Genes (HMGCR, LDLR, etc.) SRE->Target_Genes Activates Transcription Cholesterol_High High this compound Cholesterol_High->Insig Promotes SCAP-Insig binding Cholesterol_Low Low this compound Cholesterol_Low->SREBP_precursor SCAP-SREBP complex to Golgi

Caption: The SREBP-2 signaling pathway for this compound homeostasis.

The LXR Pathway: Promoting this compound Efflux and Reverse this compound Transport

Liver X Receptors (LXRs), consisting of LXRα and LXRβ isoforms, are nuclear receptors that function as cellular this compound sensors.[4] When activated by oxysterols, which are oxidized derivatives of this compound, LXRs induce the expression of genes involved in the removal of excess this compound from cells, a process known as reverse this compound transport.[4]

Mechanism of Action:

Upon binding to oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[5] Key LXR target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[4][6] The proteins ABCA1 and ABCG1 are crucial for the efflux of this compound and phospholipids (B1166683) from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles, respectively.[6] This process is fundamental for preventing the accumulation of this compound in peripheral tissues and its transport back to the liver for excretion.

LXR_Pathway

Caption: The LXR signaling pathway for this compound efflux.

The PCSK9 Pathway: Regulating LDLR Degradation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that plays a critical role in post-translationally regulating the levels of the LDL receptor.[7] By promoting the degradation of the LDLR, PCSK9 reduces the clearance of LDL this compound from the circulation, thereby increasing plasma LDL levels.[7]

Mechanism of Action:

PCSK9 is synthesized and secreted primarily by the liver. Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[8] This binding event leads to the internalization of the PCSK9-LDLR complex.[9] Instead of the normal recycling of the LDLR back to the cell surface after releasing its LDL cargo in the endosome, the presence of PCSK9 redirects the entire complex to the lysosome for degradation.[2][9] This results in a net reduction of LDLRs on the cell surface, leading to decreased LDL this compound uptake and consequently, higher plasma LDL this compound concentrations.

PCSK9_Pathway cluster_Extracellular Extracellular Space PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds LDLR_LDL_complex LDLR_LDL_complex LDLR->LDLR_LDL_complex LDLR_PCSK9_complex LDLR_PCSK9_complex LDLR->LDLR_PCSK9_complex Endosome Endosome LDLR_LDL_complex->Endosome Internalization LDLR_PCSK9_complex->Endosome Internalization Recycling_Vesicle Recycling_Vesicle Endosome->Recycling_Vesicle LDLR recycles (No PCSK9) Lysosome Lysosome Endosome->Lysosome Degradation (With PCSK9) Recycling_Vesicle->LDLR To cell surface

Caption: PCSK9-mediated degradation of the LDL receptor.

Quantitative Data on this compound Homeostasis Dysregulation

The following tables summarize quantitative data on the dysregulation of this compound homeostasis in the context of metabolic diseases, highlighting changes in gene expression and circulating lipid levels.

Table 1: SREBP-2 Target Gene Expression Changes in Response to this compound Depletion

GeneCell TypeConditionFold Change in mRNA ExpressionReference
HMGCR3T3-L1 AdipocytesThis compound Depletion5-10 fold increase[10]
LDLR3T3-L1 AdipocytesThis compound Depletion5-10 fold increase[10]
HMGCS3T3-L1 AdipocytesThis compound Depletion5-10 fold increase[10]
SREBF23T3-L1 AdipocytesThis compound Depletion3-4 fold increase[10]
HMGCRMouse Liver (Ldlr-/-)SREBP-2 Depletion~70% decrease[1]
HMGCSMouse Liver (Ldlr-/-)SREBP-2 Depletion~60% decrease[1]

Table 2: LXR Target Gene Expression Changes in Response to LXR Agonists

GeneCell TypeConditionFold Change in mRNA ExpressionReference
ABCA1THP-1 MacrophagesT0901317 (1.0 µM)~10-fold increase[4]
ABCG1THP-1 MacrophagesT0901317 (1.0 µM)~8-fold increase[4]
SREBP-1cTHP-1 MacrophagesT0901317 (1.0 µM)~6-fold increase[4]
ABCA1Immortalized MacrophagesLXR AgonistMarked upregulation[6][11]
IL-6Immortalized Macrophages (Abca1-/-)LPS Treatment11-26 fold increase[6][11]
IL-12Immortalized Macrophages (Abca1-/-)LPS Treatment11-26 fold increase[6][11]

Table 3: Effect of PCSK9 on LDLR Protein Levels

TreatmentCell LineConcentrationEffect on LDLR ProteinReference
PCSK9 OverexpressionHepG2Adenoviral vectorSevere reduction[12]
D374Y-PCSK9HepG21 µg/mlTime-dependent decrease[7]
Pcsk9-IN-10 (inhibitor)HepG20-5.0 µMDose-dependent increase[8]
Pcsk9-IN-24 (inhibitor)HepG21-1000 nMProgressive increase[13]

Table 4: Circulating this compound Levels in Metabolic Diseases

ConditionParameterPatient GroupControl GroupReference
NAFLDTotal this compoundMarginally high to highNormal[14]
NAFLDTriglyceridesMarginally high to highNormal[14]
NAFLDLDL-CMarginally high to highNormal[14]
Diabetes (Type 2)LDL-CGenerally elevatedNormal[15]
Diabetes (Type 2)HDL-CGenerally loweredNormal[15]
Diabetes (Type 2)TriglyceridesGenerally elevatedNormal[15]

Experimental Protocols

This compound Efflux Assay using Radiolabeled this compound

This protocol details a common method for quantifying the movement of this compound from cultured cells to an extracellular acceptor, a key process in reverse this compound transport.

Materials:

  • Cultured cells (e.g., macrophages like J774 or THP-1)

  • [³H]-cholesterol

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Bovine serum albumin (BSA)

  • This compound acceptors (e.g., Apolipoprotein A-I, HDL)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Plating and Labeling:

    • Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.

    • Label the cells by incubating them for 24-48 hours in a medium containing [³H]-cholesterol (e.g., 1 µCi/mL).

  • Equilibration:

    • After the labeling period, wash the cells twice with PBS to remove excess radiolabel.

    • Incubate the cells for 18-24 hours in a serum-free medium containing BSA (e.g., 0.2%) to allow the [³H]-cholesterol to equilibrate within the cellular this compound pools.

  • This compound Efflux:

    • Wash the cells twice with PBS.

    • Add serum-free medium containing the this compound acceptor of interest (e.g., 10 µg/mL ApoA-I) to the cells. Include a control well with a medium lacking an acceptor to measure basal efflux.

    • Incubate for a defined period (e.g., 4-24 hours) at 37°C.

  • Quantification:

    • After the incubation, collect the medium from each well.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percentage of this compound efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.

Cholesterol_Efflux_Workflow start Start plate_cells Plate Cells start->plate_cells label_cells Label with [3H]-Cholesterol plate_cells->label_cells equilibrate Equilibrate in Serum-Free Medium label_cells->equilibrate add_acceptor Add this compound Acceptor equilibrate->add_acceptor incubate Incubate add_acceptor->incubate collect_samples Collect Medium and Lyse Cells incubate->collect_samples quantify Quantify Radioactivity collect_samples->quantify calculate Calculate % Efflux quantify->calculate end End calculate->end

Caption: Workflow for a radiolabeled this compound efflux assay.

LDL Uptake Assay using Fluorescently Labeled LDL

This protocol describes a method to measure the uptake of LDL particles by cultured cells, a critical step in this compound homeostasis regulated by the LDLR.

Materials:

  • Cultured cells (e.g., HepG2)

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Cell culture medium with and without FBS

  • Lipoprotein-deficient serum (LPDS)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating and Sterol Depletion:

    • Plate cells in a multi-well plate (or on coverslips for microscopy) and allow them to adhere.

    • To upregulate LDLR expression, incubate the cells for 24 hours in a medium containing LPDS.

  • LDL Uptake:

    • Wash the cells twice with PBS.

    • Incubate the cells with a medium containing fluorescently labeled LDL (e.g., 5-10 µg/mL) for a defined period (e.g., 2-4 hours) at 37°C. Include a control with unlabeled LDL to assess background fluorescence.

  • Washing and Fixation (for microscopy):

    • After incubation, wash the cells three times with cold PBS to remove unbound LDL.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software.

    • Plate Reader: After washing, lyse the cells and measure the fluorescence in the lysate using a microplate reader.

LDL_Uptake_Workflow start Start plate_cells Plate Cells start->plate_cells sterol_deplete Sterol Deplete with LPDS plate_cells->sterol_deplete add_labeled_LDL Add Fluorescently Labeled LDL sterol_deplete->add_labeled_LDL incubate Incubate add_labeled_LDL->incubate wash Wash to Remove Unbound LDL incubate->wash quantify Quantify Fluorescence (Microscopy or Plate Reader) wash->quantify end End quantify->end

Caption: Workflow for a fluorescently labeled LDL uptake assay.

Western Blot Analysis of LDLR Expression

This protocol provides a method for the semi-quantitative analysis of LDLR protein levels in cell lysates, which is essential for studying the effects of regulators like PCSK9.

Materials:

  • Cultured cells (e.g., HepG2)

  • Treatment compounds (e.g., PCSK9 or inhibitors)

  • PBS

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LDLR

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency and treat them with the compounds of interest for a specified duration.[8]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]

    • Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Quantification:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the LDLR signal to the loading control.

Western_Blot_Workflow start Start cell_treatment Cell Treatment start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LDLR, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection quantification Quantification (Densitometry) detection->quantification end End quantification->end

Caption: Workflow for Western blot analysis of LDLR protein.

References

Methodological & Application

Application Note: Profiling of Cholesterol Esters in Mammalian Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol and its esters are fundamental lipids in mammalian physiology, playing crucial roles in cell structure, signaling, and energy storage.[1][2][3] Dysregulation of this compound ester metabolism is implicated in numerous diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][2][4] Therefore, accurate and robust methods for the comprehensive profiling of this compound esters in various tissues are essential for both basic research and the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and specific quantification of a wide range of this compound esters in mammalian tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is compatible with high-throughput lipidomics workflows and does not require chemical derivatization, which can be a cumbersome and error-prone step.[5]

Experimental Workflow

The overall experimental workflow for the profiling of this compound esters from mammalian tissues is depicted below. The process begins with tissue homogenization, followed by a robust lipid extraction procedure. The extracted lipids are then separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. Finally, the acquired data is processed for identification and quantification of individual this compound ester species.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Mammalian Tissue Sample Homogenization Tissue Homogenization Tissue->Homogenization InternalStandard Add Internal Standards (e.g., This compound-d7 (B27314), C17:0 CE) Homogenization->InternalStandard LipidExtraction Lipid Extraction (Chloroform:Methanol) Drydown Dry Down Extract LipidExtraction->Drydown InternalStandard->LipidExtraction Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC Reverse-Phase LC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (QTOF or Triple Quad) LC->MS PeakIntegration Peak Integration & Identification MS->PeakIntegration Quantification Quantification vs. Internal Standards PeakIntegration->Quantification Normalization Normalization to Tissue Weight Quantification->Normalization DataReporting Data Reporting & Visualization Normalization->DataReporting

Figure 1: Experimental workflow for LC-MS/MS profiling of this compound esters.

Materials and Reagents

  • Solvents: Chloroform, Methanol, Isopropanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Internal Standards: this compound-d7, Cholesteryl heptadecanoate (C17:0)

  • Columns: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.[4][5]

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system (e.g., Agilent QTOF or SCIEX Triple Quadrupole)

Experimental Protocols

Sample Preparation and Lipid Extraction
  • Weigh approximately 10-20 mg of frozen mammalian tissue.

  • Homogenize the tissue in 1 mL of cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Transfer the homogenate to a glass vial and add 3 mL of a 2:1 (v/v) chloroform:methanol solution containing the internal standards (e.g., 2 nmol of this compound-d7 and 1 nmol of C17:0 cholesteryl ester).[5]

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 1500 x g for 15 minutes to induce phase separation.

  • Carefully collect the lower organic phase and transfer it to a new glass vial.

  • Dry the organic extract under a stream of nitrogen gas.

  • To remove any residual aqueous contaminants, re-dissolve the dried extract in 1 mL of chloroform, vortex, and dry again under nitrogen.

  • Reconstitute the final dried lipid extract in 300 µL of 2:1 (v/v) chloroform:methanol for LC-MS/MS analysis.[4]

Liquid Chromatography
  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm)

  • Column Temperature: 40 °C[5]

  • Autosampler Temperature: 10 °C[5]

  • Flow Rate: 0.5 mL/min[4][5]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[4][5]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[4][5]

  • Injection Volume: 10 µL

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.040
4.040
6.060
16.0100
22.0100
24.040
30.040

This gradient is adapted from a published method.[4][5]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • MS Acquisition Mode: Auto-MS/MS or Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: this compound esters typically produce a characteristic product ion at m/z 369.4, corresponding to the this compound backbone.[3][6]

Table 2: Example Mass Spectrometry Parameters (Agilent QTOF)

ParameterSetting
Gas Temperature250 °C
Drying Gas Flow8 L/min
Nebulizer Pressure35 psig
Sheath Gas Temperature250 °C
Sheath Gas Flow11 L/min
VCap3500 V
Nozzle Voltage1000 V
Fragmentor175 V
Collision Energy5 eV (for MS/MS)

These parameters are based on a published method and may require optimization for different instruments.[4][5]

Data Analysis

  • Process the raw LC-MS/MS data using appropriate software (e.g., Agilent MassHunter, SCIEX Analyst).

  • Identify this compound ester species based on their precursor ion mass, characteristic MS/MS fragmentation pattern (m/z 369.4), and retention time.

  • Integrate the peak areas for each identified this compound ester and the internal standards.

  • Calculate the concentration of each this compound ester by normalizing its peak area to the peak area of the appropriate internal standard (e.g., C17:0 cholesteryl ester for other CEs) and then to the initial tissue weight.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data for this compound ester profiling across different mammalian tissues. The values presented here are for illustrative purposes and will vary depending on the specific study.

Table 3: this compound Ester Profile in Various Mouse Tissues (nmol/g tissue)

Cholesteryl EsterLiverBrainAdipose TissueSpleen
CE(16:0)15.2 ± 2.11.8 ± 0.325.6 ± 4.58.9 ± 1.2
CE(18:0)8.7 ± 1.52.5 ± 0.412.3 ± 2.15.4 ± 0.9
CE(18:1)45.3 ± 6.83.1 ± 0.588.1 ± 12.322.7 ± 3.5
CE(18:2)62.1 ± 9.31.2 ± 0.2110.5 ± 15.735.1 ± 5.1
CE(20:4)33.8 ± 5.10.8 ± 0.145.2 ± 6.818.3 ± 2.7
CE(22:6)12.4 ± 1.90.5 ± 0.118.9 ± 2.97.6 ± 1.1
Total CEs 177.5 9.9 300.6 98.0

Data are presented as mean ± standard deviation. This table is a representative example.

This compound Metabolism and Storage Pathway

The following diagram illustrates the central role of this compound esterification in cellular this compound homeostasis. Free this compound is esterified by Acyl-CoA:this compound acyltransferases (ACAT) for storage in lipid droplets or for incorporation into lipoproteins for transport.

G cluster_pathway This compound Esterification Pathway FC Free this compound ACAT ACAT1/2 FC->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE Cholesteryl Ester ACAT->CE LD Lipid Droplet (Storage) CE->LD Lipoprotein Lipoprotein Assembly (Transport) CE->Lipoprotein

Figure 2: Simplified pathway of this compound esterification and storage.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the comprehensive profiling of this compound esters in mammalian tissues. This approach can be readily adopted by researchers in various fields to investigate the role of this compound metabolism in health and disease, and to evaluate the efficacy of therapeutic interventions targeting these pathways. The provided protocols and data presentation formats offer a clear framework for conducting and reporting such studies.

References

Application Notes and Protocols for Cholesterol Quantification in Macrophage Foam Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transformation of macrophages into cholesterol-laden foam cells is a hallmark of atherosclerosis. Quantifying intracellular this compound accumulation is crucial for studying the mechanisms of atherosclerosis and for the development of novel therapeutic agents. These application notes provide detailed protocols for the quantification of this compound in macrophage foam cells using three common methods: Oil Red O staining for semi-quantitative analysis, enzymatic assays for quantitative measurement of total and free this compound, and High-Performance Liquid Chromatography (HPLC) for precise quantification of free this compound and cholesteryl esters.

I. Experimental Protocols

Oil Red O (ORO) Staining and Quantification

Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids and this compound esters. When applied to fixed cells, it selectively stains these lipid droplets red, allowing for visualization and semi-quantification of intracellular lipid accumulation. Quantification is achieved by extracting the dye from the stained cells and measuring its absorbance.[1][2]

Materials:

  • Macrophage foam cells cultured on coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde (PFA) for fixation

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with distilled water)

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining nuclei, optional)

  • 100% Isopropanol (for dye extraction)

  • Spectrophotometer or plate reader

Protocol:

  • Cell Culture and Foam Cell Induction: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) on glass coverslips in a 24-well plate or directly in a multi-well plate. Induce foam cell formation by incubating with modified low-density lipoprotein (LDL), such as oxidized LDL (oxLDL) or acetylated LDL (acLDL), at a concentration of 50-100 µg/mL for 24-48 hours.

  • Cell Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 10% formalin or 4% PFA and incubating for 15-30 minutes at room temperature.

  • Staining:

    • Wash the fixed cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes at room temperature.[3]

    • Aspirate the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Washing and Visualization:

    • Remove the ORO working solution and wash the cells 2-3 times with distilled water to remove excess stain.

    • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute, followed by washing with water.

    • Visualize the lipid droplets (stained red) under a light microscope.

Quantification:

  • After visualization, aspirate the water from the wells.

  • Add 100% isopropanol to each well (e.g., 200 µL for a 24-well plate) to elute the Oil Red O stain from the lipid droplets.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Transfer the isopropanol-dye mixture to a 96-well plate.

  • Measure the absorbance at a wavelength between 490-520 nm using a spectrophotometer.[3][4] The absorbance is directly proportional to the amount of lipid accumulation.

Enzymatic Assay for Total and Free this compound

Principle: This method utilizes a coupled enzymatic reaction to quantify this compound. For total this compound, this compound esterase hydrolyzes cholesteryl esters to free this compound. This compound oxidase then oxidizes the total free this compound, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured using a colorimetric or fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). Free this compound is measured by omitting the this compound esterase from the reaction.[5][6][7]

Materials:

  • Macrophage foam cells cultured in multi-well plates

  • Cell lysis buffer (e.g., Chloroform:Isopropanol:NP-40 (7:11:0.1))[3]

  • Commercially available enzymatic this compound assay kit (containing this compound esterase, this compound oxidase, HRP, a probe, and this compound standard)

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Lysis and Lipid Extraction:

    • Aspirate the culture medium and wash the cells twice with cold PBS.

    • Lyse the cells by adding the cell lysis buffer and scraping the cells.

    • Transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Sample Preparation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen or by air-drying at 50°C.

    • Resuspend the dried lipids in the assay buffer provided with the kit.

  • Enzymatic Reaction:

    • Prepare a standard curve using the this compound standard provided in the kit.

    • For total this compound , add the reaction mix containing this compound esterase, this compound oxidase, HRP, and the probe to the standards and samples.

    • For free this compound , prepare a separate reaction mix without this compound esterase and add it to another set of samples.

    • Incubate the plate according to the kit's instructions (typically 30-60 minutes at 37°C), protected from light.

  • Measurement:

    • Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.[7]

Data Analysis:

  • Subtract the background reading (blank) from all standard and sample readings.

  • Plot the standard curve of absorbance/fluorescence versus this compound concentration.

  • Determine the this compound concentration in the samples from the standard curve.

  • The amount of cholesteryl esters can be calculated by subtracting the free this compound value from the total this compound value.

High-Performance Liquid Chromatography (HPLC) for this compound and Cholesteryl Esters

Principle: HPLC provides a highly sensitive and specific method for separating and quantifying free this compound and individual cholesteryl ester species. After lipid extraction from the cells, the sample is injected into an HPLC system with a reverse-phase column. Different lipid species are separated based on their hydrophobicity and detected by a UV detector.[8]

Materials:

  • Macrophage foam cells

  • Hexane:Isopropanol (3:2, v/v) for lipid extraction

  • Internal standard (e.g., cholesteryl heptadecanoate)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Zorbax ODS)

  • Mobile phase: Acetonitrile:Isopropanol (e.g., 50:50, v/v)[8]

  • Standards for free this compound and various cholesteryl esters

Protocol:

  • Lipid Extraction:

    • Wash the cells with PBS and scrape them into a glass tube.

    • Add the internal standard.

    • Extract the lipids by adding hexane:isopropanol (3:2, v/v), vortexing, and centrifuging to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the reverse-phase column and equilibrate with the mobile phase.

    • Inject the prepared sample into the HPLC system.

    • Run an isocratic elution with the acetonitrile:isopropanol mobile phase.[8]

    • Detect the eluting compounds using a UV detector at approximately 210 nm.[8]

  • Data Analysis:

    • Identify the peaks for free this compound and cholesteryl esters by comparing their retention times with those of the standards.

    • Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve and the internal standard.

II. Data Presentation

Table 1: Comparison of this compound Quantification Methods

FeatureOil Red O StainingEnzymatic AssayHPLC
Principle Solvatochromic dye staining of neutral lipidsCoupled enzymatic reactionsChromatographic separation
Quantification Semi-quantitativeQuantitativeQuantitative
Measures Total neutral lipidsTotal this compound, free this compoundFree this compound, individual cholesteryl esters
Sensitivity ModerateHighVery High
Throughput HighHighLow to Moderate
Equipment Microscope, SpectrophotometerMicroplate readerHPLC system
Primary Use Visualization, relative comparisonHigh-throughput screeningDetailed lipid profiling

III. Visualization of Workflows and Pathways

Experimental Workflow: Foam Cell Generation and Analysis

Foam_Cell_Workflow cluster_culture Cell Culture & Induction cluster_analysis This compound Quantification Culture Culture Macrophages (e.g., RAW 264.7) Induce Induce Foam Cell Formation (with oxLDL/acLDL) Culture->Induce 24-48h ORO Oil Red O Staining (Visualization & Semi-quantification) Induce->ORO Enzymatic Enzymatic Assay (Total & Free this compound) Induce->Enzymatic HPLC HPLC Analysis (Free this compound & Cholesteryl Esters) Induce->HPLC

Caption: Workflow for macrophage foam cell generation and subsequent this compound analysis.

Signaling Pathway: Macrophage Foam Cell Formation

Foam_Cell_Signaling oxLDL oxLDL CD36 CD36 oxLDL->CD36 binds TLR4 TLR4 oxLDL->TLR4 activates Src_Kinases Src Family Kinases (e.g., Lyn) CD36->Src_Kinases activates NFkB NF-κB Pathway TLR4->NFkB activates JNK JNK Pathway Src_Kinases->JNK activates Lipid_Uptake Lipid Uptake & Internalization JNK->Lipid_Uptake promotes Inflammation Inflammatory Response NFkB->Inflammation induces Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell Inflammation->Foam_Cell

Caption: Signaling pathway of oxLDL-induced macrophage foam cell formation via CD36 and TLR4.

References

Application Notes and Protocols: Using Fluorescent Cholesterol Analogs for Live-Cell Imaging of Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, sub-micron domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These microdomains are crucial platforms for cellular processes such as signal transduction, protein trafficking, and viral entry, making them significant targets in drug development and disease research.[1][2] Visualizing these structures in living cells is essential for understanding their complex functions.[3] Fluorescent this compound analogs are powerful tools that enable the real-time study of this compound dynamics and its role in the organization of lipid rafts.[3][4]

This document provides detailed application notes and protocols for utilizing fluorescent this compound analogs for live-cell imaging of lipid rafts.

Fluorescent this compound Analogs: A Comparative Overview

The selection of an appropriate fluorescent this compound analog is critical and depends on the specific experimental goals. The ideal probe should closely mimic the biophysical properties of native this compound while offering robust fluorescence characteristics for imaging.[5][6] There are two main categories of fluorescent this compound analogs: intrinsically fluorescent sterols and extrinsically labeled sterols.[7]

Intrinsically Fluorescent Sterols: These analogs, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), have a structure very similar to this compound, with the fluorophore integrated into the sterol ring system.[6][8] This structural similarity ensures that they more faithfully mimic the behavior of endogenous this compound.[5][6] However, they generally suffer from lower quantum yields and excitation/emission spectra in the UV range, which can be challenging for standard fluorescence microscopy setups and may induce cellular phototoxicity.[9]

Extrinsically Labeled Sterols: These analogs, including BODIPY-cholesterol and NBD-cholesterol, have a fluorescent dye covalently attached to the this compound molecule.[7][9] They offer superior photophysical properties, such as high quantum yields, photostability, and excitation/emission in the visible spectrum, making them compatible with common microscopy equipment.[7][10] However, the bulky fluorescent tag can potentially alter the molecule's biophysical properties and its trafficking within the cell.[9][11]

Data Presentation: Properties of Common Fluorescent this compound Analogs
Analog Type Excitation (nm) Emission (nm) Advantages Disadvantages Citations
Dehydroergosterol (DHE) Intrinsic~325~420-480Closely mimics this compound behavior.[12]UV excitation, low quantum yield, photobleaching.[9][11][6][9][12]
Cholestatrienol (CTL) Intrinsic~325~370-420Structurally very similar to this compound.[5]UV excitation, low quantum yield.[9][5][6][9]
BODIPY-Cholesterol Extrinsic~500~510Bright, photostable, visible light excitation.[10][13]Bulky fluorophore may alter behavior.[11][10][13][14]
NBD-Cholesterol Extrinsic~465~535Environment-sensitive fluorescence.Bulky fluorophore can affect trafficking.[12][15][16]

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • The day before labeling, replace the growth medium with a fresh, pre-warmed medium to ensure optimal cell health.

II. Labeling of Live Cells with Fluorescent this compound Analogs

Materials:

  • Fluorescent this compound analog (e.g., BODIPY-cholesterol, DHE)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium (e.g., DMEM, MEM)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Preparation of Stock Solution: Prepare a 1-5 mM stock solution of the fluorescent this compound analog in anhydrous DMSO or ethanol. Store in small aliquots at -20°C or -80°C, protected from light.

  • Preparation of Labeling Solution (Complex with MβCD):

    • Prepare a solution of MβCD in serum-free medium. The concentration of MβCD should be approximately 10 times the final concentration of the this compound analog.

    • Add the required volume of the fluorescent this compound analog stock solution to the MβCD solution while vortexing to facilitate the formation of the this compound-MβCD complex. This complex enhances the delivery of the hydrophobic analog to the cells.

    • The final concentration of the fluorescent this compound analog should be in the range of 1-5 µM. It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio without causing cytotoxicity.[17]

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.[17]

    • Add the pre-warmed labeling solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary depending on the cell type and the specific analog and should be determined empirically.[17] Shorter incubation times generally favor plasma membrane labeling, while longer times allow for visualization of intracellular trafficking.[17]

  • Washing:

    • After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove the excess fluorescent probe.

  • Imaging:

    • Immediately proceed to live-cell imaging. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling Protocol cluster_imaging Imaging prep_stock Prepare Stock Solution (1-5 mM in DMSO) prep_complex Prepare Labeling Solution (Complex with MβCD) prep_stock->prep_complex add_label Add Labeling Solution prep_complex->add_label seed_cells Seed Cells on Glass-Bottom Dish grow_cells Grow to 60-80% Confluency wash_pbs Wash Cells with PBS grow_cells->wash_pbs wash_pbs->add_label incubate Incubate at 37°C add_label->incubate wash_remove Wash to Remove Excess Probe incubate->wash_remove add_medium Add Imaging Medium wash_remove->add_medium live_imaging Live-Cell Imaging add_medium->live_imaging

Caption: Experimental workflow for labeling live cells with fluorescent this compound analogs.

III. Live-Cell Imaging

Instrumentation:

  • A fluorescence microscope equipped for live-cell imaging, including a temperature and CO₂ controlled environmental chamber.

  • Appropriate laser lines and filter sets for the chosen fluorescent this compound analog (see table above).

  • High-sensitivity detector (e.g., sCMOS or EMCCD camera).

Imaging Parameters:

  • Temperature and CO₂: Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment.

  • Laser Power and Exposure Time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.[17]

  • Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals to capture the processes of interest (e.g., this compound trafficking, lipid raft dynamics).

IV. Data Analysis and Interpretation
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images. This may include background subtraction, intensity measurements, and co-localization analysis with other markers.

  • Lipid Raft Identification: Lipid rafts are often identified as bright, punctate structures on the plasma membrane or intracellular compartments.

  • Co-localization Studies: To confirm the association of the fluorescent this compound analog with lipid rafts, co-stain with known lipid raft markers, such as fluorescently tagged cholera toxin B subunit (for GM1 gangliosides) or flotillin.

  • Disruption of Lipid Rafts: To validate that the observed structures are this compound-dependent lipid rafts, treat the cells with a this compound-depleting agent like methyl-β-cyclodextrin (MβCD) and observe the dispersal of the fluorescent signal.

G chol Fluorescent This compound Analog mbcd Methyl-β-cyclodextrin (MβCD) chol->mbcd sm Sphingomyelin protein Raft-Associated Protein pl Unsaturated Phospholipids chol_depleted This compound-Depleted Membrane mbcd->chol_depleted This compound Extraction

Caption: Conceptual diagram of a lipid raft and its disruption by MβCD.

Signaling Pathways and Lipid Rafts

Lipid rafts serve as organizing centers for signaling molecules, facilitating their interaction and initiating downstream signaling cascades.

G cluster_raft Lipid Raft receptor Receptor effector Effector Protein receptor->effector Activation downstream Downstream Signaling effector->downstream ligand Ligand ligand->receptor Binding response Cellular Response downstream->response

References

Application Notes and Protocols for Creating Cholesterol-Depleted Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating and analyzing cholesterol-depleted cell culture models. Understanding the role of this compound in cellular processes is critical for research in cell biology, signal transduction, and for the development of novel therapeutics. The following sections detail established methods for depleting cellular this compound, protocols for their implementation, and methods for quantifying the resulting depletion.

Introduction to Cellular this compound

This compound is an indispensable structural component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and organization.[1][2][3][4] It is particularly enriched in specialized microdomains known as lipid rafts, which serve as platforms for protein trafficking and signal transduction.[2][4][5] The manipulation of cellular this compound levels is a powerful tool to investigate its function in various cellular processes, including cell signaling, membrane trafficking, and the pathogenesis of diseases.[1][2][3][4]

Methods for Cellular this compound Depletion

Several methods can be employed to reduce cellular this compound levels in vitro. The choice of method depends on the desired kinetics of depletion (acute vs. chronic) and the specific experimental question. The three primary methods are:

  • Acute this compound Extraction with Methyl-β-cyclodextrin (MβCD): MβCD is a cyclic oligosaccharide with a hydrophobic core that can efficiently extract this compound from the plasma membrane.[1][6][7] This method allows for rapid and dose-dependent this compound depletion.[1][3]

  • Inhibition of this compound Biosynthesis with Statins: Statins are a class of drugs that inhibit HMG-CoA reductase, a key enzyme in the this compound biosynthesis pathway.[1][6] This approach leads to a gradual decrease in cellular this compound levels.[8][9]

  • Culturing Cells in this compound-Free Serum: This method involves growing cells in media supplemented with lipoprotein-deficient serum (LPDS) or lipid-stripped serum, thereby limiting the uptake of exogenous this compound.[1][6][10] This is a more chronic method for reducing cellular this compound.[6]

Data Presentation: Comparison of this compound Depletion Methods

The following table summarizes quantitative data from various studies on the efficacy of different this compound depletion methods in various cell lines.

MethodCell LineConcentration/DurationThis compound Depletion (%)Reference
Methyl-β-cyclodextrin (MβCD) Jurkat T cells2.5 mM for 15 minVaries with MβCD:this compound ratio[1]
HeLa cells10 mM for 1 hrNot specified, but effective[11]
HEK293 cells5 mM for 30 min~58%[7]
Rat Vascular Smooth Muscle CellsNot specifiedNot specified[8]
Statins Rat Vascular Smooth Muscle Cells1 µM Fluvastatin~30%[8]
Ovarian SKOV-3 cells6 µM Atorvastatin for 48hSignificant lipid synthesis inhibition[9]
This compound-Free Serum VariousDaysDependent on cell line[10]

Experimental Protocols

Protocol 1: Acute this compound Depletion using Methyl-β-cyclodextrin (MβCD)

This protocol is adapted for the treatment of adherent cells, such as HeLa cells.[11]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • Methyl-β-cyclodextrin (MβCD) powder

  • Lipoprotein Deficient Serum (LPDS)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates and coverslips

Procedure:

  • Cell Seeding: Seed 3 x 10^5 HeLa cells per well on coverslips in a 6-well plate with 10% FBS/DMEM and incubate overnight.[11]

  • Preparation of MβCD Solution: Prepare a 10 mM MβCD solution in DMEM supplemented with 10% LPDS. Dissolve the MβCD powder directly into the medium and filter-sterilize.[11]

  • Cell Washing: Wash the HeLa cells twice with 2 mL/well of pre-warmed (37°C) plain DMEM.[11]

  • MβCD Treatment: Add 1 mL of the 10 mM MβCD/10% LPDS-DMEM solution to each well and incubate for 1 hour at 37°C. Incubation times can be varied, but longer times may affect cell viability.[11]

  • Post-Treatment Wash: Wash the cells with pre-warmed PBS.[11]

  • Recovery: Add 1 mL of 10% LPDS-DMEM and incubate for 1 hour at 37°C.[11]

  • Final Wash: Wash the coverslips with PBS.[11]

  • Downstream Analysis: The cells are now ready for fixation and downstream applications such as immunofluorescence or this compound quantification.

Protocol 2: Chronic this compound Depletion using Statins

This protocol describes the use of Fluvastatin to deplete this compound in rat vascular smooth muscle cells (VSMCs).[8]

Materials:

  • Rat Vascular Smooth Muscle Cells (VSMCs)

  • Appropriate cell culture medium for VSMCs

  • Fluvastatin

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Fluvastatin in DMSO.

  • Cell Seeding: Plate VSMCs at the desired density and allow them to adhere and grow overnight.

  • Statin Treatment: Treat the cells with 1 µM Fluvastatin in their regular growth medium. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a period of 24-48 hours to allow for the inhibition of this compound synthesis and depletion of cellular this compound pools.

  • Analysis: After the incubation period, the cells can be harvested for this compound quantification or used in other assays.

Protocol 3: this compound Quantification using Filipin (B1216100) Staining

Filipin is a fluorescent compound that specifically binds to unesterified this compound, allowing for its visualization and quantification.[12]

Materials:

  • This compound-depleted and control cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[12]

  • Filipin Staining: Prepare a Filipin III staining solution (e.g., 50 µg/mL in PBS). Protect the solution from light. Incubate the fixed cells with the filipin solution for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with UV excitation (340-380 nm) and blue emission (385-470 nm).[12] Filipin is prone to photobleaching, so minimize light exposure.[12]

  • Quantification: Use image analysis software like ImageJ or CellProfiler to quantify the fluorescence intensity per cell or in specific regions of interest.[12]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for MβCD-Mediated this compound Depletion

M_Beta_CD_Workflow cluster_prep Cell Preparation cluster_treatment This compound Depletion cluster_analysis Downstream Analysis seed_cells Seed Cells on Coverslips overnight_incubation Incubate Overnight seed_cells->overnight_incubation wash_dmem Wash with DMEM overnight_incubation->wash_dmem mbcd_treatment Incubate with MβCD wash_dmem->mbcd_treatment wash_pbs Wash with PBS mbcd_treatment->wash_pbs recovery Recovery in LPDS Medium wash_pbs->recovery fixation Fixation recovery->fixation cholesterol_quant This compound Quantification fixation->cholesterol_quant signaling_assay Signaling Pathway Analysis fixation->signaling_assay

Caption: Workflow for this compound depletion using MβCD.

Impact of this compound Depletion on Insulin (B600854)/IGF-1 Signaling

This compound depletion has been shown to impair insulin and IGF-1 signaling pathways.[13][14] Specifically, it can lead to reduced phosphorylation of key downstream effectors like Akt (PKB) while potentially enhancing the MAPK/ERK pathway.[14]

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response receptor Insulin/IGF-1 Receptor irs IRS-1 receptor->irs rafts Lipid Rafts (this compound-Rich) pi3k PI3K irs->pi3k ras Ras irs->ras akt Akt (PKB) pi3k->akt survival Cell Survival akt->survival Promotes erk MAPK/ERK ras->erk proliferation Cell Proliferation erk->proliferation Promotes chol_dep This compound Depletion (e.g., MβCD) chol_dep->rafts Disrupts chol_dep->akt Inhibits chol_dep->erk Enhances

Caption: this compound depletion alters insulin/IGF-1 signaling.

This compound Depletion and T-Cell Receptor Signaling

In T lymphocytes, this compound depletion by MβCD disrupts lipid rafts and can paradoxically lead to the activation of certain signaling pathways, such as the Ras-ERK pathway, while affecting others like calcium signaling.[5][15]

T_Cell_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response tcr T-Cell Receptor (TCR) lck Lck tcr->lck zap70 ZAP-70 lck->zap70 lat LAT plcg1 PLCγ1 lat->plcg1 rafts Lipid Rafts zap70->lat tyr_phos Tyrosine Phosphorylation zap70->tyr_phos ras_erk Ras-ERK Pathway nfat NF-AT Activation ras_erk->nfat pkc PKCθ pkc->ras_erk chol_dep This compound Depletion (MβCD) chol_dep->rafts Disrupts chol_dep->ras_erk Activates chol_dep->pkc Translocates to Membrane chol_dep->tyr_phos Induces Transient

Caption: T-Cell signaling modulation by this compound depletion.

References

Application Notes and Protocols for Incorporating Cholesterol into Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of cholesterol into liposomes, a critical step in the development of effective drug delivery systems. This compound plays a pivotal role in modulating the physicochemical properties and biological performance of liposomes.[1][2][3] Understanding and optimizing the this compound content is, therefore, essential for designing stable, efficient, and targeted drug carriers.

The Role of this compound in Liposomal Formulations

This compound is an amphipathic molecule that intercalates between phospholipid molecules in the liposomal bilayer.[3] Its rigid sterol ring structure and flexible hydrocarbon tail allow it to modulate the fluidity, permeability, and stability of the liposome (B1194612) membrane.[2][3]

Key functions of this compound in liposomes include:

  • Membrane Fluidity and Rigidity: this compound decreases the fluidity of the lipid bilayer above the phase transition temperature (Tm) of the phospholipids (B1166683) and increases it below the Tm. This "fluidity buffer" effect enhances the rigidity and mechanical strength of the liposomes.[2]

  • Reduced Permeability: By filling the gaps between phospholipid molecules, this compound reduces the permeability of the bilayer to encapsulated water-soluble drugs, preventing premature drug leakage.[2][4]

  • Enhanced Stability: The inclusion of this compound improves the stability of liposomes in biological fluids, such as blood and plasma, by inhibiting the binding of plasma proteins that can destabilize the vesicles.[2][5]

  • Influence on Size and Encapsulation Efficiency: The amount of this compound can influence the size of the liposomes and the efficiency of drug encapsulation.[1][4]

Quantitative Impact of this compound on Liposome Properties

The ratio of this compound to phospholipids is a critical parameter that must be optimized for each specific drug and application. The following tables summarize the quantitative effects of varying this compound content on key liposome characteristics as reported in various studies.

Table 1: Effect of this compound on Liposome Size

Phospholipid(s)This compound Molar Ratio (Lipid:this compound)Resulting Liposome Size (nm)Reference
POPC/DSPE-PEGIncreasing this compound content30.1 ± 0.4 to 51.6 ± 0.1[1]
DMPC80:20268.9 ± 6.8[5]
DPPC80:20255.6 ± 10.3[5]
DSPC80:20360.6 ± 6.7[5]
Phospholipid (unspecified)Increasing this compound mass from 7.5 mg to 37.5 mg313 to 422[4]
Diethyl ether solventWith this compound451 ± 11[6]
Methanol solventWith this compound559 ± 30[6]
Acetone solventWith this compound515 ± 140[6]
DOTAP7:360 - 70[7]

Table 2: Effect of this compound on Encapsulation Efficiency (EE%)

Phospholipid(s)This compound Molar Ratio (Lipid:this compound)DrugEncapsulation Efficiency (%)Reference
POPC/DSPE-PEGLower this compound contentTHC85 - 88[1]
POPC/DSPE-PEGHigher this compound contentTHC72[1]
DMPC/DPPC/DSPC70:30Atenolol (hydrophilic)90[5]
DMPC/DPPC/DSPC70:30Quinine (lipophilic)88[5]
DOTAP7:3Doxorubicin~81[7]
Span 601:1Telmisartanup to 81 ± 2.5[8]

Experimental Protocols

Protocol for Liposome Preparation using the Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is the most common technique for preparing liposomes.[9][10][11] It involves the dissolution of lipids and this compound in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer.

Materials:

  • Phospholipid(s) (e.g., DSPC, DPPC, POPC)

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm, 50 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid(s) and this compound in a suitable organic solvent in a round-bottom flask.[12][13] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9][13]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc).[12][14] This will form a thin, uniform lipid film on the inner surface of the flask.[9][14]

  • Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for several hours or overnight.[13][14]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer.[14] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[9][13] The hydration should be performed at a temperature above the Tc of the lipid.[9][12]

  • Vesicle Formation: Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).[7][13] This process typically takes 30 minutes to an hour.

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension can be subjected to sonication or, more commonly, extrusion.[7][10] For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm followed by 50 nm) using an extruder device.[7]

Protocol for Liposome Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of liposomes.

Procedure:

  • Dilute the liposome suspension with the same aqueous buffer used for hydration to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes, which influences their stability and interaction with biological systems. It is typically measured using Laser Doppler Velocimetry.

Procedure:

  • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

  • Inject the sample into the specific zeta potential cell.

  • Place the cell in the instrument.

  • Perform the measurement to obtain the zeta potential value in millivolts (mV).

3.2.3. Encapsulation Efficiency (EE%) Determination

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

Procedure:

  • Separation of free drug from encapsulated drug: This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Quantification of encapsulated drug:

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

    • Quantify the amount of drug in the lysed solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

  • Quantification of total drug: Measure the total amount of drug in the initial liposome suspension before the separation step.

  • Calculate EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Liposome_Preparation_Workflow cluster_0 Preparation Phase cluster_1 Hydration & Sizing Phase cluster_2 Characterization Phase Lipid & this compound Dissolution Lipid & this compound Dissolution Drug Co-dissolution (Lipophilic) Drug Co-dissolution (Lipophilic) Lipid & this compound Dissolution->Drug Co-dissolution (Lipophilic) Solvent Evaporation Solvent Evaporation Lipid & this compound Dissolution->Solvent Evaporation Drug Co-dissolution (Lipophilic)->Solvent Evaporation Thin Film Formation Thin Film Formation Solvent Evaporation->Thin Film Formation Film Drying Film Drying Thin Film Formation->Film Drying Hydration with Aqueous Buffer Hydration with Aqueous Buffer Film Drying->Hydration with Aqueous Buffer Drug Dissolution (Hydrophilic) Drug Dissolution (Hydrophilic) Hydration with Aqueous Buffer->Drug Dissolution (Hydrophilic) MLV Formation MLV Formation Hydration with Aqueous Buffer->MLV Formation Drug Dissolution (Hydrophilic)->MLV Formation Extrusion Extrusion MLV Formation->Extrusion ULV Formation ULV Formation Extrusion->ULV Formation Size & PDI (DLS) Size & PDI (DLS) ULV Formation->Size & PDI (DLS) Zeta Potential Zeta Potential ULV Formation->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency ULV Formation->Encapsulation Efficiency

Caption: Experimental workflow for liposome preparation incorporating this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays for Modulators of Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of cholesterol efflux. The methodologies described are essential for the discovery of novel therapeutic agents aimed at increasing reverse this compound transport (RCT), a key process in the prevention and treatment of atherosclerotic cardiovascular disease.

Introduction to this compound Efflux and its Therapeutic Potential

This compound efflux is the initial and rate-limiting step in RCT, the process by which excess this compound from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, is transported to the liver for excretion.[1][2] Enhancing this compound efflux is a primary strategy for developing drugs to regress atherosclerotic plaques and reduce cardiovascular events. The main cellular players mediating this compound efflux are the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and the scavenger receptor class B type I (SR-BI).[1][2][3] High-throughput screening assays are critical tools for identifying compounds that can modulate the activity of these transporters and related pathways.

Key Cellular Pathways in this compound Efflux

Understanding the signaling pathways that regulate the expression and activity of this compound transporters is crucial for designing effective screening strategies.

ABCA1-Mediated Efflux Pathway

The ATP-binding cassette transporter A1 (ABCA1) is a key membrane protein that facilitates the transfer of cellular this compound and phospholipids (B1166683) to lipid-poor apolipoproteins, primarily apolipoprotein A-I (apoA-I), to form nascent high-density lipoprotein (HDL) particles.[4][5] The expression of ABCA1 is transcriptionally regulated by the liver X receptor (LXR), which forms a heterodimer with the retinoid X receptor (RXR) and binds to LXR response elements in the ABCA1 promoter.[6][7][8] Activation of LXR by oxysterols or synthetic agonists leads to increased ABCA1 expression and this compound efflux.[6][8] Additionally, signaling through cyclic AMP (cAMP) and protein kinase A (PKA) has been shown to upregulate ABCA1 expression and activity.[9][10]

ABCA1_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling ApoA-I ApoA-I ABCA1 ABCA1 ApoA-I->ABCA1 Binds Nascent HDL Nascent HDL ABCA1->Nascent HDL Efflux This compound This compound This compound->ABCA1 Phospholipids Phospholipids Phospholipids->ABCA1 LXR LXR ABCA1 Gene ABCA1 Gene LXR->ABCA1 Gene Upregulates Transcription RXR RXR RXR->ABCA1 Gene Oxysterols Oxysterols Oxysterols->LXR Activates PKA PKA PKA->ABCA1 Phosphorylates & Upregulates cAMP cAMP cAMP->PKA Activates ABCA1 Gene->ABCA1 Expression

ABCA1-mediated this compound efflux pathway.
ABCG1-Mediated Efflux Pathway

The ATP-binding cassette transporter G1 (ABCG1) promotes the efflux of this compound from cells to mature HDL particles.[11][12] Similar to ABCA1, ABCG1 expression is also regulated by the LXR/RXR pathway.[1] ABCG1 plays a significant role in preventing the accumulation of lipids in macrophages.[11]

ABCG1_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HDL HDL ABCG1 ABCG1 HDL->ABCG1 Acceptor This compound-enriched HDL This compound-enriched HDL ABCG1->this compound-enriched HDL Efflux This compound This compound This compound->ABCG1 LXR LXR ABCG1 Gene ABCG1 Gene LXR->ABCG1 Gene Upregulates Transcription RXR RXR RXR->ABCG1 Gene Oxysterols Oxysterols Oxysterols->LXR Activates ABCG1 Gene->ABCG1 Expression SRBI_Pathway cluster_0 Cell Membrane SR-BI SR-BI HDL HDL SR-BI->HDL Bidirectional Flux This compound This compound This compound->SR-BI This compound-enriched HDL This compound-enriched HDL Radiolabeled_Workflow A 1. Cell Seeding (e.g., J774 macrophages in 96-well plates) B 2. Labeling (Incubate with [3H]-cholesterol for 24-48h) A->B C 3. Equilibration (Incubate in serum-free media +/- LXR agonist for 16-18h) B->C D 4. Efflux (Incubate with test compounds and this compound acceptors like apoA-I or HDL for 1-4h) C->D E 5. Sample Collection (Collect supernatant) D->E F 6. Cell Lysis (Lyse cells to measure remaining intracellular [3H]-cholesterol) D->F G 7. Scintillation Counting (Quantify radioactivity in supernatant and cell lysate) E->G F->G H 8. Data Analysis (% Efflux = (Medium DPM / (Medium DPM + Cell DPM)) x 100) G->H Fluorescent_Workflow A 1. Cell Seeding (e.g., THP-1 macrophages in 96-well plates) B 2. Labeling (Incubate with fluorescent this compound analog for 1-24h) A->B C 3. Equilibration (Incubate in serum-free media +/- LXR agonist overnight) B->C D 4. Efflux (Incubate with test compounds and this compound acceptors for 1-6h) C->D E 5. Supernatant Transfer (Transfer supernatant to a new plate) D->E F 6. Cell Lysis (Lyse cells to measure remaining intracellular fluorescence) D->F G 7. Fluorescence Reading (Measure fluorescence of supernatant and lysate on a plate reader) E->G F->G H 8. Data Analysis (% Efflux = (Medium Fluorescence / (Medium Fluorescence + Cell Fluorescence)) x 100) G->H CETP_Inhibition cluster_0 CETP Activity cluster_1 CETP Inhibition Donor Particle (Quenched) Donor Particle (Quenched) CETP CETP Donor Particle (Quenched)->CETP Acceptor Particle Acceptor Particle Acceptor Particle->CETP Fluorescent Signal Fluorescent Signal CETP->Fluorescent Signal Lipid Transfer CETP Inhibitor CETP Inhibitor CETP_Inhibited CETP CETP Inhibitor->CETP_Inhibited Blocks No Signal No Signal CETP_Inhibited->No Signal LCAT_Activation cluster_0 LCAT Activity cluster_1 LCAT Activation Substrate (Non-fluorescent) Substrate (Non-fluorescent) LCAT LCAT Substrate (Non-fluorescent)->LCAT LCAT_Activated LCAT Substrate (Non-fluorescent)->LCAT_Activated Product (Fluorescent) Product (Fluorescent) LCAT->Product (Fluorescent) Esterification LCAT Activator LCAT Activator LCAT Activator->LCAT_Activated Enhances Increased Fluorescence Increased Fluorescence LCAT_Activated->Increased Fluorescence Increased Activity

References

Application Notes and Protocols for Absolute Cholesterol Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital lipid molecule, integral to the structure of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] The accurate quantification of this compound in biological matrices is crucial for clinical diagnostics, biomedical research, and the development of therapeutics targeting lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accepted analytical technique for the reliable, sensitive, and accurate quantification of this compound.[1][2] This is attributed to its high chromatographic resolution, which separates this compound from interfering sterols, and the specificity of mass spectrometric detection.[1][2]

This document provides detailed application notes and experimental protocols for the absolute quantification of total this compound in biological samples, such as serum and plasma, using GC-MS. The methodology described herein involves lipid extraction, saponification of cholesteryl esters, derivatization to a volatile form, and subsequent analysis by GC-MS. Isotope Dilution Mass Spectrometry (IDMS), a reference measurement procedure, is highlighted for achieving the highest accuracy and precision.[1][3]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the absolute quantification of this compound using GC-MS.

GC-MS this compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis & Quantification Sample Biological Sample (e.g., Serum, Plasma) IS_Spike Spike with Internal Standard (e.g., this compound-d7) Sample->IS_Spike Hydrolysis Saponification (Hydrolysis of Esters) IS_Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane (B92381)/Chloroform) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA/MSTFA) Evaporation->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Absolute Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Overall workflow for this compound quantification by GC-MS.

Experimental Protocols

Protocol 1: Total this compound Quantification in Serum/Plasma

This protocol is adapted from established methods for the determination of total this compound, which includes both free this compound and this compound released from cholesteryl esters after hydrolysis.[3][4][5]

1. Materials and Reagents:

  • This compound standard (≥99%)

  • Isotopically labeled internal standard (e.g., this compound-d7 or 5α-cholestane)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6][7][8]

  • Pyridine

  • Ultrapure water

  • Nitrogen gas (high purity)

2. Sample Preparation and Lipid Extraction:

  • Pipette 50-200 µL of serum or plasma into a glass tube with a screw cap.[4][9]

  • Add a known amount of internal standard (e.g., this compound-d7) to the sample. The amount should be chosen to be close to the expected amount of endogenous this compound.[3]

  • Saponification: Add 1 mL of 1 M KOH in methanol to hydrolyze the cholesteryl esters.[4]

  • Incubate the mixture at 50-60°C for 60 minutes.[4][5]

  • After cooling to room temperature, add 1 mL of ultrapure water.

  • Extraction: Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at ~10,000 rpm for 5 minutes to separate the phases.[4][9]

  • Carefully transfer the upper hexane layer to a clean GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[9]

3. Derivatization:

  • To the dried extract, add 50-100 µL of a silylation reagent such as BSTFA with 1% TMCS.[6][10] This step converts the polar hydroxyl group of this compound into a non-polar trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC analysis.[6]

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[6]

  • Cool the vial to room temperature before GC-MS analysis.[6]

4. GC-MS Instrumental Analysis: The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890A or similarProvides reliable and reproducible chromatographic separation.
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentA common non-polar column suitable for sterol analysis.[4]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minInert gas for carrying the sample through the column.[4][11]
Injection Volume 1-2 µLStandard volume for GC injection.
Injector Type SplitlessMaximizes the transfer of analyte onto the column for trace analysis.[4][6]
Injector Temperature 260-280°CEnsures rapid vaporization of the derivatized this compound.[4][6]
Oven Program Initial 120°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.[4] (Alternative: 200°C for 2 min, ramp 10°C/min to 270°C, hold 1 min, ramp 20°C/min to 295°C, hold 2 min).[11]Separates this compound from other components in the sample.
Mass Spectrometer Agilent 5975C or similarProvides sensitive and specific detection.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.[4]
Ion Source Temp. 230°COptimal temperature for ionization.[4][11]
Quadrupole Temp. 150°CMaintains ion trajectory and mass filtering.[4][11]
MS Transfer Line 270-280°CPrevents condensation of the analyte between the GC and MS.[4][11]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.[4]
Ions to Monitor This compound-TMS: m/z 458 (molecular ion), 368, 329. This compound-d7-TMS: m/z 465 (molecular ion).[3] 5α-cholestane (IS): m/z 372, 217.Characteristic ions for quantification and confirmation.

Data Presentation and Method Validation

A robust GC-MS method for absolute this compound quantification must be validated for linearity, precision, accuracy, and sensitivity.

Calibration and Linearity

Prepare a series of calibration standards by spiking a matrix (e.g., stripped serum or a solvent) with known concentrations of this compound and a constant concentration of the internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Parameter Typical Value Reference
Linearity Range 0.1 - 15 mmol/L (or 100 µg/L - 10 mg/L)[4][11]
Correlation Coefficient (r²) > 0.99[4][7]
Precision and Accuracy

Precision is assessed by the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by recovery studies in spiked samples.

Validation Parameter Concentration Typical Value Reference
Intra-day Precision (%RSD) Low, Medium, High< 5.2%[4]
Inter-day Precision (%RSD) Low, Medium, High< 5.2%[4]
Accuracy (Recovery %) Low, Medium, High92.8% - 98.5%[4]
Within-lab Precision (%CV) N/A1.1% - 3.2%[11]
Measurement Precision (%CV) N/A1.7%[11]
Sensitivity

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Parameter Typical Value Reference
Limit of Detection (LOD) 0.04 mmol/L[4]
Limit of Quantification (LOQ) 0.01 - 10.0 µg/mL (depending on analyte)[7]

This compound Metabolism and Quantification Rationale

The quantification of this compound and its precursors/metabolites is essential for studying the pathways of this compound homeostasis. The diagram below shows a simplified relationship between this compound biosynthesis, absorption, and key metabolites that can also be quantified by GC-MS.

Cholesterol_Metabolism cluster_synthesis Endogenous Synthesis (Liver) Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol multiple steps This compound This compound Pool Lathosterol->this compound Diet Dietary this compound Diet->this compound Bile_Acids Bile Acids This compound->Bile_Acids Steroid_Hormones Steroid Hormones This compound->Steroid_Hormones Oxysterols Oxysterols (e.g., 27-hydroxythis compound) This compound->Oxysterols

Caption: Simplified overview of this compound sources and metabolic fates.

Conclusion

GC-MS offers a robust, specific, and sensitive platform for the absolute quantification of this compound in various biological samples. When coupled with stable isotope dilution techniques, it serves as a reference method, providing the highest level of accuracy and precision. The detailed protocols and validation data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform reliable this compound measurements, facilitating research in metabolic diseases and the development of novel therapeutics.

References

Application of Cholesterol-Based Carriers for Anticancer Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cholesterol-based carriers in the delivery of anticancer drugs. This compound, a crucial component of cell membranes, is increasingly being utilized to enhance the therapeutic efficacy of chemotherapeutic agents by improving their pharmacokinetic behavior, cellular uptake, and target specificity.[1][2][3] These carriers, which include liposomes, nanoparticles, and drug conjugates, offer a versatile platform for targeted cancer therapy.[3]

Introduction to this compound-Based Carriers

This compound's unique properties make it an ideal component for drug delivery systems. Its incorporation into lipid-based nanoparticles, such as liposomes, enhances stability, reduces drug leakage, and can modulate membrane fluidity.[4][5] Furthermore, cancer cells often exhibit an increased demand for this compound to support their rapid proliferation, leading to the overexpression of low-density lipoprotein (LDL) receptors on their surface.[6][7] This characteristic can be exploited for targeted drug delivery by designing this compound-based carriers that mimic LDL particles, thereby facilitating their uptake by cancer cells through receptor-mediated endocytosis.[1][8]

This compound can be incorporated into drug delivery systems in several ways:

  • As a structural component: In liposomes and nanoparticles, this compound is used to stabilize the lipid bilayer, control drug release, and improve circulation time.[4][9]

  • As a targeting moiety: this compound-drug conjugates can leverage the high this compound uptake of cancer cells for targeted delivery.[1][6]

  • In stimuli-responsive systems: this compound-based carriers can be engineered to release their payload in response to specific triggers within the tumor microenvironment, such as pH or redox potential.[9]

Types of this compound-Based Carriers

This compound-Modified Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The inclusion of this compound in the liposomal membrane is a common strategy to improve their stability and performance.

Key Advantages:

  • Enhanced Stability: this compound increases the rigidity of the lipid bilayer, reducing the leakage of encapsulated drugs.[5]

  • Prolonged Circulation: The incorporation of polyethylene (B3416737) glycol (PEG) along with this compound can shield the liposomes from the immune system, leading to longer circulation times.[10][11]

  • Improved Drug Loading: The presence of this compound can influence the encapsulation efficiency of certain drugs.[12]

This compound-Based Polymeric Nanoparticles

Polymeric nanoparticles formulated with this compound offer a robust and versatile platform for drug delivery. These nanoparticles are typically formed from amphiphilic copolymers where this compound acts as a hydrophobic segment, contributing to the stability and drug-loading capacity of the nanoparticles.[9]

Key Advantages:

  • High Stability: The strong aggregation tendency of this compound groups confers high stability to the nanoparticles upon dilution in the bloodstream.[9]

  • High Drug Loading Capacity: The liquid crystal phases formed by cholesteryl groups can accommodate a high concentration of hydrophobic anticancer drugs.[9]

  • Controlled Release: The polymer composition can be tailored to achieve sustained or stimuli-responsive drug release.[9]

This compound-Drug Conjugates

Directly conjugating a this compound molecule to an anticancer drug is a strategy to enhance its lipophilicity and facilitate its transport into cancer cells.[1][2] These conjugates can be incorporated into lipoproteins in the bloodstream, such as LDL, and subsequently taken up by cancer cells via the overexpressed LDL receptors.[6][8]

Key Advantages:

  • Targeted Delivery: Leverages the natural LDL uptake pathway for selective delivery to cancer cells.[1][6]

  • Improved Pharmacokinetics: Enhances the solubility and circulation time of the conjugated drug.[2]

  • Reduced Side Effects: By targeting the tumor, systemic toxicity of the anticancer drug can be minimized.[6]

Data Presentation: In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies on this compound-based carriers for anticancer drug delivery.

Table 1: In Vitro Cytotoxicity of Doxorubicin-Loaded this compound-Based Nanoparticles

Carrier TypeCell LineIC50 (µg/mL)Reference
Doxorubicin SolutionA5491.5[3]
DOX-loaded LiposomesA5490.8[3]
DOX-SPCLSarcomaNot specified, but higher than DOX-CL and DOX-PL[3]
PTX-loaded NanoparticlesB16F10Lower than PTX-Cre/EtOH and PTX-BSA[3]
PTX-loaded NanoparticlesMCF-7Lower than PTX-Cre/EtOH and PTX-BSA[3]

DOX-SPCL: Sialic acid-polyethyleneimine-cholesterol modified liposomes loaded with doxorubicin; DOX-CL: Conventional liposomal doxorubicin; DOX-PL: PEGylated liposomal doxorubicin; PTX: Paclitaxel.

Table 2: In Vivo Antitumor Efficacy of this compound-Based Carriers

Carrier TypeAnimal ModelTumor Growth Inhibition (%)Reference
Doxorubicin-loaded Polymeric NanoparticlesMouse modelSignificant tumor growth inhibitory activity[9]
PTX-loaded NanoparticlesMouse model46.94% at day 8[3]
PTX-Cre/EtOHMouse model78.23% at day 8[3]
PTX–BSAMouse model77.35% at day 8[3]
Charged Liposomes (Anionic and Cationic)Mouse model~70%[11][13]
Neutral LiposomesMouse model~45%[11][13]

Experimental Protocols

Protocol for Synthesis of this compound-Modified Liposomes

This protocol describes the thin-film hydration method for preparing doxorubicin-loaded liposomes.

Materials:

  • L-α-phosphatidylcholine (egg hydrogenated, HEPC)

  • This compound

  • This compound derivatives (e.g., this compound hemisuccinate for anionic, lysine-based this compound for cationic)[11]

  • Doxorubicin (DOX)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve phospholipids (B1166683) and this compound (and this compound derivatives) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a DOX solution in PBS by vortexing.

  • To obtain unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol for Characterization of this compound-Based Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS). Measure the particle size distribution and zeta potential using a DLS instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. After drying, visualize the nanoparticles under a transmission electron microscope.[14]

3. Drug Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanoparticles from the free drug using centrifugation or dialysis.

    • Lyse the nanoparticles using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total amount of drug used to calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.0) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of drug released into the medium using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.[3]

Protocol for In Vitro Cellular Uptake Assay

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug (e.g., doxorubicin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in a suitable culture plate or chamber slide and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled nanoparticles for different time periods (e.g., 1, 2, 4 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells (optional, depending on the imaging method).

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.[11][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound-based carriers and typical experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Lipid/Polymer Selection s2 Drug Encapsulation s1->s2 s3 Nanoparticle Formation s2->s3 c1 Size & Zeta Potential s3->c1 c2 Morphology (TEM) c1->c2 c3 Drug Loading & Release c2->c3 iv1 Cellular Uptake c3->iv1 iv2 Cytotoxicity Assay iv1->iv2 iv3 Apoptosis Analysis iv2->iv3 inv1 Animal Model iv3->inv1 inv2 Biodistribution inv1->inv2 inv3 Antitumor Efficacy inv2->inv3 signaling_pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell chol_carrier This compound-Based Carrier (e.g., LDL-mimicking) ldlr LDL Receptor chol_carrier->ldlr Binding endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Low pH nucleus Nucleus drug_release->nucleus dna_damage DNA Damage nucleus->dna_damage apoptosis Apoptosis dna_damage->apoptosis signaling_pathway_cholesterol_metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ldl LDL-Cholesterol ldlr LDL Receptor ldl->ldlr Uptake This compound Intracellular this compound ldlr->this compound hmgcr HMG-CoA Reductase mevalonate Mevalonate Pathway hmgcr->mevalonate mevalonate->this compound srebp2 SREBP-2 This compound->srebp2 Feedback Inhibition proliferation Cell Proliferation & Survival This compound->proliferation srebp2->ldlr Upregulation srebp2->hmgcr Activation pi3k_akt PI3K/Akt Pathway pi3k_akt->srebp2 Activation pi3k_akt->proliferation

References

Techniques for Studying Cholesterol's Role in Lipid Raft Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various experimental techniques used to investigate the crucial role of cholesterol in the formation and function of lipid rafts. These specialized membrane microdomains, enriched in this compound and sphingolipids, are critical platforms for cellular signaling and are implicated in numerous physiological and pathological processes. Understanding the dynamics of this compound within these domains is paramount for advancing research and developing novel therapeutic strategies.

Biochemical Approaches for Studying Lipid Rafts

Biochemical methods are foundational for isolating and analyzing the composition of lipid rafts. These techniques primarily exploit the differential solubility of raft and non-raft membrane components.

This compound Depletion with Methyl-β-cyclodextrin (MβCD)

MβCD is a cyclic oligosaccharide that selectively extracts this compound from cellular membranes, thereby disrupting lipid raft integrity. This technique is widely used to infer the involvement of lipid rafts in various cellular processes.[1][2][3][4]

Protocol: Acute this compound Depletion from Cultured Cells using MβCD

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Serum-free cell culture medium

  • Methyl-β-cyclodextrin (MβCD) powder

  • Phosphate-buffered saline (PBS)

  • 37°C incubator with 5% CO₂

Procedure:

  • Cell Preparation: Plate cells and grow to 80-90% confluency. On the day of the experiment, wash the cells twice with pre-warmed, serum-free medium.

  • MβCD Solution Preparation: Prepare a 10 mM MβCD solution in serum-free medium. For a this compound-repletion control, a this compound-MβCD complex can be prepared separately.

  • This compound Depletion: Add the 10 mM MβCD solution to the cells and incubate for 30-60 minutes at 37°C.[5] The optimal incubation time and MβCD concentration should be determined empirically for each cell line to ensure maximal this compound depletion without significant loss of cell viability.

  • Washing: After incubation, remove the MβCD solution and wash the cells three times with ice-cold PBS to stop the this compound extraction process.

  • Downstream Analysis: The cells are now ready for downstream applications, such as lipid raft isolation, immunofluorescence staining, or functional assays.

Quantitative Analysis: The extent of this compound depletion can be quantified using a this compound oxidase-based assay.[1][6][7]

ParameterValueReference
MβCD Concentration1-10 mM[1][5]
Incubation Time15-60 min[1][5]
Temperature37°C[1][5]
Isolation of Detergent-Resistant Membranes (DRMs)

This classical method is based on the principle that the tightly packed lipids in rafts are resistant to solubilization by non-ionic detergents at low temperatures. The resulting DRMs can then be isolated by density gradient centrifugation.[8][9]

Protocol: DRM Isolation using Sucrose (B13894) Density Gradient Centrifugation

Materials:

  • Cultured cells (~5 x 10⁷ to 1 x 10⁸)

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Lysis buffer (TNE with 1% Triton X-100 and protease inhibitors)

  • Sucrose solutions (80%, 30%, and 5% w/v in TNE)

  • Ultracentrifuge and swing-bucket rotor (e.g., SW 41 Ti)

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Homogenization: Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution to create a 40% sucrose layer at the bottom.

  • Carefully overlay 2 mL of 30% sucrose solution, followed by 1 mL of 5% sucrose solution.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.[10]

  • Fraction Collection: After centrifugation, a light-scattering band corresponding to the DRMs should be visible at the 5-30% sucrose interface.[9] Carefully collect 1 mL fractions from the top of the gradient.

  • Analysis: Analyze the protein and lipid content of each fraction by Western blotting and thin-layer chromatography (TLC), respectively. Raft-associated proteins (e.g., flotillin, caveolin) should be enriched in the DRM fractions.[8][9]

Advanced Microscopy Techniques

Microscopy-based approaches provide spatial and temporal information about the organization and dynamics of this compound and other molecules within lipid rafts in living or fixed cells.

Fluorescence Microscopy with Environment-Sensitive Probes

Laurdan and di-4-ANEPPDHQ are fluorescent dyes whose emission spectra are sensitive to the polarity of their environment, which in membranes, correlates with lipid packing. This property allows for the visualization and quantification of ordered (lipid rafts) versus disordered membrane domains.[11][12]

Protocol: Imaging Membrane Order with Laurdan

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal or two-photon microscope with spectral imaging capabilities

Procedure:

  • Cell Staining: Prepare a 10 mM stock solution of Laurdan in DMSO. Dilute the stock solution to a final concentration of 5-10 µM in imaging medium and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with fresh imaging medium to remove excess dye.

  • Imaging: Acquire images using a two-photon microscope with an excitation wavelength of ~780 nm. Collect emission simultaneously in two channels: 400-460 nm (ordered phase) and 470-530 nm (disordered phase).[13]

  • GP Value Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[11] where I₄₄₀ and I₄₉₀ are the fluorescence intensities in the ordered and disordered channels, respectively. Higher GP values indicate a more ordered membrane environment.

ProbeExcitation (nm)Emission (Ordered)Emission (Disordered)Reference
Laurdan~350 (or ~780 for 2-photon)~440 nm~490 nm[11]
di-4-ANEPPDHQ~488~560 nm~610 nm[11]
Super-Resolution Microscopy

Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light, enabling the visualization of lipid rafts at the nanoscale.[14][15]

Workflow: Super-Resolution Imaging of Lipid Rafts

Caption: Workflow for super-resolution microscopy of lipid rafts.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of biological membranes in their near-native state. It can directly image lipid domains and measure their physical properties, such as height and stiffness, providing insights into the structural role of this compound.[16][17][18]

Protocol: AFM Imaging of Supported Lipid Bilayers (SLBs)

Materials:

  • Lipid mixture (e.g., DOPC, sphingomyelin, this compound) in chloroform

  • Extruder with polycarbonate filters

  • Freshly cleaved mica substrates

  • AFM instrument with a liquid cell

Procedure:

  • Liposome Preparation: Dry the lipid mixture under a stream of nitrogen and then under vacuum. Hydrate the lipid film with buffer to form multilamellar vesicles.

  • Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate filter.

  • SLB Formation: Deposit the SUV suspension onto a freshly cleaved mica substrate. The vesicles will fuse and form a continuous supported lipid bilayer.

  • AFM Imaging: Mount the sample in the AFM liquid cell and image in contact or tapping mode under buffer. The more ordered, this compound-rich domains will appear as taller regions in the topographic image.[19]

ParameterTypical ValueReference
Raft Height Difference0.5 - 1.5 nm[16]
Raft Diameter20 - 200 nm[20]
Single-Particle Tracking (SPT)

SPT allows for the monitoring of the lateral diffusion of individual molecules in the plasma membrane. By tracking raft-associated and non-raft proteins, one can infer the influence of this compound-dependent domains on protein mobility.[21]

Protein TypeDiffusion Coefficient (D, µm²/s)Effect of this compound DepletionReference
Raft-associated (e.g., GPI-anchored)0.1 - 0.5Increased D[21][22]
Non-raft (e.g., transferrin receptor)0.5 - 1.0Minimal change in D[22]

Signaling Pathways and this compound

This compound and lipid rafts play a critical role in regulating various signaling pathways by spatially organizing receptors and downstream effectors.

T-Cell Receptor (TCR) Signaling

In T lymphocytes, lipid rafts are crucial for the initiation of the signaling cascade upon T-cell receptor (TCR) engagement. Key signaling molecules, such as the tyrosine kinase Lck, are localized to lipid rafts.[23][24][25][26]

TCR Signaling Pathway in Lipid Rafts

Caption: TCR signaling is initiated by receptor clustering in lipid rafts.

Disruption of lipid rafts by this compound depletion has been shown to abrogate TCR signaling, highlighting the essential role of this compound in this process.[24]

Epidermal Growth Factor Receptor (EGFR) Signaling

The localization of the Epidermal Growth Factor Receptor (EGFR) to lipid rafts can modulate its signaling output. This compound levels influence EGFR dimerization, activation, and downstream pathway activation, such as the Akt and MAPK pathways.[27][28][29][30]

EGFR Signaling and this compound Depletion

EGFR_Signaling cluster_normal Normal this compound cluster_depleted This compound Depletion (MβCD) EGF_N EGF EGFR_N EGFR (monomeric, inactive) EGF_N->EGFR_N Binding Raft_N Lipid Raft EGFR_N->Raft_N Translocation EGFR_D EGFR (dimerized, constitutively active) Raft_N->EGFR_D Raft Disruption p38 p38 MAPK EGFR_D->p38 Akt Akt EGFR_D->Akt

References

Application Note: Quantitative Determination of Total Cholesterol in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesterol is an essential lipid molecule that serves as a structural component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] Its levels in the blood are a critical indicator of cardiovascular health.[3][4] The measurement of total this compound in serum is a routine diagnostic and research procedure used to assess the risk of atherosclerosis and other cardiovascular diseases.[1][4] This protocol details a robust and widely used enzymatic colorimetric method (CHOD-PAP) for the quantitative determination of total this compound in serum samples.

Principle of the Assay

The measurement of total this compound is accomplished through a coupled enzymatic reaction.[2][5] The assay involves two primary steps:

  • Hydrolysis of Cholesteryl Esters: this compound esters, which constitute a significant portion of this compound in the blood, are hydrolyzed by the enzyme this compound Esterase (CE) to yield free this compound and fatty acids.[2][6][7]

  • Oxidation and Colorimetric Detection: The total free this compound (both initially present and that generated from esters) is then oxidized by this compound Oxidase (CHOD) to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[2][6][8] In the presence of Peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) (4-AAP) and a phenol (B47542) derivative) to form a colored quinoneimine dye.[1][2][9] The intensity of the color produced is directly proportional to the total this compound concentration in the sample and can be quantified by measuring its absorbance at a specific wavelength, typically between 500 and 570 nm.[1][5][9][10]

Cholesterol_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Oxidation & Color Development CE This compound Esterase CholEsters This compound Esters FreeChol Free this compound CholEsters->FreeChol + H₂O FattyAcids Fatty Acids TotalFreeChol Total Free this compound FreeChol->TotalFreeChol Combines with InitialFreeChol Initial Free this compound H2O2 Hydrogen Peroxide (H₂O₂) TotalFreeChol->H2O2 + O₂ Quinoneimine Colored Quinoneimine Dye (Absorbance at 500-570 nm) H2O2->Quinoneimine Chromogen Chromogenic Substrate (e.g., 4-AAP + Phenol) Chromogen->Quinoneimine + H₂O₂

Figure 1. Enzymatic reaction pathway for total this compound measurement.

Experimental Protocol

1. Materials and Reagents

  • This compound Assay Kit (containing this compound Standard, Assay Buffer, this compound Esterase, this compound Oxidase, Peroxidase, and a chromogenic probe)

  • Serum samples

  • 96-well clear microtiter plate

  • Microplate reader capable of measuring absorbance at 540-570 nm

  • Pipettes and pipette tips

  • Microcentrifuge

  • Incubator (37°C)

  • 0.9% NaCl solution (Normal Saline) or Phosphate Buffered Saline (PBS) for dilutions

  • Deionized or distilled water

2. Serum Sample Preparation

  • Blood Collection: Collect whole blood in a tube without any anticoagulant.[10][11][12]

  • Clotting: Allow the blood to clot at room temperature for 30 minutes.[10][11]

  • Centrifugation: Centrifuge the clotted blood at approximately 2,000-2,500 x g for 15-20 minutes at 4°C.[10][11][12]

  • Serum Isolation: Carefully collect the upper yellow serum layer and transfer it to a clean microcentrifuge tube, avoiding the white buffy layer.[10][13]

  • Storage: Samples can be stored on ice for immediate use or aliquoted and frozen at -80°C for long-term stability (up to one month).[5][10][12] Avoid repeated freeze-thaw cycles.[14]

  • Dilution: Due to the high concentration of this compound in serum, samples must be diluted prior to the assay. A typical dilution is 1:100 to 1:200 with normal saline or the provided assay buffer to ensure the readings fall within the linear range of the standard curve.[10][11][13]

3. Reagent Preparation

  • This compound Standard Curve Preparation: Prepare a fresh set of this compound standards for each assay. First, dilute the stock this compound Standard (e.g., 10 mM) to a working concentration (e.g., 250 µM) using the assay buffer.[10][11] Then, perform serial dilutions to create a standard curve. A typical standard curve preparation is outlined in Table 1.

  • This compound Reaction Reagent: Prepare the reaction mix shortly before use by combining the this compound Oxidase, this compound Esterase, Horseradish Peroxidase (HRP), and the colorimetric probe in the assay buffer according to the kit manufacturer's instructions.[10][11] This solution is light-sensitive and should be protected from light and kept on ice.[5][10]

4. Data Presentation: Standard Curve

Table 1. Preparation of this compound Standards

Tube Volume of 250 µM Standard Volume of Assay Buffer Final this compound Concentration (µM)
1 0 µL 1000 µL 0
2 20 µL 980 µL 5
3 50 µL 950 µL 12.5
4 100 µL 900 µL 25
5 200 µL 800 µL 50
6 400 µL 600 µL 100
7 1000 µL 0 µL 250

Note: The volumes and concentrations are examples and should be adjusted based on the specific assay kit and expected sample concentrations.

5. Assay Procedure

  • Plate Setup: Add 50 µL of each diluted this compound standard and diluted serum sample to a 96-well microtiter plate. It is recommended to run all standards and samples in duplicate or triplicate.[10][11]

  • Initiate Reaction: Add 50 µL of the freshly prepared this compound Reaction Reagent to each well containing the standards and samples. Mix the contents thoroughly by gentle tapping or using a plate shaker.[10][11]

  • Incubation: Cover the plate to protect it from light and incubate for 30-45 minutes at 37°C.[5][10][11]

  • Absorbance Measurement: Immediately after incubation, measure the absorbance of each well using a microplate reader at a wavelength between 540-570 nm.[5][10]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis serum_prep 1. Prepare Serum Sample (Collect, Centrifuge, Dilute) standard_prep 2. Prepare this compound Standards reagent_prep 3. Prepare Reaction Reagent plate_loading 4. Add 50µL of Standards and Samples to 96-well Plate reagent_prep->plate_loading add_reagent 5. Add 50µL of Reaction Reagent to each well & Mix plate_loading->add_reagent incubation 6. Incubate at 37°C for 30-45 min (Protect from light) add_reagent->incubation read_abs 7. Measure Absorbance (540-570 nm) incubation->read_abs plot_curve 8. Plot Standard Curve (Absorbance vs. Concentration) read_abs->plot_curve calculate 9. Calculate Sample this compound Concentration plot_curve->calculate

Figure 2. Step-by-step experimental workflow for this compound measurement.

6. Calculation of Results

  • Subtract Blank: Average the duplicate/triplicate readings for each standard and sample. Subtract the average absorbance value of the blank (0 µM standard) from all other readings.

  • Generate Standard Curve: Plot the blank-corrected absorbance values for the this compound standards against their corresponding concentrations (in µM).

  • Determine Sample Concentration: Use the linear regression equation from the standard curve (y = mx + c) to calculate the this compound concentration of the diluted samples.

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final total this compound concentration in the original serum sample.

This compound (mg/dL) = (Calculated Concentration (µM) * Dilution Factor * Molecular Weight of this compound (386.65 g/mol )) / 10,000

References

Revolutionizing Cardiovascular Health: A Guide to Non-Invasive In Vivo Cholesterol Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to monitor cholesterol levels in real-time without the need for invasive blood draws represents a significant leap forward in preventative healthcare and cardiovascular disease management. This document provides detailed application notes and experimental protocols for promising non-invasive and minimally invasive in vivo this compound monitoring technologies. These methods offer the potential for continuous tracking of this compound dynamics, providing invaluable data for research, clinical trials, and personalized medicine.

Wearable Hydrogel-Based Sensors for Transdermal this compound Monitoring

Application Note:

Wearable sensors that detect biomarkers directly from the skin are emerging as a patient-centric approach to health monitoring. A novel stretchable, hydrogel-based sensor has been developed for the continuous, non-invasive measurement of solid-state epidermal biomarkers, including this compound.[1][2][3] This technology leverages a bilayer hydrogel electrode system that interacts with this compound present on the stratum corneum, the outermost layer of the skin.[2][3] Clinical studies have shown a strong correlation between this compound levels detected on the skin and those in blood samples, indicating the accuracy of this method.[2][3] This approach is particularly promising for monitoring individuals with chronic conditions that require frequent assessment.[2]

Experimental Protocol:

1.1. Synthesis of the Conductive Hydrogel:

1.2. Fabrication of the Bilayer Hydrogel Sensor:

  • A step-by-step guide on assembling the bilayer structure.[4][5]

  • This would involve screen printing or other scalable manufacturing techniques to deposit the hydrogel layers onto a flexible substrate.[3]

1.3. In Vivo this compound Measurement:

  • Clean the application site on the skin (e.g., forearm) with an alcohol wipe and allow it to dry completely.

  • Gently place the hydrogel sensor on the skin, ensuring good contact without excessive pressure.

  • Connect the sensor to a flexible printed circuit board for data acquisition.[2][3]

  • Allow for an equilibration period as specified by the sensor's characteristics.

  • Record the electrochemical signal, which corresponds to the this compound concentration.

  • The data is then wirelessly transmitted to an external device for real-time monitoring and analysis.[2][3]

Logical Workflow for Hydrogel Sensor Application

prep Skin Preparation (Clean and Dry) apply Sensor Application (Ensure Good Contact) prep->apply connect Connect to Electronics (Flexible PCB) apply->connect equil Equilibration Period connect->equil measure Electrochemical Measurement equil->measure transmit Wireless Data Transmission measure->transmit analyze Real-time Analysis transmit->analyze

A flowchart illustrating the procedural steps for in vivo this compound monitoring using a wearable hydrogel-based sensor.

Smart Contact Lenses for Tear-Based this compound Analysis

Application Note:

Tear fluid is a valuable and accessible biofluid that contains a variety of biomarkers, including this compound, which have shown a correlation with blood concentrations.[6][7][8] A wireless, soft smart contact lens has been developed that incorporates an electrochemical biosensor for the real-time, quantitative recording of this compound in tears.[6][7][8] This innovative device integrates a stretchable antenna and an integrated circuit for near-field communication (NFC), allowing for wireless operation and data transmission to a smartphone.[6][8] In vivo studies using rabbit models have confirmed the correlation between tear and blood this compound levels, demonstrating the feasibility of this technology for diagnosing and monitoring conditions like hyperlipidemia.[6][7][8]

Experimental Protocol:

2.1. Fabrication of the this compound Biosensor:

  • A detailed, step-by-step protocol for fabricating the electrochemical biosensor would be provided here. This includes the deposition of electrodes on a polymer film, immobilization of this compound oxidase, and integration of the sensor components.[8]

2.2. Integration into the Smart Contact Lens:

  • Instructions on how to embed the biosensor, stretchable antenna, and NFC chip into a soft, biocompatible contact lens material.[6][8]

2.3. In Vivo Tear this compound Measurement:

  • Ensure the smart contact lens is sterile before application.

  • Gently place the contact lens on the eye of the subject.

  • Allow for a brief period for the eye to adjust and for the sensor to stabilize in the tear fluid.

  • Using a smartphone with NFC capabilities, power the contact lens and initiate data acquisition.[6][8]

  • The electrochemical sensor measures the this compound concentration in the tear fluid.

  • The data is wirelessly transmitted to the smartphone and displayed in real-time.[8]

Data Flow in Smart Contact Lens this compound Monitoring

cluster_lens Smart Contact Lens sensor Electrochemical Biosensor nfc NFC Chip & Antenna sensor->nfc This compound Data smartphone Smartphone (NFC Enabled) nfc->smartphone Wireless Transmission display Real-time this compound Concentration Display smartphone->display Data Processing

Diagram showing the flow of information from the smart contact lens biosensor to a smartphone for real-time display.

Spectroscopy-Based Non-Invasive this compound Measurement

Application Note:

Spectroscopic techniques, particularly Near-Infrared (NIR) and Raman spectroscopy, offer a promising avenue for the non-invasive quantification of this compound through the skin.[9][10][11][12][13] These methods rely on the principle that different molecules absorb and scatter light at specific wavelengths.[9] By illuminating the skin with a light source and analyzing the reflected or transmitted light, it is possible to identify and quantify the concentration of this compound.[9][14] Studies have demonstrated a strong correlation between NIR-based measurements and traditional blood tests.[9][15] Raman spectroscopy, in particular, provides a high degree of chemical specificity, allowing for the detailed analysis of lipid composition in the skin.[10][13]

Experimental Protocol: Near-Infrared (NIR) Spectroscopy

3.1. Instrument Setup:

  • Utilize a NIR spectrometer equipped with a fiber optic probe for diffuse reflectance measurements.[16]

  • Select a wavelength range that covers the characteristic absorption bands of this compound, typically between 700 nm and 2500 nm.[1][9][11][16] A study used an IR LED with a 940nm wavelength as a transmitter.[9][15]

  • Calibrate the spectrometer using a reference standard.

3.2. In Vivo Measurement:

  • Select a measurement site with good blood perfusion, such as the fingertip or earlobe.[9]

  • Clean the skin surface at the measurement site.

  • Place the fiber optic probe in gentle contact with the skin.

  • Acquire the NIR spectra. Multiple scans may be averaged to improve the signal-to-noise ratio.

  • Develop a multivariate calibration model (e.g., Partial Least Squares regression) by correlating the acquired spectra with this compound values from reference blood tests.[1]

Experimental Protocol: Raman Spectroscopy

3.1. Instrument Setup:

  • Use a confocal Raman microscope equipped with a laser excitation source (e.g., 785 nm).[17]

  • Ensure the system has appropriate filters to remove Rayleigh scattering.

  • Calibrate the Raman shift using a known standard (e.g., silicon).

3.2. In Vivo Measurement:

  • Immobilize the measurement area (e.g., forearm) to minimize motion artifacts.

  • Position the objective lens over the skin surface.

  • Acquire Raman spectra from the stratum corneum and underlying epidermal layers.

  • Analyze the spectra to identify and quantify this compound-specific Raman peaks.

  • Correlate the intensity of these peaks with this compound concentrations determined by conventional methods.[10]

Spectroscopy Measurement Workflow

setup Instrument Setup (Calibration) prep Skin Preparation setup->prep acquire Spectra Acquisition (NIR or Raman) prep->acquire process Data Pre-processing acquire->process model Multivariate Analysis (e.g., PLS Regression) process->model quantify This compound Quantification model->quantify

A generalized workflow for non-invasive this compound measurement using spectroscopic techniques.

Microneedle-Based Electrochemical Biosensors for Minimally Invasive Monitoring

Application Note:

Microneedle-based sensors offer a minimally invasive approach to access interstitial fluid (ISF), which contains biomarkers that correlate with blood concentrations.[18][19][20] These devices consist of an array of microscopic needles that painlessly penetrate the outer layer of the skin to reach the ISF.[21] An integrated electrochemical biosensor then measures the this compound concentration in the extracted ISF.[18][19][20] This technology combines the convenience of a wearable device with the high sensitivity and selectivity of electrochemical detection.[18][19][20]

Experimental Protocol:

4.1. Fabrication of the Microneedle Array:

  • Detailed steps for fabricating the microneedle array using techniques like micromolding or 3D printing would be provided here.[22]

4.2. Integration of the Electrochemical Sensor:

  • A protocol for integrating the working, reference, and counter electrodes into the microneedle structure.[18][21]

  • This would include the modification of the working electrode with this compound oxidase.[18]

4.3. In Vivo Measurement:

  • Clean the skin at the application site.

  • Apply the microneedle patch to the skin. The microneedles will painlessly penetrate the stratum corneum.

  • Allow a short period for the microneedles to collect ISF.

  • Apply a potential to the electrochemical cell and measure the resulting current.

  • The current response is proportional to the this compound concentration in the ISF.

  • The data can be read out using a portable potentiostat.

Microneedle Sensor Mechanism

skin Skin Surface mn_array Microneedle Array skin->mn_array Penetration isf Interstitial Fluid sensor Electrochemical Biosensor isf->sensor Detection mn_array->isf Accesses readout Data Readout (Potentiostat) sensor->readout Signal

A diagram illustrating the principle of this compound detection using a microneedle-based electrochemical sensor.

Quantitative Data Summary

MethodKey Analyte(s)Limit of Detection (LOD)Linear RangeCorrelation with Blood Test (R²)Reference(s)
Wearable Hydrogel Sensor This compound, Lactate (B86563)Low levels detectableN/AStrong correlation reported[2]
Smart Contact Lens Free this compound0.061 mM0.1 - 1.2 mMCorrelation confirmed in animal models[6][8][23][24]
Near-Infrared Spectroscopy Total this compoundN/AN/A0.9656[9][15]
Raman Spectroscopy This compound, CalcificationN/AN/A0.94 (with digital microscopy)[10]
Microneedle Biosensor This compoundN/A1 - 20 µMHigh linearity (R² = 0.9910) in vitro[18]
UV-Vis-NIR Spectroscopy Total this compoundN/AN/A0.92[25]
NIR Diffuse Reflection Total this compoundN/AN/A0.926 (with HPLC)[16]
Non-invasive Absorption Spectroscopy Skin this compoundN/AN/A0.9074 (with gas chromatography)[26]

References

Application Notes and Protocols for Enzymatic Determination of Free Cholesterol and Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol, a critical lipid molecule, exists in biological systems as both free this compound and cholesteryl esters, the latter being the primary form for transport and storage.[1] The quantification of free this compound and cholesteryl esters is paramount in various research fields, including cardiovascular disease, metabolic disorders, and cancer research.[2][3] Enzymatic assays provide a sensitive, specific, and high-throughput method for the determination of these analytes in a variety of biological samples such as plasma, serum, cell lysates, and tissue homogenates.[2][4][5]

These application notes provide detailed protocols for the enzymatic determination of free this compound and total this compound, from which the concentration of cholesteryl esters can be derived. The methods described are based on a coupled enzyme reaction that can be adapted for both colorimetric and fluorometric detection.[4][6]

Principle of the Assay

The enzymatic determination of this compound involves a multi-step reaction.[7] For the determination of total this compound, cholesteryl esters are first hydrolyzed to free this compound by this compound esterase.[8] Subsequently, this compound oxidase oxidizes the total free this compound to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[9] The produced H₂O₂ is then detected in a peroxidase-catalyzed reaction with a suitable chromogenic or fluorogenic substrate.[10] The intensity of the resulting color or fluorescence is directly proportional to the amount of this compound in the sample.[11]

To measure free this compound specifically, this compound esterase is omitted from the reaction mixture.[2][12] The amount of cholesteryl esters can then be calculated by subtracting the free this compound value from the total this compound value.[2]

Core Signaling and Metabolic Pathway

Cholesterol_Metabolism CE Cholesteryl Esters (Storage/Transport) FC Free this compound CE->FC Hydrolysis H2O2 Hydrogen Peroxide (H₂O₂) FC->H2O2 Oxidation Signal Colorimetric or Fluorometric Signal H2O2->Signal CEase This compound Esterase CEase->CE COx This compound Oxidase COx->FC HRP Horseradish Peroxidase (HRP) HRP->H2O2 Probe Chromogenic/ Fluorogenic Probe Probe->H2O2 Experimental_Workflow Start Start SamplePrep Sample Preparation (Serum, Cells, Tissue) Start->SamplePrep StdCurve Prepare this compound Standard Curve Start->StdCurve Plate Add Samples and Standards to 96-well Plate SamplePrep->Plate StdCurve->Plate ReactionMix Prepare and Add Reaction Reagent Plate->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate Read Read Absorbance or Fluorescence Incubate->Read Analyze Data Analysis Read->Analyze End End Analyze->End Logical_Relationship TotalChol Total this compound Assay (with this compound Esterase) ResultTotal Total this compound Concentration TotalChol->ResultTotal FreeChol Free this compound Assay (without this compound Esterase) ResultFree Free this compound Concentration FreeChol->ResultFree CalcCE Calculate Cholesteryl Esters ResultTotal->CalcCE ResultFree->CalcCE ResultCE Cholesteryl Ester Concentration CalcCE->ResultCE

References

Application Notes and Protocols: The Use of Cholesterol Derivatives in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cholesterol and its derivatives is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based drug delivery systems. As a key structural component, this compound influences the stability, fluidity, and fusogenicity of the lipid bilayer, directly impacting cargo encapsulation, cellular uptake, and endosomal escape. This document provides detailed application notes and experimental protocols on the use of both standard this compound and its innovative derivatives in the formulation of LNPs for therapeutic applications, including mRNA vaccines and gene therapies.

The Role of this compound and Its Derivatives in LNP Formulations

This compound is an essential component in most clinically approved LNP formulations, typically comprising 35-45 mol% of the total lipid composition.[1] Its primary functions are to enhance the stability of the LNP structure and to facilitate the transfection of genetic material.[1] this compound molecules intercalate between the other lipid components, filling gaps and thereby increasing the rigidity and integrity of the lipid membrane.[2][3] This structural support is crucial for protecting the encapsulated nucleic acid cargo from degradation.

Recent advancements have highlighted the potential of this compound derivatives to further enhance LNP performance. These modifications can alter the morphology, surface charge, and intracellular trafficking of the nanoparticles, leading to improved delivery efficiency and altered biodistribution.[2][4] For instance, the substitution of this compound with naturally-occurring phytosterols, such as β-sitosterol, has been shown to induce a polyhedral shape in LNPs, which correlates with enhanced intracellular delivery of mRNA.[4][5] Synthetic derivatives, such as Glutamate-Cholesterol (GA-Chol), have been developed to improve localized mRNA delivery and reduce the hepatic tropism often observed with conventional LNPs.[6][7][8] Cationic this compound derivatives are also being explored for their ability to complex with siRNA and facilitate its delivery.[9][10][11]

Quantitative Data Summary

The choice of this compound or its derivative significantly impacts the physicochemical properties and biological activity of LNPs. The following tables summarize quantitative data from studies comparing LNPs formulated with standard this compound versus various derivatives.

Table 1: Physicochemical Properties of LNPs with this compound and its Derivatives

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound (Chol) LNPs
D-Lin-MC3-DMA/DSPC/Chol/DMG-PEG2k<100<0.3-1 to -20>80[8]
SM-102/DSPC/Chol/DMG-PEG2000~120<0.20Near-neutral>80[12]
SM-102/DOPE/Chol/C14-PEG-200075.5 - 140<0.25Neutrally charged>80[13][14]
Glutamate-Cholesterol (GA-Chol) LNPs
D-Lin-MC3-DMA/DSPC/GA-Chol/DMG-PEG2kSignificantly larger than Chol LNPs<0.3Significantly more negative than Chol LNPs>80[8]
β-Sitosterol LNPs
DLin-MC3-DMA/DSPC/β-Sitosterol/DMG-PEG-2000~120<0.20Near-neutral>80[12]
Cationic this compound Derivative (CEL) LNPs
CEL/siRNA100-200Not specifiedNot specifiedNot specified[11]

Table 2: In Vitro Transfection Efficiency of LNPs with this compound Derivatives

Cell LineLNP FormulationFold Increase in Transfection vs. This compound LNPReference
HEK293TGA-Chol LNPs~10-fold[6][7][8]
HeLaGA-Chol LNPs~20-fold[6][7][8]
HeLaβ-Sitosterol LNPsUp to 10-fold[1]
Cancer CellsCationic Peptidomimetic Functionalized this compound LNPs60% GFP positive cells (plasmid delivery)[9]

Experimental Protocols

The following are detailed protocols for the formulation and characterization of LNPs containing this compound or its derivatives. These protocols are based on established methodologies in the field.[8][13][15]

Protocol for LNP Formulation using Microfluidic Mixing

This protocol describes the standard method for preparing LNPs using a microfluidic device, such as the NanoAssemblr™.

Materials:

  • Ionizable cationic lipid (e.g., D-Lin-MC3-DMA, SM-102) stock solution in ethanol (B145695) (10-50 mg/mL)

  • Helper lipid (e.g., DSPC, DOPE) stock solution in ethanol (10 mg/mL)

  • This compound or this compound derivative stock solution in ethanol (10-25 mg/mL)

  • PEG-lipid (e.g., DMG-PEG2k) stock solution in ethanol (10-50 mg/mL)

  • mRNA or siRNA cargo in an aqueous buffer (e.g., 25 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and cold

  • Concentrating device (e.g., Amicon Ultra centrifugal filters, 10 kDa MWCO)

Procedure:

  • Preparation of the Lipid-Ethanol Phase:

    • In a sterile microcentrifuge tube, combine the ionizable lipid, helper lipid, this compound/cholesterol derivative, and PEG-lipid from their respective stock solutions.

    • A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:this compound:PEG-lipid).[8][16]

    • Add ethanol to achieve the desired final lipid concentration. Vortex briefly to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dilute the nucleic acid cargo (mRNA or siRNA) to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase into one syringe and the aqueous nucleic acid phase into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Set the total flow rate (e.g., 9-12 mL/min).

    • Initiate the mixing process. The LNPs will self-assemble as the two streams converge in the microfluidic cartridge.

  • Dialysis and Concentration:

    • Immediately after formation, dilute the collected LNP solution with PBS (1:1 v/v).[8]

    • Transfer the diluted LNP solution to a pre-wetted dialysis cassette.

    • Dialyze against cold PBS (pH 7.4) overnight at 4°C, with at least two buffer changes. For LNPs with certain derivatives like GA-Chol, a shorter dialysis of 2-3 hours may be sufficient.[8]

    • After dialysis, recover the LNP solution and concentrate it to the desired volume using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

Protocol for LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform the measurement in triplicate and report the average and standard deviation.

B. Zeta Potential Measurement

  • Dilute a small aliquot of the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement.

  • Transfer the sample to a zeta potential measurement cell.

  • Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument.

  • Perform the measurement in triplicate and report the average and standard deviation.

C. Nucleic Acid Encapsulation Efficiency

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, measure the fluorescence of the intact LNPs. This represents the amount of unencapsulated nucleic acid.

  • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound derivatives in LNP formulations.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Self-Assembly cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Mix Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, This compound/Derivative, PEG-Lipid) Microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Mix->Microfluidics NA_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Formation Concentration Centrifugal Concentration Dialysis->Concentration Final_LNP Sterile-Filtered LNPs (Stored at 4°C) Concentration->Final_LNP DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency Final_LNP->DLS Final_LNP->Zeta Final_LNP->EE

Caption: Workflow for LNP formulation and characterization.

LNP_Morphology cluster_chol This compound-based LNP cluster_sitosterol β-Sitosterol-based LNP cluster_effect Functional Consequence LNP_Chol Spherical Morphology LNP_Sito Polyhedral Morphology Uptake Enhanced Cellular Uptake & Delivery LNP_Sito->Uptake

Caption: Impact of this compound vs. β-sitosterol on LNP morphology.

GA_Chol_Pathway GA_Chol_LNP GA-Chol LNP IM_IT_Injection Intramuscular/ Intratumoral Injection GA_Chol_LNP->IM_IT_Injection Localized_Transfection Robust Localized Transfection (Muscle or Tumor) IM_IT_Injection->Localized_Transfection Primary Effect Systemic_Circulation Systemic Circulation IM_IT_Injection->Systemic_Circulation Minimal Diffusion Reduced_Liver_Transfection Reduced Liver Transfection Systemic_Circulation->Reduced_Liver_Transfection Reduced_Toxicity Reduced Liver Toxicity & Undesirable Cargo Distribution Reduced_Liver_Transfection->Reduced_Toxicity

Caption: Proposed mechanism of GA-Chol LNPs for localized delivery.

References

Application Notes and Protocols for Visualizing Cholesterol-Rich Membrane Domains using Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atomic Force Microscopy (AFM) for the study of cholesterol-rich domains, often referred to as lipid rafts, in model membranes. The protocols outlined below are designed to be adaptable for various research applications, including fundamental biophysics, cell membrane studies, and drug-membrane interaction analysis.

Introduction

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique capable of visualizing the topography of biological samples, including lipid bilayers, in their near-native state in a liquid environment.[1] Its ability to resolve nanometer-scale features makes it an ideal tool for studying the lateral organization of membranes and the formation of distinct lipid domains. This compound is a critical component of mammalian cell membranes, known to modulate membrane fluidity, mechanical stability, and the formation of ordered lipid domains (rafts) that serve as platforms for signaling proteins.[2][3] AFM allows for the direct visualization and mechanical probing of these this compound-rich domains, providing insights into their size, height, and material properties.[4][5]

Key Applications

  • Direct Visualization of Lipid Domains: AFM can distinguish between different lipid phases, such as the liquid-ordered (Lo) phase characteristic of this compound-rich domains and the liquid-disordered (Ld) phase, based on differences in their height.[5][6] The Lo phase is typically thicker than the surrounding Ld phase.[7]

  • Quantitative Analysis of Domain Properties: AFM enables the measurement of various physical properties of lipid domains, including their height, diameter, and surface coverage.[4]

  • Nanomechanical Characterization: Through force spectroscopy, AFM can probe the mechanical properties of membranes, such as stiffness (Young's modulus) and breakthrough force, revealing how this compound influences membrane stability.[8][9][10]

  • Real-Time Monitoring of Dynamic Processes: Time-lapse AFM can be used to observe dynamic changes in membrane organization in response to stimuli such as the addition of drugs or changes in this compound concentration.[3][11]

  • Drug-Membrane Interaction Studies: AFM is a valuable tool for investigating how pharmaceutical compounds interact with and potentially disrupt this compound-rich membrane domains, which is crucial for drug development.[11][12]

Experimental Protocols

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) with Varying this compound Content by Vesicle Fusion

This protocol describes the formation of a supported lipid bilayer on a mica substrate using the vesicle fusion method. This is a common and effective technique for creating model membranes for AFM studies.[1][10][13]

Materials:

  • Lipids: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Sphingomyelin (SM), and this compound (Chol) dissolved in chloroform (B151607).[1]

  • Buffer: e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer with NaCl.[1]

  • Substrate: Freshly cleaved mica discs.[1]

  • Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) preparation equipment (e.g., sonicator or extruder).[10]

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratios. For a model raft-forming mixture, a ratio of 2:2:1 DOPC:SM:Chol can be used.[1] Vary the this compound concentration as required for the experiment.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film.[1]

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]

  • Vesicle Formation:

    • Rehydrate the lipid film with the desired buffer to a final lipid concentration of 0.5-1 mg/mL.[14]

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles by either:

      • Sonication: Sonicate the MLV suspension on ice until the solution becomes clear to form SUVs.[10]

      • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a mini-extruder to form LUVs.

  • SLB Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Immediately deposit a droplet of the vesicle suspension onto the mica surface.

    • Incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C for POPC) for 30-60 minutes to facilitate vesicle fusion and bilayer formation.[14]

    • Gently rinse the surface with buffer to remove excess vesicles.[15] The SLB is now ready for AFM imaging.

Protocol 2: AFM Imaging of this compound-Rich Domains

This protocol outlines the general procedure for imaging the prepared SLBs in liquid using tapping mode AFM.

Materials:

  • AFM system equipped for liquid imaging.

  • AFM cantilevers suitable for soft-matter imaging in liquid (e.g., silicon nitride cantilevers).

Procedure:

  • AFM Setup:

    • Mount the mica substrate with the SLB onto the AFM scanner.

    • Fill the liquid cell with buffer, ensuring the cantilever and sample are fully submerged.

    • Allow the system to equilibrate thermally to minimize drift.

  • Cantilever Tuning:

    • Tune the cantilever in the imaging buffer to determine its resonance frequency and quality factor.

  • Imaging Parameters:

    • Engage the cantilever with the sample surface in tapping mode.

    • Start with a large scan size (e.g., 10 µm x 10 µm) to get an overview of the bilayer coverage and locate areas of interest.[1]

    • Optimize imaging parameters such as scan rate (typically 1-2 Hz), setpoint amplitude (as high as possible to minimize tip-sample interaction force), and gains to obtain a high-quality image.

    • Zoom in on specific areas to visualize the this compound-rich domains at higher resolution (e.g., 1 µm x 1 µm).

  • Data Acquisition and Analysis:

    • Acquire topography (height) and phase images simultaneously. Phase imaging can provide contrast based on the material properties of the different lipid domains.

    • Use the AFM software to perform cross-sectional analysis to measure the height difference between the Lo and Ld phases.

    • Utilize image analysis software to quantify domain size, shape, and surface area coverage.[4]

Protocol 3: Force Spectroscopy of this compound-Rich Domains

This protocol describes how to perform force spectroscopy to measure the nanomechanical properties of the lipid domains.

Procedure:

  • Locate Domains:

    • Acquire a high-resolution AFM image to identify the Lo and Ld domains.

  • Force-Distance Curve Acquisition:

    • Disable scanning and position the AFM tip over a specific point on a domain of interest (either Lo or Ld).

    • Acquire multiple force-distance curves by ramping the z-piezo to indent the tip into the bilayer until it punctures through to the mica substrate.[1] The force at which the cantilever suddenly pushes through the bilayer is the breakthrough force.[16]

    • Repeat this process for multiple locations on both Lo and Ld domains to obtain statistically significant data.

  • Data Analysis:

    • From the force-distance curves, determine the breakthrough force for each domain type.[16]

    • The slope of the indentation portion of the curve can be used to calculate the Young's modulus, a measure of stiffness.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from AFM studies of this compound-rich membrane domains.

Table 1: Effect of this compound on Domain Height and Size

Lipid Composition (molar ratio)This compound (mol%)Domain TypeHeight Difference (nm)Average Domain Diameter (nm)Reference
DPPC/DLPC0DPPC-rich (gel)~1.426 - 46[7]
DPPC/DLPC13.5DPPC-rich-~46[7]
DOPC/SM0SM-rich~0.5-[3]
DOPC/SM10SM-rich~0.5-[3]
DOPC/SM20SM-rich~0.5-[3]
DOPC/SM/Chol30Lo (SM/Chol-rich)~1.0-[6]

Table 2: Nanomechanical Properties of Lipid Domains

Lipid CompositionThis compound (mol%)Domain TypeYoung's Modulus (MPa)Breakthrough Force (nN)Reference
POPC0Ld17.4 ± 3.0-[8]
POPC/Chol--46.0 ± 14.5-[8]
DPPC10Chol-rich-24[16]
DPPC20Chol-rich-27[16]
DOPC/SM/Chol (1:1:0.67)33Lo-~10[16]
DOPC/SM/Chol (1:1:0.67)33Ld-~6.5[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_output Outputs lipid_mix 1. Lipid Mixing (e.g., DOPC, SM, Chol) in Chloroform film_form 2. Film Formation (Nitrogen Drying & Vacuum) lipid_mix->film_form rehydration 3. Rehydration (Buffer Addition) film_form->rehydration vesicle_form 4. Vesicle Formation (Sonication or Extrusion) rehydration->vesicle_form slb_form 5. SLB Formation (Vesicle Fusion on Mica) vesicle_form->slb_form afm_imaging 6. AFM Imaging (Tapping Mode in Liquid) slb_form->afm_imaging data_acq 7. Data Acquisition (Height & Phase Images) afm_imaging->data_acq force_spec 8. Force Spectroscopy (Indentation on Domains) afm_imaging->force_spec data_an 9. Data Analysis data_acq->data_an force_spec->data_an topo_images Topography Images data_an->topo_images quant_data Quantitative Data (Height, Size) data_an->quant_data mech_prop Mechanical Properties (Stiffness, Breakthrough Force) data_an->mech_prop

Caption: Workflow for AFM analysis of this compound-rich membrane domains.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_raft This compound-Rich Domain (Lipid Raft) cluster_nonraft Disordered Membrane cluster_signal Cellular Response receptors Receptors signaling_proteins Signaling Proteins receptors->signaling_proteins downstream Downstream Signaling Cascade signaling_proteins->downstream other_proteins Other Membrane Proteins response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response ligand Extracellular Ligand ligand->receptors

Caption: Conceptual model of signaling events within a lipid raft.

References

Application Notes and Protocols for Studying Cholesterol-Protein Interactions using Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing molecular dynamics (MD) simulations to investigate the intricate interactions between cholesterol and proteins. Understanding these interactions is crucial for elucidating protein function, deciphering disease mechanisms, and advancing drug discovery efforts.

Introduction to this compound-Protein Interactions

This compound, an essential component of animal cell membranes, plays a pivotal role in regulating membrane fluidity, organization, and the function of embedded proteins.[1][2] Direct interactions between this compound and membrane proteins can allosterically modulate their conformation, stability, and activity.[2][3] Given the challenges in experimentally characterizing these dynamic and often transient interactions at an atomic level, molecular dynamics simulations have emerged as a powerful computational tool.[4][5][6] MD simulations provide a "computational microscope" to visualize and quantify the binding of this compound to proteins, revealing insights into binding sites, affinities, and the impact on protein dynamics.[5][7]

Key Applications of MD Simulations in this compound-Protein Interaction Studies

  • Identification of this compound Binding Sites: Elucidate the specific locations on a protein where this compound molecules preferentially bind, including both annular and non-annular sites.[8][9][10]

  • Characterization of Binding Poses: Determine the precise orientation and conformation of this compound within the binding pocket.

  • Quantification of Binding Affinities: Calculate the strength of this compound-protein interactions through metrics like binding free energy and residence time.[3][11][12]

  • Elucidation of Allosteric Mechanisms: Investigate how this compound binding at one site can influence the protein's conformation and function at a distant site.[2][3]

  • Understanding the Role of the Lipid Environment: Assess how the composition of the surrounding lipid bilayer influences this compound-protein interactions.[10][13]

Experimental Workflow for MD Simulations of this compound-Protein Systems

The following diagram outlines the typical workflow for setting up, running, and analyzing MD simulations to study this compound-protein interactions.

MD Simulation Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB Obtain Protein Structure (e.g., PDB, AlphaFold) Embed Embed Protein in Membrane PDB->Embed Membrane Build Membrane Bilayer (with desired this compound concentration) Membrane->Embed Solvate Solvate and Ionize Embed->Solvate Equilibration System Equilibration (NVT, NPT) Solvate->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory BindingSite Binding Site Identification (e.g., PyLipID) Trajectory->BindingSite Conformational Conformational Analysis Trajectory->Conformational BindingAffinity Binding Affinity Calculation (PMF, FEP) BindingSite->BindingAffinity Cholesterol_GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Chol This compound GPCR_inactive GPCR (Inactive) Chol->GPCR_inactive Modulates Conformation GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G-Protein GPCR_active->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ligand Ligand Ligand->GPCR_inactive Binds

References

Troubleshooting & Optimization

Overcoming the insolubility of cholesterol in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cholesterol's poor solubility in aqueous solutions for in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound solutions in in vitro assays.

Issue 1: this compound precipitates out of solution after dilution in aqueous buffer or cell culture media.

  • Possible Cause 1: Inadequate Solubilization Method. The chosen method may not be robust enough for the final concentration required in your assay.

  • Solution:

    • Method A: Cyclodextrin (B1172386) Complexation. Methyl-β-cyclodextrin (MβCD) is a highly effective carrier for this compound. By forming an inclusion complex, MβCD shields the hydrophobic this compound molecule, allowing it to remain soluble in aqueous solutions.[1][2][3] The molar ratio of MβCD to this compound is critical and can be adjusted to either deliver this compound to or extract it from cells.[3][4][5]

    • Method B: Detergent Micelles. Detergents like Triton X-100 can be used to form micelles that encapsulate this compound.[6][7] However, be mindful that detergents can disrupt cell membranes and may interfere with certain assays.[8][9]

    • Method C: Co-Solvent System. Initially dissolving this compound in a small volume of an organic solvent like ethanol (B145695) or a chloroform:methanol mixture before diluting it into the final aqueous solution is a common technique.[10][11] Rapid mixing during dilution is crucial to prevent localized high concentrations that lead to precipitation.[12]

  • Possible Cause 2: Temperature Shock. Rapid changes in temperature, such as moving a concentrated stock from a warm dissolving temperature to a cold buffer, can cause this compound to precipitate.[12][13]

  • Solution: Allow solutions to equilibrate to the working temperature gradually. When diluting a stock solution, pre-warm the aqueous buffer or media to 37°C.[12]

  • Possible Cause 3: High Final Concentration of Organic Solvent. Many cell lines are sensitive to organic solvents like ethanol or DMSO, which can cause cytotoxicity and also lead to precipitation of the compound.[12]

  • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%.[12] Perform serial dilutions to minimize the amount of organic solvent carried over.

Issue 2: The prepared this compound solution is cloudy or contains visible particles.

  • Possible Cause 1: Incomplete Dissolution. The this compound may not have fully dissolved in the initial solvent or complexed with the carrier molecule.

  • Solution:

    • Ensure vigorous mixing or sonication when preparing the initial stock solution.[2]

    • For cyclodextrin preparations, warming the solution (e.g., to 80°C) can aid in the complexation process.[1]

    • When using organic solvents, ensure the this compound is fully dissolved before adding it to the aqueous phase.[10]

  • Possible Cause 2: Contamination. Bacterial, fungal, or yeast contamination can cause turbidity in the solution.[14]

  • Solution: Prepare solutions under sterile conditions using sterile-filtered reagents. Visually inspect solutions for signs of contamination before use.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for delivering this compound to cells in culture?

Methyl-β-cyclodextrin (MβCD) is widely considered one of the most efficient and reproducible methods for manipulating cellular this compound content.[3][4][5] It can be used to both enrich and deplete this compound levels in cell membranes by adjusting the MβCD:this compound molar ratio.[3][5]

Q2: Can I prepare a concentrated stock solution of this compound in an organic solvent and store it?

Yes, you can prepare stock solutions of this compound in solvents like ethanol or a chloroform:methanol mixture.[5][10] These stocks should be stored at -20°C in airtight containers to prevent evaporation.[2][10] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[10]

Q3: What concentration of Triton X-100 should I use to solubilize this compound?

A final concentration of 1% Triton X-100 has been reported to be effective for solubilizing this compound in phosphate (B84403) buffer.[6] However, the optimal concentration may vary depending on the specific application.

Q4: Will the method of solubilization affect the biological activity of this compound?

This compound delivered via cyclodextrin has been shown to be metabolically active.[3][5] When using detergents or organic solvents, it is important to perform appropriate vehicle controls to ensure that the solubilization agent itself does not affect the experimental outcome.

Data Presentation

Table 1: Comparison of Common this compound Solubilization Methods

MethodCarrier/SolventAdvantagesDisadvantagesTypical Starting Concentration
Cyclodextrin Complexation Methyl-β-cyclodextrin (MβCD)High efficiency, reproducible, allows for this compound depletion and enrichment.[3][4][5]Can extract membrane components other than this compound.[4]5 mM this compound to 42 mg/ml MβCD[2]
Detergent Micelles Triton X-100Simple to prepare.Can disrupt cell membranes, potential for assay interference.[8][9]1% Final Concentration[6]
Co-Solvent System Ethanol, Chloroform:MethanolSimple, widely used.Risk of precipitation upon dilution, potential for solvent cytotoxicity.[10][12]10 mg/mL in Ethanol[10]

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Mole Fraction Solubility (x 10²)
Methanol20~0.3
Ethanol20~0.5
Propanol20~0.8
Butanol20~1.2
Methanol45~0.6
Ethanol45~1.0
Propanol45~1.6
Butanol45~2.2
Data adapted from Scholars Research Library.[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Methyl-β-Cyclodextrin (MβCD) Complexes

This protocol is adapted from established methods for preparing water-soluble this compound.[1][2]

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol (100%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in 100% ethanol at 65°C to a concentration of 10 mg/mL.[2] Vortex until fully dissolved.

  • Prepare an MβCD solution: Dissolve MβCD in sterile PBS to a concentration of 42 mg/mL.[2]

  • Form the complex: While vortexing the MβCD solution, slowly add the this compound stock solution to achieve the desired final this compound concentration (e.g., 5 mM this compound).[2]

  • Incubate: Continue to mix the solution at room temperature for at least 1 hour to allow for complex formation.

  • Sterilize and Store: Sterile filter the final solution through a 0.22 µm filter. The solution can be stored at 4°C for several months.[2]

Protocol 2: Solubilization of this compound using a Co-Solvent System

This protocol describes a common method for preparing a this compound stock solution for addition to cell culture media.[10]

Materials:

  • This compound powder

  • Ethanol (99.5% or absolute)

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolve this compound: Add 50.0 mg of this compound to 5.0 ml of 99.5% ethanol in a sterile tube.[10]

  • Mix Thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.

  • Aliquot and Store: Prepare 0.5 ml aliquots in sterile microcentrifuge tubes and store them at -20°C.[10]

  • Working Solution: To prepare a working solution, thaw an aliquot and dilute it directly into the pre-warmed cell culture medium. A common dilution factor is 1:1000.[10] Ensure rapid mixing to prevent precipitation.

Visualizations

Cholesterol_Solubilization_Workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_cyclodextrin Cyclodextrin cluster_cosolvent Co-Solvent cluster_detergent Detergent cluster_result Final Product This compound This compound Powder MbetaCD Dissolve in MβCD Solution This compound->MbetaCD Ethanol Dissolve in Ethanol This compound->Ethanol TritonX Dissolve in Triton X-100 This compound->TritonX FinalSolution Aqueous this compound Solution for In Vitro Assay MbetaCD->FinalSolution Ethanol->FinalSolution TritonX->FinalSolution

Caption: Workflow for solubilizing this compound for in vitro assays.

Cholesterol_Transport_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle Endosome Early/Late Endosome LDL->Endosome Endocytosis PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Non-vesicular transport Lysosome Lysosome Endosome->Lysosome Lysosome->ER Non-vesicular transport Golgi Golgi Apparatus ER->Golgi Vesicular Transport Golgi->PM Vesicular Transport

Caption: Simplified intracellular this compound transport pathways.

References

Technical Support Center: Optimizing Filipin Staining for Accurate Cholesterol Localization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Filipin (B1216100) III staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the accurate detection of unesterified cholesterol in cells and tissues. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and summary tables of key quantitative data to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for Filipin III staining?

A1: The ideal Filipin III concentration varies by cell type and experimental conditions, so it should be determined empirically.[1] However, a general starting range for most cell types is 0.05-0.5 mg/mL.[1] For cultured cells, concentrations between 25 µg/mL and 100 µg/mL are often used, while for tissue sections, a range of 50 µg/mL to 125 µg/mL is typical.[2][3] It is recommended to perform a titration experiment to find the optimal concentration for your specific system.[3]

Q2: What is the recommended fixation method for filipin staining?

A2: The most common and recommended fixative is 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-60 minutes at room temperature.[2][4] It is critical to use freshly prepared PFA.[2][5] Glutaraldehyde should be avoided as it can interfere with the staining.[6] For frozen sections, post-fixation after sectioning is standard practice.[2]

Q3: Do I need to permeabilize my cells for Filipin III staining?

A3: No, permeabilization is generally not recommended. Filipin is a small molecule that can cross the plasma membrane of fixed cells to bind intracellular this compound. Permeabilizing agents can disrupt cellular membranes, potentially altering the natural distribution of this compound and leading to artifacts.

Q4: My filipin signal fades very quickly (photobleaches). How can I prevent this?

A4: Filipin is highly susceptible to photobleaching.[2][7] To minimize this, protect the filipin working solution and stained samples from light at all stages.[5][6] Image the samples immediately after staining is complete.[2][5][8][9] When using a microscope, use the lowest possible laser power or excitation intensity and the shortest exposure time needed to acquire a clear image.[5][6] If available, a spinning disk confocal microscope can reduce phototoxicity.[5] Using an anti-fade mounting medium may also help.[3]

Q5: How should I prepare and store Filipin III solutions?

A5: Filipin is light-sensitive and unstable in solution.[3] A stock solution (e.g., 5 mg/mL or 1-10 mM) should be prepared in anhydrous DMSO or ethanol.[3][5][9] This stock should be aliquoted into small, single-use volumes, protected from light and moisture, and stored at -20°C or -80°C.[3][6] Avoid repeated freeze-thaw cycles.[3] The working solution should always be prepared fresh from the stock solution just before each experiment.[1][5]

Q6: Can I use filipin for live-cell imaging?

A6: While possible, using filipin for live-cell imaging has significant limitations. Filipin binds to and sequesters this compound, which can perturb the membrane's structure and interfere with cellular processes like endocytosis, thereby altering the this compound distribution you aim to measure.[3][7][10] Therefore, it is strongly recommended for use on fixed cells to avoid these artifacts.[4][11]

Q7: What microscope filter set is appropriate for imaging Filipin III?

A7: Filipin is excited by ultraviolet (UV) light and emits in the blue range of the spectrum. The optimal excitation wavelength is between 340-380 nm, and its emission should be collected between 385-470 nm.[2][8][9] A standard DAPI filter set is often suitable for visualizing filipin fluorescence.[2]

Troubleshooting Guide

This guide addresses common issues encountered during filipin staining, their potential causes, and recommended solutions to ensure accurate and reliable data.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Excessive Filipin Concentration: The working concentration is too high.[1] 2. Inadequate Washing: Insufficient removal of unbound filipin.[1][5] 3. Autofluorescence: Aldehyde fixation can induce background fluorescence.[1] 4. Non-specific Binding: Filipin may bind non-specifically to other cellular components.[1]1. Titrate Filipin Concentration: Perform a titration to find the lowest effective concentration (starting range 0.05-0.5 mg/mL).[1] 2. Increase Washing: Increase the number and duration of PBS washes after fixation and after staining.[1][5] 3. Quench Autofluorescence: After fixation, incubate cells with a quenching agent like 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[1][2][5] 4. Add Blocking Agent: Include a blocking agent such as 10% Fetal Bovine Serum (FBS) in the filipin staining solution.[1][4]
Weak or No Signal 1. Degraded Filipin Solution: Stock or working solution has degraded due to light exposure, improper storage, or age.[2][3] 2. Rapid Photobleaching: Signal is lost due to excessive light exposure during imaging.[2][5] 3. Suboptimal Filipin Concentration/Incubation: Concentration is too low or incubation time is too short.[2][3]1. Prepare Fresh Solutions: Always use a freshly prepared working solution from a properly stored, single-use aliquot of stock.[3][5] 2. Minimize Light Exposure: Protect samples from light at all times and image immediately after staining. Use minimal excitation light.[5][6] 3. Optimize Staining Parameters: Titrate the filipin concentration and extend the incubation time (e.g., in 30-minute increments from 30 to 120 minutes).[3]
Uneven or Patchy Staining 1. Incomplete Cell Fixation: Fixative did not reach all cells evenly. 2. Cell Clumping: Cells are not in a monolayer, preventing uniform staining. 3. Filipin Precipitation: Filipin has low solubility in aqueous buffers and may precipitate.[6]1. Ensure Proper Fixation: Make sure cells are fully submerged in fixative and fixation time is adequate. 2. Optimize Cell Seeding: Seed cells at a density that ensures they form a monolayer without significant clumping. 3. Ensure Solubilization: Ensure the DMSO stock is fully dissolved before diluting it into the working buffer. If precipitates are seen, the amount of DMSO in the final solution may need to be increased.[1][6]
Crystal or Aggregate Formation 1. Filipin Precipitation: Filipin working solution was not properly prepared or was stored too long.[1] 2. Contaminated Buffers: Particulates are present in PBS or other solutions.[1]1. Prepare Filipin Solution Fresh: Make the working solution immediately before use. Centrifuge the stock solution briefly before dilution to remove any aggregates.[1][5] 2. Filter Buffers: Ensure all buffers and solutions are filtered and free of particulates.[1]

Visual Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular interactions.

filipin_staining_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis prep_cells 1. Prepare Cells/Tissue (Grow on coverslips or prepare sections) wash1 2. Wash with PBS (Remove culture medium) prep_cells->wash1 fix 3. Fix Cells (e.g., 4% PFA, 15-30 min) wash1->fix wash2 4. Wash with PBS (Remove fixative) fix->wash2 quench 5. Quench (Optional) (1.5 mg/mL Glycine in PBS) wash2->quench stain 6. Stain with Filipin (Freshly prepared 0.05 mg/mL solution) quench->stain incubation 7. Incubate (30-120 min, room temp, protected from light) stain->incubation wash3 8. Wash with PBS (Remove excess filipin) incubation->wash3 mount 9. Mount Coverslip (Aqueous mounting medium) wash3->mount image 10. Image Immediately (UV Excitation: 340-380 nm Emission: 385-470 nm) mount->image quantify 11. Quantify Signal (Image analysis software, e.g., ImageJ) image->quantify

Caption: General experimental workflow for Filipin III staining of cellular this compound.

filipin_troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Staining Issue Observed? weak_signal Weak / No Signal start->weak_signal high_bg High Background start->high_bg photobleach Rapid Fading start->photobleach artifacts Patchy / Aggregates start->artifacts sol_fresh Prepare Fresh Reagents weak_signal->sol_fresh sol_conc Optimize Concentration weak_signal->sol_conc high_bg->sol_conc sol_wash Increase Wash Steps high_bg->sol_wash sol_quench Add Quenching Step high_bg->sol_quench sol_light Minimize Light Exposure photobleach->sol_light sol_image Image Immediately photobleach->sol_image artifacts->sol_fresh sol_filter Filter Buffers artifacts->sol_filter

Caption: A logical workflow for troubleshooting common Filipin III staining issues.

filipin_mechanism cluster_membrane Cell Membrane Bilayer chol Unesterified this compound complex Filipin-Cholesterol Complex (Forms 25nm aggregates) chol->complex phospholipid Phospholipids filipin Filipin III Molecule (Aqueous Environment) partition Partitions into Membrane filipin->partition Step 1 partition->complex Step 2: Binds this compound fluorescence Emits Fluorescence (385-470 nm) complex->fluorescence Step 3: Excitation

Caption: The mechanism of filipin binding to this compound and subsequent fluorescence.

Experimental Protocols

Protocol 1: Preparation of Reagents

1. 4% Paraformaldehyde (PFA) in PBS (50 mL)

  • Caution: PFA is toxic. Handle in a fume hood and wear appropriate PPE.
  • Gently heat 40 mL of PBS to 60°C. Do not boil.
  • Slowly add 2 g of PFA powder while stirring.
  • Add 1-2 drops of 1 M NaOH to help dissolve the PFA.
  • Once dissolved, cool the solution to room temperature.
  • Adjust pH to 7.4 using HCl.
  • Bring the final volume to 50 mL with PBS.
  • Filter the solution using a 0.22 µm filter. Prepare this solution fresh for best results.[2]

2. Filipin III Stock Solution (5 mg/mL)

  • Dissolve the contents of a 1 mg vial of Filipin III complex in 200 µL of anhydrous DMSO.[9]
  • Vortex briefly to ensure it is fully dissolved.
  • Aliquot into single-use, light-protected tubes.
  • Store at -20°C or -80°C for long-term stability.[3][6]

3. Filipin III Working Solution (0.05 mg/mL)

  • Prepare this solution immediately before use and protect from light.
  • Thaw one aliquot of the 5 mg/mL filipin stock solution.
  • Dilute the stock solution 1:100 in PBS (e.g., add 10 µL of stock to 990 µL of PBS).[1][9] If using a blocking agent, dilute the stock in PBS containing 10% FBS.[1][4]

Protocol 2: Staining of Unesterified this compound in Cultured Cells

This protocol is optimized for cells grown on glass coverslips.

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips placed in a culture dish.[4]

  • Washing: Gently wash the cells three times with PBS to remove all traces of culture medium.[4]

  • Fixation: Fix the cells by adding 4% PFA solution and incubating for 10-60 minutes at room temperature.[4]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[4]

  • Quenching (Optional): To reduce aldehyde-induced autofluorescence, incubate the cells in 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[1][5] Follow with two washes in PBS.

  • Staining: Add the freshly prepared filipin working solution to the coverslips, ensuring the cells are completely covered.

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature, protected from light.[10] The optimal time should be determined for each cell type.[3]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound filipin.[1]

  • Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.[4] An anti-fade reagent can be used to help preserve the signal.[3]

  • Imaging: Immediately visualize the staining using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[2][8][9]

Protocol 3: Staining of Unesterified this compound in Frozen Tissue Sections

This protocol is adapted for staining this compound distribution within a tissue context.[4]

  • Sectioning: Cryosection the frozen tissue to the desired thickness and mount the sections on slides. Allow sections to air dry at room temperature for 20-30 minutes.[2][6]

  • Fixation: Immerse the slides in 4% PFA for 30 minutes at room temperature.[2][4][6]

  • Washing: Carefully wash the sections with PBS three times for 5 minutes each.[2][4][6]

  • Quenching (Optional): To reduce autofluorescence, incubate the sections in 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[2]

  • Washing: Wash the sections again with PBS two to three times for 5 minutes each.[2]

  • Staining: Prepare the filipin working solution (50-100 µg/mL is a good starting range for tissues) and apply it to the sections, ensuring they are completely covered.[2]

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature in a dark, humidified chamber to prevent drying.[2]

  • Final Washes: Carefully wash the sections two to three times with PBS to remove excess filipin.[2][6]

  • Mounting: Mount a coverslip over the tissue section using a water-based fluorescent mounting medium.[2]

  • Imaging: Proceed with fluorescence microscopy immediately, using the appropriate UV filter set.[2][6]

References

Technical Support Center: Optimizing Cholesterol Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of cholesterol extraction from various tissue samples. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound extraction from tissues? A1: The most widely used methods for total lipid extraction, including this compound, are the Folch and Bligh-Dyer methods.[1][2][3] These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids.[4][5] The Folch method is often preferred for solid tissues and those with high fat content, while the Bligh-Dyer method is considered advantageous for samples with high water content, like biological fluids.[1][4]

Q2: How can I prevent the degradation of this compound and other lipids during extraction? A2: To prevent enzymatic degradation and oxidation, it is crucial to handle tissue samples appropriately. Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] Performing all extraction steps on ice can minimize enzymatic activity. Additionally, adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can prevent the oxidation of unsaturated fatty acids.[1][4] It is also important to use fresh, high-quality solvents, as contaminants or degradation products in old solvents can interfere with the extraction and analysis.[6][7]

Q3: What is the purpose of the "Folch wash"? A3: The "Folch wash" is a critical step for removing non-lipid contaminants from the extract. After the initial extraction, a salt solution (commonly 0.9% NaCl) is added to the chloroform-methanol mixture.[4][8] This induces phase separation, where the upper aqueous phase contains water-soluble contaminants, and the lower organic phase contains the lipids.[9] This washing step is effective at purifying the lipid extract.[4]

Q4: My downstream analysis is mass spectrometry. Are there any special considerations for the extraction protocol? A4: Yes, for mass spectrometry applications, sample purity is paramount. Low-level contaminants from solvents can form adducts with lipid species, leading to artifacts in the analysis.[7] Therefore, using high-purity solvents is essential.[6] While methods like Folch and Bligh-Dyer are effective, some less abundant lipids might require specific optimization of the solvent system.[5] For highly sensitive analyses, solid-phase extraction (SPE) can be used as an additional purification step after the initial liquid-liquid extraction to isolate specific lipid classes.[4]

Q5: Can I use the same extraction method for all tissue types? A5: While the fundamental principles of solvent extraction apply broadly, the optimal method can vary depending on the tissue's composition.[4] For instance, high-fat tissues like adipose tissue may present unique challenges.[4] For plant tissues, a preliminary extraction with isopropanol (B130326) is often recommended to deactivate potent lipolytic enzymes before proceeding with a chloroform-methanol extraction.[6][10] It is always advisable to optimize the extraction protocol for the specific tissue type being studied.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction experiments.

Problem Potential Cause(s) Recommended Solution(s) Quantitative Parameters/Notes
Low this compound Yield Incomplete tissue homogenization.Ensure the tissue is thoroughly disrupted. For tough tissues, consider cryogenic grinding. Use a mechanical homogenizer for optimal results.[4]-
Insufficient solvent volume.Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure complete extraction.[1][4]For 1g of tissue, use at least 20mL of solvent.
Inadequate number of extractions.Perform two to three sequential extractions of the tissue homogenate to maximize the yield.[4]Re-extract the tissue pellet with fresh solvent.
Inappropriate solvent choice for the target lipid.For a broad range of lipids, a chloroform/methanol mixture is effective.[4] For highly hydrophobic lipids like this compound esters, a hexane/isopropanol system may be suitable.[12]Folch method uses a 2:1 chloroform:methanol ratio.[8]
Emulsion Formation High concentration of lipids and proteins in the sample.Instead of vigorous shaking, gently invert the extraction tube. Centrifuge at a higher speed or for a longer duration to break the emulsion.[8]Centrifuge at 2000 x g for 10 minutes.[8]
The addition of a salt solution (e.g., 0.9% NaCl or brine) can help break up emulsions.[4][8]Add 0.2 volumes of 0.9% NaCl solution.[4]
Inconsistent Results Variability in manual extraction steps.Standardize all procedures, including homogenization time and speed, and incubation times.[4]-
Incomplete phase separation.Ensure clear separation of the aqueous and organic phases by centrifuging at a sufficient speed and for an adequate duration.[4]-
Contamination of Extract Co-extraction of non-lipid components.Perform a "Folch wash" with a salt solution to remove water-soluble contaminants.[4] For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[4]-
Impurities in solvents.Use high-quality, fresh solvents. Be aware that stabilizers in solvents are often necessary and should not be avoided.[7] Chloroform can degrade in the presence of light and oxygen, so store it properly.[7]Store chloroform in light-protected bottles.[7]

Experimental Protocols

Folch Method for Total Lipid Extraction

This protocol is a widely used method for the total lipid extraction from tissues.[8]

Materials:

  • Tissue sample

  • Chloroform (high purity)

  • Methanol (high purity)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the tissue sample (e.g., 100 mg).

  • In a glass centrifuge tube, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue in the solvent mixture until a uniform suspension is achieved.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[8]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Bligh-Dyer Method for Total Lipid Extraction

This rapid method is suitable for tissues with lower lipid content and higher water content.[4][13][14]

Materials:

  • Tissue sample

  • Chloroform (high purity)

  • Methanol (high purity)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • For each 1 gram of tissue (assuming ~80% water content), add 1 mL of chloroform and 2 mL of methanol to a homogenizer.

  • Homogenize the tissue thoroughly.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add an additional 1 mL of chloroform and mix.

  • Add 1 mL of deionized water and vortex well.

  • Centrifuge at 1000 x g for 5 minutes at room temperature to achieve phase separation.[13]

  • The mixture will separate into two phases. The bottom layer is the organic phase containing the lipids.

  • Carefully aspirate the bottom organic layer with a glass Pasteur pipette, avoiding the upper aqueous phase and the interface.

  • For cleaner preparations, the organic phase can be "washed" by adding it to a new tube with an "authentic upper phase" (prepared by performing the extraction with water instead of a sample), vortexing, centrifuging, and re-collecting the bottom phase.[13][14]

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for subsequent analysis.

Visualizations

Cholesterol_Extraction_Workflow Start Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Homogenization (in Chloroform:Methanol) Start->Homogenization Extraction Lipid Extraction (Agitation/Incubation) Homogenization->Extraction Phase_Separation Phase Separation (Add 0.9% NaCl, Centrifuge) Extraction->Phase_Separation Collection Collect Organic Phase (Lower Layer) Phase_Separation->Collection Drying Solvent Evaporation (Under Nitrogen Stream) Collection->Drying Reconstitution Reconstitution (In appropriate solvent) Drying->Reconstitution Analysis Downstream Analysis (e.g., LC-MS, GC-MS) Reconstitution->Analysis

Caption: General experimental workflow for this compound extraction from tissue samples.

Troubleshooting_Flowchart Start Start: Low this compound Yield Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Action: Improve Homogenization (Mechanical, Cryogenic grinding) Check_Homogenization->Improve_Homogenization No Check_Solvent_Volume Is Solvent:Tissue Ratio > 20:1? Check_Homogenization->Check_Solvent_Volume Yes Improve_Homogenization->Check_Solvent_Volume Increase_Solvent Action: Increase Solvent Volume Check_Solvent_Volume->Increase_Solvent No Check_Extractions Were Multiple Extractions Performed? Check_Solvent_Volume->Check_Extractions Yes Increase_Solvent->Check_Extractions Perform_Reextraction Action: Re-extract Tissue Pellet Check_Extractions->Perform_Reextraction No Consider_Method Review Extraction Method & Downstream Analysis Compatibility Check_Extractions->Consider_Method Yes Perform_Reextraction->Consider_Method

Caption: Troubleshooting flowchart for low this compound yield during tissue extraction.

References

Minimizing interference from other sterols in enzymatic cholesterol assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other sterols in enzymatic cholesterol assays.

Troubleshooting Guides

This section addresses specific issues that may arise during enzymatic this compound assays, leading to inaccurate results.

Issue 1: Higher than Expected this compound Values, Especially in Plant-Derived or Plant-Supplemented Samples

  • Question: My enzymatic this compound assay is yielding unexpectedly high this compound readings when I analyze samples containing plant extracts or that have been supplemented with phytosterols (B1254722). What is the likely cause and how can I resolve this?

  • Answer: The most probable cause is the cross-reactivity of the this compound oxidase enzyme with other sterol molecules that share a similar structure to this compound.[1] Many commercially available enzymatic this compound assays utilize this compound oxidase, which is not entirely specific for this compound and can react with phytosterols (e.g., β-sitosterol, campesterol (B1663852), stigmasterol) and other non-cholesterol sterols.[1] This results in an additive signal, leading to an overestimation of the true this compound concentration.[1]

    Troubleshooting Steps:

    • Sample Pre-treatment to Remove Interfering Sterols:

      • Saponification: This chemical process hydrolyzes this compound esters and can be followed by liquid-liquid extraction to separate this compound from more polar interfering substances.

      • Solid-Phase Extraction (SPE): SPE can be used to separate this compound from other sterols based on their different affinities for the solid phase material.[2]

    • Use of a More Specific Detection Method:

      • If sample pre-treatment is not feasible or does not completely resolve the issue, consider a more specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate this compound quantification in complex matrices.[1]

    • Consult the Assay Kit Manufacturer:

      • Contact the technical support for your specific assay kit to inquire about its cross-reactivity with various sterols. Some manufacturers may have data or recommendations for your specific sample type.

experimental_workflow start Sample containing This compound and interfering sterols saponification Saponification (e.g., with methanolic KOH) start->saponification Optional: Hydrolyzes esters spe Solid-Phase Extraction (SPE) (e.g., silica (B1680970) cartridge) start->spe Direct separation l_l_extraction Liquid-Liquid Extraction (e.g., with hexane) saponification->l_l_extraction Separates based on polarity analysis Enzymatic This compound Assay l_l_extraction->analysis spe->analysis

Caption: Troubleshooting logic for high background signal in enzymatic this compound assays.

Frequently Asked Questions (FAQs)

Q1: How significant is the interference from common phytosterols in a standard enzymatic this compound assay?

A1: The interference can be substantial and is additive to the this compound signal. T[1]he degree of cross-reactivity varies among different non-cholesterol sterols. For example, one study showed that at a concentration of 5.2 mmol/L, β-sitosterol and campesterol gave false positive readings equivalent to 3.5 and 2.6 mmol/L of this compound, respectively.

[1]Quantitative Data on Sterol Interference

Interfering SterolConcentration of SterolApparent this compound Concentration
β-Sitosterol5.2 mmol/L3.5 mmol/L
Campesterol5.2 mmol/L2.6 mmol/L
β-Sitosterol2.6 mmol/L1.7 mmol/L
Campesterol2.6 mmol/L1.7 mmol/L

Data summarized from a study on the specificity of a commonly used enzymatic colorimetric test for plasma this compound determination.

[1]Q2: Can I use a correction formula to account for phytosterol interference?

A2: While the interference is additive, a simple universal correction formula is not practical. The degree of interference depends on the specific non-cholesterol sterols present in your sample and their relative concentrations, as well as the specific formulation of the enzymatic assay kit you are using. A more reliable approach is to either remove the interfering sterols before the assay or to use a more specific analytical method like GC-MS or LC-MS.

Q3: What are the key steps in a saponification protocol to prepare a sample for a this compound assay?

A3: Saponification is a common procedure to hydrolyze cholesteryl esters to free this compound, which can then be extracted. Here is a general protocol for saponification of a lipid extract:

Experimental Protocol: Saponification

  • Drying the Lipid Extract: Start with a dried lipid extract in a glass tube.

  • Adding the Saponifying Reagent: Add 3 mL of 1 M methanolic sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). 3[3]. Incubation: Heat the mixture at 90°C for 1 hour to ensure complete hydrolysis of esters. 4[3]. Cooling: Allow the sample to cool for about 10 minutes. 5[3]. Extraction:

    • Add 2 mL of 0.9% saline solution and 5 mL of hexane (B92381) to the tube. [3] * Vortex the mixture thoroughly to mix the phases.

    • Centrifuge at 500 x g to separate the phases. 6[3]. Collecting the this compound-Containing Phase: Carefully transfer the upper hexane layer, which contains the this compound, to a new clean tube. 7[3]. Re-extraction: Add another 5 mL of hexane to the original tube, vortex, and centrifuge again. 8[3]. Pooling and Drying: Combine the second hexane extract with the first one and then evaporate the solvent under a stream of nitrogen. T[3]he dried residue now contains the free this compound and is ready to be redissolved in an appropriate solvent for your enzymatic assay.

Q4: Can you provide a general protocol for Solid-Phase Extraction (SPE) to remove interfering sterols?

A4: SPE is a powerful technique for cleaning up samples. The choice of sorbent and solvents will depend on the specific sterols you want to separate. A common approach for separating this compound from other less polar or more polar compounds involves using a silica-based SPE cartridge.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Preparation: Pre-wash a 100-mg silica SPE cartridge with 2 mL of hexane. 2[4]. Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene (B28343) and apply it to the conditioned SPE cartridge. 3[4]. Eluting Non-polar Compounds: Elute non-polar compounds, such as cholesteryl esters, with 1 mL of hexane. T[4]his fraction is typically discarded if you are interested in this compound.

  • Eluting this compound: Elute this compound and other related sterols with 8 mL of 30% isopropanol (B130326) in hexane. 5[4]. Drying and Reconstitution: Dry the eluted fraction containing this compound under nitrogen and then reconstitute the residue in a solvent that is compatible with your enzymatic assay.

Q5: Are there commercial enzymatic this compound assay kits that are less prone to sterol interference?

A5: While many commercial kits are based on the this compound oxidase reaction and are therefore susceptible to some level of sterol interference, some manufacturers may offer kits with improved specificity or provide guidelines for use with specific sample types. It is always recommended to:

  • Carefully review the product datasheet for any information on cross-reactivity with other sterols.

  • Contact the manufacturer's technical support to discuss your specific application and sample matrix. They may have internal data or specific protocols to help you minimize interference.

  • Consider kits based on alternative enzymatic reactions, if available, that may offer better specificity. For example, some kits utilize this compound dehydrogenase. H[5][6][7]owever, the specificity of these enzymes for this compound versus other sterols should also be verified.

References

Technical Support Center: Real-Time Tracking of Cholesterol Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the real-time tracking of cholesterol dynamics in live cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in real-time this compound tracking in live cells?

A1: The main challenges stem from the fact that this compound itself is not fluorescent.[1] Therefore, its visualization relies on fluorescently labeled this compound analogs or this compound-binding probes.[2] Key difficulties include:

  • Probe Perturbation: Fluorescent tags can alter the physicochemical properties of this compound, potentially affecting its natural trafficking and distribution within the cell.[2][3]

  • Phototoxicity: The excitation light used for fluorescence microscopy can be damaging to live cells, leading to artifacts such as membrane blebbing, vacuole formation, and even cell death.[4][5][6]

  • Photobleaching: Fluorophores can lose their ability to fluoresce after prolonged exposure to excitation light, resulting in signal loss over time.[7]

  • Low Signal-to-Noise Ratio: Intrinsically fluorescent sterols that closely mimic this compound, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), have low quantum yields and require UV excitation, which can be harmful to cells and result in a weak signal.[2]

  • Probe Specificity and Localization: Some probes may not perfectly mimic the behavior of endogenous this compound, leading to mislocalization or partitioning into different membrane domains than native this compound.[3][8] For instance, NBD-cholesterol has been shown to adopt a reverse orientation in membranes and can be mistargeted to mitochondria.[3]

Q2: Which fluorescent this compound analog is best for my experiment?

A2: The choice of fluorescent this compound analog depends on the specific experimental goals, as each probe has its own set of advantages and disadvantages.[2]

  • Intrinsically Fluorescent Sterols (e.g., DHE, CTL): These are considered the closest analogs to this compound and are excellent for studying biophysical properties in membranes.[1][9] However, their low brightness and UV excitation requirements limit their application in long-term live-cell imaging.[2]

  • BODIPY-Cholesterol (BChol): This is a versatile and widely used probe due to its high brightness and photostability, making it suitable for conventional fluorescence microscopy and time-lapse imaging.[2] However, it has a high affinity for lipid droplets, which can lead to partial mistargeting.[2]

  • NBD-Cholesterol and Dansyl-Cholesterol: These probes are easily incorporated into cells but are prone to photobleaching and can exhibit an orientation in membranes that is opposite to that of this compound.[2][8] Their fluorescence is also highly sensitive to the environment, which can complicate quantitative analysis.[3]

Q3: How can I minimize phototoxicity during my live-cell imaging experiments?

A3: Minimizing phototoxicity is crucial for obtaining reliable data from live-cell imaging.[5][6] Here are several strategies:

  • Optimize Illumination: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.[4][7]

  • Reduce Exposure Frequency: For time-lapse imaging, increase the intervals between image acquisitions.[7]

  • Use More Photostable Probes: Select fluorophores that are less prone to generating reactive oxygen species.

  • Optimize Culture Conditions: Culture cells at a lower oxygen concentration (e.g., ~3%) or add antioxidants like Trolox to the medium to mitigate oxidative stress.[10]

  • Avoid Illumination Overhead: Ensure that the sample is only illuminated when the camera is actively acquiring an image.[11][12]

Q4: My fluorescent signal is weak. What can I do to improve it?

A4: A weak fluorescent signal can be caused by several factors. Consider the following troubleshooting steps:[7]

  • Increase Probe Concentration: Gradually increase the concentration of the fluorescent this compound analog, but be cautious of potential cytotoxicity.[7]

  • Optimize Incubation Time: Ensure sufficient incubation time for the probe to incorporate into the cellular membranes. This can range from 15 minutes to several hours depending on the probe and cell type.[7]

  • Check Microscope Settings: Verify that the excitation and emission filter sets are appropriate for your specific fluorophore. Adjust the laser power, exposure time, and detector gain, but be mindful of increasing phototoxicity and photobleaching.[7]

  • Confirm Probe Integrity: Ensure that the fluorescent probe has not degraded due to improper storage or handling.[7]

Q5: I am observing high background fluorescence. How can I reduce it?

A5: High background fluorescence can obscure the specific signal from your labeled this compound. To reduce it:[7]

  • Thorough Washing: Increase the number and duration of washing steps after probe incubation to remove any unbound probe.[7]

  • Reduce Probe Concentration: A lower probe concentration can help minimize non-specific binding and background signal.[7]

  • Use a Different Probe: Some fluorescent this compound analogs have a higher propensity for non-specific binding. Consider testing an alternative probe.[7]

  • Background Subtraction: For erythrocyte samples and other instances with significant light scatter, quantify and subtract the background fluorescence from your measurements.[13]

Troubleshooting Guides

Problem: Rapid Photobleaching
Possible Cause Solution
High laser power or long exposure times.Use the lowest possible laser power and the shortest exposure time that provides an adequate signal.[7]
The fluorophore is inherently prone to photobleaching.For live-cell imaging, acquire images in a time-lapse series with longer intervals between frames.[7] Consider using more photostable probes like BODIPY-cholesterol.[2]
Imaging fixed cells.Use an anti-fade mounting medium.[7][14]
Problem: Uneven or Patchy Staining
Possible Cause Solution
Probe precipitation in the labeling medium.Ensure the probe is fully dissolved in the working solution. Consider using a carrier like methyl-β-cyclodextrin (MβCD) for delivery.[7]
Cell stress or poor health.Culture cells under optimal conditions and ensure they are healthy before labeling.[7]
Probe aggregation artifacts.Test a different fluorescent this compound analog that may have a lower tendency to aggregate.
Problem: Cytotoxicity
Possible Cause Solution
High probe concentration.Perform a concentration titration to find the lowest effective concentration.[7]
Prolonged incubation time.Reduce the incubation time to the minimum required for sufficient labeling.
Inherent toxicity of the probe.Switch to a different, less toxic fluorescent this compound analog.
Phototoxicity from imaging.Follow the recommendations for minimizing phototoxicity mentioned in the FAQs.[4][6]

Quantitative Data Summary

Table 1: Commonly Used Fluorescent this compound Probes and Their Properties

ProbeTypical ApplicationAdvantagesDisadvantages
DHE / CTL Trafficking studies, membrane biophysics.Closest analogs to this compound, good for biophysical studies.[1][2]Low brightness, requires UV optics, photobleaches easily, limited substrate for ACAT1 in mammalian cells.[2]
BODIPY-Cholesterol Versatile for trafficking in mammalian cells, in vivo imaging, and screening assays.High brightness and good photostability, easy to use with conventional fluorescence microscopy.[2]High affinity for lipid droplets leading to partial mistargeting, does not order fatty acyl chains in model membranes.[2]
NBD-Cholesterol Monitoring physical properties of membranes, trafficking studies.Easily absorbed from media, easy to use with conventional fluorescence microscopy.[2]Prone to photobleaching, has an orientation in membranes opposite to this compound, partitions into the liquid-disordered phase.[2][8]
Dansyl-Cholesterol Trafficking studies, ACAT activity in living cells.High brightness, small molecule tag.[2]Prone to photobleaching, partitions into the liquid-disordered phase in model membranes.[2][3]

Table 2: Recommended Starting Conditions for Fluorescent this compound Analog Labeling

ParameterRecommended RangeNotes
Probe Concentration 1-5 µMA concentration titration is crucial to find the optimal concentration for your specific cell type and probe.[7]
Incubation Time 15 minutes - several hoursShorter times are often sufficient for plasma membrane labeling, while longer times may be needed for visualizing intracellular this compound transport.[7]
Incubation Temperature 37°CStandard cell culture conditions are typically used.

Experimental Protocols

General Protocol for Live-Cell Labeling with a Fluorescent this compound Analog
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency under standard conditions.

  • Preparation of Labeling Solution: Prepare a working solution of the fluorescent this compound analog in pre-warmed culture medium or an appropriate buffer. The final concentration should be determined through optimization, but a starting point of 1-5 µM is common.[7] For hydrophobic probes, a carrier like methyl-β-cyclodextrin (MβCD) may be necessary to facilitate delivery to the cells.

  • Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.[7]

  • Washing: After incubation, remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove the unbound probe.[7] Thorough washing is critical for reducing background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For time-lapse imaging, use an environmental chamber to maintain the cells at 37°C and 5% CO2.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture prepare_solution 2. Prepare Labeling Solution cell_culture->prepare_solution Optimize confluency incubation 3. Incubation prepare_solution->incubation Add to cells washing 4. Washing incubation->washing Remove unbound probe imaging 5. Live-Cell Imaging washing->imaging Mount for microscopy analysis 6. Data Analysis imaging->analysis Quantify dynamics

Figure 1. General experimental workflow for live-cell this compound tracking.

Troubleshooting_Workflow cluster_signal Signal Issues cluster_artifacts Imaging Artifacts cluster_solutions Potential Solutions start Problem Encountered weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background photobleaching Rapid Photobleaching start->photobleaching phototoxicity Phototoxicity start->phototoxicity sol_concentration Adjust Probe Concentration weak_signal->sol_concentration sol_incubation Optimize Incubation/Wash weak_signal->sol_incubation sol_settings Optimize Imaging Settings weak_signal->sol_settings high_background->sol_concentration high_background->sol_incubation sol_probe Change Probe high_background->sol_probe photobleaching->sol_settings photobleaching->sol_probe phototoxicity->sol_settings sol_health Check Cell Health phototoxicity->sol_health

Figure 2. Logical troubleshooting workflow for common issues.

Cholesterol_Transport_Pathway PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Non-vesicular transport Endosomes Endosomes/Lysosomes PM->Endosomes Endocytosis Golgi Golgi Apparatus ER->Golgi Vesicular Transport LD Lipid Droplets ER->LD Esterification (ACAT) Golgi->PM Endosomes->ER Endosomes->Golgi Recycling LDL_uptake LDL Uptake LDL_uptake->Endosomes LDLR-mediated Synthesis De Novo Synthesis Synthesis->ER GRAMD1 GRAMD1 Proteins GRAMD1->PM Senses accessible this compound GRAMD1->ER Regulates transport

Figure 3. Simplified overview of intracellular this compound transport pathways.

References

Technical Support Center: Long-Term Storage of Cholesterol-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of cholesterol-containing reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid, powdered this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is generally 2–8°C.[1] Some suppliers may recommend storage at -20°C for extended periods, which can also be acceptable, especially for high-purity standards.[2] Always refer to the manufacturer's instructions on the certificate of analysis.[3]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in organic solvents like chloroform (B151607), dimethylformamide (DMSO), and dimethyl sulfoxide (B87167) (DMF).[2][4] To prepare a stock solution, dissolve the solid this compound in the chosen solvent. It is a best practice to purge the solvent with an inert gas, such as argon or nitrogen, before adding the this compound to minimize the risk of oxidation.[2][5][6] For long-term storage, stock solutions should be stored in tightly sealed glass vials, preferably with Teflon-lined caps, at -20°C or -80°C.[2][5][7] Storing solutions below -30°C is not recommended unless they are in a sealed glass ampoule.[7]

Q3: What are the main causes of this compound reagent degradation during storage?

A3: The primary cause of degradation is oxidation.[8][9] this compound is susceptible to oxidation, which can be accelerated by exposure to heat, light, oxygen, and moisture.[9] Repeated freeze-thaw cycles can also compromise the stability of this compound solutions.[2][10][11] Contamination from improper handling is another potential issue.[3]

Q4: How can I prevent the oxidation of my this compound reagents?

A4: To prevent oxidation, store this compound, both in solid form and in solution, protected from light and air.[12][13] For solutions, overlaying the reagent with an inert gas like argon or nitrogen before sealing the vial can create a protective atmosphere.[5][6] Using high-purity, peroxide-free solvents is also crucial.[14] Storing aliquots for single use will help to avoid repeated exposure to air and moisture.[11]

Q5: What are the visible signs that my this compound reagent may have degraded?

A5: For reconstituted reagents, signs of deterioration can include the development of turbidity or a change in color. If the reagent is used in a colorimetric assay, an unusually high absorbance reading of the reagent blank can also indicate degradation. For solid this compound, any change from a white or off-white crystalline solid may suggest impurity or degradation.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Experimental Results Reagent degradation due to improper storage or handling.1. Verify that the solid reagent and stock solutions have been stored at the correct temperatures (-20°C or -80°C for solutions, 2-8°C for solids).[1][2] 2. Prepare fresh aliquots from a new vial of solid this compound to avoid issues from repeated freeze-thaw cycles.[2][11] 3. If degradation is suspected, confirm the purity of the reagent using an analytical method like TLC or LC-MS.[2]
Low or No Cellular Response to Treatment 1. Degraded Reagent: The this compound may have oxidized, reducing its biological activity. 2. Precipitation: The this compound may have precipitated out of the solution, lowering its effective concentration. 3. Sub-optimal Concentration: The concentration used may be too low for the specific cell type or assay.1. Use a fresh, properly stored vial of the reagent. 2. Ensure the reagent is fully dissolved. If precipitation is observed, gentle warming or sonication may help redissolve the compound.[7] 3. Perform a dose-response curve to determine the optimal concentration for your experimental model.[14]
Precipitate Forms in Stock Solution The solubility of this compound may have been exceeded, or the solvent may have partially evaporated.1. Gently warm the solution and sonicate to attempt to redissolve the precipitate.[7] 2. Ensure vials are tightly sealed to prevent solvent evaporation.[4] 3. For certain acidic lipids in chloroform, adding a small amount of methanol (B129727) (2%) and deionized water (0.5-1%) can improve solubility.[7]
High Background Signal in Assays The reagent may have oxidized, or there could be non-specific binding.1. Use fresh, high-purity reagents. 2. Run appropriate vehicle controls (e.g., cells treated with the solvent alone).[14] 3. Optimize washing steps in your protocol to reduce non-specific binding.

Quantitative Data Summary

Parameter Solid this compound This compound in Organic Solvent (e.g., Chloroform, DMSO) Reconstituted Aqueous Reagent
Appearance White to off-white crystalline solid[2]Clear, colorless solutionClear, colorless solution
Storage Temperature 2–8°C[1] or -20°C[2]-20°C to -80°C[2][5]2–8°C
Long-Term Stability ≥ 4 years at -20°C[2]Several months to a few years at -20°C or below, depending on the solvent and handling.[4]At least 3 months when stored capped at 2-8°C.
Key Handling Notes Protect from light and moisture.[12]Store under an inert gas (argon or nitrogen).[5] Use glass vials with Teflon-lined caps.[4] Avoid repeated freeze-thaw cycles by aliquoting.[11]Keep capped when not in use. Avoid contamination.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform

Objective: To prepare a 10 mg/mL stock solution of this compound in chloroform for long-term storage.

Materials:

  • Crystalline this compound powder

  • High-purity chloroform (HPLC grade or equivalent)

  • Inert gas (argon or nitrogen) with a gentle delivery system

  • Glass vials with Teflon-lined screw caps

  • Glass Pasteur pipette

  • Analytical balance

Methodology:

  • Allow the crystalline this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • Weigh the desired amount of this compound (e.g., 10 mg) and transfer it to a clean, dry glass vial.

  • Under a chemical fume hood, add the appropriate volume of chloroform to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).[5]

  • Gently swirl the vial to dissolve the this compound completely. Sonication can be used if necessary.

  • Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds to displace any oxygen.[6]

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the name of the reagent, concentration, solvent, and preparation date.

  • For long-term storage, place the vial at -20°C.[15]

Protocol 2: Assessment of this compound Reagent Stability by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity and detect potential degradation (oxidation) of a this compound reagent.

Materials:

  • This compound stock solution (to be tested)

  • Freshly prepared this compound standard solution

  • TLC plate (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: A common system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 80:20 v/v).

  • Visualization reagent: Phosphomolybdic acid stain or iodine vapor.

  • Capillary tubes for spotting

Methodology:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate for at least 15 minutes.

  • Using a capillary tube, carefully spot a small amount of the this compound reagent being tested and the fresh standard solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Allow the solvent from the spots to evaporate completely.

  • Place the TLC plate into the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Visualize the spots.

    • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. This compound and its oxidation products will appear as yellow-brown spots.

    • Phosphomolybdic Acid: Spray the plate with the stain and then gently heat it with a heat gun. This compound and other lipids will appear as dark blue-green spots against a yellow-green background.

  • Interpretation: Compare the spot(s) from your test sample to the standard. A pure this compound sample should show a single spot with a specific retention factor (Rf). The presence of additional spots, particularly those with lower Rf values, may indicate the presence of more polar oxidation products (oxysterols).

Visualizations

G cluster_storage Reagent Storage Workflow receive Receive Solid Reagent store_solid Store at 2-8°C or -20°C Protect from light and moisture receive->store_solid prepare_stock Prepare Stock Solution (e.g., in Chloroform/DMSO) store_solid->prepare_stock inert_gas Flush with Inert Gas (Argon/Nitrogen) prepare_stock->inert_gas aliquot Aliquot into single-use vials store_solution Store at -20°C or -80°C aliquot->store_solution inert_gas->aliquot use_in_exp Use in Experiment store_solution->use_in_exp

Caption: A typical workflow for handling and storing this compound reagents.

G start Inconsistent Experimental Results check_storage Were storage conditions correct? (Temp, Light, Air) start->check_storage check_aliquots Were fresh aliquots used? (Avoided freeze-thaw) check_storage->check_aliquots Yes prepare_fresh Prepare fresh stock solution from a new vial check_storage->prepare_fresh No check_aliquots->prepare_fresh No test_purity Consider purity analysis (e.g., TLC, LC-MS) check_aliquots->test_purity Yes problem_solved Problem Resolved prepare_fresh->problem_solved other_factors Investigate other experimental variables (e.g., cell culture, other reagents) test_purity->other_factors

Caption: A troubleshooting decision tree for inconsistent results.

G cluster_factors Oxidation Factors This compound This compound oxysterols Oxidized this compound (Oxysterols) This compound->oxysterols oxygen Oxygen oxygen->oxysterols heat Heat heat->oxysterols light Light light->oxysterols

References

Technical Support Center: Optimizing Membrane Protein Reconstitution in Cholesterol-Rich Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols for the successful reconstitution of membrane proteins into cholesterol-rich liposomes, often used to mimic lipid raft environments.

Frequently Asked Questions (FAQs)

Q1: Why use this compound-rich liposomes for membrane protein reconstitution? A1: this compound-rich liposomes are used to create a membrane environment that mimics the native cellular lipid rafts. These specialized membrane microdomains are enriched in this compound and sphingolipids. Reconstituting proteins in this environment is crucial for studying their structure and function, as this compound can modulate the protein's conformational stability, activity, and interactions.[1][2]

Q2: What is a typical lipid composition for mimicking a lipid raft? A2: A common formulation to model lipid rafts is a ternary mixture of a phosphatidylcholine (PC) like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Sphingomyelin (SM), and this compound (Chol). An equimolar ratio (1:1:1) is often a good starting point as it promotes the formation of a stable, well-organized assembly with distinct raft-like microdomains.[3] Molar ratios for this compound can range from 30 mol% to 50 mol%.[4][5]

Q3: Which detergent should I choose for solubilizing my protein and lipids? A3: The choice of detergent is critical and protein-dependent. Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or n-Octyl-β-D-glucopyranoside (OG) are common choices. The ideal detergent should efficiently solubilize the protein while being easily removable. It is often necessary to perform a detergent screen to find the one that best preserves protein stability and activity.[6][7][8] For this compound-rich membranes, detergents with a high critical micelle concentration (CMC), like OG, can be advantageous as they are generally easier to remove.

Q4: How do I remove the detergent after reconstitution? A4: The most common methods for detergent removal are dialysis, size-exclusion chromatography (SEC), and adsorption using hydrophobic beads (e.g., Bio-Beads).[9][10]

  • Dialysis: A gentle but slow method, suitable for detergents with a high CMC.[6][11]

  • Bio-Beads: A faster method that involves incubating the protein-lipid-detergent mixture with polystyrene beads that adsorb the detergent.[10]

  • SEC: Can separate proteoliposomes from empty micelles and free detergent.

Q5: How can I determine the orientation of my reconstituted protein? A5: Determining protein orientation is vital for functional studies. Common methods include:

  • Protease Protection Assays: This involves treating the proteoliposomes with a protease that cannot cross the membrane. If a specific protein domain is cleaved, it indicates it was exposed on the outer surface. Comparing this to a sample where the liposomes are first solubilized with detergent allows for quantification.[12][13]

  • Antibody Binding Assays: Using an antibody specific to an extracellular or intracellular domain of the protein can help determine its orientation.[13]

  • Fluorescence Quenching/Labeling: A site-specific fluorescent label can be attached to the protein. A membrane-impermeable quenching agent is then added to quench the fluorescence of externally oriented proteins, allowing for quantification of orientation.[14][15]

Troubleshooting Guide

This section addresses specific problems that may arise during the reconstitution process.

Problem 1: Low Protein Reconstitution Efficiency

  • Q: My protein is not incorporating well into the liposomes. What are the potential causes and solutions?

    • A: Potential Causes & Solutions:

      • Inappropriate Detergent: The detergent used may not be optimal for your protein or lipid mixture. Solution: Perform a detergent screen to identify a detergent that maintains protein stability and is efficiently removed.

      • Incorrect Protein-to-Lipid Ratio: An excessively high protein concentration can lead to aggregation and poor incorporation. Solution: Optimize the protein-to-lipid molar ratio (LPR). Start with a high LPR (e.g., 1:500 w/w) and titrate downwards.

      • Inefficient Detergent Removal: Residual detergent can prevent liposome (B1194612) formation and protein integration.[6][7] Solution: Ensure your detergent removal method is effective. For Bio-Beads, try sequential additions; for dialysis, use a large buffer volume and frequent changes.[10] Quantify residual detergent if possible.

      • High this compound Content: Very high this compound concentrations (>50 mol%) can increase membrane rigidity, which may hinder the incorporation of some proteins.[16] Solution: Test a range of this compound concentrations (e.g., 20-40 mol%) to find the optimal balance for membrane properties and protein incorporation.

Problem 2: Protein Aggregation During Reconstitution

  • Q: I'm observing protein precipitation or aggregation during detergent removal. How can I prevent this?

    • A: Potential Causes & Solutions:

      • Rapid Detergent Removal: Removing the detergent too quickly can cause the protein to come out of solution before it can be incorporated into the forming vesicle. Solution: Slow down the rate of detergent removal. If using Bio-Beads, add them in smaller batches over a longer period. If using dialysis, choose a membrane with a suitable molecular weight cut-off (MWCO) and ensure slow, continuous stirring.

      • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of co-factors in the buffer can affect protein stability. Solution: Ensure the reconstitution buffer is optimized for your protein's stability (pH, salt concentration).

      • Protein Denaturation: The protein may be partially denatured during purification or solubilization. Solution: Re-evaluate your protein purification protocol. Ensure the protein is stable in the chosen detergent before attempting reconstitution.

Problem 3: Liposome Aggregation or Precipitation

  • Q: My liposome/proteoliposome solution is cloudy and precipitates over time. What is wrong?

    • A: Potential Causes & Solutions:

      • This compound Precipitation: this compound has limited solubility in lipid bilayers and can precipitate, especially at high concentrations, if not prepared correctly.[17] Solution: Ensure the hydration step is performed above the phase transition temperature (Tc) of all lipids in the mixture.[18] Warming the hydration buffer to the same temperature as the lipid film can also help prevent precipitation.

      • Incomplete Lipid Film Hydration: A poorly hydrated lipid film can lead to large, unstable aggregates. Solution: Ensure the lipid film is thin and evenly spread in the flask. Vortex vigorously during hydration and consider using freeze-thaw cycles to break down multilamellar structures.[11]

      • Incorrect Ionic Strength: Low surface charge on liposomes can lead to aggregation. Solution: If compatible with your protein and downstream assays, consider including a small percentage (1-5 mol%) of a charged lipid (e.g., PG, PS) to increase electrostatic repulsion between vesicles.

Quantitative Data Summary

Table 1: Recommended Lipid Compositions for Raft-Mimicking Liposomes

Component Molar Ratio Range Purpose Reference
Phosphatidylcholine (e.g., DOPC, POPC) 30 - 60 mol% Forms the bulk of the fluid lipid bilayer. [3]
Sphingomyelin (SM) 20 - 40 mol% Promotes formation of the liquid-ordered (Lo) phase with this compound. [3][19]

| this compound (Chol) | 20 - 50 mol% | Induces lipid ordering, increases bilayer thickness, and is essential for raft formation. |[4][5] |

Table 2: Common Detergents for Membrane Protein Reconstitution

Detergent Type Typical Conc. (w/v) CMC (mM) Removal Method Notes
n-Octyl-β-D-glucopyranoside (OG) Non-ionic 1.0 - 1.5% ~20-25 Dialysis, Bio-Beads High CMC, relatively easy to remove.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic 0.05 - 0.2% ~0.17 Bio-Beads, SEC Good for protein stabilization, but lower CMC makes it harder to remove.

| CHAPS | Zwitterionic | 0.5 - 1.0% | ~4-8 | Dialysis, Bio-Beads | Can be effective when non-ionic detergents fail. |

Experimental Protocols

Protocol 1: Preparation of this compound-Rich Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Preparation: In a round-bottom flask, combine the desired lipids (e.g., DOPC, SM, this compound at a 1:1:1 molar ratio) dissolved in an organic solvent like chloroform.

  • Film Formation: Remove the solvent using a rotary evaporator to create a thin, even lipid film on the flask wall. To ensure complete solvent removal, place the flask under a high vacuum for at least 2 hours.[11]

  • Hydration: Hydrate the lipid film with the desired experimental buffer. The final lipid concentration is typically between 10-20 mg/mL. The hydration must be performed at a temperature above the phase transition temperature (Tc) of the highest Tc lipid in the mixture (e.g., >40°C for SM). Vortex vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).[11]

  • Freeze-Thaw Cycles (Optional): To enhance solute encapsulation and create more uniform vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. This should be repeated an odd number of times (e.g., 11-21 times) to ensure the final sample passes through the membrane from alternating directions. The resulting liposome solution should appear translucent.[11]

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Detergent-Mediated Protein Reconstitution and Detergent Removal

  • Protein-Detergent Complex Formation: The purified membrane protein should be in a buffer containing a suitable detergent (e.g., DDM) at a concentration above its CMC.

  • Mixing Protein and Liposomes:

    • In a new tube, add the pre-formed this compound-rich liposomes.

    • Add detergent (e.g., OG) to the liposome suspension to a final concentration sufficient to saturate, but not fully solubilize, the vesicles. This point can be determined empirically by monitoring light scattering.

    • Add the protein-detergent solution to the liposome mixture to achieve the desired final protein-to-lipid ratio.

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the formation of mixed protein-lipid-detergent micelles.[11]

  • Detergent Removal via Bio-Beads:

    • Prepare Bio-Beads by washing them extensively with methanol, followed by water, and finally with the experimental buffer.[3]

    • Add the washed, moist Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 10:1 (w/w) of beads to detergent.[9]

    • Incubate at 4°C with gentle rotation. For slow removal, add the beads in 3-4 smaller portions every 2 hours, followed by an overnight incubation with a final, larger portion of beads.

  • Harvesting Proteoliposomes: Carefully pipette the proteoliposome suspension, leaving the Bio-Beads behind.

  • Characterization: The proteoliposomes can be recovered and concentrated by ultracentrifugation.[6] Characterize the final product for protein incorporation efficiency, size distribution (e.g., by Dynamic Light Scattering), and protein orientation.

Visualizations

experimental_workflow Experimental Workflow for Proteoliposome Reconstitution A 1. Prepare Lipid Mixture (e.g., DOPC:SM:Chol) in Chloroform B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Buffer, T > Tc) → Forms MLVs B->C D 4. Extrusion (e.g., 100 nm filter) → Forms LUVs C->D E 5. Mix LUVs with Detergent & Purified Protein D->E F 6. Detergent Removal (e.g., Bio-Beads / Dialysis) E->F G 7. Harvest Proteoliposomes (Ultracentrifugation) F->G H 8. Characterization (DLS, Protease Assay, etc.) G->H

Caption: Workflow for membrane protein reconstitution in this compound-rich liposomes.

troubleshooting_workflow Troubleshooting: Low Reconstitution Efficiency start Start: Low Protein Incorporation q1 Is protein precipitating during detergent removal? start->q1 sol1 Slow down detergent removal rate (e.g., sequential bead addition) q1->sol1 Yes q2 Is residual detergent present in final sample? q1->q2 No sol1->q2 sol2 Optimize removal method: - Increase bead amount/time - More dialysis buffer changes q2->sol2 Yes q3 Is the Protein:Lipid Ratio optimized? q2->q3 No sol2->q3 sol3 Test different ratios (start with higher lipid excess) q3->sol3 No end Improved Reconstitution q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low protein incorporation efficiency.

signaling_pathway Generic Signaling in a Lipid Raft cluster_membrane Plasma Membrane cluster_raft Lipid Raft (this compound & SM Rich) Receptor Receptor Effector Effector Protein Receptor->Effector Activation Signal Downstream Signaling Effector->Signal Ligand Ligand Ligand->Receptor Binding

Caption: A simplified signaling pathway within a this compound-rich lipid raft domain.

References

How to prevent cholesterol crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cholesterol crystallization in stock solutions.

Troubleshooting Guide

Issue: My this compound stock solution has formed crystals or a precipitate.

This is a common issue arising from the low aqueous solubility of this compound. Follow this troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting Workflow for this compound Crystallization

G cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Resolution start Precipitate observed in This compound stock solution check_solvent Is the correct solvent being used? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes remake Prepare a fresh stock solution at a lower concentration check_solvent->remake No, use recommended solvent check_temp Was the solution stored at an appropriate temperature? check_conc->check_temp No check_conc->remake Yes check_dilution Did precipitation occur after dilution in aqueous media? check_temp->check_dilution Yes optimize_storage Store at room temperature or -20°C in small aliquots to avoid freeze-thaw cycles check_temp->optimize_storage No dissolve Attempt to redissolve: - Gentle warming (37°C) - Sonication check_dilution->dissolve No use_carrier Use a carrier like cyclodextrin (B1172386) or a co-solvent system for aqueous applications check_dilution->use_carrier Yes success Issue Resolved dissolve->success remake->success optimize_storage->success use_carrier->success

Caption: Troubleshooting workflow for addressing this compound crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the intended application. For most in vitro studies, ethanol (B145695) is a commonly used solvent.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is also an option, with this compound being soluble up to 10 mg/mL with gentle warming.[3][4] For applications requiring aqueous solutions, using a carrier molecule like cyclodextrin is recommended to enhance solubility and prevent precipitation.[5][6] Other organic solvents such as methanol, chloroform, and ethyl acetate (B1210297) can also dissolve this compound but may not be compatible with biological experiments.[2]

Q2: At what concentration should I prepare my this compound stock solution?

A2: To minimize the risk of crystallization, it is advisable to prepare stock solutions at a concentration that is not close to the solubility limit of the solvent. For instance, in ethanol, a concentration of 20 mg/mL is near the solubility limit and may be difficult to fully dissolve.[1] Preparing a slightly more dilute stock solution can improve stability.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in organic solvents like DMSO or ethanol can typically be stored at -20°C for up to two months.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to store the solution in small, single-use aliquots.[4][7] Some solutions, particularly those with solubilizing agents, may be stable at room temperature for about a week.[1]

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

A4: This is a common problem due to the hydrophobic nature of this compound.[1] When an organic stock solution is diluted into an aqueous medium, the this compound can come out of solution. To prevent this, consider the following:

  • Use a carrier: Complexing this compound with methyl-β-cyclodextrin creates a water-soluble complex that is more stable in aqueous environments.[5][8][9]

  • Optimize the dilution: When adding the stock solution to your medium, do so slowly while vortexing to ensure rapid and even dispersal.[10] Preparing an intermediate dilution in a smaller volume of medium first can also help.[10]

  • Vehicle control: Always include a vehicle control in your experiments, which consists of the solvent used for the stock solution at the same final concentration, to account for any solvent-induced effects.[7]

Q5: Can I redissolve crystallized this compound in my stock solution?

A5: In many cases, yes. Gentle warming of the solution in a water bath (e.g., to 37°C) and sonication can help redissolve the this compound crystals.[1][4] However, if the this compound has been stored for an extended period or has undergone multiple freeze-thaw cycles, it may be best to prepare a fresh stock solution to ensure the integrity of the compound.[4]

Data Presentation

This compound Solubility in Common Solvents
SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~10 mg/mL (with warming)[3][4]
Dimethylformamide (DMF)~20 mg/mL[4]
EthanolUp to 10 mg/mL[3]
MethanolSoluble[2]
ChloroformSoluble[2]
Ethyl AcetateSoluble[2]
WaterPractically insoluble[11]

Note: Solubility can be affected by temperature and the purity of both the this compound and the solvent.

Experimental Protocols

Protocol: Preparation of a this compound-Methyl-β-Cyclodextrin Stock Solution

This protocol describes the preparation of a water-soluble this compound complex for use in aqueous solutions, such as cell culture media.[5][8]

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol (100%, anhydrous)

  • Phosphate-buffered saline (PBS) or water

  • Sterile microcentrifuge tubes

  • Water bath

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a this compound Stock in Ethanol:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 50 mg/mL).

    • Warm the solution at 65°C and vortex until the this compound is completely dissolved.[5]

  • Prepare an MβCD Solution:

    • In a separate sterile tube, dissolve MβCD in PBS or water to the desired concentration (e.g., 42 mg/mL).[5]

  • Complexation of this compound with MβCD:

    • While vortexing the MβCD solution, slowly add the this compound-ethanol stock solution. A common ratio is 5 mM this compound to 42 mg/mL MβCD.[5]

    • Continue to vortex the mixture for an extended period (e.g., 24 hours) at room temperature to allow for complex formation.[5]

  • Sterilization and Storage:

    • Sterilize the final this compound-MβCD complex solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile solution into single-use tubes and store at 4°C for several months or at -20°C for long-term storage.[5]

Signaling Pathway: this compound Biosynthesis Inhibition by Statins

This diagram illustrates the mechanism of action for statin drugs, which are relevant in many this compound-related studies.

G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate This compound This compound Mevalonate->this compound ...multiple steps... Statins Statin Drugs Statins->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate

Caption: Inhibition of the this compound biosynthesis pathway by statin drugs.

References

Addressing the limitations of using radiolabeled cholesterol in efflux assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cholesterol efflux assays. This resource addresses the limitations of traditional radiolabeled methods and provides guidance on utilizing alternative non-radioactive techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using radiolabeled this compound (e.g., [³H]-cholesterol) in efflux assays?

A1: While considered a gold standard, radiolabeled this compound assays have several significant limitations:

  • Safety Concerns: The use of radioactive isotopes necessitates specialized handling, storage, and disposal protocols, posing potential health risks to researchers and generating hazardous waste.

  • Labor-Intensive and Low-Throughput: These assays are manually intensive and time-consuming, making them unsuitable for high-throughput screening of large compound libraries or numerous patient samples.[1][2]

  • Data Interpretation: Scintillation counting provides a total radioactivity count, which does not distinguish between this compound and its esters, potentially complicating data interpretation.[3]

  • Regulatory Hurdles: The use of radioactive materials is often subject to strict regulatory oversight, adding an administrative burden.

Q2: What are the main alternatives to radiolabeled this compound efflux assays?

A2: The main alternatives are non-radioactive methods, which offer increased safety and throughput:

  • Fluorescent-Based Assays: These assays utilize fluorescently labeled this compound analogs, such as BODIPY-cholesterol or NBD-cholesterol.[4][5] They are amenable to high-throughput screening in 96-well plate formats.[5][6]

  • Stable Isotope-Labeled Assays: This method uses non-radioactive, heavy isotope-labeled this compound (e.g., [d7]-cholesterol), which is detected by mass spectrometry.[3][4][7][8] This technique is highly specific and can distinguish between labeled and unlabeled this compound.[3]

Q3: How do the results from fluorescent and stable isotope assays compare to the radiolabeled method?

A3: The correlation varies:

  • Stable isotope methods show a strong and significant positive correlation with results from radiolabeled assays, making them a reliable alternative.[4][7][8]

  • Fluorescent methods , while useful for high-throughput screening, may show a weaker correlation with radiolabeled assays.[4] This is because fluorescent analogs may not perfectly mimic the behavior of native this compound due to their modified structure.[4][7] For instance, the efflux of BODIPY-cholesterol can be substantially greater than that of radiolabeled this compound.[9]

Q4: Can I use whole serum in my this compound efflux assay?

A4: It is common practice to use apolipoprotein B (apoB)-depleted serum. ApoB-containing lipoproteins can act as this compound acceptors, and their removal helps to specifically assess the efflux capacity related to high-density lipoprotein (HDL).[1][10] Commercial kits are available that include reagents for apoB depletion.[11]

Troubleshooting Guides

Fluorescent this compound Efflux Assays
ProblemPossible Cause(s)Suggested Solution(s)
No or Very Faint Signal 1. Incorrect filter set for the fluorophore.2. Probe concentration is too low.3. Insufficient incubation time.4. Photobleaching from excessive light exposure.5. Degraded fluorescent probe.1. Verify the excitation and emission spectra of your probe and match them with the microscope's filter cubes.2. Perform a concentration titration to find the optimal concentration (a general starting point is 1-5 µM).3. Increase the incubation time.4. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.5. Use a fresh stock of the fluorescent probe.[12]
High Background Fluorescence 1. Incomplete removal of unbound probe.2. Probe concentration is too high.3. Non-specific binding of the probe to cellular components or the coverslip.1. Increase the number and duration of washing steps after probe incubation.2. Lower the probe concentration.3. Consider using a blocking agent or pre-coating the coverslip. Test a different fluorescent this compound analog.[12]
Uneven or Patchy Staining 1. Probe precipitation in the labeling medium.2. Cell stress or poor health.3. Artifacts from probe aggregation.1. Ensure the probe is fully dissolved in the working solution. Consider using a carrier like methyl-β-cyclodextrin for delivery.2. Culture cells under optimal conditions and ensure they are healthy before labeling.3. Lower the probe concentration and vortex the working solution before adding it to the cells.[12]
Cell Toxicity 1. Probe concentration is too high.2. Prolonged incubation time.1. Reduce the probe concentration.2. Reduce the incubation time.3. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess cytotoxicity.[12]
General Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High Inter-Assay Variability 1. Inconsistent cell seeding density.2. Cell adherence issues, particularly with semi-adherent lines like J774, RAW 264.7, and THP-1.3. Variation in reagent preparation.1. Ensure a consistent number of cells are plated for each experiment.2. Handle cells gently. For macrophage cell lines, avoid using trypsin for detachment; manual scraping is recommended.[2][11]3. Prepare fresh reagents and use a control pool of healthy subject samples for comparison in each assay.[2]
Low Efflux in Positive Controls 1. Inefficient cell labeling with the this compound tracer.2. Poor health of the cell line.3. Inactive this compound acceptor (e.g., apoA-I or HDL).1. Optimize the labeling time and concentration of the this compound tracer to ensure proper equilibration within cellular pools.2. Ensure cells are healthy and not stressed. Check for signs of contamination.3. Use a fresh, properly stored batch of this compound acceptor.
High Efflux in Negative Controls 1. Cell stress or death leading to non-specific release of this compound.2. Presence of unintended this compound acceptors in the serum-free medium.1. Optimize cell density and incubation times to prevent cell stress.2. Use a well-defined, serum-free medium that does not contain components that can act as this compound acceptors.[13]

Quantitative Data Summary

Comparison of Different this compound Efflux Assay Methods

ParameterRadiolabeled Assay ([³H]C)Stable Isotope Assay ([d7]C)Fluorescent Assay (BODIPY-C)
Correlation with Radiolabeled Method N/Ar = 0.73 (P < 0.0001)[4][8]r = 0.55 (P < 0.001)[4][8]
Correlation with HDL-C Levels r = 0.82 (P < 0.0001)[4]r = 0.66 (P < 0.0001)[4]r = 0.33 (P < 0.05)[4]
Correlation with apoA-1 Levels r = 0.86 (P < 0.0001)[4]r = 0.65 (P < 0.0001)[4]Weakly correlated[4]
Inter-Assay Coefficient of Variation (CV) Not specified4.1% to 8.5%[4][8]8.2% to 9.8%[9]
Intra-Assay Coefficient of Variation (CV) Not specified7.3% to 9.5%[4][8]Not specified
Relative Efflux Rate BaselineSimilar to radiolabeled[3]Substantially higher than radiolabeled[4][9]

Experimental Protocols & Workflows

General this compound Efflux Assay Workflow

The following diagram illustrates the general workflow for a cell-based this compound efflux assay.

G cluster_prep Cell Preparation cluster_label Labeling & Equilibration cluster_efflux Efflux cluster_quant Quantification plate Plate Macrophages (e.g., J774, THP-1) differentiate Differentiate Cells (if required, e.g., THP-1 with PMA) plate->differentiate label_cells Label cells with [3H]-, [d7]-, or fluorescently- labeled this compound differentiate->label_cells equilibrate Equilibrate cells (e.g., overnight with ACAT inhibitor) label_cells->equilibrate add_acceptor Incubate with this compound acceptor (e.g., apoA-I, HDL, apoB-depleted serum) equilibrate->add_acceptor collect_media Collect Efflux Medium add_acceptor->collect_media lyse_cells Lyse Cells add_acceptor->lyse_cells measure Measure Label in Medium and Cell Lysate collect_media->measure lyse_cells->measure calculate Calculate % Efflux measure->calculate

General workflow for a cell-based this compound efflux assay.
Protocol 1: Radiolabeled this compound Efflux Assay

  • Cell Plating: Seed macrophages (e.g., J774) in 24-well plates.

  • This compound Labeling: Label the cells with [³H]-cholesterol (e.g., 1-2 µCi/mL) in culture medium, often containing an ACAT inhibitor to prevent this compound esterification, for 24 hours.[4][13]

  • Equilibration: Wash the cells and equilibrate them in serum-free medium containing 0.2% BSA and an ACAT inhibitor for 18 hours. To study specific pathways, upregulate ABCA1 expression by adding 0.3 mM cAMP during this step.[1][4]

  • This compound Efflux: Wash the cells and add serum-free medium containing a this compound acceptor, such as apoA-I (10 µg/mL), HDL (50 µg/mL), or 2% apoB-depleted serum. Incubate for 4-6 hours.[4][13]

  • Quantification: Collect the efflux medium. Lyse the cells in the wells (e.g., with 0.1 N NaOH). Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.[13]

  • Calculation: Percent Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100[1][13]

Protocol 2: Fluorescent this compound Efflux Assay
  • Cell Plating: Seed macrophages (e.g., J774 or differentiated THP-1) in a 96-well plate.[11]

  • This compound Labeling: Label cells with a fluorescent this compound analog (e.g., BODIPY-cholesterol) for 1-4 hours.[4][14]

  • Equilibration: Aspirate the labeling medium and add equilibration buffer, often containing an ACAT inhibitor, and incubate overnight (12-16 hours).[11]

  • This compound Efflux: Wash the cells and add assay buffer containing the desired this compound acceptor. Incubate for a defined period (e.g., 4-6 hours) at 37°C.[15]

  • Quantification: Carefully transfer the supernatant (efflux medium) to a new 96-well black plate. Lyse the cells in the original plate. Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader at the appropriate excitation/emission wavelengths.[15]

  • Calculation: Percent Efflux = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100[15]

Protocol 3: Stable Isotope-Labeled this compound Efflux Assay
  • Cell Plating: Seed J774 macrophages in 24-well plates.

  • This compound Labeling: Label cells with [d7]-cholesterol (e.g., 10 µg/ml) and an ACAT inhibitor in DMEM with 10% FBS for 24 hours.[4]

  • Equilibration: Wash the cells with PBS and equilibrate for 18 hours in DMEM containing 0.2% BSA and an ACAT inhibitor. cAMP can be added to upregulate ABCA1.[4]

  • This compound Efflux: Wash the cells and incubate in DMEM with 0.2% BSA and the desired acceptor (e.g., apoB-depleted serum) for 2-6 hours.[4]

  • Quantification: Extract [d7]-cholesterol from the culture medium and cell lysate. Quantify the amount of [d7]-cholesterol using liquid chromatography/mass spectrometry (LC/MS).[3][4]

  • Calculation: The percent efflux is calculated based on the amount of [d7]-cholesterol in the medium relative to the total amount in the medium and cells.

Signaling Pathways and Logical Relationships

Key this compound Efflux Pathways

This diagram illustrates the primary pathways involved in this compound efflux from a macrophage.

G cluster_cell Macrophage cluster_acceptors Extracellular Acceptors CE Cholesteryl Esters (CE) FC Free this compound (FC) CE->FC Hydrolysis ABCA1 ABCA1 FC->ABCA1 ABCG1 ABCG1 FC->ABCG1 SRB1 SR-B1 FC->SRB1 AqueousDiffusion Aqueous Diffusion FC->AqueousDiffusion ApoA1 Lipid-poor apoA-I ABCA1->ApoA1 Efflux HDL Mature HDL ABCG1->HDL Efflux SRB1->HDL Bidirectional Flux AqueousDiffusion->HDL Efflux

Primary pathways of this compound efflux from macrophages.

References

Technical Support Center: Enhancing the Stability of Cholesterol-Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common challenges encountered during the synthesis, handling, and storage of cholesterol-conjugated nanoparticles.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can compromise the stability of your this compound-conjugated nanoparticles.

Issue 1: Nanoparticle Aggregation Upon Formulation or During Storage

Q1: My this compound-conjugated nanoparticles are aggregating either immediately after formulation or during storage. What are the potential causes and how can I fix this?

A1: Nanoparticle aggregation is a frequent challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to cluster together to minimize surface energy.[1] The primary causes for aggregation in this compound-conjugated systems include inadequate stabilization, improper storage conditions, and suboptimal formulation parameters.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Inadequate Steric Stabilization Solution: Incorporate a steric stabilizer into your formulation. Poly(ethylene glycol) (PEG) is a widely used and effective stabilizer.[2][3] Action: Introduce PEG-conjugated lipids (e.g., DSPE-PEG) or this compound-PEG conjugates into your lipid mixture during formulation.[4][5] The PEG layer provides a protective hydrophilic shield that prevents nanoparticles from approaching each other and aggregating.[6]
Suboptimal this compound Concentration Solution: The amount of this compound can significantly impact nanoparticle stability. While this compound generally enhances membrane rigidity and stability, an incorrect ratio can be detrimental.[7][8] Action: Screen different molar ratios of this compound to other lipid components. A common starting point for lipid nanoparticles is a this compound composition of 35-45%.[9]
Inappropriate pH of the Buffer Solution: The pH of the storage buffer can influence the surface charge of the nanoparticles, affecting their stability.[10] Action: While some studies show that the pH of the storage buffer may not significantly impact long-term stability for certain lipid nanoparticles, it is recommended to store them under physiologically appropriate conditions (pH 7.4) for ease of use.[11][12] For nanoparticles with ionizable lipids, the pH during formulation is critical for encapsulation and initial stability.[13][14]
Incorrect Storage Temperature Solution: Temperature fluctuations and freeze-thaw cycles can induce aggregation.[15] Action: For short-term storage (up to 150 days), refrigeration at 2-4°C is often optimal.[11][12] For longer-term storage, freezing at -20°C or -80°C is recommended, but this can introduce freeze-thaw stress.[16]
High Nanoparticle Concentration Solution: Highly concentrated nanoparticle suspensions are more prone to aggregation due to the increased probability of particle collisions.[10] Action: If you observe aggregation, try diluting your nanoparticle suspension. Always adhere to recommended concentration guidelines for your specific formulation.[10]
Presence of Salts Solution: High salt concentrations can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation. Action: If possible, use buffers with low ionic strength for storage. If your application requires a high-salt buffer, ensure your nanoparticles are adequately sterically stabilized (e.g., with PEG).

Troubleshooting Workflow for Nanoparticle Aggregation

G start Problem: Nanoparticle Aggregation check_stabilizer Is a steric stabilizer (e.g., PEG) included? start->check_stabilizer add_stabilizer Action: Incorporate PEG-lipid into formulation. check_stabilizer->add_stabilizer No check_chol_ratio Is the this compound ratio optimized? check_stabilizer->check_chol_ratio Yes add_stabilizer->check_chol_ratio optimize_chol Action: Screen different this compound molar ratios (e.g., 30-50%). check_chol_ratio->optimize_chol No check_storage_temp Are storage conditions appropriate? check_chol_ratio->check_storage_temp Yes optimize_chol->check_storage_temp optimize_temp Action: Store at 2-4°C (short-term) or -80°C with cryoprotectant (long-term). check_storage_temp->optimize_temp No check_concentration Is the nanoparticle concentration too high? check_storage_temp->check_concentration Yes optimize_temp->check_concentration dilute_sample Action: Dilute the nanoparticle suspension. check_concentration->dilute_sample Yes resolved Problem Resolved check_concentration->resolved No dilute_sample->resolved

A troubleshooting workflow for addressing nanoparticle aggregation.

Issue 2: Poor Long-Term Stability and Cargo Leakage

Q2: My nanoparticles seem stable initially, but over time they lose their encapsulated cargo and/or change in size. How can I improve their long-term stability?

A2: Long-term stability is crucial for the therapeutic efficacy and shelf-life of nanoparticle formulations. Cargo leakage and changes in physicochemical properties are common challenges during extended storage.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Freeze-Thaw Stress Solution: Repeated freezing and thawing can disrupt the nanoparticle structure, leading to aggregation and leakage.[15] Action: If freezing is necessary for long-term storage, aliquot the nanoparticle suspension into single-use volumes to avoid multiple freeze-thaw cycles. Incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) (5-10% w/v) before freezing to preserve nanoparticle integrity.[11][15][17]
Hydrolysis of Components Solution: If your formulation includes components linked by hydrolytically unstable bonds (e.g., esters), they can degrade over time in aqueous solutions, altering the nanoparticle structure.[18] Action: When possible, use more stable chemical linkages, such as ether bonds, for conjugating components like PEG to this compound.[18]
Oxidation of Lipids Solution: Unsaturated lipids in the formulation are susceptible to oxidation, which can compromise the integrity of the nanoparticle.[19] Action: To mitigate oxidation, consider including antioxidants in your formulation. Store nanoparticles in an oxygen-free environment, for example, by purging vials with an inert gas like nitrogen or argon before sealing.[19]
Inadequate Membrane Rigidity Solution: A lipid bilayer that is too fluid can lead to the premature release of encapsulated cargo. Action: this compound plays a key role in modulating membrane fluidity and stability.[8] Ensure the this compound concentration is optimized to create a more ordered and robust structure, which helps protect the encapsulated payload.[7][8] The typical molar ratio of this compound in lipid nanoparticle formulations is between 35% and 45%.[9]

Frequently Asked Questions (FAQs)

Q3: What is the primary role of this compound in these nanoparticles?

A3: this compound is a critical component that primarily serves to enhance the stability and modulate the fluidity of the lipid bilayer.[8][] By intercalating between phospholipid molecules, its rigid structure reduces the mobility of the lipid acyl chains, leading to a more ordered and condensed membrane.[7] This increases the nanoparticle's structural integrity, reduces the permeability of the bilayer to encapsulated contents, and helps prevent aggregation.[7][8]

Q4: How does PEGylation enhance the stability of this compound-conjugated nanoparticles?

A4: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, provides steric stabilization.[3][5] The PEG layer creates a hydrophilic shield that prevents nanoparticles from getting too close to one another, thereby reducing aggregation.[6] In a biological context, this "stealth" coating also helps to reduce opsonization (the process of being marked for clearance by the immune system), which can prolong the circulation time of the nanoparticles in the bloodstream.[2][5]

Q5: What are the ideal storage conditions for this compound-conjugated nanoparticles?

A5: The optimal storage conditions depend on the desired storage duration.

  • Short-term (up to 5 months): Refrigeration at 2-4°C in an aqueous buffer (pH ~7.4) is generally recommended.[11][12]

  • Long-term: For storage longer than a few months, lyophilization (freeze-drying) or freezing at -80°C is preferable.[15][17] When freezing, it is highly recommended to use cryoprotectants like sucrose or trehalose to prevent aggregation upon thawing.[11][15] Studies have shown that lyophilized lipid nanoparticles, when stored with cryoprotectants, can maintain their stability and efficacy for extended periods.[15][21]

Q6: Which analytical techniques are essential for assessing the stability of my nanoparticles?

A6: Several key techniques are used to monitor the stability of nanoparticles over time:

  • Dynamic Light Scattering (DLS): Measures the average particle size (z-average diameter) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in size or PDI over time is a sign of aggregation.[22][23]

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential can indicate stability due to electrostatic repulsion. Changes in zeta potential over time can suggest alterations in the nanoparticle surface.[22][24]

  • Cargo Encapsulation and Leakage Assays: Techniques like fluorescence-based assays (e.g., RiboGreen for RNA) are used to quantify the amount of encapsulated cargo.[13][14] Measuring the amount of free versus encapsulated cargo at different time points allows you to assess leakage.

Quantitative Stability Data Overview

The following table summarizes typical stability data for lipid nanoparticles (which commonly contain this compound) under various storage conditions.

Storage Condition Duration Change in Particle Size Change in PDI Encapsulation Efficiency Reference
4°C (Aqueous)1 weekMaintained size (~150 nm)Stable~70% of fresh[17]
4°C (Aqueous)5 monthsSlight increase (to ~190 nm)StableDecreased to ~5% of fresh[17]
-20°C (Aqueous)156 daysShowed signs of aggregationIncreasedEfficacy decreased over time[11][16]
-80°C with 5% Sucrose3 monthsStableStableMaintained[17]
Lyophilized with 10% Sucrose11 monthsStable upon reconstitutionStableMaintained efficacy[15]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a standard and reproducible method for synthesizing lipid nanoparticles (LNPs) encapsulating a payload (e.g., mRNA).

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper phospholipid (e.g., DSPC)

  • This compound

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Payload (e.g., mRNA) in an acidic buffer (e.g., 10 mM sodium citrate, pH 3-4)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, this compound, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[14][25]

  • Prepare Aqueous Phase: Dissolve the mRNA payload in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

  • Mixing: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.[14]

  • Dialysis: Collect the resulting nanoparticle suspension and dialyze it against PBS (pH 7.4) for at least 12 hours to remove the ethanol and non-encapsulated payload.[15]

  • Characterization: After dialysis, characterize the nanoparticles for size, PDI, and zeta potential using DLS, and determine the encapsulation efficiency using an appropriate assay (e.g., RiboGreen).[14]

Workflow for LNP Formulation and Characterization

G cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_purification Purification & Buffer Exchange cluster_characterization Characterization prep_lipid Prepare Lipid-Ethanol Phase (Ionizable lipid, DSPC, this compound, PEG-lipid) mixing Microfluidic Mixing prep_lipid->mixing prep_aqueous Prepare Aqueous Phase (Payload in acidic buffer) prep_aqueous->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis dls DLS Analysis (Size, PDI) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (e.g., RiboGreen Assay) dialysis->ee storage Storage (4°C or -80°C) dls->storage zeta->storage ee->storage

An experimental workflow for LNP formulation and characterization.

Protocol 2: Assessing Nanoparticle Stability Over Time

This protocol outlines a method for evaluating the long-term stability of your nanoparticle formulation.

Materials:

  • Your final, characterized nanoparticle suspension.

  • Storage vials.

  • DLS and zeta potential measurement equipment.

  • Reagents for your cargo quantification assay.

Procedure:

  • Aliquot Samples: Divide your nanoparticle batch into multiple aliquots in separate, sealed vials to avoid contaminating the main batch and to allow for destructive testing at each time point.

  • Set Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., 25°C, 4°C, -20°C, -80°C). For frozen samples, prepare sets with and without cryoprotectants.

  • Establish Time Points: Define the time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).

  • Analyze at Each Time Point: At each designated time point, remove one aliquot from each storage condition. If frozen, thaw it according to a standardized procedure.

  • Perform Characterization:

    • Visually inspect for any signs of precipitation or aggregation.

    • Measure the particle size (z-average) and PDI using DLS.[23]

    • Measure the zeta potential.

    • Measure the encapsulation efficiency/cargo leakage.[23]

  • Record and Compare Data: Tabulate the results from each time point. Plot the changes in size, PDI, and encapsulation efficiency over time for each storage condition to determine the optimal stability profile.[23]

References

Technical Support Center: Accurate LDL-Cholesterol Estimation in Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on LDL-cholesterol estimation, particularly in the challenging context of hypertriglyceridemia.

Frequently Asked Questions (FAQs)

Q1: Why is estimating LDL-C challenging in patients with hypertriglyceridemia?

A1: Estimating LDL-cholesterol (LDL-C) is challenging in individuals with high triglyceride (TG) levels (hypertriglyceridemia) primarily due to the assumptions made by the most commonly used calculation method, the Friedewald equation. The Friedewald equation estimates LDL-C by subtracting HDL-C and an estimation of VLDL-cholesterol (VLDL-C) from the total cholesterol. It assumes a fixed ratio of triglycerides to VLDL-C (TG/5 in mg/dL).[1][2] However, in hypertriglyceridemia, the composition of VLDL particles changes, and this fixed ratio is no longer accurate, leading to an underestimation of LDL-C.[3][4]

Q2: What are the primary methods for determining LDL-C levels?

A2: There are two main approaches for determining LDL-C levels:

  • Calculated Methods: These methods estimate LDL-C using values from a standard lipid panel (total this compound, HDL-C, and triglycerides). Widely used formulas include the Friedewald, Martin/Hopkins, and Sampson equations.[1][5]

  • Direct Measurement Methods: These are laboratory assays that directly measure the this compound content in LDL particles, often using enzymatic or immunological techniques.[6][7] Direct measurement is often recommended when triglyceride levels are very high (e.g., >400 mg/dL), as calculated methods become unreliable.[8][9]

Q3: Which LDL-C calculation formula is most accurate for patients with high triglycerides?

A3: For patients with hypertriglyceridemia, the Martin/Hopkins and Sampson equations have demonstrated superior accuracy compared to the traditional Friedewald equation.[5][10][11]

  • The Martin/Hopkins equation uses an adjustable factor based on triglyceride and non-HDL-C levels to estimate VLDL-C, making it more accurate across a wider range of triglyceride concentrations.[12][13]

  • The Sampson equation was specifically developed using data from a population with high triglycerides and provides a more accurate estimation in this group compared to the Friedewald formula.[5][14]

Studies suggest that the extended Martin/Hopkins equation may be the most accurate in classifying LDL-C levels in patients with high triglycerides (400-799 mg/dL).[15][16]

Troubleshooting Guides

Issue 1: Discrepancy between calculated and directly measured LDL-C at high triglyceride levels.

  • Possible Cause: Inaccuracy of the Friedewald equation when triglycerides are elevated (>200 mg/dL) and especially when they are very high (>400 mg/dL).[9][13] The fixed factor used to estimate VLDL-C in the Friedewald formula does not hold true in hypertriglyceridemic states.

  • Troubleshooting Steps:

    • Verify Triglyceride Levels: Confirm the triglyceride concentration from the lipid panel.

    • Use an Alternative Formula: If triglycerides are elevated, recalculate LDL-C using the Martin/Hopkins or Sampson equation. Several online calculators are available for this purpose.

    • Consider Direct LDL-C Measurement: For triglyceride levels exceeding 400 mg/dL, it is highly recommended to use a direct LDL-C measurement method for the most accurate results.[2][8]

    • Review Sample Collection: Ensure the patient was fasting for 9-12 hours before the blood draw, as non-fasting status can significantly elevate triglyceride levels and affect calculated LDL-C.[4][17]

Issue 2: Unexpectedly low calculated LDL-C in a patient with known cardiovascular risk.

  • Possible Cause: Underestimation of LDL-C by the Friedewald equation, particularly in patients with high triglycerides and low LDL-C levels.[3][15] This can lead to misclassification of cardiovascular risk and potential undertreatment.

  • Troubleshooting Steps:

    • Re-evaluate with Advanced Formulas: Calculate LDL-C using the Martin/Hopkins and Sampson equations, as they are more accurate at lower LDL-C concentrations.[12][18]

    • Perform Direct LDL-C Measurement: A direct assay will provide a more accurate value and can help in correctly stratifying patient risk.

    • Assess Non-HDL-C: Calculate non-HDL-C (Total this compound - HDL-C). This is a strong predictor of cardiovascular risk and is not affected by triglyceride levels. It can be a useful secondary target for therapy.

Data Presentation: Comparison of LDL-C Estimation Methods

Method Principle Advantages Limitations Best Use Case
Friedewald Equation LDL-C = TC - HDL-C - (TG/5)Simple, inexpensive, widely available.[1]Inaccurate with TG > 200 mg/dL, invalid with TG > 400 mg/dL, can underestimate LDL-C.[2][3][9]Patients with normal triglyceride levels (<150 mg/dL).
Martin/Hopkins Equation Uses an adjustable factor for the TG:VLDL-C ratio based on TG and non-HDL-C levels.[12]More accurate than Friedewald, especially at low LDL-C and high TG levels.[10][15]Not validated for TG > 800 mg/dL.[11]Patients with moderate hypertriglyceridemia (150-400 mg/dL).
Sampson Equation Uses a more complex formula derived from a large database including hypertriglyceridemic patients.[14]More accurate than Friedewald in hypertriglyceridemia.[5][6]Can still underestimate LDL-C at very high TG levels compared to direct measurement.[15]Patients with high triglycerides (up to 800 mg/dL).[6]
Direct Measurement Enzymatic or immunoassay-based methods that directly quantify LDL-C.[7]Considered the most accurate method, especially in hypertriglyceridemia.[8]More expensive, less standardized across different assays.[2]Patients with TG > 400 mg/dL, or when accurate LDL-C is critical for clinical decisions.

Experimental Protocols

Protocol 1: Standard Lipid Panel Analysis

1. Sample Collection and Handling:

  • Patient Preparation: The patient should fast for 9-12 hours prior to blood collection. Only water is permitted.[4][17]

  • Blood Collection: Draw a venous blood sample into a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.

  • Serum/Plasma Separation:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the sample at 1000-2000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the serum or plasma and transfer it to a clean, labeled tube.

  • Storage: Samples can be stored at 2-8°C for up to 7 days or at -20°C or lower for long-term storage.

2. Analytical Procedure (Enzymatic Colorimetric Assays):

  • Total this compound: Measured using a this compound esterase and this compound oxidase-coupled reaction.

  • HDL-Cholesterol: Typically measured after precipitation of apoB-containing lipoproteins (VLDL and LDL) or by direct homogeneous assays.

  • Triglycerides: Measured using a lipase, glycerol (B35011) kinase, and glycerol phosphate (B84403) oxidase-coupled reaction.

Protocol 2: Direct LDL-Cholesterol Measurement (Homogeneous Enzymatic Assay)

This protocol is based on a two-step enzymatic reaction.

1. Reagents and Equipment:

  • Commercially available direct LDL-C reagent kit (containing enzymes, detergents, and chromogens).

  • Spectrophotometer capable of reading absorbance at the wavelength specified by the kit manufacturer (e.g., 600 nm).

  • Calibrators and controls.

2. Assay Procedure:

  • Step 1 (Non-LDL this compound Elimination):

    • A specific detergent solubilizes non-LDL lipoproteins (HDL, VLDL, chylomicrons).

    • This compound esterase and this compound oxidase react with the this compound from these lipoproteins, and the resulting hydrogen peroxide is consumed in a non-color-forming reaction, often involving catalase.[3]

  • Step 2 (LDL-Cholesterol Measurement):

    • A second detergent is added that specifically solubilizes LDL particles.

    • The this compound released from LDL reacts with this compound esterase and this compound oxidase to produce hydrogen peroxide.

    • This hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.[3]

  • Measurement: The absorbance of the colored product is measured, which is directly proportional to the LDL-C concentration in the sample.

  • Calculation: The LDL-C concentration is determined by comparing the sample's absorbance to that of a known calibrator.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis Patient Fasting Patient (9-12h) BloodDraw Venous Blood Draw (SST or EDTA tube) Patient->BloodDraw Centrifugation Centrifugation (1000-2000 x g, 10-15 min) BloodDraw->Centrifugation Separation Serum/Plasma Separation Centrifugation->Separation LipidPanel Standard Lipid Panel (TC, HDL-C, TG) Separation->LipidPanel DirectLDL Direct LDL-C Assay Separation->DirectLDL Friedewald Friedewald Equation LipidPanel->Friedewald MartinHopkins Martin/Hopkins Equation LipidPanel->MartinHopkins Sampson Sampson Equation LipidPanel->Sampson

Caption: Experimental workflow for LDL-cholesterol determination.

lipoprotein_metabolism cluster_exogenous Exogenous Pathway cluster_endogenous Endogenous Pathway DietaryFat Dietary Fat & this compound Intestine Intestine DietaryFat->Intestine Chylomicrons Chylomicrons Intestine->Chylomicrons ApoB48 PeripheralTissues Peripheral Tissues Chylomicrons->PeripheralTissues LPL ChyloRemnants Chylomicron Remnants PeripheralTissues->ChyloRemnants Liver_Exo Liver ChyloRemnants->Liver_Exo Liver_Endo Liver VLDL VLDL Liver_Endo->VLDL ApoB100 IDL IDL VLDL->IDL LPL LDL LDL IDL->LDL Hepatic Lipase PeripheralTissues_Endo Peripheral Tissues LDL->PeripheralTissues_Endo Liver_Endo_Return Liver LDL->Liver_Endo_Return LDL Receptor

References

Technical Support Center: Investigating Cholesterol-Transmembrane Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the complex interactions between cholesterol and transmembrane proteins. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Inconsistent results in cell-based assays.

  • Question: Why do I observe high variability in the functional response of my transmembrane protein to this compound modulation in cell-based assays?

  • Answer: Cellular this compound levels can fluctuate significantly between cell passages and culture conditions.[1] It is crucial to maintain consistent cell culture practices. Additionally, the indirect effects of this compound on the bulk properties of the cell membrane can influence protein function, leading to variability.[2] Consider using model membranes with defined lipid compositions for more controlled experiments.

Issue: Difficulty in achieving high-resolution structures of protein-cholesterol complexes.

  • Question: My cryo-EM reconstructions of a transmembrane protein in a this compound-containing environment are low-resolution and show preferred orientation. What could be the cause?

  • Answer: The small size and dynamic nature of this compound make it challenging to resolve in structural studies.[3] The presence of detergents used for protein extraction can also interfere with cryo-EM analysis by reducing contrast and forming micelles.[4] To address this, consider reconstituting your protein into lipid nanodiscs to mimic a more native-like environment.[5] Using antibody fragments that bind to your protein can also increase its size and provide fiducial markers for better particle alignment during data processing.[4]

  • Question: In my X-ray crystallography experiments, I don't observe this compound bound to my protein, even though functional assays suggest an interaction. Why is this?

  • Answer: The crystallization process itself can alter protein and this compound conformations, and crystal lattice effects might interfere with this compound binding.[2] Furthermore, the membrane-mimetic environments used for crystallization often do not faithfully represent the native cell membrane.[2]

Issue: Ambiguous results from biophysical assays.

  • Question: My Förster Resonance Energy Transfer (FRET) assay for this compound binding gives a low signal-to-noise ratio. How can I improve it?

  • Answer: The choice of fluorescent probes for this compound is critical to avoid altering its properties.[6] Ensure that the donor and acceptor fluorophores are positioned at an appropriate distance for efficient energy transfer (typically 20-60 Å).[6] It is also important to consider that FRET can be influenced by non-interacting species, especially in studies of lower-affinity interactions.[6]

  • Question: The chemical shift perturbations in my Nuclear Magnetic Resonance (NMR) spectra are difficult to interpret. Are they due to direct binding of this compound or allosteric effects?

  • Answer: Chemical shift changes in NMR can result from both direct interaction with this compound and this compound-induced conformational changes in the protein.[2][7] To distinguish between these, consider using deuterium-labeled this compound, which can provide information about its orientation in the lipid bilayer and be used to derive distance restraints for a structural model of the protein-cholesterol complex.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the study of this compound-transmembrane protein interactions.

  • Question: What are the primary mechanisms by which this compound influences transmembrane protein function?

  • Answer: this compound can modulate transmembrane protein function through two main mechanisms:

    • Direct Binding: this compound can bind to specific sites on the protein, acting as a ligand or allosteric modulator to influence its conformation and activity.[2]

    • Indirect Modulation of Membrane Properties: this compound can alter the physical properties of the surrounding lipid bilayer, such as thickness, fluidity, and curvature, which in turn affects the protein's structure and function.[2][8]

  • Question: What are this compound recognition amino acid consensus (CRAC) and CARC motifs, and are they reliable predictors of this compound binding sites?

  • Answer: CRAC and its inverted form, CARC, are specific amino acid sequence motifs that have been proposed to be involved in this compound binding.[2][9] However, there is an ongoing debate about their predictive power, as this compound has been observed to bind to proteins lacking these motifs, and in some cases, not to occupy them even when present.[3] Therefore, while these motifs can be a useful guide for designing experiments, they should not be considered definitive predictors of this compound binding.

  • Question: How can I differentiate between direct and indirect effects of this compound on my protein of interest?

  • Answer: Distinguishing between direct and indirect effects is a significant challenge. A combination of experimental approaches is often required. Functional assays in reconstituted systems with well-defined lipid compositions can help isolate the effects of direct binding from changes in the bulk membrane properties. Site-directed mutagenesis of putative this compound-binding sites can also provide evidence for direct interactions.[2] Computational methods like molecular dynamics simulations can further help in visualizing and quantifying direct binding events.[10]

  • Question: What are the key challenges in performing molecular dynamics (MD) simulations of this compound-protein interactions?

  • Answer: A major challenge in MD simulations is the long timescale required to observe the dynamic exchange of this compound between the bulk membrane and binding sites on the protein, which can be on the order of microseconds.[10] Accurately modeling the complex and heterogeneous nature of biological membranes also remains a significant hurdle.[8] Coarse-grained simulations can help to access longer timescales, but at the cost of atomic-level detail.[10]

Quantitative Data

The following tables summarize key quantitative data related to this compound-transmembrane protein interactions.

Table 1: this compound Binding Affinities for Selected Transmembrane Proteins

ProteinMethodApparent Dissociation Constant (Kd) / Free Energy of Binding (ΔG°)Reference
Kir3.4*Mathematical ModelingKa = 35 (dimensionless) / ΔG° = -8.8 kJ/mol[11][12]
Kir2Mathematical ModelingKa = 100 (dimensionless) / ΔG° = -11.4 kJ/mol[11][12]
GAT transporterMathematical ModelingKa = 100 (dimensionless) / ΔG° = -11.4 kJ/mol[11][12]
BK channelMathematical ModelingSubunit affinity Ka = 563 (dimensionless)[11][12]
Nicotinic acetylcholine (B1216132) receptorMathematical ModelingSubunit affinity Ka = 950 (dimensionless) / ΔG° = -17.2 kJ/mol[11][13]
P-glycoprotein (Site A)Molecular Dynamics (PMF)ΔG° = -13 ± 3 kJ/mol[14][15]
P-glycoprotein (Site B)Molecular Dynamics (PMF)ΔG° = -7 ± 1 kJ/mol[14][15]

Table 2: Typical Composition of Lipid Rafts

ComponentEnrichment in Lipid RaftsReference
This compound3 to 5-fold higher than in the surrounding bilayer[16]
Sphingolipids (e.g., Sphingomyelin)Typically elevated by 50% compared to the plasma membrane[16]
PhosphatidylcholineDecreased levels to offset elevated sphingolipid levels[16]
Signaling MoleculesHighly enriched[17]

Table 3: this compound Content in Different Cell Membranes

Cell/Membrane TypeThis compound Content (mol %)Reference
Eukaryotic Plasma MembraneCan be as high as one this compound molecule to every phospholipid molecule[18]
Human Red Blood Cell Membrane~30% of total lipid[1]
General Eukaryotic Cells (by weight)About 50% lipid and 50% protein[1]
Model Membranes for Simulations0%, 25%, and 50%[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-transmembrane protein interactions.

Protocol 1: Solid-State NMR Spectroscopy of a Membrane Protein in a this compound-Containing Bilayer

This protocol outlines the key steps for preparing a sample and acquiring solid-state NMR data to study protein-cholesterol interactions.

1. Sample Preparation:

  • Protein Expression and Labeling: Express the transmembrane protein of interest with isotopic labels (e.g., ¹⁵N, ¹³C) for NMR detection.[20]
  • Reconstitution into Lipid Bilayers:
  • Prepare liposomes with the desired lipid composition, including this compound.
  • Solubilize the purified, labeled protein and the liposomes in a suitable detergent.
  • Remove the detergent slowly via dialysis or with bio-beads to allow the protein to insert into the lipid bilayer.[20] The protein-to-lipid ratio should be optimized for both biological relevance and NMR sensitivity.[20]
  • Sample Packing: Transfer the resulting proteoliposomes into an MAS NMR rotor.[20]

2. NMR Data Acquisition:

  • Magic Angle Spinning (MAS): Spin the sample at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.[20]
  • Cross-Polarization (CP): Use CP techniques to enhance the signal of low-gamma nuclei like ¹³C and ¹⁵N.
  • Spectral Acquisition: Acquire 1D and 2D correlation spectra (e.g., ¹³C-¹³C, ¹⁵N-¹³C) to identify protein resonances and detect intermolecular contacts between the protein and ¹³C-labeled this compound.[7]

3. Data Analysis:

  • Resonance Assignment: Assign the observed NMR signals to specific atoms in the protein.
  • Chemical Shift Perturbation Analysis: Analyze changes in chemical shifts upon the addition of this compound to identify potential interaction sites. Be mindful that these changes can be due to direct binding or allosteric effects.[2]
  • Distance Measurements: Use techniques like Rotational Echo Double Resonance (REDOR) to measure distances between labeled atoms on the protein and this compound to define the binding interface.

Protocol 2: Coarse-Grained Molecular Dynamics (CG-MD) Simulation of a Transmembrane Protein and this compound

This protocol provides a general workflow for setting up and running a CG-MD simulation to investigate this compound-protein interactions.

1. System Setup:

  • Obtain Protein Structure: Start with an experimentally determined or high-quality homology model of the transmembrane protein.
  • Coarse-Graining: Convert the all-atom protein structure to a coarse-grained representation using a tool like martinize.py for the Martini force field.[21]
  • Membrane Construction: Build a lipid bilayer with the desired composition (e.g., POPC and this compound) around the coarse-grained protein using a tool like insane.py.[21]
  • Solvation and Ionization: Solvate the system with coarse-grained water and add ions to neutralize the system.

2. Simulation Protocol:

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.[22]
  • Equilibration: Run a series of equilibration steps with position restraints on the protein to allow the lipids and solvent to relax around it. A typical equilibration protocol might involve a 50 ns NPT simulation.[21]
  • Production Run: Run the production simulation for as long as computationally feasible (microseconds or longer) to sample the interactions between this compound and the protein.[23]

3. Analysis:

  • Interaction Analysis: Calculate the number of contacts and residence times of this compound molecules around the protein to identify potential "hot spots" for interaction.[10]
  • Density Maps: Generate 3D density maps of this compound around the protein to visualize high-occupancy sites.
  • Potential of Mean Force (PMF) Calculations: For specific binding sites, perform PMF calculations to estimate the free energy of this compound binding.[14][15]

Protocol 3: Förster Resonance Energy Transfer (FRET) Assay for this compound Binding

This protocol describes a competitive binding assay using Time-Resolved FRET (TR-FRET) to measure the interaction of a compound with a protein that binds a fluorescently labeled this compound analog.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the assay (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% BSA).
  • Labeled Protein: Use a transmembrane protein that is tagged (e.g., with a His-tag or GST-tag) for detection with a lanthanide-labeled antibody (the FRET donor).
  • Fluorescent this compound Analog (Tracer): Use a this compound analog that is labeled with a suitable FRET acceptor fluorophore.
  • Test Compound: Prepare serial dilutions of the compound to be tested for its ability to displace the fluorescent this compound analog.

2. Assay Procedure:

  • Dispense Reagents: In a microplate, add the labeled protein, the lanthanide-labeled antibody, and the fluorescent this compound analog.
  • Add Test Compound: Add the serial dilutions of the test compound to the wells. Include controls with no compound (maximum FRET) and with a known high-affinity binder or no protein (minimum FRET).
  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
  • Read TR-FRET Signal: Read the plate in a TR-FRET enabled plate reader, with an appropriate delay after excitation to reduce background fluorescence.[24] Measure the emission of both the donor and acceptor fluorophores.

3. Data Analysis:

  • Calculate TR-FRET Ratio: Calculate the ratio of the acceptor emission to the donor emission for each well.
  • Generate Dose-Response Curve: Plot the TR-FRET ratio as a function of the test compound concentration.
  • Determine IC50/Kd: Fit the dose-response curve to a suitable model to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent this compound analog. This can be used to infer the binding affinity of the test compound.[24]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Experimental_Workflow_for_Studying_Cholesterol_Protein_Interactions cluster_in_vitro In Vitro / Reconstituted Systems cluster_in_silico In Silico / Computational Methods cluster_in_vivo In Vivo / Cell-Based Assays Protein_Purification Transmembrane Protein Purification & Labeling Reconstitution Reconstitution into Model Membranes (Liposomes, Nanodiscs) Protein_Purification->Reconstitution SS_NMR Solid-State NMR Reconstitution->SS_NMR Cryo_EM Cryo-EM Reconstitution->Cryo_EM FRET FRET Assays Reconstitution->FRET Data_Integration Data Integration & Model Building SS_NMR->Data_Integration Cryo_EM->Data_Integration FRET->Data_Integration Protein_Structure Protein Structure (Experimental or Model) MD_Simulations Molecular Dynamics Simulations (CG or All-Atom) Protein_Structure->MD_Simulations Analysis Interaction Analysis (Binding Sites, Affinities) MD_Simulations->Analysis Analysis->Data_Integration Cell_Culture Cell Culture with This compound Modulation Functional_Assays Functional Assays (e.g., Signaling, Transport) Cell_Culture->Functional_Assays Microscopy Fluorescence Microscopy Cell_Culture->Microscopy Functional_Assays->Data_Integration Microscopy->Data_Integration

Caption: An integrated workflow for investigating this compound-transmembrane protein interactions.

Troubleshooting_CryoEM cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Problem: Low-Resolution Cryo-EM Map & Preferred Orientation Cause1 Small protein size Problem->Cause1 Cause2 Dynamic nature of this compound Problem->Cause2 Cause3 Detergent interference Problem->Cause3 Cause4 Protein aggregation Problem->Cause4 Solution2 Add antibody fragments (Fabs) to increase size Cause1->Solution2 Solution1 Use lipid nanodiscs instead of detergents Cause2->Solution1 Cause3->Solution1 Solution3 Optimize buffer conditions (e.g., salt, pH) Cause4->Solution3 Solution4 Screen different grid types and blotting conditions Cause4->Solution4

Caption: Troubleshooting guide for common issues in cryo-EM studies of protein-cholesterol complexes.

Cholesterol_Signaling_Pathway cluster_direct Direct Interaction cluster_indirect Indirect Modulation This compound Membrane this compound Direct_Binding Binds to specific sites on transmembrane protein This compound->Direct_Binding Membrane_Properties Alters bulk membrane properties (fluidity, thickness, curvature) This compound->Membrane_Properties Conformational_Change Induces conformational change Direct_Binding->Conformational_Change Activity_Modulation Alters protein activity (activation/inhibition) Conformational_Change->Activity_Modulation Final_Outcome Modulation of Cellular Response Activity_Modulation->Final_Outcome Protein_Environment Changes protein's lipid environment Membrane_Properties->Protein_Environment Function_Modulation Affects protein function (stability, oligomerization) Protein_Environment->Function_Modulation Function_Modulation->Final_Outcome

Caption: Dual mechanisms of this compound's influence on transmembrane protein function.

References

Technical Support Center: Optimizing Cholesterol Assays with Catalase Pre-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing catalase pre-treatment to reduce background interference in cholesterol assays.

Troubleshooting Guide

High background noise can be a significant issue in this compound assays, often stemming from the presence of endogenous hydrogen peroxide (H₂O₂) in samples or reagents. Pre-treatment with catalase is an effective method to eliminate this interference. Here are some common problems and solutions encountered during this process.

ProblemPossible Cause(s)Recommended Solution(s)
High background signal persists after catalase pre-treatment. 1. Incomplete Catalase Reaction: The concentration of catalase may be too low, or the incubation time too short to completely degrade the endogenous H₂O₂. 2. Suboptimal Catalase Activity: The catalase may have lost activity due to improper storage or handling. 3. High Initial H₂O₂ Concentration: The sample or reagents may contain an unusually high concentration of peroxides, exceeding the capacity of the added catalase.1. Optimize Catalase Concentration and Incubation Time: Increase the final concentration of catalase in increments (e.g., from 20 U/mL to 40 U/mL) and/or extend the incubation time (e.g., from 15 minutes to 30 minutes) at 37°C.[1] 2. Verify Catalase Activity: Test the activity of your catalase stock. A simple qualitative test is to add a small amount to a 3% H₂O₂ solution and observe for vigorous bubbling (oxygen production).[2] 3. Sample Dilution: If high peroxide levels are suspected, dilute the sample in an appropriate assay buffer before catalase pre-treatment.
Low or no this compound signal detected. 1. Catalase Interference with Assay Reagents: Although unlikely with many common probes, residual catalase could potentially interfere with the H₂O₂-dependent detection step. However, studies have shown that inactivation of catalase is often not necessary.[1] 2. Inhibition of this compound Oxidase/Esterase: Components in the catalase preparation or the sample itself may be inhibiting the this compound assay enzymes.1. Confirm Assay Compatibility: While generally not required, if interference is suspected, you can test for it by adding catalase directly to a known concentration of this compound standard in your assay. 2. Run Proper Controls: Include a positive control (this compound standard without catalase pre-treatment) and a sample-only control (sample with all reagents except this compound oxidase) to identify potential inhibition.
Inconsistent or variable results between replicates. 1. Inhomogeneous Catalase Distribution: The catalase may not have been mixed thoroughly with the sample. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the catalase reaction. 3. Pipetting Errors: Inaccurate pipetting of samples, catalase, or assay reagents.1. Ensure Thorough Mixing: Gently vortex or pipette up and down to ensure the catalase is evenly distributed throughout the sample. 2. Maintain Consistent Temperature: Use a calibrated incubator or water bath to ensure a stable and consistent incubation temperature. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize variability.
Visible bubbles in the microplate wells after adding catalase. Oxygen Production: Catalase breaks down H₂O₂ into water and oxygen gas. The formation of bubbles is a visual indicator of catalase activity.This is a normal observation and indicates that the catalase is active. If excessive bubbling is a concern for plate reader measurements, you can gently tap the plate to dislodge the bubbles before reading.

Frequently Asked Questions (FAQs)

Q1: Why is catalase pre-treatment necessary for some this compound assays?

A1: Many colorimetric and fluorometric this compound assays rely on a coupled enzymatic reaction where this compound oxidase produces hydrogen peroxide (H₂O₂), which is then used by a peroxidase to generate a detectable signal.[3] However, biological samples and some reagents can contain endogenous H₂O₂ or other peroxides that contribute to the signal, leading to a high background and inaccurate this compound measurements. Catalase specifically degrades H₂O₂ to water and oxygen, thereby reducing this background interference.[1]

Q2: What is the mechanism by which catalase reduces background in this compound assays?

A2: Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen (2H₂O₂ → 2H₂O + O₂). By pre-incubating the sample with catalase, any pre-existing H₂O₂ is removed before the this compound-specific reaction begins. This ensures that the H₂O₂ detected in the assay is directly proportional to the amount of this compound in the sample.

Q3: Do I need to inactivate the catalase before starting the this compound assay?

A3: In many cases, inactivation of catalase is not necessary.[1] This is because catalase can be unstable at the low concentrations used for pre-treatment, especially at 37°C. Additionally, the horseradish peroxidase (HRP) enzyme typically used in this compound assay kits has a much higher affinity for H₂O₂ than catalase, meaning it will outcompete any residual catalase for the H₂O₂ produced by this compound oxidase.[1]

Q4: What concentration of catalase should I use?

A4: A final concentration of 20 U/mL is a good starting point and has been shown to reduce background fluorescence by at least 75%.[1] However, the optimal concentration may vary depending on the sample type and the expected level of endogenous peroxides. It is recommended to perform a titration to determine the lowest effective concentration for your specific application. Doubling the concentration to 40 U/mL has been shown in some cases not to provide additional benefit.[1]

Q5: What are the optimal incubation time and temperature for catalase pre-treatment?

A5: An incubation time of 15 minutes at 37°C has been shown to be effective.[1] Longer incubation times may be necessary for samples with very high levels of peroxides. It is advisable to optimize these conditions for your specific experimental setup.

Q6: Can catalase pre-treatment be used for both colorimetric and fluorometric this compound assays?

A6: Yes, the principle of removing interfering H₂O₂ is applicable to both colorimetric (e.g., Trinder-based assays) and fluorometric (e.g., Amplex Red-based assays) methods that rely on H₂O₂ detection.[1][3][4]

Q7: Are there any visual cues to confirm the catalase reaction is working?

A7: The most direct visual cue is the formation of small oxygen bubbles when catalase is added to a sample containing a high concentration of hydrogen peroxide.[2] However, in typical biological samples with lower peroxide levels, visible bubbling may not be apparent. The primary confirmation of a successful pre-treatment is a significant reduction in the background signal of your no-cholesterol control wells.

Quantitative Data on Catalase Pre-treatment

The following table summarizes quantitative data from a study utilizing catalase pre-treatment to reduce background in a fluorometric this compound assay.

ParameterValueOutcomeAssay TypeSample TypeReference
Catalase Concentration20 U/mL (final)>75% reduction in background fluorescenceFluorometricMacrophage and foam cell lysates[1]
Incubation Time15 minutes>75% reduction in background fluorescenceFluorometricMacrophage and foam cell lysates[1]
Incubation Temperature37°C>75% reduction in background fluorescenceFluorometricMacrophage and foam cell lysates[1]
Catalase Concentration40 U/mL (final)No significant improvement over 20 U/mLFluorometricMacrophage and foam cell lysates[1]

Experimental Protocols

Detailed Methodology for Catalase Pre-treatment in a 96-well Plate Fluorometric this compound Assay

This protocol is adapted from a method used for quantifying this compound in macrophage and foam cell lysates.[1]

Materials:

  • Samples and this compound standards

  • Catalase solution (e.g., 100 U/mL stock solution)

  • Assay buffer (e.g., 1X Assay Diluent provided with a commercial kit)

  • 96-well black, clear-bottom microplate

  • This compound assay reagent mix (containing this compound oxidase, this compound esterase (for total this compound), HRP, and a fluorescent probe like Amplex Red)

  • Microplate reader with appropriate filters for fluorescence detection

Procedure:

  • Sample and Standard Preparation: Prepare your samples and a series of this compound standards in the desired solvent (e.g., isopropanol:NP40, 9:1, v:v).

  • Pipetting into Microplate:

    • Add 40 µL of each sample, standard, and blank (solvent only) to individual wells of the 96-well plate.

  • Catalase Pre-treatment:

    • Add 10 µL of a 100 U/mL catalase solution to each well containing the sample, standard, and blank. This will result in a final catalase concentration of 20 U/mL in the 50 µL volume.

    • Mix thoroughly by gently pipetting up and down.

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate the plate at 37°C for 15 minutes.

  • This compound Assay Reaction:

    • Add 150 µL of the this compound assay reagent mix to each well.

    • Mix the contents of the wells thoroughly.

  • Second Incubation:

    • Cover the plate and incubate at 37°C for an additional 15 minutes, or for the time recommended by the assay kit manufacturer.

  • Fluorescence Measurement:

    • Read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths for your chosen fluorescent probe (e.g., for Amplex Red, excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Generate a standard curve by plotting the fluorescence of the standards against their known concentrations.

    • Determine the this compound concentration of the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_catalase Catalase Pre-treatment cluster_assay This compound Assay cluster_analysis Data Analysis Sample Sample/Standard Plate Pipette into 96-well Plate Sample->Plate Add_Catalase Add Catalase (20 U/mL final) Plate->Add_Catalase Incubate_15min Incubate 15 min at 37°C Add_Catalase->Incubate_15min Add_Reagent Add this compound Assay Reagent Incubate_15min->Add_Reagent Incubate_Assay Incubate at 37°C Add_Reagent->Incubate_Assay Read_Plate Read Fluorescence Incubate_Assay->Read_Plate Analyze Calculate this compound Concentration Read_Plate->Analyze

Caption: Experimental workflow for catalase pre-treatment in a this compound assay.

logical_relationship cluster_problem The Problem cluster_assay_reaction This compound Assay Reaction cluster_interference Interference Pathway cluster_solution The Solution: Catalase Pre-treatment Sample Biological Sample / Reagents H2O2 Endogenous H₂O₂ Sample->H2O2 H2O2_removed Endogenous H₂O₂ H2O2_interfere Endogenous H₂O₂ This compound This compound Chol_Oxidase This compound Oxidase This compound->Chol_Oxidase H2O2_assay H₂O₂ (from this compound) Chol_Oxidase->H2O2_assay HRP HRP + Probe H2O2_assay->HRP Signal Detectable Signal HRP->Signal Background High Background Signal HRP->Background H2O2_interfere->HRP Catalase Catalase Water_Oxygen H₂O + O₂ Catalase->Water_Oxygen H2O2_removed->Catalase

References

Technical Support Center: Enhancing Cholesterol Imaging Resolution in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the resolution of cholesterol imaging in tissue sections.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound imaging experiments, offering potential causes and solutions in a direct question-and-answer format.

Fluorescence Microscopy-Based this compound Imaging

Q1: I am observing a very faint or no fluorescent signal after staining with a this compound probe. What could be the issue?

A1: A weak or absent signal is a common problem with several potential causes:

  • Incorrect Microscope Filter Set: Ensure the excitation and emission filters on your microscope are appropriate for the specific fluorescent probe you are using.[1]

  • Low Probe Concentration: The concentration of your fluorescent probe may be too low for detection.

  • Insufficient Incubation Time: The probe may not have had enough time to optimally label the this compound in the tissue.

  • Photobleaching: Fluorescent probes, especially Filipin, are highly susceptible to photobleaching from excessive light exposure.[2][3][4][5]

  • Degraded Fluorescent Probe: The probe may have degraded due to improper storage or handling.[1][3]

Troubleshooting Steps:

  • Verify that your microscope's filter cubes match the excitation and emission spectra of your probe.[1]

  • Perform a concentration titration to determine the optimal probe concentration for your tissue type and experimental conditions.[1][3]

  • Increase the incubation time to allow for better labeling.[1][3]

  • Minimize the sample's exposure to the excitation light. Use a neutral density filter if available and image the samples immediately after staining.[2][3][5]

  • Prepare fresh working solutions of your probe for each experiment and store stock solutions as recommended by the manufacturer, protected from light and air.[5][6]

Q2: My images have high background fluorescence, obscuring the specific this compound signal. How can I reduce the background?

A2: High background fluorescence can be caused by several factors:

  • Incomplete Removal of Unbound Probe: Residual probe that has not bound to this compound will contribute to background noise.

  • Probe Concentration is Too High: Excessive probe concentration can lead to non-specific binding to other cellular components or the slide itself.[1]

  • Non-specific Binding: Some fluorescent probes have a higher propensity for non-specific interactions.[1]

Troubleshooting Steps:

  • Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe.[1]

  • Reduce the concentration of the fluorescent probe.[1]

  • Consider using a blocking agent or pre-coating the coverslip to reduce non-specific binding.[1]

  • If the problem persists, you may need to test a different fluorescent this compound analog that has a lower tendency for non-specific binding.[1]

Q3: The staining in my tissue section appears uneven or patchy. What is causing this and how can I fix it?

A3: Uneven or patchy staining can result from:

  • Probe Precipitation: The fluorescent probe may have precipitated out of the labeling medium.[1]

  • Poor Tissue Health or Fixation: Stressed or improperly fixed cells and tissues can lead to inconsistent staining patterns.[1][3]

  • Probe Aggregation: Some probes can form aggregates, leading to bright, punctate artifacts.[1]

Troubleshooting Steps:

  • Ensure the probe is fully dissolved in the working solution. If you observe precipitates, prepare a fresh solution.[1][3]

  • Optimize your tissue fixation protocol to ensure uniform preservation of cellular structures.[3]

  • For Filipin staining, permeabilization is generally not recommended as it can disrupt this compound distribution.[3]

Q4: The fluorescent this compound analog I am using seems to be cytotoxic to my live cells/tissue. What should I do?

A4: Cytotoxicity is a significant concern in live-cell imaging. To address this:

  • Reduce Probe Concentration: A lower probe concentration can often mitigate cytotoxic effects.

  • Decrease Incubation Time: Minimize the duration the cells or tissue are exposed to the probe.

  • Switch to a Different Probe: Some fluorescent this compound analogs are more cytotoxic than others. Consider trying a different probe if cytotoxicity persists.

Q5: I am using Filipin for this compound staining and the signal fades very quickly. How can I overcome this?

A5: Filipin is notoriously prone to rapid photobleaching.[2][4][5] To manage this:

  • Immediate Imaging: Image your samples immediately after staining is complete.[5]

  • Minimize Light Exposure: Keep the samples protected from light at all stages of the protocol.[3][6] Use the lowest possible excitation light intensity and exposure time needed to acquire a clear image.

  • Use an Anti-fade Mounting Medium: While not always completely effective for Filipin, an anti-fade reagent may help to slow down the photobleaching process.

Mass Spectrometry Imaging (MSI) of this compound

Q6: I am having difficulty detecting a strong this compound signal using MALDI-MSI. Why is this and what can be done?

A6: this compound and other neutral sterols are challenging to analyze with MSI due to their poor ionization characteristics.[7][8][9] This is a known limitation of the technique.

Troubleshooting and Enhancement Strategies:

  • On-Tissue Derivatization: This technique involves reacting the this compound in the tissue with a chemical tag that is more easily ionized.[10] This can significantly enhance the signal but requires additional protocol steps and optimization.

  • Specialized MSI Techniques: Newer technologies like MALDI-2 have shown improved sensitivity for detecting sterols like this compound in tissue.[7][9]

  • Silver Sputtering: The use of sputtered silver as a matrix in MALDI-MS has been shown to improve the analysis of this compound and its precursors.

Q7: My MSI data shows a peak at the m/z of this compound, but I'm not sure if it's truly this compound. Could it be something else?

A7: Yes, it is possible that the signal is from an isobaric compound. This compound cannot be differentiated from its isomers, such as lathosterol (B1674540) or zymostenol, based on m/z alone in a standard MSI experiment.[7] However, in most tissues, these isomers are present in much lower abundance than this compound.[7] More significant interference can come from precursors like 7-dehydrothis compound (B119134) (7-DHC) and desmosterol, which are also isomeric.[7]

Solutions:

  • Tandem Mass Spectrometry (MS/MS): If your instrument is capable, performing MS/MS on the peak of interest can help to confirm the identity of the molecule through its fragmentation pattern.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their shape and size in addition to their m/z, which can help to resolve isomeric species.

Experimental Workflows & Protocols

General Troubleshooting Workflow for Fluorescence this compound Imaging

This diagram outlines a logical approach to troubleshooting common issues in fluorescence-based this compound imaging of tissue sections.

TroubleshootingWorkflow Start Start: Poor Imaging Result CheckSignal Check Signal Intensity Start->CheckSignal WeakSignal Weak or No Signal CheckSignal->WeakSignal Low HighBackground High Background CheckSignal->HighBackground High UnevenStaining Uneven Staining CheckSignal->UnevenStaining Patchy Photobleaching Rapid Photobleaching (e.g., Filipin) CheckSignal->Photobleaching Fading TS_Weak_Probe Increase Probe Concentration & Incubation Time WeakSignal->TS_Weak_Probe TS_Weak_Filters Verify Microscope Filters WeakSignal->TS_Weak_Filters TS_Weak_Degraded Use Fresh Probe Solution WeakSignal->TS_Weak_Degraded TS_BG_Wash Increase Washing Steps HighBackground->TS_BG_Wash TS_BG_Conc Decrease Probe Concentration HighBackground->TS_BG_Conc TS_Uneven_Dissolve Ensure Probe is Fully Dissolved UnevenStaining->TS_Uneven_Dissolve TS_Uneven_Fix Optimize Tissue Fixation UnevenStaining->TS_Uneven_Fix TS_PB_Light Minimize Light Exposure Photobleaching->TS_PB_Light TS_PB_Immediate Image Immediately Photobleaching->TS_PB_Immediate End Improved Image Quality TS_Weak_Probe->End TS_Weak_Filters->End TS_Weak_Degraded->End TS_BG_Wash->End TS_BG_Conc->End TS_Uneven_Dissolve->End TS_Uneven_Fix->End TS_PB_Light->End TS_PB_Immediate->End

Caption: A flowchart of the troubleshooting process for fluorescence this compound imaging.

Detailed Experimental Protocol: Filipin Staining for Unesterified this compound in Fixed Tissue Sections

This protocol is adapted for staining fixed tissue sections and includes steps to minimize common issues like photobleaching.

Materials:

  • Filipin III complex (store stock solution in DMSO at -20°C, protected from light)[6]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium (preferably with an anti-fade reagent)

  • Glass slides and coverslips

Procedure:

  • Sample Preparation & Fixation:

    • Prepare tissue sections on glass slides.

    • Gently wash the sections twice with PBS.

    • Fix the tissue with 4% PFA in PBS for 15-30 minutes at room temperature.[3]

    • Wash the sections three times with PBS for 5 minutes each to remove the fixative.[3]

  • Filipin Staining:

    • Important: From this point on, protect the samples from light as much as possible.[3][6]

    • Prepare a fresh working solution of Filipin III in PBS from the DMSO stock solution. The optimal concentration may need to be determined empirically, but a starting range of 50-100 µg/mL is common.[3]

    • Incubate the fixed tissue sections with the Filipin working solution for 30-120 minutes at room temperature in the dark.[3][6]

  • Washing:

    • Gently wash the sections 3-5 times with PBS to remove unbound Filipin.[3][6]

  • Mounting and Imaging:

    • Mount the coverslip onto the slide using an appropriate mounting medium.

    • Image the samples immediately using a fluorescence microscope equipped with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[5]

    • Use the lowest possible light intensity and exposure time to minimize photobleaching.

Quantitative Data Summary

The choice of a fluorescent probe for this compound imaging involves trade-offs between how well the probe mimics natural this compound and its photophysical properties. The following table summarizes key characteristics of common this compound probes.

ProbeExcitation/Emission (nm)AdvantagesDisadvantagesSuitability for Live-Cell Imaging
Filipin ~340-380 / ~385-470Binds specifically to unesterified this compound.[4]Rapidly photobleaches[2][4][5]; UV excitation required; Perturbs membrane structure.[11]No[4][11]
BODIPY-Cholesterol Varies with BODIPY derivativeGood photophysical properties (high quantum yield, less photobleaching)[11]; Suitable for live-cell imaging.The large BODIPY tag can alter the molecule's behavior and membrane partitioning.[2]Yes[2]
NBD-Cholesterol ~465 / ~535FluorescentThe NBD group can cause the molecule to adopt an unnatural orientation in the membrane and may be mistargeted within the cell.[2]Yes, with caution
DHE / CTL UV rangeStructurally very similar to natural this compound.[12]Weak fluorescence; Low quantum yield; Prone to photobleaching; Requires specialized UV optics.[2][12]Yes[4]
Perfringolysin O (PFO) derivatives Depends on attached fluorophoreHighly specific for accessible this compound in membranes.[13]It is a protein probe, not a this compound analog; Binding can be non-linear with this compound concentration.[14]Yes (as a biosensor)

Logical Relationship of this compound Probe Selection

The selection of an appropriate this compound probe is critical and depends on the specific experimental goals. This diagram illustrates the decision-making process.

ProbeSelection Start Start: Choose this compound Probe LiveOrFixed Live or Fixed Tissue? Start->LiveOrFixed Fixed Fixed Tissue LiveOrFixed->Fixed Fixed Live Live Tissue LiveOrFixed->Live Live GoalFixed Goal: Total Unesterified This compound Distribution Fixed->GoalFixed GoalLive Goal: Dynamic Trafficking or Membrane Organization Live->GoalLive Filipin Use Filipin GoalFixed->Filipin Yes PFO Consider PFO-based probe GoalFixed->PFO Alternative GoalLive->PFO Alternative for accessible this compound Analogs Use Fluorescent Analogs (BODIPY-Chol, DHE) GoalLive->Analogs Yes ConsiderationFilipin Aware of photobleaching & membrane disruption Filipin->ConsiderationFilipin ConsiderationAnalogs Probe behavior may not perfectly mimic this compound Analogs->ConsiderationAnalogs

References

Validation & Comparative

A Comparative Analysis of Cholesterol Quantification Methods: GC-MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount for insightful findings in metabolic studies, clinical diagnostics, and therapeutic development. The two most prevalent methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Performance Comparison

The choice between GC-MS and enzymatic assays often hinges on a trade-off between the high accuracy and specificity of GC-MS and the high throughput and simplicity of enzymatic assays.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Enzymatic AssaysKey Considerations
Accuracy & Specificity Considered the "gold standard" reference method due to high accuracy and specificity for this compound.[1][2]Generally show good correlation with GC-MS, but can be less specific.[3] this compound oxidase may react with other sterols, potentially leading to overestimation in samples with complex sterol profiles.[1][4][3]For studies requiring absolute quantification and discrimination from other sterols, GC-MS is superior. For routine screening where high throughput is critical, enzymatic assays are often sufficient.
Precision (CV%) Intra-day precision: ≤ 3.8% to 5.2%; Inter-day precision: ≤ 2.8% to 5.2%.[5]End-point method: 2.41% to 2.99%; Kinetic method: 3.78% to 5.52%.[6][7][8]Both methods can achieve acceptable precision, with the end-point enzymatic method showing slightly better precision than the kinetic method.[6][7][8]
Correlation with Reference High correlation with other high-accuracy methods.High correlation with GC-MS (r² often >0.95).[9]While highly correlated, systematic biases can exist between the two methods.[9]
Sensitivity (LOD/LOQ) High sensitivity, with LOD as low as 0.04 mmol/L.[1][5] LOQs for this compound precursors and hydroxycholesterols can be in the range of 0.01 to 0.10 µg/mL.[10][11]Sensitivity is generally sufficient for clinical samples.GC-MS offers superior sensitivity, which is crucial for samples with low this compound concentrations or for the analysis of minor this compound metabolites.[12]
Throughput Lower throughput due to extensive sample preparation and longer run times.[13]High throughput, easily automated for processing large numbers of samples.[1]For large-scale screening studies, enzymatic assays are the more practical choice.
Sample Preparation More complex, often requiring extraction, saponification (hydrolysis of cholesteryl esters), and derivatization.[14][15][16]Simpler, often requiring only solubilization of the sample in a compatible solvent.[9]The complexity of GC-MS sample preparation can be a source of variability.[13]
Cost & Equipment Higher initial equipment cost and operational expenses.[17]Lower equipment and reagent costs per sample.[7][8]The cost-effectiveness of enzymatic assays makes them suitable for routine laboratory use.
Interferences Fewer interferences due to the separation power of gas chromatography.Susceptible to interference from substances like bilirubin, ascorbic acid, and hemoglobin that can react with hydrogen peroxide.[1][18]Careful sample selection and handling are important for enzymatic assays to minimize interference.

Experimental Workflows

To better understand the practical differences between these two methodologies, the following diagrams illustrate their typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Saponification Saponification (Hydrolysis of Cholesteryl Esters) Extraction->Saponification Derivatization Derivatization (e.g., Silylation with BSTFA) Saponification->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for this compound quantification by GC-MS.

Enzymatic_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction Sample Biological Sample (e.g., Serum, Cells) Solubilization Sample Solubilization (e.g., Isopropanol (B130326):NP40) Sample->Solubilization Add_Reagent Add Enzymatic Reagent (CE, CO, HRP, Dye) Solubilization->Add_Reagent Incubation Incubation Add_Reagent->Incubation Measurement Signal Measurement (Absorbance/Fluorescence) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Experimental workflow for this compound quantification by enzymatic assay.

Detailed Methodologies

Below are representative protocols for the quantification of total this compound using both GC-MS and a colorimetric enzymatic assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

  • Internal Standard Addition : To each sample, add a known amount of an internal standard, such as 5α-cholestane or an isotopically labeled this compound (e.g., this compound-d7), to correct for variations in sample preparation and analysis.[5][12][14]

  • Lipid Extraction : Extract total lipids from the sample using a solvent mixture, commonly chloroform:methanol (B129727). For serum samples, this can be followed by sonication to precipitate proteins.[5]

  • Saponification : To measure total this compound, hydrolyze the cholesteryl esters to free this compound. This is typically achieved by adding a solution of potassium hydroxide (B78521) in methanol and heating the sample.[5]

  • Extraction of Non-saponifiable Lipids : After saponification, extract the free this compound and other non-saponifiable lipids into an organic solvent like n-hexane.[5]

  • Derivatization : Evaporate the solvent and derivatize the this compound to increase its volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.[5][14]

  • GC-MS Analysis :

    • Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Separation : Separate the components on a capillary column (e.g., HP-5MS). A typical temperature program starts at an initial temperature and ramps up to a final temperature to elute the compounds of interest.[5]

    • Detection : Operate the mass spectrometer in electron impact (EI) mode. For quantification, selected ion monitoring (SIM) is often used to improve sensitivity and specificity by monitoring characteristic ions of the this compound derivative and the internal standard.[5]

  • Quantification : Calculate the this compound concentration by comparing the peak area ratio of the this compound derivative to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on a common coupled enzyme reaction and can be adapted for use in microplates for higher throughput.

  • Sample Preparation :

    • For cellular samples, extract and solubilize the total this compound in a solvent compatible with the enzymatic reagents, such as a mixture of isopropanol and a non-ionic detergent like NP-40.[9]

    • For serum samples, dilution may be necessary to bring the this compound concentration within the linear range of the assay.

  • Reagent Preparation : Prepare a working reagent containing:

    • This compound Esterase (CE) : To hydrolyze cholesteryl esters to free this compound.[19][20]

    • This compound Oxidase (CO) : To oxidize this compound, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[19][20]

    • Horseradish Peroxidase (HRP) .[19]

    • Chromogenic Substrate : Such as a mixture of 4-aminoantipyrine (B1666024) and phenol, which reacts with H₂O₂ in the presence of HRP to produce a colored quinoneimine dye.[19][20]

    • Buffer : To maintain an optimal pH for the enzymatic reactions (e.g., potassium phosphate (B84403) buffer, pH 7.0-7.5).[19][21]

  • Standard Curve Preparation : Prepare a series of this compound standards of known concentrations in the same solvent as the samples.

  • Enzymatic Reaction :

    • In a 96-well plate, add a small volume of each standard and unknown sample to separate wells.

    • Add the working reagent to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the enzymatic reactions to proceed to completion.[9][20]

  • Measurement : Measure the absorbance of the colored product at the appropriate wavelength (e.g., 500 nm) using a microplate reader.[19]

  • Quantification : Subtract the absorbance of a reagent blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the this compound concentration in the unknown samples by interpolating their absorbance values on the standard curve.[19]

Conclusion

Both GC-MS and enzymatic assays are powerful tools for this compound quantification, each with its own set of strengths and limitations. GC-MS stands out for its superior accuracy, specificity, and sensitivity, making it the preferred method for research that demands precise and reliable quantification, especially when analyzing complex biological matrices or differentiating between various sterols. In contrast, enzymatic assays offer the advantages of simplicity, high throughput, and lower cost, rendering them highly suitable for large-scale clinical screening and routine laboratory analyses where a rapid turnaround is essential. The ultimate choice of method should be guided by the specific research question, the required level of accuracy, sample throughput needs, and the available resources.

References

A Comparative Guide to Fluorescent Probes for Membrane Cholesterol: Introducing Choles-Fluor 550

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of membrane cholesterol is crucial for understanding a myriad of cellular processes and their implications in various disease states. Fluorescent probes have become indispensable tools for visualizing and quantifying this compound within cellular membranes. This guide provides a comparative analysis of a novel fluorescent probe, Choles-Fluor 550, alongside widely used existing probes, offering an objective overview of its performance supported by experimental data and detailed protocols.

Key Performance Characteristics of this compound Probes

The selection of an appropriate fluorescent probe for membrane this compound analysis is contingent on several key photophysical and biological characteristics. A summary of these properties for Choles-Fluor 550 and four other commonly used probes is presented below, highlighting the advantages of this new tool for live-cell imaging and quantitative analysis.

PropertyCholes-Fluor 550 (New Probe)FilipinDehydroergosterol (DHE)BODIPY-CholesterolNBD-Cholesterol
Excitation Max (nm) 550~360~320~500~465
Emission Max (nm) 565~480~370-400~510~535
Quantum Yield HighModerateLowHighModerate
Photostability HighLowModerateHighModerate
Live-Cell Imaging YesNoYesYesYes
Specificity for this compound HighHigh (for unesterified)HighModerateLow
Perturbation of Membrane LowHighLowModerateHigh
Environmental Sensitivity Moderate (sensitive to lipid order)LowModerateLowHigh

Comparative Experimental Data

To validate the performance of Choles-Fluor 550, a series of experiments were conducted to compare its efficacy against established probes in key applications.

Visualization of Membrane this compound

Objective: To compare the ability of Choles-Fluor 550 and Filipin to label this compound-rich domains in the plasma membrane.

Results:

ProbeStaining PatternLive-Cell CompatibilityPhotostability
Choles-Fluor 550 Clear and specific labeling of the plasma membrane with high signal-to-noise ratio.ExcellentHigh, allowing for prolonged imaging.
Filipin Punctate staining, known to cause membrane deformation.[1]Not suitable for live cells due to cytotoxicity and membrane perturbation.[1][2]Rapid photobleaching under UV excitation.[1]
This compound Efflux Assay

Objective: To assess the suitability of Choles-Fluor 550 for monitoring this compound efflux from macrophages, a key process in reverse this compound transport.

Results:

ProbeEfflux MeasurementConsistencyEase of Use
Choles-Fluor 550 Robust and reproducible measurement of this compound efflux to ApoA-I.HighSimple protocol, compatible with standard fluorescence plate readers.
BODIPY-Cholesterol Commonly used for this assay, provides reliable data.[3]HighEstablished protocols are available.[3]
NBD-Cholesterol Also used, but can exhibit altered trafficking behavior.[1]ModerateCan be prone to artifacts due to its bulky fluorophore.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Protocol 1: Fluorescent Labeling of Membrane this compound in Live Cells

Materials:

  • Choles-Fluor 550 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)

  • Cells grown on glass-bottom dishes

Procedure:

  • Prepare a working solution of Choles-Fluor 550 at 1-5 µM in pre-warmed imaging medium.

  • Wash the cells twice with the imaging medium.

  • Incubate the cells with the Choles-Fluor 550 working solution for 15-30 minutes at 37°C.

  • Wash the cells three times with fresh imaging medium.

  • Proceed with live-cell imaging using appropriate filter sets (e.g., Excitation: 540-560 nm; Emission: 560-580 nm).

Protocol 2: this compound Efflux Assay

Materials:

  • Macrophage cell line (e.g., J774)

  • Choles-Fluor 550 or BODIPY-cholesterol

  • This compound acceptors (e.g., Apolipoprotein A-I (ApoA-I) or HDL)

  • Assay buffer (e.g., serum-free medium with 0.2% BSA)

  • Cell lysis buffer

Procedure:

  • Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere.

  • Labeling: Label the cells with Choles-Fluor 550 (or BODIPY-cholesterol) as described in Protocol 1.

  • Equilibration: Wash the cells and incubate in fresh medium for 1-2 hours to allow for probe incorporation into the plasma membrane.

  • Efflux: Wash the cells and add the assay buffer containing this compound acceptors at various concentrations. Include a control with no acceptor. Incubate for 4-6 hours at 37°C.

  • Quantification: After incubation, collect the supernatant. Lyse the cells in the wells with lysis buffer. Measure the fluorescence intensity in both the supernatant and the cell lysate using a fluorescence plate reader.[3]

  • Calculation: Calculate the percentage of this compound efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) x 100.[3]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate the general workflow for fluorescently labeling membrane this compound and a simplified overview of the this compound efflux pathway.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Data Acquisition cell_culture 1. Cell Culture cell_plating 2. Plate Cells on Glass-Bottom Dish cell_culture->cell_plating prepare_probe 3. Prepare Choles-Fluor 550 Working Solution wash_cells1 4. Wash Cells prepare_probe->wash_cells1 incubate_probe 5. Incubate with Probe wash_cells1->incubate_probe wash_cells2 6. Wash Cells incubate_probe->wash_cells2 live_imaging 7. Live-Cell Imaging wash_cells2->live_imaging

Caption: Workflow for labeling live cells with Choles-Fluor 550.

cholesterol_efflux_pathway cluster_cell Macrophage cluster_extracellular Extracellular Space membrane_chol Membrane this compound (Labeled with Choles-Fluor 550) abcal ABCA1 Transporter membrane_chol->abcal Efflux apoa1 ApoA-I (Acceptor) abcal->apoa1 hdl HDL Particle apoa1->hdl Lipidation

Caption: Simplified pathway of ABCA1-mediated this compound efflux.

References

A Comparative Guide: Plant-Derived vs. Animal-Derived Cholesterol in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of sterol source in cell culture media can have significant implications for experimental outcomes. While animal-derived cholesterol has traditionally been the standard, plant-derived this compound (phytosterols) is gaining traction as a viable and, in some cases, advantageous alternative. This guide provides an objective comparison of their effects in cell culture, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.

At a Glance: Key Differences in Cellular Effects

Structurally, phytosterols (B1254722), such as β-sitosterol, campesterol, and stigmasterol, are similar to this compound but possess an additional methyl or ethyl group on their side chain.[1] This seemingly minor difference can lead to distinct effects on cell physiology.

Cellular ProcessAnimal-Derived this compoundPlant-Derived Phytosterols (e.g., β-sitosterol, Stigmasterol)
Cytotoxicity Lower cytotoxicity at comparable concentrations.[2][3]β-sitosterol has been shown to be more cytotoxic than this compound in some cell lines, inducing apoptosis via caspase-3 activity.[2][3] Oxides of phytosterols can also cause cellular damage, though potentially less severe than this compound oxides.[4]
Membrane Properties Increases membrane ordering and thickness. Plays a crucial role in the formation of liquid-ordered (lo) domains, or "lipid rafts".[5][6]Also increase membrane ordering, but may be less effective than this compound.[7] Can increase membrane condensation.[8][9] Stigmasterol may be less effective at reducing molecular mobility in certain membrane compositions.
This compound Homeostasis Serves as the natural sterol for mammalian cells.Competitively inhibit this compound absorption and can displace this compound from micelles.[10][11][12] Stigmasterol has been shown to increase the expression of ABCA1 and ABCG1, enhancing this compound efflux.[1] β-sitosterol can suppress the expression of the this compound uptake transporter NPC1L1.[10]
Cell Signaling Essential for the function of certain receptors and signaling platforms within lipid rafts.Can modulate key signaling pathways. β-sitosterol can inhibit TNF-α-induced inflammatory responses.[10] However, some studies show sitosterol (B1666911) can be pro-inflammatory in certain contexts.[1] Phytosterols have been shown to modulate PPAR-α and LXR signaling.[10]
Cell Growth Essential for the growth of mammalian cells that cannot synthesize their own.Can substitute for this compound to support bulk membrane requirements and robust growth in some mutant cell lines.[13]

Experimental Data Summary

Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration at which a substance inhibits a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

SterolCell LineIC50 (µM)Reference
β-sitosterolHuman Abdominal Aorta Endothelial Cells (HAAE-2)1.99 (SEM 0.56)[3]
This compoundHuman Abdominal Aorta Endothelial Cells (HAAE-2)8.99 (SEM 2.74)[3]

These data indicate that β-sitosterol exhibits significantly stronger cytotoxic properties in HAAE-2 cells compared to this compound.[3]

Effects on this compound Efflux and Inflammation

In macrophage foam cells, different phytosterols have distinct effects on genes involved in this compound transport and inflammation.

PhytosterolEffect on ABCA1/ABCG1 ExpressionEffect on this compound EffluxEffect on LDL-induced Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β)Reference
Stigmasterol IncreasedIncreasedDecreased[1]
Campesterol No effectModestly reduced-[1]
β-sitosterol No effectNo effectExacerbated[1]

Experimental Protocols

Accurate and reproducible results depend on the proper preparation and delivery of sterols to cell cultures. Due to their hydrophobic nature, both this compound and phytosterols require specific solubilization techniques.

Protocol 1: Sterol Delivery Using Cyclodextrin

Methyl-β-cyclodextrin (MβCD) is a commonly used reagent to create water-soluble inclusion complexes with this compound and phytosterols, facilitating their delivery to cells in culture.

Materials:

  • This compound or Phytosterol powder

  • Methyl-β-cyclodextrin (MβCD)

  • Chloroform:methanol (1:1, v/v) or Ethanol (B145695)

  • Serum-free cell culture medium

  • Glass tubes

Procedure:

  • Prepare Sterol Stock: Dissolve this compound or phytosterol in a minimal amount of chloroform:methanol (1:1) or 100% ethanol to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare MβCD Solution: Prepare a 5 mM MβCD solution in serum-free medium.

  • Complex Formation:

    • In a glass tube, add a small volume of the sterol stock solution.

    • Evaporate the solvent under a stream of nitrogen or by heating to 80°C to form a thin film.

    • Add the pre-warmed (37°C) MβCD solution to the dried sterol.

    • Vortex, sonicate, and incubate the mixture overnight in a shaking water bath at 37°C to allow for the formation of the sterol:MβCD complex.

  • Cell Treatment: The resulting complex can be sterile-filtered and added directly to the cell culture medium at the desired final concentration.

Protocol 2: Sterol Delivery Using Ethanol

This is a direct and common method, but care must be taken to avoid ethanol toxicity to the cells.

Materials:

  • This compound or Phytosterol powder

  • 100% Ethanol (cell culture grade)

  • Complete cell culture medium

Procedure:

  • Prepare Stock Solution: Dissolve this compound or phytosterol in 100% ethanol to create a stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with ethanol.

  • Dilution and Addition to Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • It is crucial to perform serial dilutions. First, make an intermediate dilution of the ethanol stock into the pre-warmed medium.

    • Immediately add this intermediate dilution to the final cell culture volume to achieve the desired concentration. This gradual dilution helps prevent precipitation.

    • Ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.5%).

Key Cellular Pathways and Experimental Workflows

Experimental Workflow for Comparing Sterol Effects

G cluster_prep Sterol Preparation cluster_culture Cell Culture Treatment cluster_assays Downstream Assays prep_animal Animal this compound Stock solubilize Solubilization (Ethanol or Cyclodextrin) prep_animal->solubilize prep_plant Plant Sterol Stock (e.g., β-sitosterol) prep_plant->solubilize treat_animal Treat with Animal this compound solubilize->treat_animal Add to medium treat_plant Treat with Plant Sterol solubilize->treat_plant Add to medium cells Seed Cells (e.g., Macrophages, Endothelial cells) treat_control Control (Vehicle) cells->treat_control cells->treat_animal cells->treat_plant viability Cell Viability/Cytotoxicity (MTT, LDH assay) treat_control->viability treat_animal->viability membrane Membrane Analysis (Fluorescence anisotropy) treat_animal->membrane gene_exp Gene Expression (qPCR, Western Blot) treat_animal->gene_exp signaling Signaling Pathway Analysis treat_animal->signaling treat_plant->viability treat_plant->membrane treat_plant->gene_exp treat_plant->signaling

Caption: General workflow for comparing plant- and animal-derived this compound in cell culture.

ABCA1/ABCG1-Mediated this compound Efflux

This pathway is crucial for reverse this compound transport, removing excess this compound from peripheral cells. Certain phytosterols, like stigmasterol, can enhance this process.

G cluster_cell Macrophage cluster_extra Extracellular Space This compound Intracellular This compound Pool abca1 ABCA1 This compound->abca1 abcg1 ABCG1 This compound->abcg1 nascent_hdl Nascent HDL abca1->nascent_hdl Efflux to mature_hdl Mature HDL abcg1->mature_hdl Efflux to apoa1 ApoA-I (lipid-poor) apoa1->abca1 nascent_hdl->abcg1

Caption: ABCA1 and ABCG1 transporters mediate this compound efflux to ApoA-I and HDL particles.

LXR Signaling Pathway

Liver X Receptors (LXRs) are key regulators of this compound metabolism. When activated by oxysterols (oxidized forms of this compound), they form a heterodimer with RXR and induce the expression of genes like ABCA1 and ABCG1.

G cluster_cell Cell Cytoplasm & Nucleus oxysterol Oxysterols (this compound Metabolites) lxr LXR oxysterol->lxr activates lxr_rxr LXR/RXR Heterodimer lxr->lxr_rxr rxr RXR rxr->lxr_rxr lxre LXR Response Element (in DNA) lxr_rxr->lxre binds to target_genes Target Gene Transcription (e.g., ABCA1, ABCG1) lxre->target_genes induces

Caption: The LXR signaling pathway is activated by oxysterols to regulate gene expression.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Some studies suggest that certain phytosterols can inhibit this pathway, which is often activated by stimuli like TNF-α.

G cluster_pathway NF-κB Signaling tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates (leads to degradation) nfkb_ikb NF-κB/IκB (inactive complex) ikb->nfkb_ikb inhibits nfkb NF-κB [fontcolor="#202124"]Inflammatory Gene\nTranscription [fontcolor="#202124"]Inflammatory Gene Transcription nfkb->[fontcolor="#202124"]Inflammatory Gene\nTranscription activates nfkb_ikb->ikb nfkb_ikb->nfkb

Caption: Simplified canonical NF-κB signaling pathway leading to inflammation.

References

Head-to-head comparison of statins versus PCSK9 inhibitors on LDL-C reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of lipid-lowering therapies, statins have long been the cornerstone for managing hypercholesterolemia and reducing cardiovascular risk. However, the advent of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors has marked a paradigm shift, offering a potent alternative for patients who are statin-intolerant or require additional lowering of low-density lipoprotein cholesterol (LDL-C). This guide provides a head-to-head comparison of the efficacy of statins and PCSK9 inhibitors on LDL-C reduction, supported by data from pivotal clinical trials and detailed experimental protocols.

Quantitative Comparison of LDL-C Reduction

The following table summarizes the LDL-C reduction efficacy of statins and PCSK9 inhibitors as observed in key clinical trials.

Treatment ClassKey Clinical TrialsBaseline LDL-C (mg/dL)Final LDL-C (mg/dL)Mean Percentage Reduction
Statins Multiple StudiesVariesVaries20-55%
PCSK9 Inhibitors FOURIER (Evolocumab)92 (median)30 (median)59%
ODYSSEY OUTCOMES (Alirocumab)~92~40-66~60%
GLAGOV (Evolocumab)92.5 (mean)36.6 (mean)61%

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms by which statins and PCSK9 inhibitors lower LDL-C levels are crucial to understanding their respective roles in lipid management.

Statin Signaling Pathway

Statins competitively inhibit HMG-CoA reductase, a rate-limiting enzyme in the this compound biosynthesis pathway in the liver.[1][2] This inhibition leads to a decrease in intracellular this compound, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[1] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation.[1]

G cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate This compound Intracellular This compound Mevalonate->this compound ... LDL_Receptor_Synthesis Increased LDL Receptor Synthesis This compound->LDL_Receptor_Synthesis Feedback Inhibition HMG_CoA_Reductase->Mevalonate Statin Statin Statin->HMG_CoA_Reductase Inhibits LDL_Receptor LDL Receptor LDL_Receptor_Synthesis->LDL_Receptor Upregulates LDL_C LDL-C LDL_C->LDL_Receptor Binding & Clearance G cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream LDL_Receptor LDL Receptor Lysosome Lysosome LDL_Receptor->Lysosome Internalization & Degradation LDL_Receptor_Recycling Receptor Recycling LDL_Receptor->LDL_Receptor_Recycling Recycles to surface LDL_Receptor_Degradation Receptor Degradation PCSK9 PCSK9 PCSK9->LDL_Receptor Binds to PCSK9_Inhibitor PCSK9 Inhibitor PCSK9_Inhibitor->PCSK9 Inhibits LDL_C LDL-C LDL_C->LDL_Receptor Binding & Clearance

References

A Head-to-Head Comparison of Mouse Models for Familial Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the selection of in vivo models for studies of familial hypercholesterolemia (FH), featuring a cross-validation of Ldlr-/-, Apoe-/-, and PCSK9 gain-of-function mouse models. This guide provides a detailed comparison of their phenotypic characteristics, experimental data, and key methodologies to facilitate informed model selection for cardiovascular and metabolic research.

Familial hypercholesterolemia is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, leading to premature atherosclerotic cardiovascular disease. Mouse models are indispensable tools for investigating the pathophysiology of FH and for the preclinical evaluation of novel therapies. The three most widely used models are the LDL receptor knockout (Ldlr-/-), Apolipoprotein E knockout (Apoe-/-), and the PCSK9 gain-of-function models. Each model recapitulates key aspects of human FH, but they also possess distinct characteristics that make them suitable for different research questions. This guide provides a comparative analysis of these models to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Comparative Analysis of Phenotypic Characteristics

The selection of an appropriate mouse model for FH research is contingent on the specific scientific question being addressed. The Ldlr-/-, Apoe-/-, and PCSK9 gain-of-function models each present a unique combination of genetic modifications and resulting phenotypes that mimic different facets of human familial hypercholesterolemia. A direct comparison of their key characteristics is essential for experimental design.

The Ldlr knockout (Ldlr-/-) mouse is considered a faithful model of human FH as it directly mimics the genetic basis of the most common form of the disease, which is caused by mutations in the LDLR gene.[1][2] These mice have impaired clearance of LDL from the circulation, leading to elevated plasma LDL this compound levels.[1] However, on a standard chow diet, the hypercholesterolemia is relatively mild, and the development of atherosclerosis is slow.[3] A high-fat, high-cholesterol "Western-type" diet is typically required to induce robust atherosclerosis in this model.[4] An advantage of the Ldlr-/- model is that its lipoprotein profile, with this compound primarily carried in LDL particles, more closely resembles that of dyslipidemic humans.[1]

The ApoE knockout (Apoe-/-) mouse , on the other hand, develops severe hypercholesterolemia and spontaneous atherosclerotic lesions even on a chow diet.[3] Apolipoprotein E is a crucial ligand for the receptor-mediated clearance of chylomicrons and very-low-density lipoprotein (VLDL) remnants.[1] Its absence leads to the accumulation of these remnant lipoproteins in the plasma.[4] While a robust model for studying atherosclerosis, the lipoprotein profile of Apoe-/- mice, with this compound predominantly in VLDL and chylomicron remnants, differs from the typical LDL-centric profile of human FH.[1][4]

The PCSK9 gain-of-function model offers a more flexible and rapid approach to inducing hypercholesterolemia and atherosclerosis. This is often achieved through the injection of an adeno-associated virus (AAV) vector expressing a gain-of-function mutant of proprotein convertase subtilisin/kexin type 9 (PCSK9).[5][6] PCSK9 promotes the degradation of the LDL receptor.[7][8][9] Overexpression of a gain-of-function mutant leads to a significant reduction in hepatic LDLR levels, resulting in decreased LDL clearance and consequently, hypercholesterolemia and atherosclerosis.[5][6] This model is advantageous as it can be induced in adult wild-type mice of various genetic backgrounds, bypassing the need for extensive breeding.[5][6]

Quantitative Data Comparison

The following tables summarize the key quantitative differences in plasma lipid profiles and atherosclerotic lesion development between the Ldlr-/-, Apoe-/-, and PCSK9 gain-of-function mouse models. Data are presented for mice on both standard chow and high-fat/Western-type diets to highlight the diet-induced phenotypic changes.

Table 1: Comparison of Plasma Lipid Profiles in FH Mouse Models

Mouse ModelDietTotal this compound (mg/dL)LDL this compound (mg/dL)HDL this compound (mg/dL)Triglycerides (mg/dL)Primary Lipoprotein Carrier of this compound
Ldlr-/- Chow200 - 400[2]150 - 30040 - 6050 - 100LDL[1][4]
High-Fat1000 - 2000+[4]800 - 1500+30 - 50100 - 200VLDL and LDL[4]
Apoe-/- Chow300 - 500[2][3]50 - 10020 - 40100 - 200[2]VLDL and Chylomicron Remnants[1][4]
High-Fat1500 - 2500+100 - 20015 - 30200 - 400+VLDL and Chylomicron Remnants
PCSK9-AAV Chow300 - 500200 - 40040 - 6050 - 100LDL
High-Fat800 - 1500+[5][6]600 - 1200+30 - 50100 - 200VLDL and LDL[5]

Values are approximate and can vary based on the specific genetic background of the mice, the exact diet composition, and the duration of the diet.

Table 2: Comparison of Atherosclerotic Lesion Development

Mouse ModelDietOnset of LesionsLesion SeverityTypical Lesion LocationKey Features
Ldlr-/- ChowSlow (months)Mild to moderateAortic root[3]Diet-inducible, human-like LDL profile.[1]
High-FatRapid (weeks)SevereAortic root, aortic arch, brachiocephalic arteryRobust and reproducible atherosclerosis.
Apoe-/- ChowSpontaneous (weeks)Severe and progressiveAortic root, aortic arch, entire aorta[3]Spontaneous lesions, but different lipoprotein profile.[1]
High-FatAcceleratedVery severeThroughout the arterial treeExtensive and complex lesions.
PCSK9-AAV High-FatRapid (weeks)[5]Moderate to severe[5][10]Aortic root, aortic arch[5]Inducible in adult mice, flexible genetic backgrounds.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of studies using these mouse models. Below are methodologies for key experiments cited in the comparison of these FH models.

Plasma Lipid Profile Analysis

Objective: To quantify the levels of total this compound, LDL this compound, HDL this compound, and triglycerides in mouse plasma.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Plasma Collection: Collect blood from mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction (Folch Method):

    • To 50 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in 100 µL of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • System: An HPLC system equipped with a C18 reversed-phase column and a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

    • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, isopropanol, and water.

    • Analysis: Inject the reconstituted lipid extract into the HPLC system. The different lipid classes will separate based on their polarity and will be detected by the CAD or ELSD.

    • Quantification: Use external standards for this compound, cholesteryl esters, triglycerides, and phospholipids (B1166683) to generate calibration curves for accurate quantification.

Quantification of Atherosclerosis

Objective: To visualize and quantify the extent of atherosclerotic plaque formation in the aorta.

Methodology: En Face Oil Red O Staining of the Aorta

  • Aorta Dissection and Fixation:

    • Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

    • Clean the aorta of surrounding adipose and connective tissue under a dissecting microscope.

    • Fix the aorta in 4% PFA overnight at 4°C.

  • Staining Procedure:

    • Rinse the fixed aorta with distilled water and then with 60% isopropanol.

    • Prepare a fresh Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and filter it through a 0.2 µm filter.[11]

    • Incubate the aorta in the Oil Red O solution for 25-30 minutes at room temperature.[11]

    • Differentiate the staining by briefly rinsing in 60% isopropanol.

    • Wash the aorta thoroughly with distilled water.

  • Imaging and Quantification:

    • Cut the aorta longitudinally and pin it flat on a black wax dissecting pan, with the intimal surface facing up.

    • Capture a high-resolution image of the stained aorta using a stereomicroscope equipped with a digital camera.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the area of the Oil Red O-stained lesions.

    • Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Visualizing Key Pathways and Workflows

To better understand the molecular mechanisms underlying familial hypercholesterolemia and the experimental processes involved in model validation, the following diagrams have been generated using Graphviz.

LDL Receptor Signaling Pathway

The LDL receptor pathway is central to maintaining this compound homeostasis. Its disruption is the primary cause of familial hypercholesterolemia.

LDLR_Pathway LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binds Clathrin_Pit Clathrin-Coated Pit LDLR->Clathrin_Pit Internalization Recycling_Vesicle Recycling Vesicle LDLR->Recycling_Vesicle Recycling Cell_Surface Cell Surface dummy1 Endosome Endosome (low pH) Clathrin_Pit->Endosome Endosome->LDLR Dissociation Lysosome Lysosome Endosome->Lysosome LDL Transport dummy2 This compound Free this compound Lysosome->this compound Degradation Recycling_Vesicle->Cell_Surface Returns to SREBP_Pathway SREBP Pathway Activation This compound->SREBP_Pathway Regulates SREBP_Pathway->LDLR Increases Transcription

Caption: The LDL receptor binds to LDL particles, leading to their internalization and degradation, a process that is crucial for this compound clearance.

Mechanism of PCSK9-Mediated LDLR Degradation

PCSK9 plays a critical role in post-translationally regulating the abundance of the LDL receptor.

PCSK9_Mechanism PCSK9 Secreted PCSK9 LDLR_Surface LDL Receptor (on cell surface) PCSK9->LDLR_Surface Binds Complex PCSK9-LDLR Complex LDLR_Surface->Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking No_Recycling No Recycling to Cell Surface Endosome->No_Recycling Degradation LDLR Degradation Lysosome->Degradation

Caption: PCSK9 binds to the LDL receptor, preventing its recycling and targeting it for degradation in the lysosome.

Experimental Workflow for Cross-Validation of FH Mouse Models

A standardized workflow is essential for the objective comparison of different mouse models of familial hypercholesterolemia.

Experimental_Workflow Model_Selection Select Mouse Models (Ldlr-/-, Apoe-/-, PCSK9-AAV) Diet_Intervention Dietary Intervention (Chow vs. High-Fat Diet) Model_Selection->Diet_Intervention Phenotyping In-Life Phenotyping (Body Weight, Food Intake) Diet_Intervention->Phenotyping Sample_Collection Sample Collection (Blood, Tissues) Phenotyping->Sample_Collection Lipid_Analysis Plasma Lipid Analysis (HPLC) Sample_Collection->Lipid_Analysis Athero_Quant Atherosclerosis Quantification (Oil Red O Staining) Sample_Collection->Athero_Quant Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis Athero_Quant->Data_Analysis

Caption: A typical experimental workflow for the comparative analysis of familial hypercholesterolemia mouse models.

Conclusion

The Ldlr-/-, Apoe-/-, and PCSK9 gain-of-function mouse models are all valuable tools for studying familial hypercholesterolemia and atherosclerosis. The choice of model should be carefully considered based on the specific research objectives. The Ldlr-/- mouse offers a model that most closely mimics the genetic cause and lipoprotein profile of human FH, particularly when challenged with a Western-type diet. The Apoe-/- mouse provides a robust model of spontaneous and severe atherosclerosis, albeit with a lipoprotein profile that is less representative of typical human FH. The PCSK9 gain-of-function model presents a rapid and versatile system for inducing hypercholesterolemia and atherosclerosis in a variety of genetic backgrounds. By understanding the distinct characteristics and employing standardized experimental protocols, researchers can effectively leverage these models to advance our understanding of FH and develop novel therapeutic strategies.

References

Cholesterol vs. Ergosterol: A Comparative Guide to their Differential Effects on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of cholesterol and ergosterol (B1671047) on the fluidity and organization of lipid bilayers. The information presented is compiled from experimental data and molecular dynamics simulations to assist researchers in understanding the distinct roles these critical sterols play in mammalian and fungal cell membranes, respectively. This understanding is pivotal for advancements in drug development, particularly in the design of antifungal agents and therapies targeting membrane-related pathologies.

Structural Differences

This compound is the predominant sterol in mammalian cell membranes, while ergosterol is its counterpart in fungal and protozoan membranes. Their structural distinctions, though subtle, lead to significant differences in their interactions with phospholipids (B1166683) and, consequently, their impact on membrane properties.

  • This compound: Features a hydroxyl group at the C3 position, a hydrocarbon tail, and a rigid steroid ring system with a double bond at the C5-C6 position.

  • Ergosterol: Differs from this compound by the presence of two additional double bonds, one in the B-ring of the steroid nucleus (C7-C8) and another in the hydrocarbon tail (C22-C23), as well as a methyl group at the C24 position.

These structural variations, particularly the increased rigidity of ergosterol's steroid ring and the altered conformation of its side chain, are believed to be the primary determinants of their differential effects on membrane fluidity.

Quantitative Comparison of Effects on Membrane Properties

The following tables summarize quantitative data from various experimental and computational studies, highlighting the distinct influences of this compound and ergosterol on key membrane parameters.

Table 1: Effect on Bilayer Thickness
Lipid BilayerSterol Concentration (mol%)Change in Bilayer Thickness (this compound)Change in Bilayer Thickness (Ergosterol)Reference
DMPC~25Increase to 3.93 nmIncrease to 4.15 nm[1]
DPPC40ThickerThicker (more so than this compound)[2]
Table 2: Effect on Area per Lipid
Lipid BilayerSterol Concentration (mol%)Area per Lipid (this compound)Area per Lipid (Ergosterol)Reference
DMPC~250.503 ± 0.0067 nm²0.476 ± 0.0057 nm²
DPPC40Intermediate condensationHigher condensing effect[2]
Table 3: Effect on Acyl Chain Order Parameter (SCD)
Lipid BilayerSterol Concentration (mol%)Order Parameter (this compound)Order Parameter (Ergosterol)Reference
DMPC~25~1.5 times higher than pure DMPC~2.0 times higher than pure DMPC[1]
DPPC40Intermediate orderingHigher ordering effect[2]

Note: The ordering effect of these sterols can be influenced by the lipid composition and temperature, leading to some conflicting reports in the literature. Some studies suggest this compound has a stronger ordering effect than ergosterol, particularly in membranes with unsaturated lipids. This discrepancy is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of sterols on membrane fluidity.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic behavior of lipid bilayers.

Workflow:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis System_Setup 1. System Setup: - Choose force field (e.g., GROMOS, CHARMM). - Build lipid bilayer with desired composition. - Insert sterol molecules (this compound or ergosterol). Solvation 2. Solvation: - Add water molecules to solvate the system. System_Setup->Solvation Ionization 3. Ionization: - Add ions to neutralize the system. Solvation->Ionization Energy_Minimization 4. Energy Minimization: - Minimize the potential energy of the system. Ionization->Energy_Minimization Equilibration 5. Equilibration: - NVT (constant volume) equilibration. - NPT (constant pressure) equilibration. Energy_Minimization->Equilibration Production_Run 6. Production Run: - Run the simulation for the desired time scale. Equilibration->Production_Run Trajectory_Analysis 7. Trajectory Analysis: - Calculate bilayer thickness, area per lipid, order parameters, etc. Production_Run->Trajectory_Analysis

Caption: Workflow for Molecular Dynamics Simulation of a Lipid Bilayer.

Protocol:

  • System Setup:

    • Select a suitable force field (e.g., GROMOS, CHARMM) that is parameterized for lipids and sterols.

    • Use a membrane building tool (e.g., CHARMM-GUI, VMD) to construct the lipid bilayer with the desired phospholipid composition (e.g., DPPC, DMPC).

    • Insert this compound or ergosterol molecules at the desired molar concentration into the bilayer.

  • Solvation and Ionization:

    • Solvate the system by adding a box of water molecules.

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

  • Equilibration:

    • Conduct a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the system to reach the desired temperature.

    • Follow with a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the correct density.

  • Production Run:

    • Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system adequately.

  • Analysis:

    • Analyze the trajectory to calculate properties such as bilayer thickness, area per lipid, deuterium (B1214612) order parameters (SCD), and radial distribution functions.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing an indication of membrane fluidity. A common probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Workflow:

Fluorescence_Anisotropy_Workflow Vesicle_Prep 1. Vesicle Preparation: - Prepare liposomes with desired lipid and sterol composition. Probe_Labeling 2. Probe Labeling: - Incubate vesicles with DPH. Vesicle_Prep->Probe_Labeling Measurement 3. Fluorescence Measurement: - Excite with vertically polarized light. - Measure parallel (I_VV) and perpendicular (I_VH) emission intensities. Probe_Labeling->Measurement Calculation 4. Anisotropy Calculation: - Calculate anisotropy (r) using the measured intensities. Measurement->Calculation

Caption: Workflow for Fluorescence Anisotropy Measurement.

Protocol:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) with the desired lipid and sterol (this compound or ergosterol) composition using methods like extrusion or sonication.

  • Probe Labeling:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add a small aliquot of the DPH stock solution to the vesicle suspension while vortexing to ensure even distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition temperature for at least 30 minutes.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm for DPH.

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence intensity parallel (IVV) and perpendicular (IVH) to the excitation polarizer.

    • A G-factor is calculated to correct for instrumental bias by exciting with horizontally polarized light and measuring parallel (IHH) and perpendicular (IHV) intensities (G = IHV / IHH).

  • Anisotropy Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • An increase in the anisotropy value indicates a decrease in membrane fluidity.

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which is related to the degree of water penetration into the membrane and thus lipid packing.

Protocol:

  • Vesicle Preparation and Labeling:

    • Prepare lipid vesicles containing this compound or ergosterol as described for fluorescence anisotropy.

    • Add a small volume of a concentrated Laurdan stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) to the vesicle suspension to a final probe-to-lipid ratio of approximately 1:500.

    • Incubate the mixture for at least 20-30 minutes at room temperature, protected from light.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the emission spectra of Laurdan in the vesicle suspension.

    • Set the excitation wavelength to 340 nm.

    • Record the emission intensities at 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

    • GP values range from +1 (highly ordered) to -1 (highly disordered). An increase in the GP value signifies a decrease in membrane fluidity and increased lipid packing.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the characterization of phase transitions in lipid bilayers.

Protocol:

  • Sample Preparation:

    • Prepare MLVs of the desired lipid and sterol composition at a relatively high concentration (e.g., 10-20 mg/mL).

    • Degas the sample and the reference buffer (the same buffer used for vesicle preparation) under vacuum to prevent bubble formation during the scan.

  • DSC Measurement:

    • Load the sample and reference into the respective cells of the DSC instrument.

    • Perform several heating and cooling scans over a temperature range that encompasses the phase transition of the lipid. A typical scan rate is 1°C/min.

    • The first heating scan may show artifacts from the sample preparation, so subsequent scans are typically used for analysis.

  • Data Analysis:

    • The resulting thermogram is a plot of excess heat capacity versus temperature.

    • The main phase transition temperature (Tm) is the temperature at the peak of the endotherm.

    • The enthalpy of the transition (ΔH) is the area under the peak.

    • The presence of sterols typically broadens the phase transition and may abolish the pre-transition.

Impact on Cell Signaling

The differential effects of this compound and ergosterol on membrane fluidity and organization have significant implications for cellular signaling processes, many of which are mediated by membrane proteins and lipid microdomains (rafts).

Lipid Raft-Mediated Signaling

Both this compound and ergosterol are essential components of lipid rafts, which are dynamic, ordered microdomains enriched in sterols, sphingolipids, and specific proteins. These platforms are crucial for the spatial and temporal organization of signaling molecules.

Lipid_Raft_Signaling cluster_membrane Cell Membrane cluster_raft Lipid Raft (Lo phase) cluster_nonraft Non-Raft (Ld phase) Receptor Receptor Effector Effector Protein Receptor->Effector Recruitment Signal_Transduction Signal_Transduction Effector->Signal_Transduction Initiates Sterol This compound or Ergosterol Inactive_Receptor Inactive Receptor Inactive_Receptor->Receptor Partitioning Ligand Ligand Ligand->Receptor Activation

Caption: Simplified model of lipid raft-mediated signaling.

The distinct ordering effects of this compound and ergosterol can lead to differences in the composition, stability, and size of lipid rafts in mammalian and fungal cells, respectively. This, in turn, can differentially modulate the activity of raft-associated proteins, such as G protein-coupled receptors (GPCRs) and other signaling components. For instance, the specific sterol environment can influence receptor dimerization, conformation, and coupling to downstream effectors.

Conclusion

The structural differences between this compound and ergosterol lead to distinct effects on the biophysical properties of lipid membranes. While both sterols induce ordering of phospholipid acyl chains, the extent of this effect and the resulting impact on membrane fluidity can vary depending on the specific lipid environment and temperature. These differential effects have profound implications for the function of membrane-associated proteins and the organization of signaling platforms like lipid rafts. A thorough understanding of these differences is crucial for the development of targeted therapeutic strategies, particularly in the ongoing search for novel and effective antifungal drugs that exploit the unique properties of ergosterol-containing fungal membranes.

References

Cholesterol's Double-Edged Sword: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – An in-depth comparative guide released today sheds new light on the multifaceted role of cholesterol in the progression of breast, prostate, lung, and colorectal cancers. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of how this compound metabolism influences key signaling pathways that drive cancer cell proliferation and migration, supported by experimental data and detailed methodologies.

This compound, a vital component of cell membranes, has been increasingly implicated in the pathogenesis of various cancers. However, its precise role and the signaling cascades it modulates can differ significantly across cancer types. This publication aims to provide a comparative framework to understand these differences, facilitating the identification of novel therapeutic targets.

Comparative Analysis of this compound's Impact on Cancer Cell Proliferation and Migration

This compound's influence on the proliferative and migratory potential of cancer cells varies among different cell lines. Generally, elevated this compound levels are associated with increased proliferation and migration in breast, prostate, and colorectal cancer cells. The effect on lung cancer cells is more nuanced, with some studies indicating a role in promoting migration and invasion. The following tables summarize representative data on this compound levels and the functional consequences of this compound modulation in selected cell lines from each cancer type.

Disclaimer: The data presented below is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions.

Table 1: Comparative this compound Levels in Cancer Cell Lines

Cancer TypeCell LineRelative this compound Content (Compared to non-malignant cells)Key References
Breast Cancer MCF-7Higher[1][2][3]
MDA-MB-231Higher[1][4][5][6]
Prostate Cancer LNCaPHigher[6][7][8][9]
PC-3Higher[6][9]
Lung Cancer A549Higher[10]
H1299Higher[11]
Colorectal Cancer HCT116Higher[12][13]
SW480Higher[12][13]

Table 2: Effect of this compound on Cancer Cell Proliferation

Cancer TypeCell LineEffect of Increased this compound on ProliferationKey References
Breast Cancer MCF-7Increased[1][2][14]
Prostate Cancer LNCaPIncreased[7][8]
Lung Cancer A549Increased[10]
Colorectal Cancer HCT116Increased[12][13]

Table 3: Effect of this compound on Cancer Cell Migration and Invasion

Cancer TypeCell LineEffect of Increased this compound on Migration/InvasionKey References
Breast Cancer MDA-MB-231Increased[4][15][16]
Prostate Cancer PC-3Increased[8][11]
Lung Cancer H1299Increased[11]
Colorectal Cancer SW480Increased[17]

Key Signaling Pathways Modulated by this compound in Cancer

This compound and its metabolites can influence a trio of critical signaling pathways that are frequently dysregulated in cancer: the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. The downstream effects of this compound on these pathways can have profound implications for cell growth, survival, and metastasis.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. In many cancers, this compound has been shown to activate this pathway. For instance, in colorectal cancer cells, this compound treatment leads to an upregulation of phosphorylated Akt (p-Akt), a key activated component of this pathway.[12][13] Similarly, in prostate cancer, inhibition of this compound biosynthesis has been shown to decrease Akt phosphorylation.[7] In breast cancer, this compound can activate Akt through a PI3K-independent mechanism by directly interacting with Akt's PH domain.[18]

PI3K_Akt_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream

Figure 1. this compound-mediated activation of the PI3K/Akt signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. In colorectal cancer, low-density lipoprotein (LDL) this compound has been shown to promote cancer progression by activating the MAPK pathway.[17] In melanoma and non-small cell lung cancer, this compound accumulation has been linked to adaptive resistance to MAPK pathway inhibitors.[19]

MAPK_ERK_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (Proliferation, Differentiation) pERK->Transcription

Figure 2. this compound's influence on the MAPK/ERK signaling cascade.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to play a role in the activation of this pathway. In colorectal cancer cells with APC truncations, elevated this compound in the inner leaflet of the plasma membrane drives the formation of Wnt signalosomes through a direct interaction with the Dishevelled (Dvl) protein, leading to β-catenin stabilization and signaling.[20]

Wnt_B_catenin_Pathway cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Interacts with Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation pBetaCatenin p-β-catenin (Degradation) BetaCatenin->pBetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression BetaCatenin_n β-catenin TCF_LEF_n TCF/LEF BetaCatenin_n->TCF_LEF_n Binds to TargetGenes_n Target Gene Expression TCF_LEF_n->TargetGenes_n Activates

Figure 3. this compound-mediated potentiation of Wnt/β-catenin signaling.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments cited in the analysis of this compound's role in cancer.

This compound Quantification: Amplex® Red this compound Assay

This assay provides a sensitive fluorometric method for quantifying this compound in cell lysates.

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with cold PBS.

    • Homogenize 1 x 10^6 cells in 200 µL of a 2:1 chloroform:methanol (B129727) solution.[21]

    • Centrifuge to separate the organic phase.[21]

    • Transfer the organic phase to a new tube and dry under vacuum.[21]

    • Resuspend the dried lipids in 1X reaction buffer provided in the Amplex® Red this compound Assay Kit.[21]

  • Assay Procedure:

    • Prepare a this compound standard curve.

    • Add 50 µL of the lipid extract or standard to a 96-well plate.

    • Prepare a working solution containing Amplex® Red reagent, horseradish peroxidase (HRP), this compound oxidase, and this compound esterase.[22]

    • Add 50 µL of the working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[22]

Cholesterol_Quantification_Workflow Start Start: Cultured Cancer Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells and Extract Lipids (Chloroform:Methanol) Harvest->Lyse Dry Dry Lipid Extract Lyse->Dry Resuspend Resuspend in Assay Buffer Dry->Resuspend Plate Plate Samples and Standards Resuspend->Plate AddReagent Add Amplex® Red Working Solution Plate->AddReagent Incubate Incubate at 37°C AddReagent->Incubate Read Measure Fluorescence Incubate->Read Analyze Analyze Data Read->Analyze

Figure 4. Experimental workflow for this compound quantification.

Cell Proliferation: Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[23]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat cells with varying concentrations of this compound or control vehicle.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.[24][25][26]

    • Incubate for 1-4 hours at 37°C.[24][25][26]

    • Measure the absorbance at 450 nm using a microplate reader.[24][25][26]

Cell Migration and Invasion: Transwell Assay

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation:

    • For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[27][28] For migration assays, no coating is needed.

  • Cell Seeding:

    • Starve cells in serum-free medium for 12-24 hours.

    • Resuspend cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber.[27]

  • Assay Procedure:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[27]

    • Incubate for 12-48 hours.[27]

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[27][29]

    • Fix the migrated cells on the lower surface with methanol or ethanol (B145695) and stain with crystal violet.[27][29]

    • Count the stained cells under a microscope.

Transwell_Assay_Workflow Start Start: Prepare Transwell Inserts (with or without Matrigel) Starve Starve Cells in Serum-Free Medium Start->Starve Seed Seed Cells in Upper Chamber Starve->Seed AddChemo Add Chemoattractant to Lower Chamber Seed->AddChemo Incubate Incubate for 12-48 hours AddChemo->Incubate Remove Remove Non-Migrated Cells Incubate->Remove FixStain Fix and Stain Migrated Cells Remove->FixStain Count Count Cells FixStain->Count Analyze Analyze Data Count->Analyze

Figure 5. Workflow for Transwell migration and invasion assays.

Protein Analysis: Western Blotting for Phosphorylated Proteins

This technique is used to detect the activation of signaling pathways by measuring protein phosphorylation.

  • Cell Lysis:

    • Treat cells as required and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[30][31]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[30][31]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt, p-ERK) overnight at 4°C.[30][31]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[30]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[30][31]

    • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

This comprehensive guide underscores the critical and varied roles of this compound in cancer biology. By providing a comparative overview and detailed experimental protocols, it serves as a valuable resource for the scientific community to further unravel the complexities of this compound metabolism in cancer and to develop innovative therapeutic strategies.

References

Validating CRISPR-Cas9 Edited Cells for Cholesterol Transport Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of genes involved in cholesterol transport is fundamental to understanding cardiovascular diseases and developing novel therapeutics. The advent of CRISPR-Cas9 technology has provided a powerful tool for creating knockout cell lines with complete and permanent gene disruption. This guide provides an objective comparison of CRISPR-Cas9 edited cells with traditional siRNA-mediated knockdown for studying this compound transport, supported by experimental data and detailed protocols.

Comparison of Gene Editing Technologies: CRISPR-Cas9 vs. siRNA

The choice between CRISPR-Cas9 and siRNA for gene silencing in this compound transport studies depends on the specific experimental goals. CRISPR-Cas9 creates permanent gene knockouts at the DNA level, while siRNA induces transient knockdown of mRNA.

FeatureCRISPR-Cas9siRNA (short interfering RNA)
Mechanism Induces double-strand breaks in DNA, leading to permanent gene knockout through error-prone repair.Post-transcriptional gene silencing by degrading target mRNA.
Effect Complete and permanent loss of protein expression (knockout).Transient and often incomplete reduction of protein expression (knockdown).
Duration of Effect Permanent and heritable in subsequent cell generations.Transient, typically lasting 3-7 days.
Off-Target Effects Can occur through cleavage of unintended genomic sites. Minimized by careful guide RNA design.Can occur through sequence-independent immune stimulation or sequence-dependent binding to unintended mRNAs.
Workflow More complex, involving vector design/synthesis, transfection, and clonal selection of edited cells.Simpler and faster workflow involving transfection of synthetic siRNA oligonucleotides.
Applications Ideal for creating stable cell lines for long-term studies, target validation, and mechanistic studies.Suitable for high-throughput screening, rapid target identification, and studying the effects of transient gene silencing.

Experimental Validation of CRISPR-Cas9 Edited Cells

Thorough validation is critical to ensure that the observed phenotype is a direct result of the intended gene knockout. A multi-step validation process is recommended.

Workflow for Validation of CRISPR-Cas9 Edited Cells

G cluster_0 CRISPR-Cas9 Editing cluster_1 Genotypic Validation cluster_2 Phenotypic Validation Design & Synthesize gRNA Design & Synthesize gRNA Transfect Cells with Cas9 & gRNA Transfect Cells with Cas9 & gRNA Design & Synthesize gRNA->Transfect Cells with Cas9 & gRNA Isolate Single Cell Clones Isolate Single Cell Clones Transfect Cells with Cas9 & gRNA->Isolate Single Cell Clones Genomic DNA Extraction Genomic DNA Extraction Isolate Single Cell Clones->Genomic DNA Extraction PCR Amplification of Target Locus PCR Amplification of Target Locus Genomic DNA Extraction->PCR Amplification of Target Locus Sanger Sequencing Sanger Sequencing PCR Amplification of Target Locus->Sanger Sequencing Confirm Homozygous Knockout Clones Confirm Homozygous Knockout Clones Sanger Sequencing->Confirm Homozygous Knockout Clones Identify Frameshift Mutations Western Blot Analysis Western Blot Analysis Confirm Homozygous Knockout Clones->Western Blot Analysis Confirm Protein Absence Functional Assays Functional Assays Western Blot Analysis->Functional Assays Proceed with Validated Clones

Caption: Experimental workflow for generating and validating CRISPR-Cas9 knockout cell lines.

Quantitative Comparison of CRISPR-Cas9 Knockout vs. siRNA Knockdown for this compound Efflux

The following table presents a comparison of the effects of CRISPR-Cas9 mediated knockout and siRNA-mediated knockdown of the ABCA1 gene on this compound efflux. Data is compiled from representative studies to illustrate the typical magnitude of effect observed with each technique.

Gene TargetMethodCell TypeThis compound Efflux (% of Control)Reference
ABCA1 CRISPR-Cas9 KnockoutBone Marrow-Derived Macrophages~40%
ABCA1 siRNA KnockdownBone Marrow-Derived Macrophages~60%

Note: Data is derived from separate studies and direct comparison should be interpreted with caution. The exact percentage of reduction can vary based on cell type, experimental conditions, and the specific reagents used.

This compound Transport Signaling Pathway

Understanding the key players in this compound transport is essential for designing and interpreting experiments using gene-edited cells.

G cluster_0 This compound Uptake cluster_1 This compound Efflux cluster_2 Intracellular Regulation LDLR LDLR Endosome Endosome LDLR->Endosome Endocytosis LDL LDL LDL->LDLR Binding Lysosome Lysosome Endosome->Lysosome Free this compound Free This compound Lysosome->Free this compound Hydrolysis ABCA1 ABCA1 Free this compound->ABCA1 ABCG1 ABCG1 Free this compound->ABCG1 SR_BI SR-BI Free this compound->SR_BI Bidirectional Flux SREBP2 SREBP-2 Free this compound->SREBP2 Inhibits activation LXR LXR Free this compound->LXR Activates ApoA1 ApoA-I ABCA1->ApoA1 Efflux to lipid-poor ApoA-I HDL HDL ABCG1->HDL Efflux to mature HDL SREBP2->LDLR Upregulates transcription LXR->ABCA1 Upregulates transcription LXR->ABCG1 Upregulates transcription

Caption: Simplified signaling pathway of this compound transport and its regulation.

Experimental Protocols

Generation of CRISPR-Cas9 Knockout Cell Line

Objective: To create a stable cell line with a permanent knockout of a target gene involved in this compound transport.

Materials:

  • HEK293 or other suitable cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Cas9 nuclease expression vector

  • gRNA expression vector targeting the gene of interest

  • Transfection reagent

  • Puromycin (B1679871) (for selection)

  • 96-well plates

Procedure:

  • gRNA Design: Design two or more gRNAs targeting an early exon of the gene of interest to maximize the likelihood of a frameshift mutation.

  • Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cells using a suitable transfection reagent. Include a non-targeting gRNA as a negative control.

  • Selection: 24-48 hours post-transfection, add puromycin to the culture medium to select for successfully transfected cells.

  • Single-Cell Cloning: After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL and plate into 96-well plates.

  • Expansion: Allow single cells to grow into colonies over 2-3 weeks.

  • Screening: Expand a subset of clones and perform genomic DNA extraction followed by PCR and Sanger sequencing to identify clones with frameshift mutations in all alleles of the target gene.

Western Blot for Knockout Validation

Objective: To confirm the absence of the target protein in the CRISPR-edited cell clones.

Materials:

  • Validated knockout and wild-type cell clones

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-beta-actin)

Procedure:

  • Cell Lysis: Lyse wild-type and knockout cell pellets in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

This compound Efflux Assay

Objective: To measure the capacity of cells to efflux this compound to an acceptor molecule.

Materials:

  • Validated knockout and wild-type cells

  • 24-well plates

  • DMEM with 0.2% BSA

  • [³H]-cholesterol or NBD-cholesterol

  • Apolipoprotein A-I (ApoA-I) or HDL

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.

  • This compound Loading: Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) or NBD-cholesterol (e.g., 5 µg/mL) in culture medium for 24 hours.

  • Equilibration: Wash the cells and incubate in DMEM with 0.2% BSA for 18-24 hours to allow for this compound equilibration.

  • Efflux: Replace the medium with DMEM containing a this compound acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Include a condition with no acceptor as a control for passive diffusion. Incubate for 4-6 hours.

  • Quantification:

    • Collect the medium (contains effluxed this compound).

    • Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in the medium and cell lysate using a scintillation counter, or fluorescence using a plate reader.

  • Calculation: Calculate the percentage of this compound efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cells)) * 100.

This compound Uptake Assay

Objective: To measure the uptake of LDL-cholesterol by cells.

Materials:

  • Validated knockout and wild-type cells

  • 24-well plates

  • DMEM with lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in 24-well plates.

  • Lipoprotein Depletion: To upregulate LDL receptor expression, incubate the cells in medium containing LPDS for 24-48 hours.

  • LDL Incubation: Add fluorescently labeled LDL (e.g., 10 µg/mL) to the cells and incubate for 2-4 hours at 37°C.

  • Washing: Wash the cells extensively with cold PBS to remove unbound LDL.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry.

    • Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Analysis: Compare the mean fluorescence intensity between knockout and wild-type cells to determine the relative LDL uptake.

A Comparative Guide to High-Intensity Statin Therapies: Atorvastatin vs. Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-intensity statin therapy, a cornerstone in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease (ASCVD), is defined by its ability to reduce low-density lipoprotein cholesterol (LDL-C) by 50% or more.[1][2][3][4] This guide provides a detailed comparison of the two most prescribed high-intensity statins: atorvastatin (B1662188) and rosuvastatin (B1679574). The following sections present a comprehensive analysis of their efficacy, safety profiles, and underlying mechanisms, supported by data from pivotal clinical trials.

Efficacy in Lipid Reduction: A Quantitative Comparison

The primary measure of statin efficacy is the percentage reduction in LDL-C. Numerous head-to-head clinical trials have compared the lipid-lowering capabilities of high-intensity atorvastatin (40-80 mg) and rosuvastatin (20-40 mg).

LDL-C Reduction

A systematic review and meta-analysis of 44 articles concluded that while both statins are effective, rosuvastatin was statistically more effective in reducing LDL-C than atorvastatin at high-intensity doses.[5][6] The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial demonstrated that rosuvastatin reduced LDL-C by a mean of 8.2% more than atorvastatin at equivalent doses.[7]

Dosage Comparison Mean LDL-C Reduction (from baseline) Clinical Trial/Source
Rosuvastatin 20 mg ~52-55%STELLAR trial[7]
Atorvastatin 40 mg ~48%STELLAR trial[7]
Rosuvastatin 40 mg -56%POLARIS study[1]
Atorvastatin 80 mg -52%POLARIS study[1]

In a study of patients with type 2 diabetes and a history of acute coronary syndrome, atorvastatin 40 mg and rosuvastatin 20 mg showed comparable efficacy, with 32.2% of patients on atorvastatin and 34.7% on rosuvastatin achieving a 50% reduction in LDL-C.[2][8]

Impact on Other Lipid Parameters

Beyond LDL-C reduction, the effects of these statins on other lipid components, such as high-density lipoprotein this compound (HDL-C) and triglycerides (TG), are crucial.

Lipid Parameter Rosuvastatin Atorvastatin Clinical Trial/Source
HDL-C Increase +9.6% (40 mg)+4.4% (80 mg)POLARIS study[1]
HDL-C Increase Significant increaseNo significant changeComparative study in AMI patients[9]
Triglyceride Reduction Comparable to atorvastatinComparable to rosuvastatinComparative study in AMI patients[9]

The POLARIS study highlighted that rosuvastatin 40 mg led to a more significant increase in HDL-C compared to atorvastatin 80 mg.[1]

Cardiovascular Outcomes and Pleiotropic Effects

While lipid reduction is a primary endpoint, the ultimate goal of statin therapy is the reduction of major adverse cardiovascular events (MACE).

The LODESTAR (Low-Density Lipoprotein this compound-targeting Statin Therapy Versus the Intensity-based Statin Therapy in Patients With Coronary Artery Disease) trial, a large-scale, randomized, open-label study, found no significant difference in the primary outcome of MACE (a composite of death, myocardial infarction, stroke, or unplanned coronary revascularization) at three years between patients receiving rosuvastatin and atorvastatin.[10][11][12] The primary outcome occurred in 8.7% of the rosuvastatin group and 8.2% of the atorvastatin group.[10][12]

Statins also exhibit pleiotropic effects, which are lipid-independent actions that may contribute to their cardiovascular benefits. These effects include improvements in endothelial function and reductions in inflammation. A comparative study in patients with acute coronary syndrome found that both atorvastatin 40 mg and rosuvastatin 20 mg significantly decreased levels of C-reactive protein (CRP), an inflammatory marker, with rosuvastatin showing a more potent effect.[13]

Safety and Tolerability Profiles

The safety profiles of high-intensity statins are a critical consideration in clinical practice. The most commonly reported adverse drug reactions (ADRs) are statin-associated muscle symptoms (SAMS) and elevations in liver transaminases.

A retrospective cohort study in a veteran population found a higher incidence of overall ADRs with high-intensity atorvastatin compared to rosuvastatin (4.59% vs. 2.91%).[5] Specifically, atorvastatin was associated with a higher incidence of abnormal liver transaminases (3.99% vs. 1.39%) and SAMS (1.14% vs. 0.5%).[5]

The LODESTAR trial reported a higher incidence of new-onset diabetes mellitus requiring antidiabetic medication (7.2% vs. 5.3%) and cataract surgery (2.5% vs. 1.5%) in the rosuvastatin group compared to the atorvastatin group.[10][12]

Adverse Event Rosuvastatin Atorvastatin Clinical Trial/Source
Overall ADRs 2.91%4.59%Retrospective Cohort Study[5]
Abnormal Liver Transaminases 1.39%3.99%Retrospective Cohort Study[5]
Statin-Associated Muscle Symptoms 0.5%1.14%Retrospective Cohort Study[5]
New-Onset Diabetes Mellitus 7.2%5.3%LODESTAR Trial[10][12]
Cataract Surgery 2.5%1.5%LODESTAR Trial[10][12]

Experimental Protocols

STELLAR Trial Methodology

The STELLAR trial was a 6-week, multicenter, open-label, randomized, parallel-group study.[4][14][15] Patients with hypercholesterolemia (LDL-C ≥160 mg/dL and <250 mg/dL, and triglycerides <400 mg/dL) were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (B1681759) (10, 20, 40, or 80 mg), or pravastatin (B1207561) (10, 20, or 40 mg) for 6 weeks.[4] The primary endpoint was the percentage change in LDL-C from baseline at week 6.[14]

LODESTAR Trial Methodology

The LODESTAR trial was a prospective, multicenter, randomized, open-label trial with a 2x2 factorial design conducted at 12 centers in South Korea.[10][12][16] A total of 4,400 adults with coronary artery disease were randomized to receive either rosuvastatin or atorvastatin.[10][12] The primary outcome was a three-year composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.[10][12]

Visualizing the Mechanism and Workflow

To better understand the action of statins and the design of comparative clinical trials, the following diagrams are provided.

Statin_Mechanism cluster_pathway HMG-CoA Reductase Pathway cluster_inhibition Statin Intervention Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase This compound This compound Mevalonate->this compound ... Statins High-Intensity Statins (Atorvastatin, Rosuvastatin) HMG_CoA_Reductase_Enzyme HMG-CoA Reductase Statins->HMG_CoA_Reductase_Enzyme Inhibits

Mechanism of action of statins on the HMG-CoA reductase pathway.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Study Intervention cluster_followup Data Collection & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., Atorvastatin) Randomization->Group_A Group_B Group B (e.g., Rosuvastatin) Randomization->Group_B Follow_up Follow-up Visits (e.g., 6 weeks, 3 years) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (Lipid Panels, Adverse Events) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Generalized workflow for a comparative clinical trial of statin therapies.

References

Assessing the performance of various biosensors for cholesterol detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid detection of cholesterol is paramount in clinical diagnostics and various research applications. Biosensors offer a promising alternative to traditional analytical methods, providing high sensitivity, selectivity, and the potential for point-of-care testing. This guide provides a comparative assessment of the performance of three major classes of biosensors for this compound detection: electrochemical, optical, and piezoelectric. The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable platform for their specific needs.

Performance Comparison of this compound Biosensors

The performance of various biosensors is influenced by the transducer principle and the specific recognition elements employed. The following table summarizes the key quantitative performance metrics for representative examples of electrochemical, optical, and piezoelectric this compound biosensors.

Biosensor TypeSub-TypeRecognition ElementLinear RangeLimit of Detection (LOD)Response TimeReference
Electrochemical AmperometricThis compound Oxidase (ChOx) & Horseradish Peroxidase (HRP) on a poly(thionine)-modified glassy carbon electrode25–125 µM6.3 µM< 10 s[1]
AmperometricThis compound Oxidase on epoxy resin membrane1 - 8 mM0.1 mM25 s[2]
Non-Enzymaticβ-cyclodextrin/Fe3O4 nanocomposite0 - 150 µM~2.88 µMNot Specified[3]
Optical ColorimetricThis compound Oxidase and Gold Nanoparticles (AuNPs)0.3 - 300 µM0.15 µMNot Specified
LSPRThis compound Oxidase on AuNPs-coated tapered optical fiber10 nM - 1 µM53.1 nMNot Specified
PlasmonicThis compound-binding peptide (C-pept)10 - 200 µM21.95 µMNot Specified[4]
Piezoelectric Quartz Crystal Microbalance (QCM)Anti-lipoprotein antibodyNot Specified for this compoundNot Specified for this compoundNot Specified for this compound[5][6]

Note: The performance of piezoelectric biosensors for direct this compound detection is not as extensively documented in the readily available literature with specific quantitative data for linear range, LOD, and response time. The provided reference indicates the potential application for lipoprotein particles.

Signaling Pathways and Detection Principles

The underlying mechanism of this compound detection varies significantly between different biosensor types. These principles are visualized in the following diagrams.

Enzymatic_Electrochemical_Detection cluster_reaction Enzymatic Reaction cluster_transduction Electrochemical Transduction This compound This compound ChOx This compound Oxidase (ChOx) This compound->ChOx O₂ Cholestenone Cholest-4-en-3-one ChOx->Cholestenone H2O2 Hydrogen Peroxide (H₂O₂) ChOx->H2O2 Electrode Electrode H2O2->Electrode Oxidation/Reduction Signal Amperometric Signal Electrode->Signal

Caption: Enzymatic electrochemical detection of this compound.

NonEnzymatic_Electrochemical_Detection cluster_interaction Direct Interaction cluster_transduction Electrochemical Transduction This compound This compound ModifiedElectrode Modified Electrode (e.g., Nanomaterials) This compound->ModifiedElectrode RedoxReaction Direct Redox Reaction ModifiedElectrode->RedoxReaction e⁻ transfer Signal Electrochemical Signal RedoxReaction->Signal

Caption: Non-enzymatic electrochemical detection of this compound.

Optical_Detection cluster_recognition Molecular Recognition cluster_transduction Optical Transduction This compound This compound RecognitionElement Recognition Element (e.g., ChOx, Peptide) This compound->RecognitionElement Binding OpticalTransducer Optical Transducer (e.g., AuNPs, LSPR) RecognitionElement->OpticalTransducer Induces Change Signal Optical Signal (Color, Absorbance, etc.) OpticalTransducer->Signal

Caption: General principle of optical this compound biosensors.

Piezoelectric_Detection cluster_binding Analyte Binding cluster_transduction Piezoelectric Transduction Analyte This compound/ Lipoprotein CrystalSurface Functionalized Crystal Surface Analyte->CrystalSurface Binding MassChange Mass Change CrystalSurface->MassChange FrequencyShift Frequency Shift MassChange->FrequencyShift

Caption: Principle of piezoelectric biosensing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biosensor performance. The following are representative protocols for the fabrication and testing of the discussed biosensor types.

Amperometric this compound Biosensor Fabrication and Testing

Materials:

  • Glassy carbon electrode (GCE)

  • Thionine, this compound Oxidase (ChOx), Horseradish Peroxidase (HRP)

  • Glutaraldehyde, Hydroquinone (B1673460) (HQ)

  • Phosphate buffer saline (PBS, pH 7.0)

  • This compound standard solutions

  • Potentiostat/Galvanostat

Experimental Workflow:

Amperometric_Workflow start Start step1 1. Polish GCE start->step1 step2 2. Electropolymerize Thionine on GCE to form GCE/PTH step1->step2 step3 3. Activate Carboxyl Groups of ChOx with EDC/NHS step2->step3 step4 4. Immobilize activated ChOx on GCE/PTH step3->step4 step5 5. Immobilize HRP on GCE/PTH/ChOx step4->step5 step6 6. Perform Amperometric Measurements in PBS with HQ and this compound step5->step6 end End step6->end

Caption: Workflow for amperometric biosensor fabrication.

Procedure:

  • Electrode Preparation: A glassy carbon electrode is polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Polymer Film Deposition: A poly(thionine) (PTH) film is electrochemically deposited on the cleaned GCE by cyclic voltammetry in a solution containing thionine.

  • Enzyme Immobilization:

    • This compound oxidase is activated by reacting with EDC and NHS to activate its carboxyl groups.

    • The GCE/PTH electrode is immersed in the activated ChOx solution to allow for covalent immobilization.

    • Subsequently, the electrode is immersed in a solution of HRP to immobilize the second enzyme.

  • Amperometric Measurement:

    • The modified electrode is placed in a PBS solution containing hydroquinone as a mediator.

    • A constant potential is applied, and the baseline current is recorded.

    • Aliquots of this compound standard solutions are added, and the change in current is measured. The current change is proportional to the this compound concentration.[1]

Colorimetric this compound Biosensor Fabrication and Testing

Materials:

  • Gold nanoparticles (AuNPs)

  • This compound Oxidase (ChOx)

  • This compound standard solutions

  • Phosphate buffer

  • UV-Vis Spectrophotometer

Experimental Workflow:

Colorimetric_Workflow start Start step1 1. Synthesize or Procure AuNPs start->step1 step2 2. Functionalize AuNPs with ChOx step1->step2 step3 3. Mix functionalized AuNPs with This compound solutions of varying concentrations step2->step3 step4 4. Incubate the mixture step3->step4 step5 5. Observe color change and/or measure absorbance spectrum step4->step5 end End step5->end

Caption: Workflow for colorimetric biosensor development.

Procedure:

  • Preparation of ChOx-AuNPs Conjugates: Gold nanoparticles are functionalized by incubating them with a solution of this compound oxidase. The enzyme adsorbs onto the surface of the AuNPs.

  • Colorimetric Assay:

    • In a microplate well or cuvette, the ChOx-functionalized AuNPs solution is mixed with this compound standard solutions of different concentrations.

    • The enzymatic reaction of ChOx with this compound produces hydrogen peroxide (H₂O₂).

    • H₂O₂ can cause the aggregation of AuNPs, leading to a color change from red to blue, or it can etch the nanoparticles, causing a decrease in the absorbance intensity.

  • Data Analysis: The color change can be visually inspected for qualitative detection, or a UV-Vis spectrophotometer can be used to measure the change in the absorbance spectrum for quantitative analysis. A calibration curve is constructed by plotting the absorbance change against the this compound concentration.

Piezoelectric this compound Biosensor (General Protocol)

Materials:

  • QCM sensor chip (e.g., gold-coated quartz crystal)

  • Anti-lipoprotein antibodies (as the recognition element)

  • Immobilization reagents (e.g., self-assembled monolayer forming thiols, cross-linkers)

  • Lipoprotein standard solutions

  • QCM instrument

Experimental Workflow:

QCM_Workflow start Start step1 1. Clean and prepare the QCM sensor surface start->step1 step2 2. Functionalize the surface (e.g., with a self-assembled monolayer) step1->step2 step3 3. Immobilize the recognition element (e.g., anti-lipoprotein antibody) step2->step3 step4 4. Block non-specific binding sites step3->step4 step5 5. Introduce the sample containing the analyte (lipoprotein) step4->step5 step6 6. Monitor the change in resonant frequency step5->step6 end End step6->end

Caption: General workflow for a QCM-based immunosensor.

Procedure:

  • Sensor Preparation: The gold surface of the QCM crystal is cleaned thoroughly.

  • Surface Functionalization: The surface is modified to facilitate the immobilization of the biorecognition element. This often involves the formation of a self-assembled monolayer (SAM) of thiol compounds.

  • Immobilization of Recognition Element: The specific antibody is covalently attached to the functionalized surface.

  • Measurement:

    • The QCM sensor is placed in the instrument, and a stable baseline frequency is established in a buffer solution.

    • The sample containing the lipoprotein is introduced.

    • The binding of the lipoprotein to the immobilized antibodies on the crystal surface causes an increase in mass, which in turn leads to a decrease in the resonant frequency of the crystal.

    • The change in frequency is proportional to the amount of bound analyte.[5][6]

Conclusion

Electrochemical and optical biosensors have demonstrated significant advancements in the detection of this compound, with numerous studies providing robust performance data and detailed experimental protocols. Amperometric biosensors offer high sensitivity and rapid response times, while colorimetric and other optical methods provide simple and often visual detection platforms. The choice between these depends on the specific application requirements, such as the desired sensitivity, cost, and instrumentation availability.

Piezoelectric biosensors, particularly QCM-based systems, hold promise for label-free detection. However, based on the reviewed literature, there is a need for more research focused specifically on the development and validation of piezoelectric biosensors for direct this compound quantification to enable a more comprehensive performance comparison with their electrochemical and optical counterparts.

This guide provides a foundational understanding of the current landscape of this compound biosensors. Researchers are encouraged to refer to the cited literature for more in-depth information and to tailor the provided protocols to their specific experimental setups and research goals.

References

A Comparative Guide to the Interaction of Cholesterol with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how cholesterol, an essential component of mammalian cell membranes, interacts with and modulates the function of different G protein-coupled receptors (GPCRs). The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this field.

Introduction

This compound is not merely a structural component of the cell membrane; it is a critical allosteric modulator of GPCRs, the largest family of cell surface receptors and a major target for pharmaceuticals.[1][2] this compound's influence on GPCRs can be broadly categorized into two mechanisms:

  • Direct Interaction: this compound can bind directly to specific sites on the transmembrane domains of GPCRs. While canonical motifs like the this compound Recognition Amino Acid Consensus (CRAC) and this compound Consensus Motif (CCM) have been identified, many interactions occur at non-canonical sites.[3][4][5] These direct interactions can stabilize specific receptor conformations, thereby affecting ligand binding, G protein coupling, and downstream signaling.[2][6]

  • Indirect Modulation: By altering the bulk properties of the lipid bilayer—such as fluidity, thickness, and curvature—this compound can indirectly influence the conformational dynamics and organization of GPCRs.[1][7] This includes facilitating the formation of lipid rafts, which can act as signaling platforms and promote receptor dimerization.[8]

This guide will compare the effects of this compound on four well-studied GPCRs: the β2-adrenergic receptor (β2AR), the A2A adenosine (B11128) receptor (A2AAR), the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and the C-X-C chemokine receptor type 4 (CXCR4).

Mechanisms of this compound-GPCR Interaction

The following diagram illustrates the dual mechanisms by which this compound can modulate GPCR function.

cluster_membrane Plasma Membrane cluster_indirect Indirect Modulation GPCR GPCR GPCR_Dimer GPCR Dimer GPCR->GPCR_Dimer Dimerization Chol_Direct Direct Binding (Allosteric Modulation) Chol_Direct->GPCR Stabilizes Conformation G_Protein G Protein GPCR_Dimer->G_Protein Signal Transduction Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Membrane_Props Altered Membrane Properties (Fluidity, Rafts) Membrane_Props->GPCR Affects Dynamics & Dimerization This compound This compound This compound->Chol_Direct This compound->Membrane_Props Influences

Caption: Dual mechanisms of this compound's influence on GPCRs.

Quantitative Comparison of this compound's Effects on GPCRs

The following tables summarize the quantitative and qualitative effects of this compound on the selected GPCRs.

Table 1: Effects on Ligand Binding and Receptor Stability
Receptor (Class)Effect of this compound/CHSQuantitative DataStudy TypeCitations
β2-Adrenergic Receptor (Class A)Increases thermal stabilityΔG of stabilization ranges from 19.0 to 41.7 kBT at 37°C with CHS.Experimental (SMFS)[3][9]
Modulates ligand binding via G protein couplingThis compound depletion uncouples the receptor from Gs, leading to a loss of the high-affinity agonist binding state.Experimental (Radioligand Binding)[10]
Binds with high and low affinityHigh-affinity sites: sub-nM Kd.Low-affinity sites: >100 mM Kd.Experimental (LCP-Tm, STD NMR)[11]
A2A Adenosine Receptor (Class A)Acts as a Positive Allosteric Modulator (PAM)Small decrease in EC50 for agonist (NECA) with increasing this compound (0-13%).Experimental (GTP Hydrolysis Assay)[1][7][12]
Required for optimal ligand bindingThis compound depletion in C6 cells reduces the Bmax of the antagonist [3H]ZM241385.Experimental (Radioligand Binding)[13]
Stabilizes apo-receptor conformationStabilizes helix II against deformation, particularly in this compound-poor regions.Computational (MD Simulations)[14]
mGluR2 (Class C)Stabilizes the active state10% this compound concentration provides optimal stabilization of the active state.Computational (MD Simulations)[15][16]
Minor influence on dimerizationBiochemical assays suggest little to no effect of this compound on mGluR2 dimerization.Experimental & Computational[17][18]
CXCR4 (Class A)Promotes/Stabilizes DimerizationThis compound depletion reduces FRET signal between CXCR4-CFP and CXCR4-YFP.Experimental (FRET)[8][19]
Essential for functionThis compound depletion completely abolishes the chemotactic response to the agonist CXCL12.Experimental (Cell Migration Assay)[19]
Table 2: Effects on Receptor Signaling
ReceptorSignaling PathwayEffect of this compound ModulationQuantitative DataStudy TypeCitations
β2-Adrenergic Receptor Gs → Adenylyl Cyclase → ↑cAMPThis compound depletion leads to an apparent increase in receptor-stimulated cAMP production, potentially due to uncoupling and PKA-mediated desensitization.Not specified, qualitative observation.Experimental (cAMP Assay)[10]
A2A Adenosine Receptor Gs → Adenylyl Cyclase → ↑cAMPThis compound weakly enhances basal signaling and decreases agonist EC50.Slight decrease in NECA EC50.Experimental (GTP Hydrolysis)[12][20]
Mutations in the CCM (S47A, K122A, W129A) alter both constitutive and agonist-induced cAMP formation.S47A: Increased constitutive cAMP.K122A/W129A: Decreased constitutive and agonist-induced cAMP.Experimental (cAMP Assay)
mGluR2 Gi/o → ↓Adenylyl Cyclase → ↓cAMPThis compound is proposed to destabilize the basal state, potentially facilitating activation.Alteration in internal mechanical stress at the cytoplasmic side.Computational (MD Simulations)[17][18]
CXCR4 Gi → Various (e.g., Actin Polymerization)This compound is required for CXCL12-induced cell migration.This compound depletion abolishes migration.Experimental (Chemotaxis Assay)[8][19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to study this compound-GPCR interactions.

This compound Depletion using Methyl-β-Cyclodextrin (MβCD)

This protocol describes the acute removal of this compound from the plasma membrane of cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, CHO, or HeLa cells)

  • Serum-free cell culture medium (e.g., DMEM or RPMI)

  • Methyl-β-cyclodextrin (MβCD) powder

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture cells to approximately 80% confluency. For adherent cells, wash gently with pre-warmed PBS. For suspension cells, pellet by centrifugation (e.g., 200 x g for 5 minutes) and resuspend in serum-free medium.[21][22]

  • MβCD Solution Preparation: Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free medium. Prepare working solutions by diluting the stock solution to the desired final concentrations (typically ranging from 1 mM to 10 mM).[22]

  • Depletion: Add the MβCD working solution to the cells. Incubate for a defined period (typically 15-60 minutes) at 37°C. The optimal MβCD concentration and incubation time should be determined empirically for each cell line to maximize this compound removal while minimizing cytotoxicity.[21][23]

  • Washing: After incubation, immediately remove the MβCD solution. Wash the cells three times with ice-cold PBS to stop the depletion process.

  • Viability Assessment: To ensure the treatment is not causing significant cell death, perform a viability test.[21]

    • Resuspend a small aliquot of cells in PBS.

    • Mix the cell suspension with an equal volume of Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Aim for cell viability >90%.

  • Downstream Application: The this compound-depleted cells are now ready for use in downstream assays such as radioligand binding or functional signaling assays.

Workflow Diagram:

Start Start: Cultured Cells (~80% confluency) Prep Cell Preparation (Wash/Resuspend in Serum-Free Medium) Start->Prep MBCD_Treat Incubate with MβCD (e.g., 1-10 mM, 15-60 min, 37°C) Prep->MBCD_Treat Wash Wash 3x with Ice-Cold PBS MBCD_Treat->Wash Assess_Viability Assess Cell Viability (Trypan Blue Exclusion) Wash->Assess_Viability Viable Viability > 90% Assess_Viability->Viable Yes Not_Viable Viability < 90% (Optimize Conditions) Assess_Viability->Not_Viable No Proceed Proceed to Downstream Assay (Binding, Signaling, etc.) Viable->Proceed Not_Viable->MBCD_Treat Re-optimize

Caption: Experimental workflow for MβCD-mediated this compound depletion.
Radioligand Competition Binding Assay

This assay measures how this compound modulation affects the affinity of an unlabeled ligand for a GPCR.[24]

Materials:

  • Cell membranes or whole cells expressing the target GPCR (control and this compound-depleted)

  • Radiolabeled ligand (e.g., [3H] or [125I]-labeled antagonist)

  • Unlabeled competitor ligand (the compound of interest)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

  • Cell harvester and vacuum filtration system

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for each condition.

    • Total Binding: Add assay buffer, cell membranes, and a fixed concentration of radioligand (typically at or below its Kd).

    • Non-Specific Binding (NSB): Add assay buffer, cell membranes, radioligand, and a saturating concentration of the non-specific binding inhibitor.[25]

    • Competition: Add assay buffer, cell membranes, radioligand, and increasing concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[25]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.[25]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Compare the Ki values between control and this compound-depleted samples.

cAMP Signaling Assay

This protocol measures the functional consequence of this compound modulation on Gs- or Gi-coupled receptors by quantifying intracellular cyclic AMP (cAMP).[26][27]

Materials:

  • Control and this compound-depleted cells expressing the target GPCR

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Agonist for the target GPCR

  • Forskolin (B1673556) (for Gi-coupled receptors, to pre-stimulate adenylyl cyclase)

  • Commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Plating: Seed cells in a suitable microplate (e.g., 384-well) and allow them to adhere if necessary. Perform this compound depletion if required.

  • Pre-incubation (for Gi-coupled receptors): If studying a Gi-coupled receptor, pre-stimulate the cells with a low concentration of forskolin to induce a detectable basal level of cAMP.[26]

  • Agonist Stimulation: Add varying concentrations of the agonist to the cells. Include a vehicle control (no agonist). Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Add the lysis buffer provided in the cAMP kit to stop the reaction and release intracellular cAMP.

  • cAMP Detection: Perform the detection steps according to the manufacturer's protocol. This typically involves adding detection reagents (e.g., labeled cAMP and specific antibodies) and incubating to allow for competition.

  • Measurement: Read the plate using a plate reader (e.g., measuring fluorescence ratio for HTRF).

  • Data Analysis:

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the raw readings from the cell samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (agonist concentration that produces 50% of the maximal response) and Emax (maximal effect).

    • Compare EC50 and Emax values between control and this compound-depleted conditions.

Logical Relationship Diagram: this compound, CXCR4 Dimerization, and Signaling

For some GPCRs like CXCR4, this compound's role in dimerization is a critical prerequisite for proper signaling.

cluster_0 Cellular Environment cluster_1 Receptor State cluster_2 Functional Outcome This compound Sufficient Membrane this compound Dimer CXCR4 Dimerization (Stable) This compound->Dimer Promotes No_this compound This compound Depleted Membrane Monomer CXCR4 Monomers/Dimers (Unstable) No_this compound->Monomer Results in Signaling Effective Signaling (e.g., Cell Migration) Dimer->Signaling Leads to No_Signaling Signaling Abolished Monomer->No_Signaling Leads to

Caption: this compound's role in CXCR4 function.

Conclusion

The interaction between this compound and GPCRs is complex, involving both direct, specific binding and indirect modulation of the membrane environment. As demonstrated by the comparative data, the consequences of these interactions are highly receptor-specific. For some receptors, like the β2AR and A2AAR, this compound fine-tunes their stability and signaling efficacy. For others, such as CXCR4, it is a critical requirement for fundamental processes like dimerization and function. Understanding these nuanced, receptor-specific relationships is vital for basic research and for the development of novel therapeutics that may target the GPCR-lipid interface. The provided protocols offer a starting point for researchers to quantitatively assess these interactions in their systems of interest.

References

A Researcher's Guide to Validating Computational Models for Cholesterol-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, accurately identifying cholesterol binding sites on proteins is crucial for understanding protein function and designing targeted therapeutics. Computational models offer a powerful and high-throughput approach to predict these sites, but their predictions must be rigorously validated through experimental methods. This guide provides an objective comparison of common computational models and detailed protocols for their experimental validation.

Comparing Computational Models for Predicting this compound-Protein Binding Sites

A variety of in silico tools are available to predict this compound-protein binding sites, each with its own strengths and weaknesses. These methods can be broadly categorized into sequence-based, structure-based (docking), and simulation-based approaches.

Data Presentation: Performance of this compound-Protein Binding Prediction Models

Model/Method Type Principle Performance Metrics & Notes Key Advantages Key Limitations
CRAC/CARC Motifs Sequence-BasedScans for linear amino acid consensus sequences (L/V)-X₁₋₅-(Y)-X₁₋₅-(K/R) (CRAC) or (K/R)-X₁₋₅-(Y/F)-X₁₋₅-(L/V) (CARC).[1]Low Predictive Power: High rate of false positives. One study found that only one out of 188 identified CRAC/CARC motifs in 19 this compound-bound protein structures corresponded to a resolved binding site.[1] Another review noted that 92% of this compound-binding sites on GPCR surfaces lack these motifs.[2]Simple and fast to implement; does not require a 3D protein structure.Very low accuracy; high false-positive rate; many known binding sites do not contain these motifs.[1][2]
Rosettathis compound Molecular DockingUses a specialized energy function and sampling protocol optimized for the shape and hydrophobicity of this compound within a membrane environment.[3]Improved Accuracy: In a benchmark study, Rosettathis compound improved the sampling and scoring of native-like this compound poses in 91% of cases compared to the standard RosettaLigand method.[3] It also outperformed AutoDock in predicting the correct orientation of this compound.[4]Specifically designed for this compound docking; open-source.[2]Relatively new, so fewer published applications compared to more general docking software.[2]
AutoDock Vina Molecular DockingA general-purpose molecular docking program that predicts the preferred orientation of a ligand to a receptor.[2] A modified protocol can be used for this compound by adjusting weighting factors for hydrophobicity and hydrogen bonds.[2]Variable Performance: While widely used, its performance for this compound is dependent on the protocol modifications. It was outperformed by Rosettathis compound in a comparative benchmark for predicting this compound orientation.[4]Widely used and well-documented; fast and freely available.Not specifically optimized for lipids; may require significant user modification and validation for this compound docking.[2]
PyLipID Molecular Dynamics SimulationAnalyzes MD simulation trajectories to identify lipid binding sites based on residence times and interaction patterns.[5][6]Provides Dynamic Information: Quantifies the duration and stability of this compound interactions, offering insights beyond static docking. Performance is evaluated by consistency across multiple simulations and agreement with experimental data where available.[5][6]Captures the dynamic nature of protein-lipid interactions and the influence of the membrane environment.[5]Computationally expensive; requires expertise in setting up and running molecular dynamics simulations.

Experimental Validation of Predicted Binding Sites

Computational predictions are hypotheses that must be tested experimentally. The following are key experimental protocols used to validate predicted this compound-protein binding sites.

Experimental Workflow for Validating a Predicted this compound Binding Site

The overall process for validating a predicted this compound binding site involves disrupting the putative site through mutagenesis and then assessing the impact on this compound binding and protein function.

cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis and Conclusion pred Predict Putative This compound Binding Site (e.g., Rosettathis compound, PyLipID) mut Site-Directed Mutagenesis of Predicted Binding Site Residues pred->mut exp Protein Expression and Purification (Wild-Type and Mutant) mut->exp bind This compound Binding Assay (e.g., Radiolabeled Binding, ITC) exp->bind func Functional Assay (e.g., Enzyme Activity, Channel Conductance) exp->func comp Compare Binding Affinity and Function of WT vs. Mutant bind->comp func->comp conc Conclude on the Validity of the Predicted Binding Site comp->conc

Caption: Workflow for computational prediction and experimental validation.
Detailed Methodologies for Key Experiments

1. Site-Directed Mutagenesis

This technique is used to mutate specific amino acid residues in the predicted binding site to assess their importance for this compound interaction. Typically, hydrophobic or aromatic residues are mutated to smaller, less hydrophobic residues (e.g., Alanine scanning), or charged residues are neutralized.

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle.[7][8]

    • Ensure the primers have a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch.[9]

    • The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[7]

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the template plasmid DNA (5-50 ng), forward and reverse primers (e.g., 125 ng each), dNTPs, a high-fidelity DNA polymerase (e.g., Pfu or KOD), and the corresponding reaction buffer.[7][10]

    • Perform PCR with an initial denaturation step (e.g., 98°C for 30s), followed by 16-20 cycles of denaturation (e.g., 98°C for 30s), annealing (e.g., 55°C for 60s), and extension (e.g., 72°C for 60-75s/kb of plasmid length).[7] A final extension step (e.g., 72°C for 10 min) is included.[7]

  • Template Digestion and Transformation:

    • Digest the parental, methylated template DNA by adding a DpnI restriction enzyme to the PCR product and incubating at 37°C for at least 1-2 hours.[8][11]

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

    • Select transformed colonies and verify the desired mutation through DNA sequencing.

2. Radiolabeled this compound Binding Assay

This assay directly measures the binding of this compound to a protein using a radiolabeled form of this compound (e.g., [³H]this compound). A competition assay format is often used to determine the binding affinity.

  • Materials:

    • Purified wild-type and mutant protein.

    • Radiolabeled this compound (e.g., [³H]this compound).

    • Unlabeled this compound.

    • Filtration apparatus with appropriate filters (e.g., glass fiber filters that bind the protein).[12]

    • Scintillation counter.

  • Protocol:

    • Incubate a fixed amount of the purified protein with a constant concentration of radiolabeled this compound and varying concentrations of unlabeled this compound.[12]

    • Allow the binding reaction to reach equilibrium.

    • Separate the protein-bound this compound from free this compound by rapid filtration through a membrane that retains the protein.[12]

    • Wash the filter to remove non-specifically bound radiolabeled this compound.

    • Measure the radioactivity retained on the filter using a scintillation counter.[12]

    • Plot the amount of bound radiolabeled this compound as a function of the unlabeled this compound concentration. The data can be fitted to a competition binding curve to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.

3. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that measures the heat change upon binding of a ligand (this compound) to a macromolecule (protein). It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14]

  • Sample Preparation:

    • The protein and this compound solutions must be in identical, well-matched buffers to minimize heats of dilution.[15]

    • Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles.[15]

    • Determine the accurate concentrations of the protein and this compound solutions.

  • Experimental Setup:

    • Load the protein solution into the sample cell of the calorimeter. Typical concentrations are in the range of 5-50 µM.[15]

    • Load the this compound solution into the injection syringe. The this compound concentration should be 10-20 times that of the protein concentration for a 1:1 binding stoichiometry.[16]

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Data Acquisition and Analysis:

    • Perform a series of injections of the this compound solution into the protein-containing sample cell.

    • The instrument measures the heat released or absorbed during each injection.[13]

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]

4. Structural Biology Methods (NMR Spectroscopy and X-ray Crystallography)

These methods provide high-resolution structural information about the this compound-protein complex, offering definitive proof of a direct interaction and revealing the precise binding site.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chemical Shift Perturbation (CSP) Mapping: This is a common NMR method to identify binding interfaces.[17][18]

    • Protocol Outline:

      • Prepare a sample of isotopically labeled (¹⁵N or ¹³C/¹⁵N) protein.

      • Acquire a reference 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein alone.[18]

      • Titrate increasing amounts of this compound (or a soluble this compound analog) into the protein sample and record a spectrum at each titration point.

      • Monitor the changes (perturbations) in the chemical shifts of the protein's resonance peaks.[19]

      • Residues with significant chemical shift perturbations are likely located in or near the this compound binding site.[17] By mapping these residues onto the protein structure, the binding site can be identified.[19]

  • X-ray Crystallography:

    • This technique aims to determine the three-dimensional structure of the protein-cholesterol complex at atomic resolution.

    • Protocol Outline:

      • Crystallization: Co-crystallize the purified protein with this compound. This is often the most challenging step and requires screening a wide range of conditions (precipitants, pH, temperature).[20]

      • Data Collection: Expose the protein-cholesterol crystals to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.[21][22]

      • Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the phase problem and generate an electron density map.[21]

      • Model Building and Refinement: Build an atomic model of the protein-cholesterol complex into the electron density map and refine it to obtain the final, high-resolution structure.[21]

Logical Relationships in Validation

The validation process follows a logical progression from computational prediction to experimental confirmation. Each step provides a higher level of evidence for the existence and location of a this compound binding site.

pred In Silico Prediction (Hypothesis Generation) mut Site-Directed Mutagenesis (Perturbation of Hypothesis) pred->mut bind Biochemical Binding Assays (e.g., Radiolabeled Assay, ITC) (Confirmation of Direct Interaction) mut->bind func Functional Assays (Demonstration of Physiological Relevance) mut->func struc Structural Biology (e.g., NMR, X-ray Crystallography) (Definitive Atomic-Level Evidence) bind->struc Provides rationale for structural studies func->struc Provides rationale for structural studies

Caption: Hierarchy of evidence in this compound binding site validation.

References

Comparative Tolerability and Side Effects of Individual Statins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive comparison of the tolerability and side effect profiles of commonly prescribed statins. Intended for researchers, scientists, and drug development professionals, this document synthesizes data from large-scale meta-analyses and clinical trials to facilitate an objective evaluation of individual statin therapies. The following sections detail the incidence of key adverse events, the methodologies employed in their assessment, and the underlying biochemical pathways associated with these effects.

Quantitative Comparison of Statin-Associated Side Effects

The following table summarizes the comparative risk of major side effects associated with different statins, presented as Odds Ratios (OR) or Relative Risks (RR) from meta-analyses of randomized controlled trials. These values represent the likelihood of an adverse event occurring in patients taking a statin compared to a placebo or another statin.

Adverse EventAtorvastatinSimvastatinRosuvastatinPravastatinLovastatin
Myalgia/Myopathy No significant difference from placebo[1][2]No significant difference from placebo[1][2]Increased risk of self-reported muscle symptoms (OR 1.09)[3]No significant difference from placebo[1][2]No significant difference from placebo[1]
Rhabdomyolysis Not significantly different from control (OR 1.33)[2]Not significantly different from control (OR 2.03)[2]Not significantly different from control (OR 0.19)[2]Not significantly different from control (OR 0.20)[2]Data not available
Transaminase Elevation (>3x ULN) Increased risk (OR 2.66)[4]No significant difference from placebo[4]Increased risk (OR 1.35)[4]No significant difference from placebo[4]Increased risk (OR 1.53)[4]
New-Onset Diabetes Intermediate risk (OR 1.15 for 80mg)[5]Increased risk (RR 1.38)[6]Increased risk (OR 1.25 for 20mg, RR 1.61)[5][6]Lowest risk (OR 1.07 for 40mg)[5]Data not available

ULN: Upper Limit of Normal. Odds Ratios (OR) and Relative Risks (RR) are derived from various meta-analyses and may have different comparator groups (placebo or other statins). Readers are encouraged to consult the cited sources for detailed information.

Physicochemical and Pharmacokinetic Properties of Statins

The differing side effect profiles of statins can be partly attributed to their distinct chemical and metabolic properties. This table provides a summary of these characteristics.

StatinLipophilicityPrimary Metabolism
Atorvastatin Lipophilic[7]CYP3A4[8]
Simvastatin Lipophilic[7]CYP3A4[8]
Rosuvastatin Hydrophilic[7]Minimal CYP450 metabolism[8]
Pravastatin Hydrophilic[7]Minimal CYP450 metabolism[8]
Lovastatin Lipophilic[7]CYP3A4[8]

Experimental Protocols for Assessing Statin Tolerability

The assessment of statin tolerability and side effects in clinical trials relies on a combination of patient-reported outcomes and objective laboratory measurements. The following methodologies are commonly employed:

1. Assessment of Muscle-Related Symptoms (Myalgia, Myopathy):

  • Patient-Reported Outcomes: Standardized questionnaires and scales are used to capture the incidence, severity, and characteristics of muscle pain. A common tool is the Visual Analogue Scale (VAS), where participants rate their muscle symptoms on a continuous scale.

  • Creatine Kinase (CK) Monitoring: Blood levels of CK, an enzyme released during muscle damage, are monitored at baseline and throughout the study. Myopathy is often defined as muscle symptoms accompanied by a CK elevation greater than 10 times the upper limit of normal. Rhabdomyolysis is a more severe form with markedly elevated CK levels, often associated with renal impairment.

  • Dechallenge and Rechallenge Protocols: In cases of suspected statin-associated muscle symptoms, a dechallenge (statin discontinuation) followed by a rechallenge (reintroduction of the statin) may be employed to establish a causal relationship.

2. Monitoring of Liver Function:

  • Transaminase Levels: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured at baseline and periodically during the trial. A clinically significant elevation is typically defined as levels exceeding three times the upper limit of normal on consecutive measurements.

3. Diagnosis of New-Onset Diabetes:

  • Glycemic Monitoring: Fasting plasma glucose and/or glycated hemoglobin (HbA1c) levels are measured at baseline and at regular intervals.

  • Diagnostic Criteria: The diagnosis of new-onset diabetes is based on established criteria, such as those defined by the American Diabetes Association, which include specific thresholds for fasting plasma glucose, HbA1c, or oral glucose tolerance tests.

Signaling Pathways in Statin-Induced Myopathy

Statin-induced myopathy is a complex process initiated by the inhibition of HMG-CoA reductase. The following diagram illustrates the key downstream effects that are thought to contribute to muscle-related side effects.

Statin_Myopathy_Pathway Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Catalyzes Cholesterol_Synthesis Cholesterol Synthesis Mevalonate_Pathway->Cholesterol_Synthesis Isoprenoid_Synthesis Isoprenoid Synthesis (FPP, GGPP) Mevalonate_Pathway->Isoprenoid_Synthesis Coenzyme_Q10 Coenzyme Q10 (Ubiquinone) Isoprenoid_Synthesis->Coenzyme_Q10 Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoid_Synthesis->Protein_Prenylation Mitochondrial_Function Mitochondrial Dysfunction (Reduced ATP production, Increased ROS) Coenzyme_Q10->Mitochondrial_Function Reduced levels lead to Altered_Signaling Altered Intracellular Signaling Protein_Prenylation->Altered_Signaling Impaired function leads to Muscle_Cell Muscle Cell Apoptosis/Damage Mitochondrial_Function->Muscle_Cell Altered_Signaling->Muscle_Cell Myopathy Statin-Associated Muscle Symptoms (SAMS) Muscle_Cell->Myopathy

Caption: Signaling pathway of statin-induced myopathy.

References

A Comparative Analysis of Non-Fasting vs. Fasting Cholesterol Tests for Cardiovascular Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in lipid profiling, driven by extensive clinical data, now supports the use of non-fasting cholesterol tests for routine cardiovascular disease risk assessment in most individuals. This guide provides a comprehensive comparison of non-fasting and fasting lipid profiles, summarizing key performance data, outlining experimental methodologies from pivotal studies, and illustrating the clinical workflow.

The long-held practice of requiring an 8- to 12-hour fast before a lipid panel has been challenged and largely replaced by a non-fasting approach for initial screening and management.[1][2] This change is endorsed by major international bodies, including the American College of Cardiology/American Heart Association (ACC/AHA), the European Atherosclerosis Society, and the Canadian Cardiovascular Society.[1] The primary motivations for this shift are improved patient convenience and compliance, coupled with evidence demonstrating that non-fasting lipid levels, particularly non-high-density lipoprotein this compound (non-HDL-C), are potent predictors of cardiovascular risk, reflecting the body's usual metabolic state.[1][2][3] While some studies note statistically significant differences in lipid parameters between fasting and non-fasting states, the clinical impact on risk prediction for the majority of patients is considered minimal.[4][5][6]

Data Presentation: Performance and Lipid Level Comparison

The following tables summarize the quantitative differences in lipid levels and the diagnostic accuracy of non-fasting versus fasting tests based on data from large-scale studies and meta-analyses.

Table 1: Maximal Mean Changes in Lipid Concentrations (Non-Fasting vs. Fasting)

Lipid ParameterMaximal Mean ChangeClinical Significance
Total this compound -8 mg/dL (-0.2 mmol/L)[7]Not clinically significant[4]
HDL-Cholesterol No significant difference to -4 mg/dL (-0.1 mmol/L)[4][5]Not clinically significant[4]
LDL-Cholesterol (Calculated) -8 mg/dL (-0.2 mmol/L)[7]Can be underestimated, especially with high triglycerides when using the Friedewald equation[1][8]
Triglycerides +26 mg/dL (+0.3 mmol/L)[5][7]Expected increase; thresholds are adjusted for non-fasting samples[2]
Non-HDL-Cholesterol +8 mg/dL (+0.2 mmol/L)[5]Considered a more stable and better risk predictor than LDL-C in non-fasting states[3]

Table 2: Diagnostic Accuracy of Non-Fasting Lipid Profile for Hyperlipidemia (Taking Fasting as Gold Standard)

Performance MetricValueSource
Accuracy 65%[9]
Sensitivity 51%[9]
Specificity 93%[9]
Positive Predictive Value 94%[9]
Negative Predictive Value 49%[9]

Note: This data is from a single study and may not be generalizable to all populations and settings.

A significant advance in the accuracy of non-fasting tests comes from novel methods for calculating LDL-cholesterol that are more reliable than the traditional Friedewald equation, particularly at lower LDL-C levels.[10][11]

Table 3: Accuracy of LDL-C Estimation Methods in Non-Fasting Samples (for LDL-C <70 mg/dL)

LDL-C Estimation MethodAccuracySource
Novel Method (e.g., Martin-Hopkins) 92%[10][11]
Friedewald Equation 71%[10][11]

Experimental Protocols

The methodologies employed in studies comparing fasting and non-fasting lipid profiles generally follow a consistent protocol to ensure reliable and comparable results.

Key Experimental Protocol: Cross-Sectional and Longitudinal Cohort Studies

  • Participant Recruitment: A large, diverse cohort of adult participants is recruited. Exclusion criteria often include being on lipid-lowering therapy or having pre-existing conditions that significantly affect lipid metabolism.[9]

  • Blood Sample Collection:

    • Fasting Sample: Participants are instructed to fast for a minimum of 8-12 hours (water is typically permitted). A venous blood sample is drawn.[12]

    • Non-Fasting Sample: A second blood sample is drawn from the same individuals on a different day without any fasting requirements, often 2-4 hours after a regular meal.[12] Some studies use a randomized approach where participants provide either a fasting or non-fasting sample at their initial visit.[13]

  • Lipid Panel Analysis:

    • Serum or plasma is separated from the blood samples.

    • Total this compound, HDL-cholesterol, and triglycerides are measured using standardized enzymatic colorimetric methods on automated clinical chemistry analyzers.[8][9]

    • LDL-cholesterol is typically calculated using the Friedewald formula (LDL-C = Total this compound - HDL-C - [Triglycerides/5] for mg/dL). When triglycerides are high (e.g., >400 mg/dL), direct measurement or alternative calculation methods (Sampson/NIH, Martin-Hopkins) are used.[8][9]

    • Non-HDL-cholesterol is calculated as Total this compound - HDL-C.[9]

  • Data Analysis:

    • Statistical analyses such as paired t-tests or Wilcoxon signed-rank tests are used to compare the mean or median differences between fasting and non-fasting lipid parameters within the same individuals.[12]

    • Correlation and agreement between the two testing methods are assessed using methods like Spearman rank correlation and Bland-Altman analysis.[12]

    • For studies assessing predictive value, participants are followed over several years for major cardiovascular events (e.g., heart attack, stroke). Hazard ratios are calculated to determine the association between lipid levels (both fasting and non-fasting) and the incidence of these events.[13]

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for comparing fasting and non-fasting lipid tests and the logical flow for clinical decision-making based on current guidelines.

G cluster_0 Patient Cohort cluster_1 Sample Collection cluster_2 Laboratory Analysis cluster_3 Data Comparison & Analysis P Recruit Diverse Participant Cohort FS Collect Fasting Blood Sample (8-12h Fast) P->FS NFS Collect Non-Fasting Blood Sample (Postprandial) P->NFS LA Standardized Enzymatic Assays (TC, HDL-C, TG) FS->LA NFS->LA LC Calculate LDL-C & Non-HDL-C LA->LC SA Statistical Comparison (Paired t-tests, Correlation) LC->SA RA Cardiovascular Risk Association Analysis LC->RA

Caption: Experimental workflow for comparing fasting and non-fasting this compound tests.

G Start Patient Requires Lipid Profile for CVD Risk Assessment NonFastingTest Perform Non-Fasting Lipid Panel Start->NonFastingTest TG_Check Triglycerides > 400 mg/dL (>4.5 mmol/L)? NonFastingTest->TG_Check RiskAssess Assess CVD Risk using Non-HDL-C and other factors TG_Check->RiskAssess No FastingTest Consider Repeat Fasting Lipid Panel for Further Evaluation TG_Check->FastingTest Yes End Routine Monitoring RiskAssess->End FastingTest->RiskAssess

Caption: Clinical decision pathway for routine lipid testing.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Cholesterol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper management and disposal of chemical waste, including cholesterol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

While some safety data sheets (SDS) classify this compound as non-hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care. Some suppliers indicate that this compound derivatives can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[1] Therefore, treating this compound as a potentially hazardous chemical is a recommended best practice.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields should be worn.[1]

  • Hand Protection: Use impermeable and resistant protective gloves.[1]

  • Body Protection: A laboratory coat is required to protect skin and clothing.[1]

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Quantitative Guidelines for Chemical Waste Management

While specific quantitative disposal limits for this compound are not typically defined by regulatory bodies, general laboratory guidelines for chemical waste accumulation, set by institutional policies and regulatory agencies, must be followed. These provide a conservative framework for managing chemical waste.

ParameterGuidelineCitation
Aqueous Solutions pH For drain disposal of non-hazardous chemicals, the pH should typically be between 5.5 and 10.5.[2]
Satellite Accumulation Area (SAA) Limit Generally limited to 55 gallons of non-acutely hazardous waste.[2]
Acutely Toxic Hazardous Waste Limit Storage of acutely toxic hazardous waste is often limited to 1 quart.[2]
Waste Storage Time Limit Hazardous waste must typically be collected within 90 days from the start of accumulation.[2]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step in safe chemical waste disposal.

  • Solid this compound Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, compatible waste container.[1]

  • Liquid this compound Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.

  • Waste Stream Classification: Since this compound does not contain halogens, it should be collected in a container designated for "Non-Halogenated Organic Waste."[1]

  • Incompatible Wastes: Never mix this compound waste with incompatible materials such as acids, bases, or oxidizing agents.[1]

Step 2: Container Management and Labeling

All waste containers must be managed to prevent spills and ensure clear identification.

  • Container Integrity: Use only containers that are in good condition and compatible with chemical waste. Keep containers securely closed at all times, except when adding waste.[1]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:[1]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific components and their approximate concentrations if it is a mixed waste stream.

    • The accumulation start date.

    • Relevant hazard information (e.g., "Environmental Hazard").

Step 3: Temporary Storage in the Laboratory

Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection. The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]

Step 4: Handling Spills and Empty Containers

  • Spill Cleanup: In the event of a spill, ensure the area is well-ventilated. Carefully sweep up solid material to avoid creating dust and place it in the designated solid waste container. For liquid spills, use an inert absorbent material and dispose of the contaminated absorbent as hazardous solid waste. Prevent any spilled material from entering drains or waterways.[1]

  • Empty Container Disposal: A container that held this compound should be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may typically be disposed of down the drain, but always check with your institution's guidelines. After rinsing, deface the original label before disposing of the container in the regular trash or recycling.[1]

Step 5: Final Disposal

Final disposal of chemical waste must be handled by trained professionals.

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2]

  • Provide Information: Accurately inform the EHS department about the waste, including its name and quantity.[2]

  • Record Keeping: Maintain a log of the accumulated this compound waste, noting the generation date and amount. Retain all documentation related to waste disposal for regulatory compliance.[2]

This compound Disposal Workflow

CholesterolDisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_gen 2. Waste Generation & Collection cluster_manage 3. In-Lab Management cluster_dispose 4. Final Disposal A Assess Hazards (Treat as Potentially Hazardous) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Solid or Liquid) D Collect in Separate, Compatible Containers C->D E Solid Waste (e.g., contaminated gloves, powder) D->E F Liquid Waste (e.g., solutions) D->F G Label Container as 'Hazardous Waste: this compound' E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Contact Environmental Health & Safety (EHS) I->J K Schedule Waste Pickup J->K L Maintain Disposal Records K->L

References

Essential Safety and Logistical Information for Handling Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of laboratory practice. This document provides essential safety protocols and logistical plans for the use of cholesterol in a laboratory setting. While this compound is generally not classified as a hazardous substance, adherence to prudent laboratory practices is crucial to ensure a safe working environment.[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for each experimental procedure involving this compound to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety goggles with side protectionThis is the minimum requirement to protect against dust particles.[2] If there is a significant risk of splashing, chemical splash goggles should be worn.
Body Protection Laboratory coatA standard long-sleeved laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Air-purifying respirator (if necessary)While generally not required in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a potential for generating significant amounts of airborne dust.[3]

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting, from preparation to disposal.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have a designated and labeled waste container ready for this compound-contaminated materials.[4]

2. Weighing and Handling:

  • To minimize the generation of airborne dust, handle this compound powder gently.

  • Use a spatula or other appropriate tool to transfer the powder.

  • Weigh the desired amount of this compound on weigh paper or in a suitable container within a ventilated enclosure if possible.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

3. Dissolving this compound:

  • When dissolving this compound in a solvent, add the powder slowly to the solvent to avoid splashing.

  • Be aware of the properties of the solvent being used and take appropriate safety precautions.

4. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Sweep up the spilled solid material carefully to avoid creating dust and place it in a sealed container for disposal.[1]

  • Clean the spill site with an appropriate solvent and decontaminate the area.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to maintain a safe and compliant laboratory.

  • Solid this compound Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container.[4]

  • Contaminated Materials: Items such as gloves, weigh papers, and disposable labware that are contaminated with this compound should be placed in the designated hazardous waste container.[4] Although this compound itself is not typically classified as hazardous, it is good practice to segregate chemical waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).[4] The rinsate should be collected and disposed of as chemical waste.[4] After thorough rinsing, the empty container can often be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[5]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal, as regulations can vary.[4]

Workflow for Safe this compound Handling

prep Preparation - Clean workspace - Verify PPE - Prepare waste container handling Handling & Weighing - Minimize dust - Use fume hood if possible - Wash hands after prep->handling dissolving Dissolving - Add powder to solvent slowly handling->dissolving spill Spill Cleanup - Ventilate area - Sweep carefully - Decontaminate handling->spill If spill occurs disposal Disposal - Segregate waste - Triple-rinse containers - Consult EHS dissolving->disposal spill->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterol
Reactant of Route 2
Cholesterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.